Product packaging for 4-Bromo-D-phenylalanine(Cat. No.:CAS No. 62561-74-4)

4-Bromo-D-phenylalanine

Cat. No.: B613266
CAS No.: 62561-74-4
M. Wt: 244.09
InChI Key: QATZXWOXFIBPIS-RSAXXLAASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Bromo-D-phenylalanine, also known as this compound, is a useful research compound. Its molecular formula is C23H38ClN3O6 and its molecular weight is 244.09. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H38ClN3O6 B613266 4-Bromo-D-phenylalanine CAS No. 62561-74-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-3-(4-bromophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEMUHKUIQHFMTH-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@H](C(=O)O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62561-74-4
Record name (R)-2-amino-3-(4-bromophenyl)propionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of 4-Bromo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and peptide engineering, the strategic incorporation of unnatural amino acids (UAAs) has emerged as a pivotal tool for modulating the pharmacological profiles of therapeutic peptides. These synthetic building blocks offer a sophisticated means to enhance stability, potency, and receptor selectivity, thereby overcoming many of the inherent limitations of their natural counterparts. Among the diverse array of available UAAs, 4-Bromo-D-phenylalanine (4-Br-D-Phe) has garnered significant attention. Its unique structural and electronic properties, conferred by the bromine substitution on the phenyl ring and the D-chiral configuration, make it a valuable asset in the design of novel peptide therapeutics.[1]

This technical guide provides a comprehensive overview of the physicochemical characteristics of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, spectroscopic profile, synthesis and purification, and key applications, offering field-proven insights to facilitate its effective utilization in research and development endeavors.

Section 1: Fundamental Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is crucial for its effective handling, storage, and application.

Chemical Structure and Molecular Formula

This compound is a derivative of the amino acid phenylalanine, featuring a bromine atom at the para-position of the phenyl ring and a D-chiral center.

  • Molecular Formula: C₉H₁₀BrNO₂[2]

  • IUPAC Name: (2R)-2-amino-3-(4-bromophenyl)propanoic acid[3]

  • Synonyms: D-Phe(4-Br)-OH, p-Bromo-D-phenylalanine, H-D-Phe(4-Br)-OH[2]

  • CAS Number: 62561-74-4[2]

Molecular and Physical Characteristics

The key molecular and physical properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Weight 244.1 g/mol [2]
Appearance White to off-white powder[2]
Melting Point 216 - 222 °C[2]
Predicted pKa 2.18 ± 0.10[4]
Solubility Profile

The solubility of this compound is a critical parameter for its use in various experimental settings. While quantitative data is limited, its general solubility is as follows:

SolventSolubilityReference(s)
Water Soluble[5]
Chloroform Soluble[4]
Dichloromethane Soluble[4]
Ethyl Acetate Soluble[4]
DMSO Soluble[4]
Acetone Soluble[4]
Methanol Soluble[6]
Ethanol Soluble[6]

Note: The solubility of amino acids is often pH-dependent. The zwitterionic nature of this compound suggests its solubility in aqueous solutions can be modulated by adjusting the pH.

Section 2: Spectroscopic and Chromatographic Profile

The analytical characterization of this compound is essential for confirming its identity and purity. Below is a summary of its expected spectroscopic and chromatographic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Aromatic Protons: The protons on the brominated phenyl ring are expected to appear as two doublets in the aromatic region (typically ~7.0-7.5 ppm), characteristic of a para-substituted benzene ring.

    • Alpha-Proton (α-H): The proton attached to the chiral carbon is expected to be a multiplet (doublet of doublets or a triplet) in the range of ~3.8-4.2 ppm.

    • Beta-Protons (β-H₂): The two diastereotopic protons on the beta-carbon will likely appear as a multiplet in the range of ~2.9-3.3 ppm.[7]

  • ¹³C NMR:

    • Carbonyl Carbon (C=O): The carboxylic acid carbon is expected to resonate in the downfield region, typically around 170-180 ppm.

    • Aromatic Carbons: The carbons of the phenyl ring will appear in the aromatic region (~120-140 ppm). The carbon attached to the bromine atom (C-Br) will be significantly influenced by the halogen's electronic effects.

    • Alpha-Carbon (α-C): The chiral carbon is expected to have a chemical shift in the range of 50-60 ppm.

    • Beta-Carbon (β-C): The methylene carbon will likely appear in the range of 30-40 ppm.[8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

  • Molecular Ion Peak: Due to the presence of bromine, the molecular ion peak will exhibit a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. The expected m/z values for the protonated molecule [M+H]⁺ would be approximately 244 and 246.

  • Fragmentation Pattern: Common fragmentation pathways for amino acids include the loss of the carboxylic acid group (-COOH, 45 Da) and the entire amino acid side chain. For this compound, a prominent fragment would likely correspond to the loss of the carboxyl group, resulting in ions at m/z 198/200.[9]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The aromatic phenyl ring in this compound makes it UV-active.

  • λmax: The maximum absorbance (λmax) is expected to be in the UV region, similar to phenylalanine, which has a λmax around 258 nm.[10] The bromine substituent may cause a slight bathochromic (red) shift.

  • Molar Absorptivity (ε): The molar absorptivity of phenylalanine is approximately 190 M⁻¹cm⁻¹.[10] The value for this compound is expected to be in a similar range.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the key functional groups present in this compound.

  • N-H Stretching: The amino group will show stretching vibrations in the range of 3200-3500 cm⁻¹.

  • C=O Stretching: The carbonyl group of the carboxylic acid will exhibit a strong absorption band around 1700-1750 cm⁻¹.

  • C-Br Stretching: The carbon-bromine bond will have a characteristic absorption in the fingerprint region, typically between 500-600 cm⁻¹.

  • Aromatic C=C Stretching: The phenyl ring will show characteristic stretching vibrations in the 1450-1600 cm⁻¹ region.

Section 3: Synthesis and Quality Control

The synthesis of enantiomerically pure this compound is a critical step for its application in drug development.

Overview of Synthetic Routes

While various methods exist for the synthesis of unnatural amino acids, a common approach for preparing enantiomerically pure D-amino acids involves enzymatic resolution or asymmetric synthesis. One potential route involves the use of a phenylalanine ammonia lyase (PAL) engineered for D-enantioselectivity.[11]

Synthesis_Workflow A Starting Material (e.g., 4-Bromocinnamic acid) C Asymmetric Hydroamination A->C Substrate B Engineered Phenylalanine Ammonia Lyase (PAL) B->C Biocatalyst D Crude this compound C->D Product E Purification (Recrystallization) D->E F Pure this compound E->F

Figure 1: A conceptual workflow for the biocatalytic synthesis of this compound.
Recommended Purification Protocol: Recrystallization

Recrystallization is a standard method for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization.

Step-by-Step Protocol:

  • Solvent Selection: Based on the solubility profile, a mixed solvent system, such as ethanol/water or methanol/water, is likely to be effective. The goal is to find a solvent system where this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent (or the more soluble component of a mixed solvent system).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Chilling: Once the solution has reached room temperature, place it in an ice bath to maximize the yield of the crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Analytical Purity Assessment Workflow

A combination of analytical techniques should be employed to assess the purity of the final product.

Purity_Assessment_Workflow A Purified this compound B Melting Point Analysis A->B C HPLC (Chiral & Reverse Phase) A->C D NMR Spectroscopy A->D E Mass Spectrometry A->E F Purity Confirmation B->F C->F D->F E->F

Figure 2: A typical workflow for assessing the purity of synthesized this compound.

Section 4: Applications in Research and Development

The unique properties of this compound make it a valuable tool in various research and development applications.

Enhancing Peptide Stability

The D-configuration of this compound confers resistance to enzymatic degradation by proteases, which typically recognize L-amino acids. This leads to an extended in vivo half-life of peptide therapeutics.[1]

Modulating Receptor Binding and Potency

The introduction of a bromine atom at the para-position of the phenyl ring alters the steric and electronic properties of the amino acid. This can lead to enhanced binding affinity and potency of peptides by promoting favorable interactions with their target receptors. The bromine atom can also increase the lipophilicity of the peptide, which may improve its cell permeability.[1]

Probing Protein Structure and Function

The bromine atom can serve as a heavy-atom label for X-ray crystallography studies, aiding in the determination of protein structures. Additionally, its unique spectroscopic signature can be utilized in NMR studies to probe protein dynamics and interactions.

Building Block for Novel Therapeutics

This compound is a key building block in the synthesis of novel peptide-based drugs targeting a range of therapeutic areas, including neuroscience and oncology.[2][12] Its incorporation allows for the fine-tuning of the pharmacological properties of these therapeutic candidates.

Section 5: Safety, Handling, and Storage

Proper safety precautions are essential when working with this compound.

Hazard Identification

Based on available safety data sheets, this compound is classified with the following hazards:

  • Acute Toxicity, Oral (Category 3): Toxic if swallowed.[13]

  • Skin Irritation (Category 2): Causes skin irritation.[13]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[13]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[13]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[1]

  • Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.[13]

  • Hygiene: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[13]

First Aid Measures
  • In case of skin contact: Wash off immediately with plenty of water.

  • In case of eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.

  • If inhaled: Move to fresh air.

  • If swallowed: Call a physician or poison control center immediately. Do NOT induce vomiting.[8]

Storage
  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep refrigerated at 2-8°C for long-term storage.

  • Incompatible Materials: Keep away from strong oxidizing agents.

Conclusion

This compound is a versatile and valuable unnatural amino acid with significant potential in drug discovery and peptide engineering. Its unique physicochemical properties, including its D-chirality and the presence of a bromine substituent, offer researchers powerful tools to enhance the stability, potency, and therapeutic potential of peptide-based drug candidates. A thorough understanding of its characteristics, as outlined in this guide, is paramount for its successful and safe application in the laboratory. As the field of peptide therapeutics continues to evolve, the strategic use of UAAs like this compound will undoubtedly play a crucial role in the development of the next generation of innovative medicines.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Role of D-4-Bromophenylalanine in Peptide Design.
  • SpectraBase. (n.d.). 4-Bromo-dl-phenylalanine.
  • Oldfield Group, University of Illinois. (n.d.). A Solid State 13C NMR, Crystallographic, and Quantum Chemical Investigation of Phenylalanine and Tyrosine Residues in Peptides and Proteins.
  • Macmillan Group, Princeton University. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis.
  • Royal Society of Chemistry. (n.d.). Enantioselective synthesis of non-natural amino acids using phenylalanine dehydrogenases modified by site-directed mutagenesis.
  • Turner, N. J., & Xiang, J. (2025). Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron-Deficient Aromatic d-Amino Acids.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159).
  • MIT. (n.d.). Dynamics of Phenylalanine in the Solid State by NMR.
  • Harrison, A. G. (2002). Effect of phenylalanine on the fragmentation of deprotonated peptides. Journal of the American Society for Mass Spectrometry, 13(10), 1242–1249.
  • Prahl, S. (2017). Phenylalanine. Oregon Medical Laser Center.
  • City University of New York. (n.d.). Purification by Recrystallization.
  • Michigan State University. (n.d.). UV-Visible Spectroscopy.
  • National Institute of Standards and Technology. (n.d.). Phenylalanine. NIST WebBook.
  • J&K Scientific LLC. (n.d.). 4-Bromo-DL-phenylalanine.
  • Journal of the American Chemical Society. (1958). 80, 5323.
  • Zhang, Y., et al. (2011). Solubility of l-phenylalanine in water and different binary mixtures from 288.15 to 318.15 K. Fluid Phase Equilibria, 307(2), 140-144.
  • ResearchGate. (n.d.). UV-Visible spectra of D-phenylalanine in solid form, and after....
  • Zhang, Y., et al. (2011). Solubility of l-phenylalanine in water and different binary mixtures from 288.15 to 318.15K. Fluid Phase Equilibria, 307(2), 140-144.
  • ResearchGate. (n.d.). Fragmentation tree of phenylalanine computed from tandem MS data.
  • PubChem. (n.d.). L-Phenylalanine.
  • Fagerquist, C. K., et al. (2024). Exploring the fragmentation efficiency of proteins analyzed by MALDI-TOF-TOF tandem mass spectrometry using computational and statistical analyses. PLOS One, 19(5), e0298619.
  • Masuo, S., et al. (2018). Polypeptide gels incorporating the exotic functional aromatic amino acid 4-amino-L-phenylalanine. Polymer Chemistry, 9(20), 2743-2750.
  • PubChem. (n.d.). 4-Bromo-L-phenylalanine.
  • PubChem. (n.d.). D-Phenylalanine.
  • Google Patents. (n.d.). US4584399A - Purification of L-phenylalanine.
  • ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?.
  • PubChem. (n.d.). 4-Bromo-L-phenylalanine.
  • PubChem. (n.d.). (R)-2-amino-3-(4-bromophenyl)propionic acid.

Sources

4-Bromo-D-phenylalanine synthesis and discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Discovery of 4-Bromo-D-phenylalanine

Authored by a Senior Application Scientist

Foreword: The Strategic Value of an Unnatural Amino Acid

In the landscape of modern biochemistry and pharmaceutical development, the twenty canonical amino acids represent only the starting point. The ability to design, synthesize, and incorporate unnatural amino acids (UAAs) into peptides and proteins has unlocked unprecedented opportunities for modulating biological function, enhancing therapeutic efficacy, and probing complex biological systems.[1] Among these, this compound, a halogenated derivative of D-phenylalanine, has emerged as a particularly valuable tool.[2]

This guide provides a comprehensive technical overview of this compound, from its synthesis to its application. It is intended for researchers, chemists, and drug development professionals who seek to leverage the unique properties of this compound. We will move beyond simple procedural lists to explore the underlying chemical principles, the rationale behind methodological choices, and the practical insights gained from extensive application.

Section 1: Core Molecular Profile and Significance

This compound is an α-amino acid distinguished by the substitution of a bromine atom at the para (4-position) of the phenyl ring of D-phenylalanine.[2][3] This seemingly simple modification introduces profound changes to the molecule's steric and electronic properties, bestowing upon it a unique reactivity profile that is highly sought after in several scientific domains.

Key Areas of Impact:

  • Pharmaceutical Development: It serves as a critical chiral building block in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders.[2][4][5][6][7] The bromine atom can be used as a handle for further chemical modifications or to enhance binding interactions with target receptors.[3]

  • Peptide and Protein Engineering: The incorporation of this compound into peptides can enhance their stability, activity, and resistance to enzymatic degradation.[3][5] Its protected form, Boc-4-bromo-D-phenylalanine, is a staple in solid-phase peptide synthesis.[3]

  • Biochemical Research: This UAA is an invaluable probe for studying protein structure, function, and interactions.[4][5][8] It is also used to investigate the mechanisms of amino acid transport and to study the effects of halogenation on metabolic pathways.[5] As a structural analog of natural amino acids, it has been investigated as a potential competitive inhibitor of key enzymes, such as the aromatic amino acid hydroxylases involved in neurotransmitter biosynthesis.[2]

Section 2: The Synthetic Challenge: Achieving Enantiopurity

The synthesis of natural L-phenylalanine was first reported in 1882.[9] The subsequent development of synthetic methodologies for its unnatural D-enantiomer and its derivatives, like this compound, was driven by the growing need for stereochemically pure compounds in pharmacology and biochemistry.

The central challenge in synthesizing this compound lies not in the bromination of the phenyl ring, but in controlling the stereochemistry at the α-carbon to isolate the desired D-enantiomer. This has led to the development of two primary strategies: the resolution of a racemic mixture and direct asymmetric synthesis.

Strategy 1: Resolution of Racemic 4-Bromophenylalanine

This classical approach involves the initial synthesis of a 50:50 mixture of the D and L enantiomers (a racemate), followed by a separation process.[10]

Workflow: Racemic Synthesis and Resolution

cluster_0 Step 1: Racemic Synthesis cluster_1 Step 2: Resolution cluster_2 Step 3: Final Product Isolation A Phenylalanine or Precursor B Bromination Reaction A->B C 4-Bromo-DL-phenylalanine (Racemic Mixture) B->C D Addition of Chiral Resolving Agent C->D E Formation of Diastereomeric Salts (D-Salt and L-Salt) D->E F Separation (e.g., Fractional Crystallization) E->F G Isolated D-Salt F->G H Isolated L-Salt F->H I Removal of Resolving Agent G->I J Pure this compound I->J

Caption: Workflow for Synthesis via Racemic Resolution.

Causality Behind the Method: The core principle is that while enantiomers have identical physical properties, diastereomers do not.[10] By reacting the racemic 4-bromophenylalanine with a single enantiomer of a chiral resolving agent (e.g., (+)-tartaric acid or (-)-mandelic acid), two diastereomeric salts are formed.[10][11] These salts possess different solubilities, allowing them to be separated by physical methods like fractional crystallization. Subsequent removal of the resolving agent yields the enantiomerically pure amino acid. Enzymatic methods, which asymmetrically hydrolyze esters or amides of the racemic mixture, represent a powerful alternative for resolution.[12]

Strategy 2: Asymmetric Synthesis

Modern synthetic chemistry increasingly favors asymmetric methods that directly produce the desired enantiomer, bypassing the often inefficient resolution step. Enzymatic synthesis has proven particularly effective for producing D-amino acids.[13]

Workflow: Enzymatic Asymmetric Synthesis

A Prochiral Precursor (e.g., 4-Bromo-phenylpyruvic acid) E Direct Asymmetric Reductive Amination A->E B Engineered Enzyme (e.g., D-amino acid dehydrogenase) B->E C Cofactor (e.g., NADH/NADPH) C->E D Ammonia Source (NH₃) D->E F High-Purity This compound (>99% ee) E->F

Caption: Enzymatic Pathway for Asymmetric Synthesis.

Causality Behind the Method: This approach leverages the inherent stereoselectivity of enzymes. Engineered biocatalysts, such as D-amino acid dehydrogenases or D-amino acid transaminases, are designed to recognize a specific prochiral substrate (a molecule that can be converted into a chiral one) and catalyze its conversion into almost exclusively one enantiomer.[13][14] For example, a D-amino acid dehydrogenase can catalyze the reductive amination of 4-Bromo-phenylpyruvic acid to yield this compound with very high enantiomeric excess (ee).[14] This method is highly efficient, atom-economical, and operates under mild, environmentally friendly conditions.

Comparison of Synthetic Strategies
FeatureResolution of RacemateAsymmetric Synthesis (Enzymatic)
Theoretical Max Yield 50% (for the desired enantiomer)Up to 100%
Enantiomeric Purity Variable, depends on separation efficiencyTypically very high (>95-99% ee)[14][15]
Process Complexity Multi-step process involving separationOften a single catalytic step
Reagents Stoichiometric chiral resolving agentsCatalytic amounts of enzyme, cofactors
Waste Generation Generates undesired enantiomer as wasteMinimal waste, higher atom economy
Scalability Can be challenging to scale effectivelyHighly scalable, suitable for industrial production

Section 3: Key Experimental Protocols

The following protocols are illustrative and should be adapted based on specific laboratory conditions and safety protocols. All work should be conducted in a properly ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Deprotection of Boc-4-Bromo-D-phenylalanine (Chemical Synthesis)

This protocol describes the final step in many chemical syntheses, where the Boc (tert-butyloxycarbonyl) protecting group is removed.[16]

  • Dissolution: Dissolve Boc-4-Bromo-D-phenylalanine (1.0 mmol) in anhydrous dichloromethane (2 mL) in a round-bottom flask.

  • Acidolysis: Add trifluoroacetic acid (TFA) (1 mL, ~22 equivalents) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the mixture for 2-3 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Neutralization: Carefully quench the reaction by adding saturated sodium carbonate (Na₂CO₃) solution until the pH of the aqueous layer is ~9.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Drying and Concentration: Combine the organic phases, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the product.

Protocol 2: Asymmetric Synthesis via Engineered D-Amino Acid Dehydrogenase (Enzymatic)

This protocol outlines a conceptual workflow based on published enzymatic methods.[14]

  • Reaction Setup: In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.5-8.5).

  • Reagent Addition: Add the substrate, 4-Bromo-phenylpyruvic acid, an ammonia source (e.g., ammonium chloride), and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADPH recycling).

  • Enzyme Addition: Initiate the reaction by adding the engineered D-amino acid dehydrogenase enzyme, either as a purified lyophilizate or as part of a whole-cell biocatalyst system.

  • Incubation: Maintain the reaction at an optimal temperature (e.g., 30-40 °C) with gentle agitation for 12-24 hours.

  • Monitoring: Track the conversion of the keto acid to the amino acid using High-Performance Liquid Chromatography (HPLC) with a chiral column to determine yield and enantiomeric excess.

  • Workup and Isolation: Once the reaction is complete, terminate it by acidifying the mixture to precipitate the enzyme. After centrifugation, the supernatant containing the product can be purified by ion-exchange chromatography or crystallization.

Section 4: Applications in Advanced Research

The utility of this compound is best understood through its applications, which leverage its unique structure to advance drug discovery and biochemical understanding.

Role in Peptide-Based Therapeutics

The incorporation of this compound in place of natural phenylalanine is a common strategy in medicinal chemistry. The D-configuration confers resistance to proteolysis by common proteases, increasing the peptide's in vivo half-life. The bromine atom provides a site for further chemical reactions (e.g., cross-coupling reactions) and can enhance binding affinity through halogen bonding or by occupying hydrophobic pockets in a target protein.[3]

Probing Protein Interactions and Enzyme Mechanisms

As an analog of phenylalanine and tyrosine, 4-Bromo-DL-phenylalanine can act as a competitive inhibitor for enzymes that process these amino acids, such as phenylalanine hydroxylase and tryptophan hydroxylase.[2] Studying the kinetics of this inhibition provides crucial insights into the active site architecture and mechanism of these enzymes, which are vital for neurotransmitter synthesis.[2]

Diagram of Core Applications

cluster_0 Core Compound cluster_1 Application Domains cluster_2 Specific Uses A This compound B Pharmaceutical Development A->B C Biochemical Research A->C D Peptide & Protein Engineering A->D B1 Building Block for Neurological Drugs B->B1 B2 Enhanced Receptor Binding Interactions B->B2 C1 Enzyme Inhibition Studies C->C1 C2 Probing Amino Acid Transport Mechanisms C->C2 D1 Increased Peptide Stability (Proteolysis) D->D1 D2 Site for Further Chemical Modification D->D2

Caption: Key Application Areas for this compound.

Conclusion

This compound stands as a testament to the power of chemical innovation in life sciences. Its synthesis, refined through both classical resolution techniques and advanced asymmetric enzymatic processes, provides researchers with a reliable supply of this crucial non-canonical amino acid. Its strategic application continues to fuel discoveries in drug development, enzymology, and protein science, making it an indispensable component of the modern researcher's toolkit.

References
  • 4-Bromo-DL-phenylalanine | 14091-15-7 - J&K Scientific LLC. J&K Scientific.
  • A Comparative Analysis of the Biological Activities of 3-Bromo-DL-phenylalanine and 4 - Benchchem. BenchChem.
  • What is 4-Bromo-L-phenylalanine and how is it synthesized? - FAQ - Guidechem. Guidechem.
  • This compound - Chem-Impex.
  • 4-Bromo-DL-phenylalanine - Chem-Impex.
  • Acetyl-4-bromo-DL-phenylalanine - Chem-Impex.
  • Advances in Enzym
  • Boc-4-bromo-D-phenylalanine - Chem-Impex.
  • Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Princeton University, Macmillan Group.
  • Reprogramming natural proteins using unn
  • Acetyl-4-bromo-DL-phenylalanine: A Versatile Amino Acid Derivative for Pharmaceutical and Biochemical Research. NINGBO INNO PHARMCHEM CO.,LTD.
  • Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents.
  • 5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. Chemistry LibreTexts.
  • Asymmetric synthesis of L-homophenylalanine by equilibrium-shift using recombinant arom
  • Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines.
  • Phenylalanine - Wikipedia. Wikipedia.
  • (PDF) Resolution of racemic phenylalanine.
  • Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells. Labome.

Sources

early research on halogenated phenylalanine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Early Research on Halogenated Phenylalanine Derivatives

Introduction: Modifying a Fundamental Building Block

In the landscape of early biochemical and pharmacological research, the amino acid L-phenylalanine represented a fundamental scaffold. Its aromatic side chain is a key component in protein structure and a precursor for essential neurotransmitters. Researchers quickly realized that by modifying this aromatic ring, specifically through halogenation, they could create powerful tools to probe and perturb biological systems. The introduction of fluorine, chlorine, bromine, or iodine atoms offered a subtle yet profound way to alter the electronic properties and steric profile of the molecule without drastically changing its overall shape.[1] This guide delves into the foundational research on these halogenated derivatives, exploring the early synthetic hurdles, the groundbreaking discoveries they enabled, and the experimental logic that established them as indispensable tools for scientists.

Part I: Synthesis and Resolution - The Gateway to Halogenated Phenylalanines

The journey into the biological activity of halogenated phenylalanine derivatives began with the fundamental challenge of their chemical synthesis and purification. Unlike modern, highly specific catalytic methods, early approaches were often characterized by brute-force chemistry, which presented significant challenges in yield and purity.

Chapter 1: Early Synthetic Strategies

The most direct conceptual approach, the direct halogenation of L-phenylalanine, proved to be a difficult path. For instance, direct chlorination of L-phenylalanine with molecular chlorine in an acidic medium resulted in a mixture of ortho, meta, and para isomers, along with dichlorinated products.[2] The isomeric composition was frustratingly difficult to control, and separating the desired para-substituted product in practical yields from this mixture using techniques like cation exchange chromatography was unsuccessful.[2] This challenge underscored a critical principle: the need for more controlled, often multi-step, synthetic routes to achieve isomerically pure compounds.

Alternative methods involved building the molecule from a pre-halogenated precursor. While many modern methods now exist, early syntheses often relied on established, albeit sometimes cumbersome, organic chemistry reactions adapted for amino acid synthesis.

Chapter 2: The Chirality Challenge: Resolution of Racemates

Most chemical syntheses produce a racemic mixture—an equal measure of both the L- and D-enantiomers. Since biological systems are exquisitely stereospecific, separating these isomers was not just a matter of purity but a prerequisite for any meaningful biological experiment. A key early technology for this was enzymatic resolution. This process exploits the ability of enzymes to selectively act on one enantiomer over the other.

This protocol is based on the principles described in early enzymatic resolution patents, which provide an economical route to optically pure L-amino acids.[3]

Objective: To separate a racemic mixture of a halogenated DL-phenylalanine derivative into its constituent L- and D-enantiomers.

Principle: A racemic ester of the amino acid is subjected to hydrolysis by a stereospecific enzyme (e.g., a protease). The enzyme will selectively hydrolyze the L-ester into the L-amino acid, leaving the D-ester untouched. The resulting difference in chemical properties (acid vs. ester) allows for their separation.

Step-by-Step Methodology:

  • Esterification:

    • Suspend the racemic halogenated DL-phenylalanine in an appropriate alcohol (e.g., methanol or ethanol).

    • Bubble dry hydrogen chloride (HCl) gas through the mixture to catalyze the formation of the corresponding methyl or ethyl ester. This step also protects the amino group as its hydrochloride salt.

    • Remove the excess alcohol under vacuum to obtain the crude racemic ester hydrochloride.

  • Enzymatic Hydrolysis:

    • Dissolve the racemic ester mixture in an aqueous buffer solution at a pH optimal for the chosen enzyme (typically near neutral).

    • Introduce a stereospecific hydrolytic enzyme (e.g., chymotrypsin or a commercially available protease).

    • Maintain the reaction at a constant temperature (e.g., 25-40°C) and pH. The hydrolysis of the L-ester will produce acid, so the pH should be monitored and maintained by the controlled addition of a base (e.g., NaOH). The consumption of base serves as an indicator of reaction progress.

    • Continue the reaction until 50% of the ester has been hydrolyzed, indicating complete conversion of the L-ester.

  • Separation and Purification:

    • L-Amino Acid Recovery: Adjust the pH of the reaction mixture to the isoelectric point of the halogenated phenylalanine. The L-amino acid, now having low solubility, will precipitate out of the solution.

    • Collect the precipitated L-amino acid by filtration, wash with cold water, and dry.[3]

    • D-Ester Recovery: Make the remaining filtrate basic to ensure the D-ester is in its free base form.

    • Extract the D-ester into a water-immiscible organic solvent (e.g., ethyl acetate).

    • Wash the organic layer, dry it over an anhydrous salt (e.g., magnesium sulfate), and evaporate the solvent to recover the D-ester.[3] The D-ester can then be hydrolyzed back to the D-amino acid by chemical means (acid hydrolysis) if desired.

Part II: p-Chlorophenylalanine (PCPA) - A Seminal Tool in Neuropharmacology

Of all the halogenated derivatives, para-chlorophenylalanine (PCPA, or fenclonine) holds a particularly prominent place in the history of neuroscience. Its discovery as a potent and specific depletor of serotonin revolutionized the study of this neurotransmitter system.

Chapter 3: The Discovery of a Serotonin Depletor

In 1966, a landmark paper by Koe and Weissman reported that PCPA specifically depleted brain serotonin in rats, with minimal effect on catecholamine levels like dopamine and norepinephrine.[4] This discovery was profound because it provided researchers with a chemical tool to effectively "knock out" a single neurotransmitter system, allowing them to investigate the diverse physiological and behavioral roles of serotonin.[5]

Chapter 4: Mechanism of Action: Irreversible Inhibition of Tryptophan Hydroxylase

Subsequent research quickly elucidated the mechanism behind PCPA's effect. In 1967, Jequier, Lovenberg, and Sjoerdsma demonstrated that PCPA is an irreversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin.[6] TPH catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), the first committed step in the serotonin synthesis pathway.[5] By irreversibly binding to and inactivating TPH, PCPA effectively shuts down the production of new serotonin.[5][7] The recovery of serotonin synthesis is not dependent on the clearance of the drug, but rather on the slow process of synthesizing new TPH enzyme, leading to a profound and long-lasting depletion of serotonin levels.[5][7]

Serotonin_Pathway cluster_inhibitor Inhibition PCPA p-Chlorophenylalanine (PCPA) HTP HTP PCPA->HTP Irreversibly Inhibits

Caption: Generalized workflow for studying halogenated phenylalanines.

Chapter 9: Emerging Biological Roles

While early specific applications are less documented, related halogenated derivatives showed potent biological activity. For example, research on 3,5-dibromo-L-tyrosine (a hydroxylated phenylalanine analog) demonstrated that it possessed significant neuroprotective properties in models of brain ischemia. [8]This activity was attributed to its ability to depress excitatory glutamatergic synaptic transmission, showcasing that halogenation could be used to create potent modulators of neuronal function. [8]Such findings provided an early rationale for the continued exploration of these compounds in drug development.

Conclusion

The stands as a testament to the power of chemical modification in biological discovery. From the challenging early syntheses and resolutions emerged powerful molecular tools. p-Chlorophenylalanine provided an unprecedented window into the function of serotonin, creating a legacy that continues in neuroscience research today. p-Fluorophenylalanine helped unravel the fundamental processes of protein synthesis and cell regulation. Together, these early investigations did more than just characterize a few novel molecules; they established a paradigm of using synthetic amino acid analogs to dissect complex biological systems, a strategy that remains central to chemical biology and drug development.

References

  • Jéquier, E., Lovenberg, W., & Sjoerdsma, A. (1967). Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes rat brain serotonin. Molecular Pharmacology, 3(3), 274–8. [Link]
  • Krátký, M., Štěpánková, Š., Vorčáková, K., et al. (2017). Synthesis of readily available fluorophenylalanine derivatives and investigation of their biological activity. Bioorganic Chemistry, 71, 244-256. [Link]
  • Cabrera, R., et al. (2023). Para-Chlorophenyl Alanine Induces Aggressive Behavior by Serotonin Depletion in Male Rats and Increases Tryptophan Hydroxylase t. CONICET. [Link]
  • Wikipedia. (n.d.). Fenclonine. Wikipedia. [Link]
  • Pałka, K., Podsadni, K., & Pająk, M. (2023). Enzymatic synthesis of halogen derivatives of L-phenylalanine and phenylpyruvic acid stereoselectively labeled with hydrogen isotopes in the side chain. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]
  • Greslin, J. G., & Grindel, J. M. (1974). Synthesis of Pure p-Chlorophenyl-L-alanine form L-Phenylalanine. FIU Discovery. [Link]
  • Jida, M., Soufyane, M., & Wehbe, J. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1074–1106. [Link]
  • Jida, M., Soufyane, M., & Wehbe, J. (2020).
  • Miczek, K. A., Altman, J. L., Appel, J. B., & Boggan, W. O. (1975). Para-chlorophenylalanine, serotonin and killing behavior. Pharmacology Biochemistry and Behavior, 3(3), 355–361. [Link]
  • Koe, B. K., & Weissman, A. (1966). p-Chlorophenylalanine: a specific depletor of brain serotonin. Journal of Pharmacology and Experimental Therapeutics, 154(3), 499–516. [Link]
  • Balobanova, L. A., et al. (2020). Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity. PubMed Central. [Link]
  • De Clercq, E., et al. (2021). Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging. PubMed. [Link]
  • Hardy, C., & Binkley, S. B. (1967). The Effect of p-Fluorophenylalanine on Nucleic Acid Biosynthesis and Cell Division in Escherichia coli. Biochemistry, 6(7), 1892-1898. [Link]
  • Cohen, A. M. (1974). Resolution of racemates of ring-substituted phenylalanines.
  • Yoshida, Y., et al. (1960). Studies on the mechanism of protein synthesis; incorporation of p-fluorophenylalanine into alpha-amylase of Bacillus subtilis. Biochimica et Biophysica Acta, 41, 98-103. [Link]
  • Wilbur, D. S., et al. (1986). Iodination of aryltrimethylsilanes. A mild approach to (iodophenyl)alanine. The Journal of Organic Chemistry. [Link]
  • National Center for Biotechnology Information. (n.d.). p-Fluorophenylalanine.
  • Siniscalchi, A., et al. (2004). Neuroprotective action of halogenated derivatives of L-phenylalanine. Stroke, 35(2), 554-9. [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of 4-Bromo-D-phenylalanine in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-D-phenylalanine (4-Br-D-Phe) is a synthetic, non-proteinogenic amino acid that has emerged as a valuable tool in biochemical research and a promising scaffold in drug development, particularly in the realm of neuroscience.[1] As a halogenated derivative of the essential amino acid D-phenylalanine, its unique physicochemical properties, conferred by the introduction of a bromine atom at the para position of the phenyl ring, allow it to modulate biological processes with a degree of specificity that has captured the attention of researchers. This guide provides a comprehensive overview of the core mechanism of action of 4-Br-D-Phe, delving into its enzymatic interactions, cellular transport, and its utility in probing and manipulating biological systems.

Core Mechanism of Action: Competitive Inhibition of Aromatic Amino Acid Hydroxylases

The primary mechanism of action of this compound in biological systems is its role as a competitive inhibitor of aromatic amino acid hydroxylases.[2] These enzymes are critical for the synthesis of key neurotransmitters, and their inhibition can have profound effects on neurological function.

Target Enzymes: Phenylalanine Hydroxylase (PAH) and Tryptophan Hydroxylase (TPH)

4-Br-D-Phe primarily targets two key enzymes in the aromatic amino acid metabolism pathway:

  • Phenylalanine Hydroxylase (PAH): This enzyme catalyzes the conversion of L-phenylalanine to L-tyrosine, the rate-limiting step in the catabolism of phenylalanine and the initial step in the biosynthesis of catecholamines such as dopamine, norepinephrine, and epinephrine.[2]

  • Tryptophan Hydroxylase (TPH): TPH is the rate-limiting enzyme in the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine) from L-tryptophan.[2]

The Competitive Inhibition Model

Due to its structural similarity to the natural substrates L-phenylalanine and L-tryptophan, 4-Br-D-Phe can bind to the active site of both PAH and TPH.[2] This binding is competitive, meaning that 4-Br-D-Phe and the natural substrate vie for the same binding site on the enzyme. The presence of the bulky bromine atom on the phenyl ring is thought to influence its binding affinity and inhibitory potency.[2]

By occupying the active site, 4-Br-D-Phe prevents the natural substrate from binding, thereby reducing the catalytic activity of the enzyme. This leads to a decrease in the production of L-tyrosine (from PAH inhibition) and 5-hydroxytryptophan (from TPH inhibition), the respective precursors to vital neurotransmitters.[2]

Visualizing the Mechanism: Enzyme Inhibition Pathway

G cluster_0 Neurotransmitter Synthesis Pathways L-Phenylalanine L-Phenylalanine PAH PAH L-Phenylalanine->PAH Substrate L-Tryptophan L-Tryptophan TPH TPH L-Tryptophan->TPH Substrate L-Tyrosine L-Tyrosine PAH->L-Tyrosine Catalyzes 5-Hydroxytryptophan 5-Hydroxytryptophan TPH->5-Hydroxytryptophan Catalyzes Dopamine Dopamine L-Tyrosine->Dopamine Precursor to Serotonin Serotonin 5-Hydroxytryptophan->Serotonin Precursor to 4-Br-D-Phe 4-Br-D-Phe 4-Br-D-Phe->PAH Competitive Inhibition 4-Br-D-Phe->TPH Competitive Inhibition G cluster_workflow PAH Inhibition Assay Workflow A 1. Enzyme & Inhibitor Preparation - Purify PAH enzyme. - Prepare stock solutions of 4-Br-D-Phe. B 2. Assay Setup - Prepare reaction buffer. - Add varying concentrations of 4-Br-D-Phe. A->B C 3. Reaction Initiation - Add PAH to the assay mixture. - Initiate the reaction by adding L-phenylalanine. B->C D 4. Incubation & Termination - Incubate at optimal temperature. - Stop the reaction (e.g., with acid). C->D E 5. Product Quantification - Measure L-tyrosine production (e.g., via HPLC or fluorescence). D->E F 6. Data Analysis - Calculate reaction velocities. - Determine IC50 value for 4-Br-D-Phe. E->F

Caption: A typical workflow for an in vitro PAH inhibition assay.

Detailed Protocol: In Vitro Phenylalanine Hydroxylase (PAH) Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory potential of this compound on purified PAH.

Materials:

  • Purified Phenylalanine Hydroxylase (PAH)

  • L-Phenylalanine (substrate)

  • This compound (inhibitor)

  • 6R-Tetrahydrobiopterin (BH4) (cofactor)

  • Catalase

  • Ferrous ammonium sulfate

  • Dithiothreitol (DTT)

  • HEPES buffer (pH 7.0)

  • Trichloroacetic acid (TCA)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reaction Mixture Preparation: In each well of a 96-well microplate, prepare a reaction mixture containing HEPES buffer, catalase, ferrous ammonium sulfate, DTT, and BH4.

  • Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a control well with no inhibitor.

  • Enzyme Addition: Add a standardized amount of purified PAH enzyme to each well.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a fixed concentration of L-phenylalanine to all wells.

  • Incubation: Incubate the microplate at 37°C for a predetermined time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a solution of TCA to each well.

  • Fluorescence Measurement: Measure the fluorescence of the product, L-tyrosine, using a microplate reader with an excitation wavelength of approximately 275 nm and an emission wavelength of approximately 305 nm.

  • Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Quantitative Data Summary

While specific IC50 and Ki values for this compound are not widely reported in public databases, the following table summarizes the expected outcomes of inhibition studies based on its proposed mechanism.

ParameterDescriptionExpected Effect of this compound
IC50 The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.A measurable IC50 value would confirm inhibitory activity.
Ki The inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex.A finite Ki value would quantify the binding affinity of the inhibitor to the enzyme.
Vmax The maximum rate of an enzyme-catalyzed reaction.In competitive inhibition, Vmax remains unchanged as the effect of the inhibitor can be overcome by high substrate concentrations.
Km The Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax.In competitive inhibition, Km increases as higher substrate concentrations are needed to achieve half-maximal velocity in the presence of the inhibitor.

Metabolic Fate and Toxicological Profile

The metabolic fate of this compound in biological systems is not extensively characterized. It is plausible that it undergoes similar metabolic pathways to natural phenylalanine, although the presence of the bromine atom may alter its susceptibility to enzymatic degradation. Further research is needed to fully elucidate its metabolic products and their potential biological activities.

Regarding its toxicological profile, the L-enantiomer, 4-Bromo-L-phenylalanine, is classified as toxic if swallowed. [3]While specific toxicity data for the D-enantiomer is less readily available, caution should be exercised when handling this compound. A comprehensive safety data sheet (SDS) should always be consulted before use.

Conclusion

This compound is a powerful research tool with a well-defined primary mechanism of action: the competitive inhibition of aromatic amino acid hydroxylases. This activity, which leads to a reduction in the synthesis of key neurotransmitters, underpins its utility in neuroscience research and provides a foundation for its exploration in drug discovery programs. The ability to incorporate this unnatural amino acid into peptides further expands its applications. While further studies are needed to fully characterize its in vivo effects, metabolic fate, and toxicological profile, this compound remains a compound of significant interest to the scientific community.

References

  • Neuroprotective action of halogenated derivatives of L-phenylalanine. PubMed. [Link]
  • 4-Bromo-L-phenylalanine | C9H10BrNO2 | CID 671214. PubChem. [Link]
  • Differential modulation of glutamatergic transmission by 3,5-dibromo-L-phenylalanine. PubMed. [Link]
  • Structure–activity characteristics of phenylalanine analogs selectively transported by L‑type amino acid transporter 1 (LAT1).

Sources

The Bromine Advantage: A Technical Guide to 4-Bromo-D-phenylalanine in Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of peptide engineering and drug discovery, the strategic incorporation of non-canonical amino acids (ncAAs) has emerged as a transformative approach to imbue biomolecules with novel functionalities. Among these, 4-Bromo-D-phenylalanine (4-Br-D-Phe) has garnered significant attention for its unique physicochemical properties that offer distinct advantages in enhancing peptide stability, modulating biological activity, and facilitating advanced structural analysis. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles, methodologies, and applications of this compound.

The Molecular Profile of this compound: Beyond a Simple Building Block

This compound is a derivative of the essential amino acid D-phenylalanine, featuring a bromine atom at the para position of the phenyl ring. This seemingly subtle modification introduces profound changes to the amino acid's steric and electronic properties, which can be leveraged for a multitude of applications. The D-configuration, in particular, confers resistance to enzymatic degradation by proteases, a critical attribute for the development of peptide-based therapeutics with extended in vivo half-lives.

The introduction of the bromine atom increases the lipophilicity of the amino acid side chain, which can influence peptide folding and enhance binding affinity to biological targets. Furthermore, the bromine atom serves as a versatile chemical handle for post-translational modifications and as a powerful tool in structural biology. Its unique bromine substitution enhances reactivity, making it a valuable component in peptide synthesis and for studying enzyme inhibition.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name (2R)-2-amino-3-(4-bromophenyl)propanoic acid
Molecular Formula C₉H₁₀BrNO₂
Molecular Weight 244.09 g/mol
Appearance White to off-white powder
Solubility Soluble in aqueous solutions, with solubility influenced by pH.

Synthesis of this compound: A Protocol for Enantiopure Production

The enantioselective synthesis of this compound is crucial for its application in biological systems. While various methods exist, enzymatic and chemo-enzymatic approaches offer high enantiopurity. Phenylalanine dehydrogenases have been modified through site-directed mutagenesis to catalyze the transformation of 2-oxo acids to their corresponding α-amino acids with excellent enantiocontrol.

Experimental Protocol: Chemo-enzymatic Synthesis of this compound

This protocol outlines a general approach for the enantioselective synthesis of this compound, inspired by methods for producing enantiopure unnatural amino acids.

Materials:

  • 4-Bromophenylpyruvic acid

  • Engineered Phenylalanine Dehydrogenase (PheDH) mutant

  • NADH or NADPH as a cofactor

  • Ammonia source (e.g., ammonium chloride)

  • Phosphate buffer (pH 7.5-8.5)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Acid for precipitation (e.g., hydrochloric acid)

  • Standard laboratory glassware and equipment (bioreactor, centrifuge, filtration apparatus)

Procedure:

  • Reaction Setup: In a temperature-controlled bioreactor, dissolve 4-bromophenylpyruvic acid in phosphate buffer.

  • Enzyme and Cofactor Addition: Add the engineered PheDH mutant and the NADH/NADPH cofactor to the reaction mixture.

  • Ammonia Addition: Introduce the ammonia source to initiate the reductive amination reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by HPLC, observing the conversion of the keto acid to the amino acid.

  • Product Extraction: Once the reaction is complete, adjust the pH to the isoelectric point of this compound to facilitate precipitation. Alternatively, perform a liquid-liquid extraction using an appropriate organic solvent.

  • Purification: The crude product can be further purified by recrystallization or column chromatography to achieve high purity.

  • Characterization: Confirm the identity and enantiopurity of the final product using techniques such as NMR, mass spectrometry, and chiral HPLC.

In Vivo Incorporation of this compound: Expanding the Genetic Code

The site-specific incorporation of this compound into proteins in living cells is a powerful technique for protein engineering and functional studies. This is achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon, typically an amber stop codon (UAG), and inserts the non-canonical amino acid at that position.

A highly efficient system for incorporating p-bromophenylalanine in Escherichia coli utilizes a mutant yeast phenylalanyl-tRNA synthetase (yPheRS) and a modified yeast suppressor tRNA. Specifically, the T415A variant of yPheRS exhibits a 5-fold higher activity for p-bromophenylalanine compared to tryptophan, a common contaminant in amber suppression systems. This system has been shown to achieve at least 98% fidelity in incorporating p-bromophenylalanine.

Experimental Workflow for Site-Specific Incorporation of this compound

G cluster_cloning Plasmid Construction cluster_transformation Host Cell Preparation cluster_expression Protein Expression cluster_purification Purification & Analysis gene_of_interest Gene of Interest amber_mutation Site-directed Mutagenesis (Introduce TAG codon) gene_of_interest->amber_mutation expression_vector Expression Vector amber_mutation->expression_vector cotransformation Co-transformation expression_vector->cotransformation ecoli E. coli Host Strain ecoli->cotransformation culture Cell Culture cotransformation->culture orthogonal_system Orthogonal System Plasmid (mutant yPheRS-T415A + suppressor tRNA) orthogonal_system->cotransformation add_4brdphe Supplement with This compound culture->add_4brdphe induction Induction of Gene Expression cell_lysis Cell Lysis induction->cell_lysis add_4brdphe->induction purification Protein Purification (e.g., Affinity Chromatography) cell_lysis->purification analysis Characterization (SDS-PAGE, Mass Spectrometry) purification->analysis

Caption: Workflow for site-specific incorporation of this compound.

Table 2: Comparison of Phenylalanyl-tRNA Synthetase Mutants for p-Bromophenylalanine Incorporation

Synthetase MutantKey FeaturesIncorporation FidelityReference
yPheRS (T415A) Redesigned binding site to enhance specificity for pBrF.>98%[1]
yPheRS (T415G) Initial mutant with relaxed substrate specificity.Lower fidelity due to mischarging with Trp and Lys.[1]

Applications of this compound in Science and Medicine

The unique properties of this compound have led to its application in a variety of research and development areas.

Peptide and Drug Development

The incorporation of this compound into peptides is a key strategy for enhancing their therapeutic potential. The D-configuration provides resistance to proteolysis, while the bromo-substituent can be used as a reactive handle for further chemical modifications, such as cross-coupling reactions, to attach other functional groups or labels. This allows for the fine-tuning of a peptide's biological activity, stability, and pharmacokinetic profile. The bromine atom can also increase lipophilicity and influence binding affinity, making it an attractive modification for enhancing peptide potency and duration of action.[2]

Structural Biology and X-ray Crystallography

The bromine atom in this compound serves as a heavy atom for use in X-ray crystallography. The anomalous signal from the bromine atom can be used to solve the phase problem, a major bottleneck in determining the three-dimensional structure of novel proteins. This technique, known as Single-wavelength Anomalous Dispersion (SAD), has been successfully employed using brominated fragments to determine the structures of various proteins.[3][4] The ability to site-specifically incorporate a bromine atom into a protein of interest provides a powerful tool for structural biologists.

Experimental Protocol: SAD Phasing with this compound

This protocol provides a general outline for using a protein containing this compound for SAD phasing.

Materials:

  • Crystals of the protein containing this compound

  • Synchrotron X-ray source with a tunable wavelength

  • Cryo-protection solution

  • Data collection and processing software (e.g., HKL2000, XDS)

  • Phasing and model building software (e.g., Phenix, CCP4)

Procedure:

  • Crystal Preparation: Grow high-quality crystals of the protein with incorporated this compound.

  • Cryo-protection: Soak the crystals in a cryo-protectant solution to prevent ice formation during data collection at cryogenic temperatures.

  • Data Collection: Collect a high-redundancy X-ray diffraction dataset at a wavelength near the bromine absorption edge (approximately 0.92 Å) to maximize the anomalous signal.

  • Data Processing: Process the diffraction data, including integration, scaling, and merging, paying careful attention to the anomalous signal.

  • Substructure Determination: Locate the positions of the bromine atoms using software designed for heavy-atom substructure determination.

  • Phasing and Density Modification: Use the positions of the bromine atoms to calculate initial phases and improve them through density modification techniques.

  • Model Building and Refinement: Build an atomic model of the protein into the resulting electron density map and refine the structure.

Probing Protein-Protein Interactions and Enzyme Mechanisms

The ability to introduce a unique chemical entity like this compound at specific sites in a protein allows for detailed studies of protein-protein interactions and enzyme mechanisms. The bromine atom can serve as a spectroscopic probe or a site for crosslinking experiments to identify interacting partners. Furthermore, its structural similarity to phenylalanine allows it to act as a competitive inhibitor for enzymes that recognize phenylalanine, providing a tool to study enzyme kinetics and inhibition.

Characterization of Proteins Containing this compound

The successful incorporation of this compound into a protein must be verified. Mass spectrometry is a powerful tool for this purpose.

Mass Spectrometry Analysis:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can confirm the incorporation and location of this compound. The protein is first digested into smaller peptides using a protease like trypsin. The resulting peptide mixture is then separated by liquid chromatography and analyzed by mass spectrometry. The presence of bromine will result in a characteristic isotopic pattern in the mass spectrum, with two major peaks of nearly equal intensity separated by approximately 2 Da, corresponding to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br). Fragmentation of the peptide containing this compound (MS/MS) will confirm its position within the peptide sequence.[5]

Conclusion

This compound is a versatile and powerful tool for researchers in the fields of protein engineering, drug discovery, and structural biology. Its unique combination of properties, including resistance to proteolysis, a reactive chemical handle, and a heavy atom for crystallographic phasing, makes it an invaluable non-canonical amino acid for a wide range of applications. As our ability to manipulate the genetic code and synthesize novel amino acids continues to advance, the role of this compound and other ncAAs in scientific research and therapeutic development is set to expand even further.

References

Sources

Foreword: The Rationale for Rigorous Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Analysis of 4-Bromo-D-phenylalanine

In the landscape of modern drug discovery and biochemical research, the unnatural amino acid this compound stands out as a critical building block.[1] Its incorporation into peptides can enhance stability, modulate receptor binding, and introduce unique steric and electronic properties that are invaluable for developing novel therapeutics, particularly for neurological disorders.[1][2][3] The bromine atom, in particular, serves as a powerful analytical handle—a heavy atom for crystallographic phasing and a distinctive isotopic signature for mass spectrometry.[4]

However, the utility of this compound is predicated on its absolute structural integrity. Any ambiguity in its structure, purity, or stereochemistry can have profound consequences on experimental outcomes, leading to misinterpretation of structure-activity relationships (SAR) and compromising the therapeutic potential of resulting molecules. This guide provides a comprehensive, field-proven framework for the complete structural analysis of this compound, moving beyond mere data collection to emphasize the causal logic behind the selection and integration of analytical techniques.

Foundational Physicochemical Profile

A comprehensive analysis begins with confirming the fundamental properties of the molecule. These parameters serve as the initial checkpoint for sample identity and are crucial for designing subsequent experiments, such as calculating molar concentrations for spectroscopic analysis.

PropertyValueSource(s)
CAS Number 62561-74-4[1][5]
Molecular Formula C₉H₁₀BrNO₂[1]
Molecular Weight 244.1 g/mol [1]
Appearance White to off-white powder/solid[1][6]
Melting Point 216 - 222 ºC[1]
Purity (Typical) ≥ 99% (Chiral HPLC)[1]

The Analytical Workflow: An Integrated Approach

The unambiguous structural characterization of this compound is not achieved by a single technique but by the synergistic application of multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle. The logical flow of this analysis ensures that each step builds upon the confidence established by the last.

G cluster_0 Initial Verification cluster_1 Structural Confirmation Sample Bulk Sample of This compound HPLC Purity & Chiral Integrity (HPLC Analysis) Sample->HPLC MS Molecular Weight & Formula (Mass Spectrometry) HPLC->MS Proceed if pure NMR Covalent Structure & Connectivity (NMR Spectroscopy) MS->NMR Confirms Mass Xray 3D Atomic Arrangement (X-ray Crystallography) NMR->Xray Confirms Connectivity Final Structurally Validated This compound Xray->Final

Caption: Integrated workflow for the structural validation of this compound.

Mass Spectrometry: The First Molecular Gatekeeper

Expertise & Causality: Mass spectrometry (MS) serves as the initial and most direct confirmation of molecular identity by measuring the mass-to-charge ratio (m/z). For a halogenated compound like this compound, MS is particularly powerful. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This natural distribution imparts a characteristic isotopic pattern in the mass spectrum—two peaks of almost equal intensity separated by approximately 2 Da—which is a definitive signature for the presence of a single bromine atom.[4] This pattern provides a level of certainty that goes beyond simple mass matching.

Experimental Protocol: LC-MS Analysis

This protocol is designed to separate the analyte from potential impurities before it enters the mass spectrometer, ensuring a clean and interpretable spectrum.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of water and acetonitrile containing 0.1% formic acid. The acid is crucial for promoting protonation ([M+H]⁺) in positive ion mode ESI.

  • Liquid Chromatography (LC):

    • Column: Use a reverse-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions. This gradient ensures elution of the polar amino acid while washing out less polar contaminants.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray Ionization (ESI), positive ion mode. ESI is a soft ionization technique ideal for preventing fragmentation of the parent molecule.

    • Full MS Scan: Acquire data from m/z 100 to 400. This range comfortably covers the expected molecular ion.

    • Data-Dependent Acquisition (DDA): Configure the instrument to trigger MS/MS fragmentation on the most intense precursor ion detected in the full scan. This provides structural information.

Expected Data & Interpretation
  • Full Scan (MS1): Expect to see a prominent isotopic cluster for the protonated molecule [M+H]⁺.

    • Peak 1: at m/z ~243.99 (for C₉H₁₁⁷⁹BrNO₂⁺)

    • Peak 2: at m/z ~245.99 (for C₉H₁₁⁸¹BrNO₂⁺)

    • The relative intensity of these two peaks should be approximately 1:1.[4]

  • Fragmentation (MS/MS): Collision-induced dissociation (CID) or higher-energy C-trap dissociation (HCD) will likely result in characteristic neutral losses, such as the loss of the carboxylic acid group (-45 Da) or the entire amino acid backbone, leaving the bromobenzyl cation (m/z ~170/172).

NMR Spectroscopy: Mapping the Covalent Framework

Expertise & Causality: While MS confirms the molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the precise covalent structure by probing the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom. The chemical shift, splitting pattern (multiplicity), and integration of each signal in the ¹H NMR spectrum provide definitive proof of the connectivity of atoms, distinguishing this compound from its isomers (e.g., 2-Bromo- or 3-Bromo-phenylalanine).

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.6 mL of a deuterated solvent such as Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred as it will exchange with the labile amine (-NH₂) and carboxylic acid (-COOH) protons, simplifying the spectrum by removing their signals.

  • Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and resolution.[7]

  • ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H spectrum with 16-32 scans.

    • Reference the spectrum to the residual solvent peak or an internal standard.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This requires more scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.[7]

Expected Data & Interpretation

The bromophenyl ring system imposes a distinct electronic effect that influences the chemical shifts of the aromatic protons.

  • ¹H NMR (in D₂O):

    • Aromatic Region (~7.2-7.6 ppm): Two signals, each integrating to 2 protons. Due to the para-substitution, the aromatic protons will appear as two distinct doublets (an AA'BB' system). The protons ortho to the bromine atom will be shifted differently from the protons meta to it.

    • Aliphatic Region (~3.0-4.5 ppm): The signals for the α-proton (CH) and the β-protons (CH₂) will appear in this region. The α-proton will be a doublet of doublets (dd) due to coupling with the two non-equivalent β-protons. The two β-protons will each appear as a doublet of doublets, coupled to each other and to the α-proton.

  • ¹³C NMR: Expect signals for all 9 carbon atoms. The carbon atom directly bonded to the bromine (C4) will have a characteristic chemical shift (~122 ppm), and the other aromatic and aliphatic carbons will be clearly resolved.

Chiral HPLC: Verifying Enantiomeric Purity

Expertise & Causality: For a molecule intended for biological applications, confirming the correct stereochemistry is non-negotiable. The biological activity of D-phenylalanine derivatives can be drastically different from their L-counterparts. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose. The technique relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to travel through the column at different rates and thus be separated. A purity claim of "≥ 99.9% (Chiral HPLC)" indicates that this specific and critical analysis has been performed.[1]

Experimental Protocol: Chiral HPLC
  • Sample Preparation: Prepare a ~1 mg/mL solution of the sample in the mobile phase.

  • Chromatography System:

    • Column: A column with a chiral stationary phase (e.g., a cyclodextrin- or cellulose-based CSP). The choice of column is critical and often requires screening.

    • Mobile Phase: Typically a mixture of hexane/isopropanol or a buffered aqueous-organic mixture, depending on the column type. The exact composition must be optimized to achieve baseline separation.

    • Detection: UV detector set to a wavelength where the phenyl ring absorbs (e.g., 220 nm or 254 nm).

  • Analysis:

    • Inject a small volume (5-10 µL) of the sample.

    • Run an isocratic elution.

    • Separately inject a standard of the racemate (4-Bromo-DL-phenylalanine) to identify the retention times of both the D- and L-enantiomers.

    • The peak area of the undesired L-enantiomer in the this compound sample should be negligible (<0.1% for high purity).

X-ray Crystallography: The Definitive 3D Structure

Expertise & Causality: X-ray crystallography provides the ultimate proof of structure by determining the precise three-dimensional arrangement of every atom in the solid state.[8] It directly visualizes the molecule, confirming not only connectivity but also the absolute stereochemistry (if appropriate techniques are used) and intermolecular interactions in the crystal lattice. The heavy bromine atom is highly advantageous, as its strong scattering of X-rays simplifies the process of solving the phase problem, a key challenge in structure determination.[4]

Experimental Workflow: Single-Crystal X-ray Diffraction
  • Crystallization (The Crucial First Step):

    • High-purity material from the validated HPLC step is essential.

    • Screen various solvent systems (e.g., water/ethanol, methanol/ether) using techniques like slow evaporation or vapor diffusion to grow single crystals of sufficient size and quality.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Use a diffractometer with a focused X-ray source (e.g., MoKα radiation) to collect diffraction data as the crystal is rotated.[9]

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods (which are highly effective due to the heavy bromine atom).

    • Refine the atomic positions and thermal parameters against the experimental data until the model converges with the best possible fit.

The final output is a detailed model of the molecule, including bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of the this compound structure.

Conclusion

References

  • J&K Scientific LLC. 4-Bromo-DL-phenylalanine | 14091-15-7.
  • Chem-Impex. This compound.
  • National Center for Biotechnology Information. 4-Bromo-L-phenylalanine | C9H10BrNO2 | CID 671214. PubChem.
  • Benchchem. A Comparative Analysis of the Biological Activities of 3-Bromo-DL-phenylalanine and 4.
  • ChemicalBook. This compound CAS#: 62561-74-4.
  • Benchchem. A Comparative Guide to the Validation of Peptides Containing 4-Bromophenylalanine.
  • National Center for Biotechnology Information. (R)-2-amino-3-(4-bromophenyl)propionic acid. PubChem.
  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Role of D-4-Bromophenylalanine in Peptide Design.
  • Benchchem. Spectroscopic Analysis of 3-Bromo-DL-phenylalanine: A Technical Guide.
  • Li, et al. Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one. MDPI.
  • Ladd, M., & Palmer, R. Structure Determination by X-ray Crystallography.

Sources

Spectroscopic Properties of 4-Bromo-D-phenylalanine: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Bromo-D-phenylalanine in Modern Drug Discovery

In the landscape of pharmaceutical and biochemical research, the incorporation of unnatural amino acids into peptides and other molecular frameworks is a cornerstone of innovation. Among these, this compound stands out as a pivotal building block.[1][2] Its utility stems from the unique physicochemical properties imparted by the bromine atom on the phenyl ring. This halogen substitution provides a powerful spectroscopic and crystallographic handle, enabling detailed investigation of molecular interactions, protein structure, and function.[1] Furthermore, the D-configuration of this amino acid confers resistance to enzymatic degradation, a critical attribute for enhancing the in vivo stability and therapeutic potential of peptide-based drugs.[3]

This guide offers a comprehensive exploration of the key spectroscopic techniques for the characterization of this compound. It is designed to provide researchers, scientists, and drug development professionals with not only the expected spectral data but also the underlying principles and detailed experimental protocols necessary for robust and reliable analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Architecture

NMR spectroscopy is an unparalleled tool for the unambiguous determination of the chemical structure of this compound. Both ¹H and ¹³C NMR provide a detailed map of the atomic connectivity and chemical environment within the molecule.

Expected ¹H and ¹³C NMR Spectral Data

The following table summarizes the predicted chemical shifts for this compound. These predictions are based on the analysis of structurally similar compounds, including 4-Bromo-DL-phenylalanine and other phenylalanine derivatives.[4][5][6]

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Justification
α-H~3.9 - 4.2~55 - 58The α-proton is adjacent to the electron-withdrawing amino and carboxyl groups, shifting it downfield.
β-H~3.0 - 3.3~37 - 40The β-protons are diastereotopic and will appear as a multiplet.
Aromatic H (ortho to CH₂)~7.2 - 7.4~131 - 133These protons are deshielded by the aromatic ring current.
Aromatic H (ortho to Br)~7.4 - 7.6~132 - 134The bromine atom's inductive effect and the anisotropic effect of the ring influence the chemical shift.
-~55 - 58The chemical shift is characteristic of the α-carbon in amino acids.
-~37 - 40The β-carbon is an aliphatic carbon.
Aromatic C (ipso to CH₂)-~136 - 139This is a quaternary carbon attached to the β-carbon.
Aromatic C (ortho to CH₂)-~131 - 133These carbons are part of the aromatic system.
Aromatic C (ortho to Br)-~132 - 134These carbons are influenced by the bromine substituent.
Aromatic C (ipso to Br)-~121 - 124The carbon directly attached to bromine is significantly shielded.
C=O-~173 - 176The carboxyl carbon chemical shift is typical for amino acids.
Experimental Protocol for NMR Analysis

A meticulously prepared sample is paramount for acquiring high-quality NMR spectra.

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).[7]

    • For samples dissolved in D₂O, the amine and carboxylic acid protons will exchange with deuterium and will not be observed.

    • Ensure the sample is fully dissolved to create a homogenous solution, as solid particles can disrupt the magnetic field homogeneity.[7]

    • Filter the solution into a 5 mm NMR tube if any particulate matter is present.[8]

  • Instrument Parameters (for a 500 MHz spectrometer):

    • ¹H NMR:

      • Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

      • Set the spectral width to 10-15 ppm.

    • ¹³C NMR:

      • Acquire 1024-4096 scans with a relaxation delay of 2-5 seconds.

      • Use proton decoupling to simplify the spectrum.

      • Set the spectral width to 200-250 ppm.

  • Data Processing:

    • Process the raw data using appropriate software (e.g., TopSpin, Mnova).

    • Reference the chemical shifts to an internal standard (e.g., DSS or TSP for D₂O).

    • Integrate the proton signals to determine the relative number of protons.

Causality in Experimental Choices
  • Solvent Selection: The choice of deuterated solvent is critical. D₂O is a good choice for mimicking physiological conditions, but it will result in the exchange of labile protons. DMSO-d₆ will allow for the observation of all protons but may not be suitable for all applications.

  • Concentration: A higher concentration generally leads to a better signal-to-noise ratio, which is particularly important for the less sensitive ¹³C nucleus.[7]

  • Number of Scans: Averaging multiple scans improves the signal-to-noise ratio, allowing for the detection of weak signals.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 5-10 mg of This compound B Dissolve in 0.6-0.7 mL of deuterated solvent A->B C Filter into NMR tube B->C D Acquire ¹H and ¹³C NMR spectra C->D E Process raw data (Fourier transform, phasing, baseline correction) D->E F Reference chemical shifts E->F G Integrate and assign peaks F->G

Mass Spectrometry: Confirming Molecular Weight and Elemental Composition

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of this compound and to confirm its elemental composition through the characteristic isotopic pattern of bromine.

Expected Mass Spectrum

The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) of nearly equal natural abundance, results in a distinctive isotopic pattern in the mass spectrum.[1] The molecular ion region will exhibit two peaks of almost equal intensity separated by approximately 2 m/z units.

Ion Expected m/z Notes
[M+H]⁺ (with ⁷⁹Br)~244.0The protonated molecular ion.
[M+H]⁺ (with ⁸¹Br)~246.0The protonated molecular ion with the heavier bromine isotope.
[M-COOH]⁺~198/200Loss of the carboxylic acid group.
[M-NH₂-CH-COOH]⁺~155/157Cleavage of the amino acid backbone.
Experimental Protocol for LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful method for analyzing this compound, especially when it is part of a more complex mixture.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent, such as a mixture of water and acetonitrile with 0.1% formic acid.[1]

    • The final concentration should be in the low micromolar to nanomolar range.[1]

  • Liquid Chromatography (LC):

    • Use a reverse-phase C18 column suitable for separating small molecules.

    • Employ a gradient elution with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).[1]

  • Mass Spectrometry (MS):

    • Acquire data in positive ion mode using an electrospray ionization (ESI) source.[1]

    • Perform a full MS scan to identify the precursor ion ([M+H]⁺).

    • Set up a data-dependent acquisition to trigger MS/MS fragmentation of the precursor ion.

  • Data Analysis:

    • Process the raw data to identify the molecular ion and its characteristic isotopic pattern.

    • Analyze the MS/MS fragmentation pattern to further confirm the structure.

Trustworthiness Through Self-Validation

The presence of the bromine isotopic pattern provides an internal validation of the data. Observing the expected 1:1 ratio for bromine-containing ions significantly increases the confidence in the compound's identification.

MS_Workflow cluster_sample Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis A Dissolve sample in LC-MS compatible solvent B Inject sample onto reverse-phase C18 column A->B C Gradient elution B->C D Electrospray Ionization (ESI) C->D E Full MS Scan D->E F MS/MS Fragmentation E->F G Identify [M+H]⁺ and Br isotopic pattern F->G H Analyze fragmentation pattern G->H

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in this compound. The spectrum will show characteristic absorption bands for the amino, carboxyl, and aromatic moieties.

Expected IR Absorption Bands

The following table outlines the expected vibrational frequencies for the key functional groups in this compound, based on data from similar amino acids and brominated aromatic compounds.[9][10][11]

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (amino group)Stretching3000 - 3300
C-H (aliphatic)Stretching2850 - 3000
C=O (carboxyl)Stretching1700 - 1750
N-H (amino group)Bending1500 - 1650
C=C (aromatic)Stretching1450 - 1600
C-BrStretching500 - 600
Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient technique for analyzing solid samples.

  • Sample Preparation:

    • Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Data Acquisition:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • The final spectrum is typically presented in terms of transmittance or absorbance.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

UV-Visible (UV-Vis) Spectroscopy: Probing the Aromatic System

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly within the aromatic phenyl ring of this compound.

Expected UV-Vis Absorption

Aromatic amino acids like phenylalanine exhibit characteristic UV absorption maxima.[12][13] The bromine substituent is expected to cause a slight red-shift (shift to longer wavelengths) of these maxima.

Wavelength (λmax) Molar Absorptivity (ε) Electronic Transition
~260 nm~200-400 M⁻¹cm⁻¹π → π
~200 nm> 8000 M⁻¹cm⁻¹π → π
Experimental Protocol for UV-Vis Analysis
  • Sample Preparation:

    • Prepare a stock solution of this compound of known concentration in a suitable UV-transparent solvent (e.g., water, phosphate buffer).

    • Prepare a series of dilutions from the stock solution.

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Use quartz cuvettes with a 1 cm path length.

    • Blank the spectrophotometer with the solvent used for sample preparation.

    • Record the absorbance spectrum from 190 nm to 400 nm for each dilution.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance at λmax versus concentration.

    • The slope of the line, according to the Beer-Lambert law (A = εcl), will give the molar absorptivity (ε).[12]

Circular Dichroism (CD) Spectroscopy: Confirming Chirality

Circular Dichroism (CD) spectroscopy is an essential technique for confirming the D-enantiomeric configuration of this compound. Chiral molecules differentially absorb left- and right-circularly polarized light, resulting in a characteristic CD spectrum.

Expected CD Spectrum

For a D-amino acid, the CD spectrum is expected to be a mirror image of the corresponding L-amino acid. The spectrum will show a positive Cotton effect (a positive peak) in the region of the n → π* transition of the carboxyl group (~210-220 nm).

Experimental Protocol for CD Analysis
  • Sample Preparation:

    • Dissolve the sample in a CD-transparent buffer (e.g., phosphate buffer) to a concentration of approximately 0.1 mg/mL.[14]

    • Ensure the buffer itself is not optically active.

  • Data Acquisition:

    • Use a CD spectropolarimeter.

    • Use a quartz cuvette with a 1 mm path length for far-UV measurements.[14]

    • Record a baseline spectrum of the buffer.

    • Record the CD spectrum of the sample from approximately 190 nm to 250 nm.

  • Data Analysis:

    • Subtract the buffer baseline from the sample spectrum.

    • The resulting spectrum, typically reported in millidegrees (mdeg), can be converted to mean residue ellipticity for comparison with literature values.[14]

CD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Dissolve sample in CD-transparent buffer B Filter if necessary A->B C Record buffer baseline B->C D Record sample spectrum (190-250 nm) C->D E Subtract baseline from sample spectrum D->E F Confirm D-configuration (positive Cotton effect) E->F

Conclusion: An Integrated Spectroscopic Approach

The comprehensive spectroscopic characterization of this compound is essential for its effective application in research and drug development. Each technique provides a unique and complementary piece of information, and together they form a powerful analytical toolkit for confirming the identity, purity, and stereochemistry of this important molecule. By following the detailed protocols and understanding the principles outlined in this guide, researchers can confidently and accurately analyze this compound, thereby ensuring the integrity of their scientific endeavors.

References

  • NMR-Bio. (n.d.).
  • Organomation. (n.d.).
  • Royal Society Publishing. (2021). An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures. [Link]
  • National Center for Biotechnology Information. (n.d.).
  • University College London. (n.d.).
  • ACS Publications. (n.d.).
  • I.R.I.S. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Preparation of Protein Samples for NMR Structure, Function, and Small Molecule Screening Studies. [Link]
  • ResearchGate. (2025). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi | Request PDF. [Link]
  • New Journal of Chemistry. (n.d.).
  • Hydrodynamic Methods. (n.d.).
  • ResearchGate. (n.d.). (PDF) An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures. [Link]
  • Springer Protocols. (2012).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0000159). [Link]
  • ResearchGate. (n.d.).
  • University of Baghdad Digital Repository. (n.d.).
  • CU Anschutz School of Medicine. (n.d.). Circular Dichroism Procedure. [Link]
  • Mabion. (n.d.).
  • Chemistry LibreTexts. (2024). 1.
  • Tohoku University. (n.d.).
  • ResearchGate. (n.d.). Calibration curves of D-amino acids using CD spectra. (a)
  • SpectraBase. (n.d.). 4-Bromo-dl-phenylalanine - Optional[13C NMR] - Chemical Shifts. [Link]
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0000159). [Link]
  • IOSR Journal. (2020). UV-Visible absorption spectroscopy and Z-scan analysis. [Link]
  • BMRB. (n.d.). bmse000045 L-Phenylalanine. [Link]
  • ResearchGate. (2019).
  • Chemistry LibreTexts. (2023).
  • National Center for Biotechnology Information. (n.d.). 4-Bromo-L-phenylalanine. [Link]
  • ResearchGate. (n.d.). Scheme. Mass fragmentation pattern of N-{ [ (4-bromophenyl)amino ] carbonothioyl} benzamide.. [Link]
  • ResearchGate. (2022). Fourier Transform Infrared (FTIR)
  • Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [https://t M-H2O, M - 33, and m/z 31. The peak at m/z 31 can attributed to a primary alcohol because it is one of the larger peaks in the spectrum. Figure 2.13B has a small peak at m/z 31 but the base peak in the spectrum indicates that this alcohol is not a primary alcohol. The presence of a M - Et and M - CH3 peak indicates that this four carbon alcohol (determined from its molecular mass) is the secondary alcohol 2-butanol. ... Figure 2.13C illustrates trends common to tertiary alcohols.]([Link] M-H2O, M - 33, and m/z 31. The peak at m/z 31 can attributed to a primary alcohol because it is one of the larger peaks in the spectrum. Figure 2.13B has a small peak at m/z 31 but the base peak in the spectrum indicates that this alcohol is not a primary alcohol. The presence of a M - Et and M - CH3 peak indicates that this four carbon alcohol (determined from its molecular mass) is the secondary alcohol 2-butanol. ... Figure 2.13C illustrates trends common to tertiary alcohols.)
  • Chemguide. (n.d.).
  • Unknown. (n.d.). FTIR Analysis of Protein Structure. [Link]
  • ResearchGate. (n.d.). FT-IR spectra of 4-bromophenacyl bromide (a), p-bromo b-ketosulfone.... [Link]
  • OMLC. (n.d.). Phenylalanine. [Link]
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Phenylalanine. [Link]
  • National Center for Biotechnology Information. (n.d.). 4-Bromophenylalanine. [Link]
  • ResearchGate. (n.d.). FTIR Spectrum of borono phenylalanine.. [Link]
  • ResearchGate. (n.d.). FTIR analysis of L-phenylalanine.. [Link]

Sources

Expanding the Proteome: A Technical Guide to Foundational Studies in Unnatural Amino Acid Incorporation

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Canonical 20

The central dogma of molecular biology, elegant in its depiction of information flow from DNA to protein, is predicated on a 20-amino acid alphabet. This canonical set has served as the bedrock for life's vast and complex proteome. However, for the modern researcher, scientist, and drug developer, this alphabet can be limiting. What if we could expand this vocabulary? What if we could site-specifically install amino acids with novel chemical functionalities, biophysical probes, or post-translational modifications? This is the transformative promise of unnatural amino acid (Uaa) incorporation.

This guide is designed to be an in-depth technical resource for researchers embarking on foundational studies in this field. It eschews a rigid, templated approach in favor of a narrative that builds from fundamental principles to practical application, mirroring the intellectual journey of a scientist entering this exciting domain. We will delve into the "why" behind experimental choices, providing a framework for not just executing protocols, but for understanding and troubleshooting them. Every protocol herein is designed as a self-validating system, with built-in checkpoints to ensure scientific integrity.

I. The Orthogonal Imperative: Rewriting the Rules of Translation

The cornerstone of site-specific Uaa incorporation is the concept of orthogonality. To introduce a new amino acid into a protein at a specific position, we must co-opt a codon that is rarely used for its natural purpose and engineer a system that uniquely recognizes this codon and the desired Uaa. This "orthogonal system" consists of two key components that must not interact with the host cell's endogenous translational machinery:

  • An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): This enzyme is engineered to exclusively recognize and charge a specific Uaa.

  • An Orthogonal tRNA: This tRNA is not recognized by any of the host's endogenous aaRSs but is a substrate for the engineered orthogonal aaRS. Its anticodon is mutated to recognize a "blank" codon, most commonly the amber stop codon (UAG).[1][2]

The most widely used orthogonal pairs are derived from archaea, such as Methanocaldococcus jannaschii, as their translational machinery is sufficiently divergent from that of common expression hosts like E. coli and mammalian cells.[1]

Below is a DOT script representation of the orthogonal system's logic.

Orthogonal_System cluster_host_cell Host Cell Machinery cluster_orthogonal_system Orthogonal System endogenous_aaRS Endogenous aaRS endogenous_tRNA Endogenous tRNA endogenous_aaRS->endogenous_tRNA Charges with canonical amino acid orthogonal_tRNA Orthogonal tRNA (tRNA_CUA) endogenous_aaRS->orthogonal_tRNA No interaction ribosome Ribosome endogenous_tRNA->ribosome Delivers canonical amino acid orthogonal_aaRS Orthogonal aaRS orthogonal_aaRS->endogenous_tRNA No interaction orthogonal_aaRS->orthogonal_tRNA Charges with Uaa orthogonal_tRNA->ribosome Delivers Uaa to Amber Codon (UAG) Uaa Unnatural Amino Acid (Uaa) Uaa->orthogonal_aaRS

Caption: The principle of orthogonality in Uaa incorporation.

II. Engineering the Translational Machinery: A Tale of Two Selections

The power of this technology lies in our ability to engineer orthogonal aaRSs to recognize novel Uaas. This is typically achieved through directed evolution, a process that mimics natural selection in the laboratory. The core of this process involves creating a library of mutant aaRSs and then applying selective pressure to identify variants with the desired specificity. A common and powerful strategy involves a dual-selection system in E. coli:

  • Positive Selection: In this step, the survival of the host cell is dependent on the ability of a mutant aaRS to incorporate a Uaa in response to an amber codon within a selectable marker gene (e.g., an antibiotic resistance gene like chloramphenicol acetyltransferase). Cells expressing an active aaRS will survive in the presence of the antibiotic and the Uaa.

  • Negative Selection: To ensure orthogonality, a negative selection step is employed. Here, a toxic gene (e.g., barnase) containing an amber codon is used. In the absence of the Uaa, any aaRS mutant that incorporates a natural amino acid at the amber codon will lead to the production of the toxic protein and cell death.

This iterative process of positive and negative selection enriches for aaRS variants that are both active with the desired Uaa and orthogonal to the host's natural amino acids.

A more advanced and rapid method for directed evolution is Phage-Assisted Continuous Evolution (PACE) . This technique links the desired aaRS activity to the propagation of a bacteriophage, allowing for hundreds of rounds of evolution in a matter of days with minimal manual intervention.

The workflow for directed evolution of an orthogonal aaRS is depicted in the following DOT script.

Directed_Evolution_Workflow start Start with an orthogonal aaRS/tRNA pair create_library Create a library of aaRS mutants (e.g., via error-prone PCR or DNA shuffling) start->create_library positive_selection Positive Selection: Transform library into E. coli with a positive selection plasmid (e.g., pREP/YC-JYCUA) and grow on selective media with Uaa. create_library->positive_selection negative_selection Negative Selection: Transfer surviving colonies to a negative selection plasmid (e.g., pYC-JYCUA-barnase) and grow on media without Uaa. positive_selection->negative_selection negative_selection->positive_selection Iterate isolate_clones Isolate and sequence plasmids from surviving colonies negative_selection->isolate_clones characterize Characterize the activity and orthogonality of the evolved aaRS mutants isolate_clones->characterize end Evolved aaRS with desired specificity characterize->end

Caption: Directed evolution workflow for an orthogonal aaRS.

III. Practical Implementation: From Benchtop to Bioreactor

With an engineered orthogonal pair in hand, the next step is to incorporate the Uaa into a target protein. The following sections provide detailed protocols for both E. coli and mammalian systems.

A. Uaa Incorporation in E. coli

E. coli is a robust and cost-effective system for Uaa incorporation, particularly for generating large quantities of modified protein. The pEVOL plasmid series, which co-expresses the orthogonal aaRS and tRNA, is a widely used tool for this purpose.

Experimental Protocol: Uaa Incorporation in E. coli

  • Plasmid Preparation:

    • Obtain or construct a plasmid encoding your gene of interest with an in-frame amber codon (TAG) at the desired incorporation site. This plasmid should also carry a selectable marker (e.g., ampicillin resistance).

    • Obtain a compatible pEVOL plasmid encoding the engineered orthogonal aaRS and tRNA pair for your Uaa of interest. This plasmid will have a different selectable marker (e.g., chloramphenicol resistance).

  • Transformation:

    • Co-transform chemically competent E. coli cells (e.g., BL21(DE3)) with both the target protein plasmid and the pEVOL plasmid.

    • Plate the transformed cells on LB agar plates containing both antibiotics (e.g., 100 µg/mL ampicillin and 34 µg/mL chloramphenicol).

    • Incubate overnight at 37°C.

  • Expression:

    • Inoculate a single colony into 5 mL of LB medium containing both antibiotics and grow overnight at 37°C with shaking.

    • The next day, inoculate the starter culture into a larger volume of LB medium (e.g., 1 L) containing both antibiotics.

    • Add the Uaa to the culture medium to a final concentration of 1-10 mM.

    • Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to grow the culture overnight at a reduced temperature (e.g., 18-25°C) to improve protein folding and solubility.

  • Harvesting and Lysis:

    • Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

    • Resuspend the cell pellet in a suitable lysis buffer (e.g., PBS with lysozyme and protease inhibitors).

    • Lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation (e.g., 15000 x g for 30 minutes at 4°C) to remove cell debris.

  • Purification and Validation:

    • Purify the target protein from the soluble lysate using an appropriate chromatography method (e.g., affinity chromatography based on a tag, ion-exchange, or size-exclusion chromatography).

    • Validate the incorporation of the Uaa by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The observed molecular weight of the purified protein should correspond to the theoretical mass including the Uaa.

B. Uaa Incorporation in Mammalian Cells

Incorporating Uaas into proteins in mammalian cells allows for the study of protein function in a more biologically relevant context, including the analysis of post-translational modifications and protein-protein interactions.

Experimental Protocol: Uaa Incorporation in HEK293 Cells

  • Plasmid Preparation:

    • Clone your gene of interest into a mammalian expression vector (e.g., pcDNA3.1) with an in-frame amber codon (TAG) at the desired position.

    • Obtain or construct a separate mammalian expression vector encoding the orthogonal aaRS and tRNA pair. Often, the tRNA is expressed from a U6 promoter, and the aaRS from a CMV promoter.

  • Cell Culture and Transfection:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.

    • Seed the cells in a suitable format (e.g., 6-well plate or 10 cm dish) to reach 70-80% confluency on the day of transfection.

    • Co-transfect the cells with the target protein plasmid and the orthogonal pair plasmid using a suitable transfection reagent (e.g., Lipofectamine 3000 or FuGENE HD). A typical DNA ratio is 1:1 for the two plasmids.

    • Immediately after transfection, replace the medium with fresh medium containing the Uaa at a final concentration of 0.1-1 mM.

  • Expression and Harvesting:

    • Incubate the cells for 48-72 hours post-transfection to allow for protein expression.

    • Harvest the cells by scraping or trypsinization.

    • Wash the cells with ice-cold PBS and pellet them by centrifugation.

  • Lysis and Analysis:

    • Lyse the cell pellet in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).

    • Clarify the lysate by centrifugation.

    • Analyze the expression of the full-length protein containing the Uaa by Western blotting using an antibody against the target protein or an epitope tag. A band corresponding to the full-length protein should be observed only in the presence of the Uaa.

    • For larger-scale expression and purification, the protocol can be scaled up to suspension cell cultures.

IV. Data Interpretation and Troubleshooting

Successful Uaa incorporation is dependent on a number of factors, and careful data analysis and troubleshooting are crucial.

Parameter Expected Outcome Common Issues & Troubleshooting
Protein Yield Sufficient for downstream applications.Low Yield: Optimize codon usage, induction conditions (temperature, inducer concentration), Uaa concentration, or switch to a different expression host. In mammalian cells, optimize transfection efficiency and plasmid ratios.
Incorporation Fidelity High-fidelity incorporation of the Uaa at the target site.Mis-incorporation of natural amino acids: Perform negative selection during aaRS evolution. Ensure the orthogonality of the aaRS/tRNA pair. Truncation: This indicates competition with release factors. In E. coli, use a strain with a deleted or down-regulated release factor 1 (RF1). In mammalian cells, co-express a dominant-negative eRF1 mutant.
Protein Folding & Activity The incorporated Uaa does not significantly perturb protein structure or function.Misfolding/Aggregation: The Uaa may be disruptive. Try incorporating a Uaa with a different side chain or moving the incorporation site. Optimize expression conditions (e.g., lower temperature, chaperone co-expression).
Uaa Toxicity The Uaa is not toxic to the host cells.Cell death or slow growth: Lower the concentration of the Uaa. Test the toxicity of the Uaa in the absence of the orthogonal pair.

V. A Universe of Possibilities: Applications of Uaa Incorporation

The ability to introduce novel chemical functionalities into proteins has opened up a vast array of applications across various scientific disciplines.

Application Area Specific Examples Uaas Commonly Used
Protein Engineering Enhancing protein stability, altering enzyme activity, creating novel biocatalysts.Fluorinated amino acids, amino acids with extended side chains.
Drug Discovery Development of antibody-drug conjugates (ADCs), creating peptides with improved pharmacokinetic properties.Amino acids with bioorthogonal handles (e.g., azides, alkynes), D-amino acids.
Biophysical Probes Probing protein structure and dynamics, studying protein-protein interactions.Photo-crosslinkers (e.g., p-benzoyl-L-phenylalanine), fluorescent amino acids, spin-labeled amino acids.
Fundamental Biology Mapping post-translational modifications, controlling protein function with light (optogenetics).Phosphorylated amino acids, caged amino acids.

The following table provides a non-exhaustive list of commonly used Uaas, their structures, and primary applications.

Unnatural Amino Acid Structure Primary Application(s) Commercial Supplier(s)
p-Azido-L-phenylalanine (pAzF)Bioorthogonal chemistry (Click chemistry) for protein labeling and conjugation.Sigma-Aldrich, Bachem, Iris Biotech
p-Acetyl-L-phenylalanine (pAcF)Ketone-hydrazine ligation for protein labeling, introduction of a keto group.Sigma-Aldrich, Bachem, Iris Biotech
p-Benzoyl-L-phenylalanine (pBpa)Photo-crosslinking to identify protein-protein interactions.Sigma-Aldrich, Bachem, Iris Biotech
O-Methyl-L-tyrosine (OMeY)Probing the role of hydroxyl groups in protein function.Sigma-Aldrich, Bachem, Iris Biotech
Nε-Acetyl-L-lysine (AcK)Studying the effects of lysine acetylation, a key post-translational modification.Sigma-Aldrich, Bachem, Iris Biotech
3-Iodo-L-tyrosineHeavy atom derivative for X-ray crystallography, probing electrostatic interactions.Sigma-Aldrich, Bachem, Iris Biotech

VI. Future Horizons

The field of unnatural amino acid incorporation is continually evolving. Current research is focused on:

  • Expanding the repertoire of Uaas: Developing new orthogonal pairs to incorporate an even wider range of chemical functionalities.

  • Improving incorporation efficiency: Engineering ribosomes and other components of the translational machinery to better accommodate Uaas.

  • Multi-site incorporation: Developing methods to incorporate multiple, distinct Uaas into a single protein.

  • In vivo applications: Moving beyond cell culture to incorporate Uaas in whole organisms to study biology in its most native context.

This technology is poised to continue to be a transformative tool, enabling researchers to ask and answer questions that were previously intractable. By providing the ability to manipulate the very building blocks of life, unnatural amino acid incorporation is not just expanding the genetic code; it is expanding the horizons of biological and biomedical research.

References

  • Chin, J. W. (2017). Expanding and reprogramming the genetic code.
  • Dumas, A., Lercher, L., Spicer, C. D., & Davis, B. G. (2015). Designing logical codon reassignment – Expanding the chemistry of the genetic code. Chemical Science, 6(1), 50–69. [Link]
  • Lang, K., & Chin, J. W. (2014). Cellular incorporation of unnatural amino acids and bioorthogonal labeling of proteins. Chemical Reviews, 114(9), 4764–4806. [Link]
  • Liu, C. C., & Schultz, P. G. (2010). Adding new chemistries to the genetic code. Annual Review of Biochemistry, 79, 413–444. [Link]
  • Neumann, H. (2012). Genetic code expansion for protein engineering in prokaryotic and eukaryotic cells. Protein Engineering, Design and Selection, 25(12), 771–781. [Link]
  • Noren, C. J., Anthony-Cahill, S. J., Griffith, M. C., & Schultz, P. G. (1989). A general method for site-specific incorporation of unnatural amino acids into proteins. Science, 244(4901), 182–188. [Link]
  • Palm, G. J., & Söll, D. (2015). The protean nature of the aminoacyl-tRNA synthetases. Accounts of Chemical Research, 48(5), 1334–1342. [Link]
  • Wang, L., Brock, A., Herberich, B., & Schultz, P. G. (2001). Expanding the genetic code of Escherichia coli. Science, 292(5516), 498–500. [Link]
  • Young, T. S., & Schultz, P. G. (2010). Beyond the canonical 20 amino acids: expanding the genetic lexicon. Journal of Biological Chemistry, 285(15), 11039–11044. [Link]
  • Zhang, W., & Chen, P. R. (2016). Genetically encoded unnatural amino acids for versatile protein manipulations in living systems. Chemical Society Reviews, 45(17), 4855–4870. [Link]

Sources

Leveraging 4-Bromo-D-phenylalanine to Engineer Protein Structure and Function

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Abstract

The introduction of unnatural amino acids (UAAs) into proteins represents a paradigm shift in our ability to probe and manipulate biological systems.[1] This guide provides a comprehensive technical overview of 4-Bromo-D-phenylalanine (4-Br-D-Phe), a versatile UAA that serves as a powerful tool in protein engineering, structural biology, and drug discovery. We delve into the core principles and methodologies for its site-specific incorporation into recombinant proteins, explore its profound impact on protein structure and stability, and illuminate its role in modulating protein function. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and an authoritative grounding in the scientific literature to facilitate the successful application of this unique chemical tool.

Introduction: Expanding the Proteomic Toolbox with this compound

Beyond the Canonical 20: The Power of an Expanded Genetic Code

Proteins, the workhorses of biology, are constructed from a canonical set of 20 amino acids. This finite alphabet, while remarkably versatile, imposes inherent limitations on protein function and our ability to study it. The field of synthetic biology has overcome this boundary by developing methods to expand the genetic code, allowing for the site-specific incorporation of UAAs with novel chemical functionalities.[1] This technology unlocks the ability to introduce biophysical probes, post-translational modifications, and unique chemical moieties into proteins, enabling precise control over their biological and physical properties.[][3]

Introducing this compound: A Unique Tool for Protein Engineering

This compound is a synthetic derivative of the essential amino acid phenylalanine.[4] It is distinguished by two key features: the D-chiral configuration at its alpha-carbon and the substitution of a hydrogen atom with a bromine atom at the para-position of the phenyl ring.[5] The D-configuration confers significant resistance to degradation by endogenous proteases, which are stereospecific for L-amino acids.[][5] The bromine atom introduces unique physicochemical properties not present in natural amino acids, making 4-Br-D-Phe an invaluable tool for a wide range of applications, from enhancing peptide therapeutics to facilitating structural studies.[6][7][8]

Rationale for Bromine Substitution: Physicochemical Advantages

The strategic placement of a bromine atom on the phenyl ring is not arbitrary; it confers several distinct advantages that can be exploited by researchers.[9]

  • Heavy Atom for Crystallography: Bromine's high electron density makes it an excellent anomalous scatterer of X-rays. Its incorporation can significantly simplify the phase problem in X-ray crystallography, aiding in the determination of novel protein structures.[8]

  • Spectroscopic Probe: The bromine atom serves as a unique spectroscopic handle. It provides a distinct signal in Nuclear Magnetic Resonance (NMR) spectroscopy and a characteristic isotopic pattern in Mass Spectrometry (MS), allowing for unambiguous confirmation of its incorporation and detailed analysis of the local protein environment.[8]

  • Modulation of Physicochemical Properties: Bromine is larger and more lipophilic than hydrogen, and its presence can alter the steric and electronic profile of the amino acid side chain.[5][9] This can be used to fine-tune protein stability, folding, and molecular recognition.[10]

  • Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic region. This interaction can be exploited to enhance binding affinity and specificity in drug-target interactions, offering a novel mechanism for rational drug design.[9]

Site-Specific Incorporation of this compound

The precise placement of a single UAA at a desired position within a protein is paramount to its utility. This is achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair.[9]

The Orthogonal Synthetase/tRNA Pair: The Core Technology

An orthogonal pair consists of an aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) that function independently of the host cell's endogenous aaRS/tRNA pairs. This engineered system is designed to uniquely recognize a "blank" codon, typically a repurposed stop codon like the amber codon (UAG), and insert the desired UAA in its place during translation.[9][11]

The causality behind this choice is twofold:

  • Specificity: The engineered aaRS must exclusively charge its orthogonal tRNA with the UAA (e.g., 4-Br-D-Phe) and not with any of the 20 canonical amino acids.

  • Fidelity: The engineered tRNA must be specifically recognized by the orthogonal aaRS but not by any of the host's native synthetases.

Achieving high fidelity often requires mutating the aaRS to enhance its specificity for the UAA over natural amino acids. For instance, the T415A variant of a yeast phenylalanyl-tRNA synthetase (yPheRS) exhibits a 5-fold higher activity for p-bromophenylalanine compared to tryptophan, significantly reducing misincorporation.[11]

Experimental Workflow: From Plasmid Design to Protein Expression

The process involves introducing the genetic components of the orthogonal system and the target protein into a host organism, typically E. coli. The cells are then cultured in media supplemented with 4-Br-D-Phe.

G cluster_0 Plasmid Engineering cluster_1 Cellular Expression cluster_2 Protein Production & Purification P1 Plasmid 1: Gene of Interest with UAG Codon Transform Co-transform E. coli with Plasmids P1->Transform P2 Plasmid 2: Orthogonal aaRS (e.g., yPheRS T415A) P3 Orthogonal tRNA (e.g., ytRNA(Phe)CUA) P2->Transform Culture Culture cells in media + this compound Transform->Culture Induce Induce expression of Target Gene and Orthogonal System Culture->Induce Harvest Harvest Cells & Lyse Induce->Harvest Purify Purify Protein (e.g., Affinity Chromatography) Harvest->Purify Validate Validate Incorporation (MS, NMR) Purify->Validate G cluster_0 Wild-Type Interaction cluster_1 Engineered Interaction P_WT Protein Pocket Phe Phe Sidechain L_WT Ligand Phe->L_WT van der Waals Contact P_Eng Protein Pocket BrPhe 4-Br-D-Phe Sidechain L_Eng Ligand (with C=O group) BrPhe->L_Eng Halogen Bond (Br···O=C)

Sources

An In-depth Technical Guide to Exploring the Enzymatic Stability of 4-Bromo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of non-canonical amino acids, such as 4-Bromo-D-phenylalanine, is a pivotal strategy in modern drug discovery, offering a pathway to enhance the therapeutic properties of peptides and small molecules.[1][2] A critical determinant of their in vivo efficacy is their resistance to enzymatic degradation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the enzymatic stability of this compound. Due to the limited direct literature on this specific compound, this document synthesizes established principles of D-amino acid and halogenated compound metabolism to propose a robust, scientifically-grounded investigatory approach. We will detail the primary enzymatic pathways of concern, provide step-by-step experimental protocols for in vitro assessment, and discuss the requisite analytical methodologies for accurate quantification.

Introduction: The Significance of D-Amino Acid Stability in Therapeutics

The therapeutic application of peptides is often hampered by their rapid degradation by proteases in the body, leading to short in vivo half-lives and reduced bioavailability.[3] A well-established method to overcome this limitation is the strategic incorporation of D-amino acids.[1][3] Since endogenous proteases are stereospecific for L-amino acids, the presence of a D-isomer at a cleavage site can significantly hinder enzymatic recognition and catalysis, thereby enhancing the peptide's stability.[1][4]

This compound is a synthetic amino acid utilized in peptide synthesis and pharmaceutical research to create novel bioactive compounds.[5][6] The bromine substitution can also influence binding interactions and other pharmacological properties.[6] However, the stability of the free amino acid or its N-terminal derivatives to other metabolic enzymes is a critical consideration. This guide outlines a systematic approach to evaluating this stability.

Potential Enzymatic Pathways for this compound Metabolism

While D-amino acids are generally more stable than their L-counterparts, they are not entirely inert. Two primary enzyme families are of principal concern for the metabolism of this compound.

D-Amino Acid Oxidase (DAAO)

DAAO is a FAD-dependent enzyme that catalyzes the oxidative deamination of neutral D-amino acids to their corresponding α-keto acids, ammonia, and hydrogen peroxide.[7][8] This enzyme is most active towards neutral D-amino acids, making this compound a potential substrate.[8] The substrate specificity of human DAAO (hDAAO) favors hydrophobic amino acids, which suggests a possible interaction with the bromophenyl side chain.[7]

The metabolic conversion by DAAO would transform this compound into 4-bromophenylpyruvic acid, fundamentally altering its chemical properties and biological activity.

Cytochrome P450 (CYP) Enzymes

The cytochrome P450 superfamily of enzymes are major players in the metabolism of a vast array of xenobiotics, including over half of all clinically used drugs.[9][10] While their primary role is in Phase I metabolism of larger drug molecules, they can also metabolize amino acids.[11][12] The brominated phenyl ring of this compound is a potential site for CYP-mediated oxidation, which could lead to hydroxylation or other modifications.

Experimental Protocols for Assessing Enzymatic Stability

A multi-faceted in vitro approach is recommended to comprehensively evaluate the enzymatic stability of this compound. This involves assays with plasma, liver microsomes, and specific enzymes.

Plasma Stability Assay

This assay determines the stability of a compound in plasma, which contains a variety of enzymes, including esterases and proteases.[13][14] It is a crucial first step to identify compounds that are rapidly degraded in circulation.[13]

Experimental Workflow:

Caption: Workflow for the Plasma Stability Assay.

Detailed Protocol:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Dilute the stock solution to a final concentration of 1 µM in pre-warmed (37°C) plasma from the species of interest (e.g., human, rat, mouse).[15] The final DMSO concentration should be ≤ 0.25%.[13]

  • Incubate the mixture at 37°C with gentle agitation.[14]

  • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.[14]

  • Immediately quench the reaction by adding a 3-5 fold volume of cold acetonitrile containing a suitable internal standard.

  • Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to precipitate plasma proteins.[16]

  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • Analyze the samples to determine the concentration of this compound remaining at each time point.

  • Plot the natural logarithm of the percentage of compound remaining versus time to calculate the half-life (t½).[17]

Liver Microsomal Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[18][19] Liver microsomes are a subcellular fraction containing these key Phase I drug-metabolizing enzymes.[19]

Experimental Workflow:

Caption: Workflow for the Liver Microsomal Stability Assay.

Detailed Protocol:

  • Prepare a stock solution of this compound (e.g., 20 mM in DMSO).[18]

  • Prepare the incubation mixture containing phosphate buffer (pH 7.4), liver microsomes (e.g., 0.5 mg/mL protein), and the test compound (final concentration of 1 µM).[20]

  • Pre-incubate the mixture at 37°C for a few minutes.

  • Initiate the metabolic reaction by adding an NADPH-regenerating system.[16] A negative control without the NADPH system should be included.[18]

  • Incubate at 37°C with shaking.[18]

  • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take aliquots and stop the reaction with cold acetonitrile containing an internal standard.[19]

  • Centrifuge to precipitate the microsomal proteins.[18]

  • Analyze the supernatant using LC-MS/MS to quantify the remaining this compound.[19]

  • Calculate the half-life (t½) and in vitro intrinsic clearance (CLint).[19]

D-Amino Acid Oxidase (DAAO) Activity Assay

To specifically investigate the susceptibility of this compound to DAAO, a direct enzyme assay is recommended.

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare assay buffer, DAAO enzyme solution, and this compound solution C Incubate enzyme with substrate at 37°C A->C B Prepare positive control (e.g., D-Serine) and negative control (no enzyme) B->C D Monitor reaction progress C->D E Measure decrease in substrate or formation of product (e.g., α-keto acid) D->E F Calculate kinetic parameters (Km, Vmax) E->F

Caption: Workflow for DAAO Activity Assay.

Detailed Protocol:

  • Reconstitute purified DAAO enzyme in a suitable buffer (e.g., sodium pyrophosphate, pH 8.3).[21]

  • Prepare a stock solution of this compound and a known DAAO substrate (e.g., D-Serine or D-Alanine) as a positive control.[7]

  • The reaction can be monitored by measuring oxygen consumption using a Clark-type oxygen electrode, or by quantifying the disappearance of the substrate and the appearance of the keto-acid product by LC-MS/MS.[21]

  • For oxygen consumption measurement, the assay mixture should contain the buffer, FAD, the substrate, and the enzyme in an air-saturated solution at 25°C or 37°C.[21]

  • For LC-MS/MS analysis, set up reactions as described for the microsomal assay, but replace microsomes and NADPH with purified DAAO and FAD.

  • Terminate the reaction at different time points and analyze by LC-MS/MS.

  • By varying the substrate concentration, kinetic parameters such as Km and Vmax can be determined to quantify the efficiency of this compound as a DAAO substrate.

Analytical Methodology: LC-MS/MS for Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for these stability assays due to its high sensitivity, selectivity, and reproducibility.[19][22]

Key Considerations for Method Development:

  • Chromatography: Reversed-phase chromatography using a C18 column is typically suitable for separating this compound from matrix components.[14]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides excellent sensitivity and selectivity.[19][22]

  • MRM Transition: The specific precursor ion (the molecular weight of this compound is approximately 244.08 g/mol ) and a characteristic product ion need to be determined by direct infusion of the compound into the mass spectrometer.[23]

  • Internal Standard: A stable, isotopically labeled version of the analyte or a structurally similar compound should be used as an internal standard to correct for variations in sample processing and instrument response.

Data Interpretation and Reporting

The results from these assays should be compiled to provide a comprehensive stability profile for this compound.

Data Summary Table:

AssayMatrix/EnzymeKey ParametersExample Data (Hypothetical)Interpretation
Plasma Stability Human PlasmaHalf-life (t½)> 120 minStable in human plasma
Microsomal Stability Human Liver MicrosomesHalf-life (t½), Intrinsic Clearance (CLint)> 60 min, Low CLintLow susceptibility to metabolism by hepatic CYP enzymes
DAAO Activity Purified hDAAOSubstrate turnover, Km, VmaxLow turnover compared to D-SerineNot a primary substrate for human DAAO

Conclusion

A thorough investigation of the enzymatic stability of this compound is essential for its successful application in drug development. The systematic approach outlined in this guide, employing plasma stability, liver microsomal stability, and specific DAAO activity assays, provides a robust framework for generating the necessary data. By understanding the potential metabolic liabilities of this non-canonical amino acid, researchers can make informed decisions in the design and optimization of more stable and effective therapeutic candidates. The combination of well-designed in vitro experiments and sensitive LC-MS/MS analysis will yield a clear and comprehensive picture of the enzymatic fate of this compound.

References

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate.
  • Microsomal Stability Assay Protocol. AxisPharm.
  • Microsomal stability assay for human and mouse liver microsomes. protocols.io.
  • Microsomal Clearance/Stability Assay. Domainex.
  • Calcinai, D., et al. (2012). Biochemical Properties of Human D-Amino Acid Oxidase. PLoS ONE, 7(3), e34033.
  • Metabolic stability in liver microsomes. Mercell.
  • 4-Bromo-L-phenylalanine. PubChem.
  • D-amino acid oxidase. Wikipedia.
  • Pollegioni, L., et al. (2018). Human D-Amino Acid Oxidase: Structure, Function, and Regulation. Frontiers in Molecular Biosciences, 5, 14.
  • (R)-2-amino-3-(4-bromophenyl)propionic acid. PubChem.
  • Molla, G., et al. (2000). Engineering the substrate specificity of D-amino-acid oxidase. Journal of Biological Chemistry, 275(29), 22008-22014.
  • Plasma Stability. Cyprotex.
  • Subramanian, K., et al. (2018). Modulating D-amino acid oxidase (DAAO) substrate specificity through facilitated solvent access. PLOS ONE, 13(6), e0198990.
  • Analytical methods for amino acid determination in organisms. Semantic Scholar.
  • Plasma Stability In Vitro Assay. Charnwood Discovery.
  • A method for highly sensitive detection of D-amino acids. Atlas of Science.
  • Assessing Amino Acid Concentration Changes as a Result of Drug Dosing and Cytochrome P450 and Non-cytochrome P450-Mediated Metabolism. ACS Publications.
  • Boon, R., et al. (2020). Amino acid levels determine metabolism and CYP450 function of hepatocytes and hepatoma cell lines. Nature Communications, 11(1), 1434.
  • D-amino acid peptides to resist common proteases. LifeTein.
  • The Significance of D-Amino Acids in Peptide Therapeutics: Featuring Fmoc-D-Asp-OH. NINGBO INNO PHARMCHEM CO.,LTD.
  • The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Molecules, 21(2), 114.
  • Analytical Methods For Amino Acids. Tamilnadu Test House.
  • Hudecz, F., et al. (2001). Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. Journal of Peptide Science, 7(4), 175-184.
  • Analytical Methods for Amino Acids. Shimadzu.
  • ADME Plasma Stability Assay. BioDuro.
  • Plasma Stability Assay. Domainex.
  • Veselinovic, T., et al. (2006). Neuroprotective Action of Halogenated Derivatives of L-Phenylalanine. Stroke, 37(6), 1547-1554.
  • Human Cytochromes P450 and Their Role in Metabolism-Based Drug-Drug Interactions. ResearchGate.
  • Neuroprotective action of halogenated derivatives of L-phenylalanine. PubMed.
  • Cytochromes P450: Roles in Diseases. Pharmacological Reviews, 61(4), 427-440.
  • Cytochrome P450: A Vital Biosynthetic Enzymes for Drug Metabolism. PharmiWeb.com.
  • The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. ChemBioChem, 21(23), 3354-3359.
  • Biosynthesis and Metabolic Fate of Phenylalanine in Conifers. Frontiers in Plant Science, 8, 2061.
  • PHENYLALANINE METABOLISM. SlideShare.

Sources

Navigating Cellular Landscapes: A Technical Guide to 4-Bromo-D-phenylalanine Interactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of 4-Bromo-D-phenylalanine as a Unique Molecular Probe

In the intricate world of cellular biology and drug discovery, precision is paramount. The ability to dissect specific molecular interactions within the complex cellular machinery is the bedrock of innovation. This compound (4-Br-D-Phe), a non-proteinogenic amino acid, has emerged as a powerful tool for researchers, offering a unique combination of structural analogy to its endogenous counterpart, L-phenylalanine, and the distinct physicochemical properties imparted by the bromine substituent. This halogenation enhances reactivity and provides a valuable probe for investigating enzyme kinetics, protein structure and function, and amino acid transport mechanisms.[1]

This technical guide provides a comprehensive overview of the interactions of this compound with cellular machinery. We will delve into its synthesis, its modulatory effects on key enzymes involved in neurotransmitter pathways, and its interplay with amino acid transporters. Furthermore, this guide will equip researchers with detailed, field-proven protocols to effectively utilize 4-Br-D-Phe in their experimental designs, fostering a deeper understanding of its utility in neuroscience research and pharmaceutical development.[1][2]

Enantioselective Synthesis of this compound: A Methodological Overview

The biological activity of 4-Bromo-phenylalanine is stereospecific, necessitating the synthesis of the enantiomerically pure D-isomer. While various methods exist for the synthesis of unnatural amino acids, a common and effective approach for preparing this compound involves the diazotization and bromination of D-phenylalanine. This method, while requiring careful handling of reagents, allows for the retention of the desired stereochemistry.

An alternative strategy for producing enantiomerically pure phenylalanine derivatives is through asymmetric phase-transfer catalysis. This method utilizes chiral catalysts to direct the stereochemical outcome of the reaction, offering a versatile route to a wide range of unnatural amino acids.[3][4]

Below is a generalized workflow for the synthesis of 4-Bromo-L-phenylalanine, which can be adapted for the D-enantiomer by starting with the corresponding D-amino acid precursor.[5]

cluster_synthesis Synthesis Workflow for 4-Bromo-phenylalanine start Start with Boc-protected D-amino acid step1 Dissolve in anhydrous dichloromethane start->step1 step2 Add trifluoroacetic acid step1->step2 step3 Stir at room temperature step2->step3 step4 Monitor reaction by TLC step3->step4 step5 Neutralize with saturated Na2CO3 solution step4->step5 step6 Extract with dichloromethane step5->step6 step7 Dry organic phase and evaporate solvent step6->step7 end_product This compound step7->end_product

Caption: A generalized workflow for the synthesis of 4-Bromo-phenylalanine.

Interactions with Cellular Machinery: A Focus on Key Regulatory Nodes

The introduction of a bromine atom at the para position of the phenyl ring significantly alters the electronic and steric properties of the amino acid, leading to distinct interactions with cellular components compared to its natural counterpart.

Inhibition of Aromatic Amino Acid Hydroxylases

Table 1: Kinetic Parameters of Related Phenylalanine Analogs

CompoundEnzymeInhibition TypeKi (µM)
p-EthynylphenylalanineTryptophan HydroxylaseCompetitive32.6[8]
Interaction with Amino Acid Transporters

The cellular uptake of amino acids is mediated by a family of transporters, with the L-type amino acid transporter 1 (LAT1) being a key player in the transport of large, neutral amino acids across the blood-brain barrier and into cancer cells.[11][12][13] The affinity and transportability of phenylalanine analogs by LAT1 are influenced by the nature and position of substituents on the phenyl ring.[14][15]

Studies on halogenated phenylalanine analogs have shown that the position of the halogen atom is a critical determinant of LAT1 affinity and selectivity.[14][16] While specific kinetic data for this compound transport by LAT1 are not extensively documented, the transporter's known preference for large, neutral amino acids suggests that 4-Br-D-Phe is a likely substrate or inhibitor. The Km for L-phenylalanine transport by LAT1 has been reported to be approximately 14.2 µM.[17] Further investigation is warranted to precisely characterize the interaction of 4-Br-D-Phe with LAT1 and other amino acid transporters.

Experimental Protocols: A Practical Guide for the Researcher

To facilitate the investigation of this compound's cellular interactions, this section provides detailed, step-by-step protocols for key experiments.

Protocol 1: Phenylalanine Hydroxylase (PAH) Inhibition Assay

This protocol provides a framework for assessing the inhibitory potential of this compound on PAH activity.

cluster_pah_assay PAH Inhibition Assay Workflow prep Prepare reaction mixture (Buffer, Cofactor, Substrate) inhibitor Add varying concentrations of 4-Br-D-Phe prep->inhibitor enzyme Add purified PAH enzyme inhibitor->enzyme incubate Incubate at optimal temperature enzyme->incubate stop Terminate reaction incubate->stop detect Detect product formation (e.g., HPLC) stop->detect analyze Calculate IC50/Ki values detect->analyze

Caption: Workflow for determining the inhibitory effect of 4-Br-D-Phe on PAH.

Methodology:

  • Reaction Mixture Preparation: In a suitable reaction vessel, prepare a reaction mixture containing buffer (e.g., HEPES, pH 7.0), the cofactor tetrahydrobiopterin (BH4), and the substrate L-phenylalanine.[18]

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. Include a control with no inhibitor.

  • Enzyme Addition: Initiate the reaction by adding purified phenylalanine hydroxylase.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 25-37°C) for a defined period.

  • Reaction Termination: Stop the reaction by adding a quenching agent (e.g., perchloric acid).

  • Product Detection: Quantify the amount of tyrosine produced using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with fluorescence detection.[19]

  • Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC50 value. Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mechanism of inhibition.[19]

Protocol 2: Tryptophan Hydroxylase (TPH) Inhibition Assay

This protocol outlines a fluorometric assay to measure the inhibition of TPH by this compound.[7]

Methodology:

  • Reaction Mixture Preparation: In a 96-well microplate, prepare a reaction mixture containing MES buffer (pH 7.0), catalase, ferrous ammonium sulfate, dithiothreitol (DTT), and the cofactor 6-methyltetrahydropterin (6-MPH4).[7]

  • Inhibitor Addition: Add varying concentrations of this compound to the wells.

  • Enzyme Addition: Add purified TPH enzyme to each well.

  • Reaction Initiation: Start the reaction by adding the substrate L-tryptophan.

  • Fluorescence Measurement: Immediately measure the increase in fluorescence (excitation ~300 nm, emission ~330 nm) over time. The product, 5-hydroxytryptophan, has a higher fluorescence quantum yield than tryptophan.[7]

  • Data Analysis: Determine the initial reaction velocities from the fluorescence data and plot them against the inhibitor concentrations to calculate the IC50 value.[6]

Protocol 3: Cell Viability (MTT) Assay

This protocol describes the use of the MTT assay to assess the potential cytotoxicity of this compound on cultured cells.[20][21][22][23]

cluster_mtt_assay MTT Cell Viability Assay Workflow plate_cells Plate cells in a 96-well plate add_compound Add varying concentrations of 4-Br-D-Phe plate_cells->add_compound incubate_cells Incubate for a defined period (e.g., 24-72h) add_compound->incubate_cells add_mtt Add MTT reagent to each well incubate_cells->add_mtt incubate_mtt Incubate to allow formazan formation add_mtt->incubate_mtt solubilize Add solubilizing agent (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure absorbance at ~570 nm solubilize->read_absorbance

Caption: A step-by-step workflow for the MTT cell viability assay.

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[23]

  • Compound Addition: Treat the cells with a range of concentrations of this compound. Include untreated cells as a control.

  • Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[23]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[22]

  • Absorbance Measurement: Measure the absorbance of each well at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Conclusion and Future Directions

This compound stands as a versatile and valuable tool for researchers in the life sciences. Its ability to act as a competitive inhibitor of key enzymes in neurotransmitter synthesis pathways and its potential for interaction with amino acid transporters make it an indispensable probe for dissecting complex cellular processes. The detailed protocols provided in this guide offer a solid foundation for researchers to explore the multifaceted interactions of this unique molecule.

Future research should focus on obtaining precise kinetic data for the interaction of this compound with a wider range of cellular targets, including various amino acid transporters. Elucidating the precise structural basis for its inhibitory activity through co-crystallization studies with its target enzymes will provide invaluable insights for the rational design of novel therapeutics. As our understanding of the intricate dance of molecules within the cell continues to grow, the role of precisely engineered probes like this compound will undoubtedly become even more critical in advancing the frontiers of biomedical research and drug development.

References

  • The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments - NIH. (URL: [Link])
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])
  • Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (L
  • Cytotoxicity assay on several theophylline-7-acetic acid amides with amino acids. (URL: [Link])
  • Kinetic and stability analysis of PKU mutations identified in BH4-responsive p
  • Structure–activity characteristics of phenylalanine analogs selectively transported by L‑type amino acid transporter 1 (LAT1 - ResearchG
  • Activation of Phenylalanine Hydroxylase Induces Positive Cooperativity toward the Natural Cofactor - PMC - NIH. (URL: [Link])
  • Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis - Macmillan Group - Princeton University. (URL: [Link])
  • Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT (3-(4,5-dimethylthazolk-2-yl). (URL: [Link])
  • Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1)
  • Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PubMed Central. (URL: [Link])
  • MTT Assay Protocol | Springer N
  • p-ethynylphenylalanine: a potent inhibitor of tryptophan hydroxylase - PubMed - NIH. (URL: [Link])
  • A Practical Method for the Synthesis of Enantiomerically Pure 4-Borono-L-phenylalanine. (URL: [Link])
  • Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity - PubMed Central. (URL: [Link])
  • Phenylalanine Hydroxylase and Enzyme Kinetics - ResearchG
  • Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis - Macmillan Group - Princeton University. (URL: [Link])
  • Enantioselective synthesis of non-natural amino acids using phenylalanine dehydrogenases modified by site-directed mutagenesis - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
  • US9815855B2 - Method for producing 4-borono-L-phenylalanine having 18F atom ...
  • Inhibition of tryptophan hydroxylase by dopamine and the precursor amino acids - PubMed. (URL: [Link])
  • Transport of Amino Acid-Related Compounds Mediated by L-Type Amino Acid Transporter 1 (LAT1)
  • Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes rat brain serotonin - PubMed. (URL: [Link])
  • Correction of kinetic and stability defects by tetrahydrobiopterin in phenylketonuria patients with certain phenylalanine hydroxylase mut
  • Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron‐Deficient Aromatic d‐Amino Acids - PMC - NIH. (URL: [Link])
  • A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method - PMC - PubMed Central. (URL: [Link])
  • LAT1 - Drug targeting - UEFin sites-palvelin. (URL: [Link])
  • Structural Features Affecting the Interactions and Transportability of LAT1-Targeted Phenylalanine Drug Conjug
  • Structural Features Affecting the Interactions and Transportability of LAT1-Targeted Phenylalanine Drug Conjug
  • Purification and Characterization of Phenylalanine Ammonia Lyase from Trichosporon cutaneum - PMC - NIH. (URL: [Link])
  • 4-Bromo-L-phenylalanine | C9H10BrNO2 | CID 671214 - PubChem - NIH. (URL: [Link])
  • Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosyl
  • US4584399A - Purification of L-phenylalanine - Google P
  • Purification and Characterization of Phenylalanine Ammonia Lyase from Trichosporon cutaneum - ResearchG
  • Molecularly Imprinted Polymers Specific towards 4-Borono-L-phenylalanine—Synthesis Optimization, Theoretical Analysis, Morphology Investigation, Cytotoxicity, and Release Studies - MDPI. (URL: [Link])

Sources

Theoretical Modeling of 4-Bromo-D-phenylalanine in Peptides: From First Principles to Dynamic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

The incorporation of non-canonical amino acids (ncAAs) is a cornerstone of modern peptide design, enabling the creation of therapeutics with enhanced stability, novel functionalities, and improved binding affinities. 4-Bromo-D-phenylalanine (4-Br-D-Phe) stands out as a particularly valuable building block. Its D-configuration confers significant resistance to enzymatic degradation, while the bromine atom introduces unique electronic properties and the capacity for halogen bonding—a potent, non-covalent interaction increasingly exploited in drug design.[1][2] Accurately predicting the structural and dynamic consequences of incorporating 4-Br-D-Phe requires robust theoretical modeling. This guide provides researchers, computational chemists, and drug development professionals with a comprehensive walkthrough of the principles, protocols, and best practices for modeling peptides containing this powerful unnatural amino acid. We will delve into the critical process of force field parameterization, outline a complete molecular dynamics workflow, and discuss the application of quantum mechanical methods to capture its unique chemical nature.

The "Why": Strategic Rationale for Modeling this compound

Before venturing into the computational "how," it is essential to grasp the strategic advantages that make 4-Br-D-Phe a compelling choice for peptide modification. Understanding these drivers informs the goals of our theoretical modeling.

  • Enhanced Proteolytic Stability: The D-chiral center of 4-Br-D-Phe disrupts the natural L-amino acid sequence recognized by most proteases, significantly increasing the peptide's in-vivo half-life.[1]

  • Modulation of Binding Affinity: The bromine atom is highly polarizable and can act as a halogen bond donor, forming favorable interactions with electron-rich atoms like oxygen or nitrogen in a protein target.[3][4] These interactions can be highly specific and directional, offering a sophisticated tool for enhancing binding affinity and selectivity.

  • Structural Scaffolding: The bulky, hydrophobic bromophenyl side chain introduces steric constraints that can be used to enforce specific secondary structures, such as β-turns or helical conformations, which may be critical for biological activity.

  • Probing and Phasing: For structural biology applications, the heavy bromine atom is an excellent tool for solving X-ray crystallography phasing problems.

Computational modeling allows us to rationalize and predict these effects in silico, dramatically reducing the experimental cost and time required to optimize peptide designs. It enables us to visualize the specific interactions underpinning bioactivity and to understand how the modified residue influences the conformational landscape of the entire peptide.

The Computational Challenge: The Non-Standard Residue Problem

The primary hurdle in modeling any ncAA is that it is not included in standard biomolecular force fields like AMBER, CHARMM, or GROMOS.[5] These force fields are meticulously parameterized for the 20 canonical amino acids, but for an ncAA like 4-Br-D-Phe, the necessary parameters—which dictate its behavior in a simulation—are missing.[5] Therefore, the first and most critical task is to develop a robust set of parameters that accurately describe the physics of the residue.

This process involves a multi-step workflow that leverages high-level quantum mechanics (QM) calculations to derive the parameters for the classical molecular mechanics (MM) force field. This hybrid approach ensures that the computationally efficient MM simulations are grounded in a physically accurate description of the ncAA's electronic structure.[6][7][8]

Core Methodology: Force Field Parameterization for 4-Br-D-Phe

Parameterizing a non-canonical amino acid is a meticulous process that requires careful validation. The goal is to derive bonded (bond lengths, angles, dihedrals) and non-bonded (atomic charges, van der Waals) parameters that are compatible with a chosen parent force field (e.g., AMBER ff14SB, CHARMM36m).

General Parameterization Workflow

The overall workflow is a systematic process of generating QM data and fitting MM parameters to reproduce that data.

G A Select Model Compound (e.g., Ace-4BrDPhe-NMe) B Build Initial 3D Structure A->B C Geometry Optimization (e.g., B3LYP/6-31G) B->C D ESP Calculation for Charges (e.g., HF/6-31G) C->D E Potential Energy Surface (PES) Scans for Key Dihedrals (e.g., MP2/cc-pVTZ) C->E F Derive Partial Charges (e.g., RESP fitting) D->F G Fit Dihedral Parameters to PES Scans E->G I Assemble Final Residue Topology & Parameter Files F->I G->I H Assign Bond/Angle/vdW Parameters (by analogy from parent force field) H->I J Validation: Compare QM vs. MM Conformational Energies I->J

Caption: Workflow for deriving force field parameters for a non-canonical amino acid.

Step-by-Step Parameterization Protocol

This protocol provides a detailed methodology for deriving AMBER-compatible parameters for 4-Br-D-Phe.

1. Model Compound Selection and Preparation:

  • Causality: A full peptide is too large for high-level QM. We use a "capped" model compound, such as N-acetyl-4-Bromo-D-phenylalaninamide (Ace-4BrDPhe-NMe), to represent the amino acid in a peptide environment while remaining computationally tractable.
  • Action: Build the model compound in a molecular editor. Ensure the stereochemistry is correct (D-configuration). Generate an initial 3D conformation.

2. Quantum Mechanical Geometry Optimization:

  • Causality: We need a reliable, low-energy starting structure for subsequent calculations.
  • Action: Perform a full geometry optimization of the model compound using a DFT method, for instance, at the B3LYP/6-31G* level of theory, using a program like Gaussian or ORCA.

3. Partial Atomic Charge Derivation (RESP Protocol):

  • Causality: Accurate partial charges are paramount for describing electrostatic interactions, including the halogen bond. The Restrained Electrostatic Potential (RESP) fitting procedure is a standard in the AMBER community, designed to produce high-quality, transferable charges.[8][9]
  • Action:
  • Using the optimized geometry, perform a single-point QM calculation to compute the electrostatic potential (ESP) on a grid of points around the molecule. The HF/6-31G* level of theory is standard for this step.[8]
  • Use the antechamber and respgen tools from AmberTools to generate the ESP data and perform the two-stage RESP fit.
  • Self-Validation: Constrain charges on chemically equivalent atoms (e.g., hydrogens on a methyl group) to have the same value. The final charges for the backbone atoms should be adjusted to be consistent with the parent ff14SB force field to ensure proper linkage with other amino acids.

4. Bonded Parameter Derivation:

  • Causality: While many bond and angle parameters can be transferred by analogy from standard phenylalanine, the parameters involving the bromine atom and the dihedral parameters governing side-chain rotation must be specifically derived.
  • Action:
  • Bonds/Angles: Assign bond and angle parameters by analogy using the General Amber Force Field (GAFF).[9] For parameters involving bromine (e.g., C-Br bond, C-C-Br angle), initial values can be taken from GAFF and validated.
  • Dihedrals: This is the most involved step. For the key rotatable bonds (χ1: N-Cα-Cβ-Cγ and χ2: Cα-Cβ-Cγ-Cδ1), perform a series of constrained QM geometry optimizations (a "PES scan"). Rotate the dihedral angle in increments (e.g., 15°) and calculate the energy at each point. A higher level of theory, such as MP2/cc-pVTZ, is recommended for accurate energies.[8][10]
  • Use a tool like parmfit in AmberTools to fit the MM dihedral term (a Fourier series) to the QM energy profile.
  • Self-Validation: Plot the final MM energy profile against the QM energy profile. The curves should match closely in terms of minima locations and barrier heights.
Example Parameter Output

After derivation, the new parameters are stored in a force field modification (.frcmod) file and the residue topology in a library (.lib) file. The quantitative data would be summarized as follows.

Parameter TypeAtoms InvolvedMM Value (Example)Source
Atomic Charge Cζ (C attached to Br)+0.05 eQM (RESP)
Br-0.15 eQM (RESP)
Bond Stretch Cζ - BrK = 320 kcal/mol/Ų, L₀ = 1.91 ÅAnalogy/Fit
Angle Bend Cε - Cζ - BrK = 60 kcal/mol/rad², θ₀ = 120.0°Analogy/Fit
Dihedral (χ2) Cβ-Cγ-Cδ1-Cε1V₁=0.0, V₂=4.5, V₃=0.0, V₄=0.0 kcal/molQM PES Scan Fit

Note: These values are illustrative examples and must be derived for each specific force field and QM level of theory.

Molecular Dynamics (MD) Simulation of a 4-Br-D-Phe Peptide

With a parameterized residue, we can now proceed to run a full molecular dynamics simulation to explore the peptide's conformational dynamics.

MD Simulation Workflow

MD_Workflow A Build Peptide Initial Structure (e.g., using LEaP) B Load Force Fields: - Parent (e.g., ff14SB) - 4-Br-D-Phe parameters A->B C Solvate in Water Box (e.g., TIP3P water) B->C D Add Counter-ions to Neutralize C->D E Energy Minimization (Steepest Descent/Conjugate Gradient) D->E F NVT Ensemble (Heating) (Constant Volume/Temp) E->F G NPT Ensemble (Density) (Constant Pressure/Temp) F->G H Production MD Run (NPT Ensemble, long timescale) G->H I Trajectory Analysis: - RMSD/RMSF - Hydrogen/Halogen Bonds - Secondary Structure H->I

Caption: General workflow for a molecular dynamics simulation of a peptide.

Step-by-Step MD Protocol

This protocol assumes the use of the AMBER simulation package.

1. System Preparation (using tLEaP):

  • Action:
  • Start tLEaP.
  • Source the parent force field (e.g., source leaprc.protein.ff14SB).
  • Source the water model (e.g., source leaprc.water.tip3p).
  • Load the parameter modification file for 4-Br-D-Phe (loadamberparams My4BrDPhe.frcmod).
  • Load the residue library file (loadoff My4BrDPhe.lib).
  • Load the peptide PDB file (peptide = loadpdb my_peptide.pdb).
  • Solvate the system (solvatebox peptide TIP3PBOX 12.0, where 12.0 is the buffer distance in Å).
  • Add counter-ions to neutralize the system's charge (addions peptide Na+ 0).
  • Save the topology (prmtop) and coordinate (inpcrd) files (saveamberparm peptide prmtop inpcrd).

2. System Equilibration:

  • Causality: This is a critical, multi-stage process to relax the system and bring it to the desired temperature and pressure without introducing artifacts. We start with strong restraints on the peptide and gradually release them.
  • Action:
  • Minimization: Run a two-stage energy minimization. First, with strong restraints on the peptide to relax the water and ions. Second, a longer run with restraints only on the backbone to allow side chains to relax.
  • Heating (NVT): Gradually heat the system from 0 K to the target temperature (e.g., 300 K) over ~100-200 ps in the NVT ensemble (constant volume). Keep weak restraints on the peptide backbone.
  • Density Equilibration (NPT): Switch to the NPT ensemble (constant pressure) and run for ~500 ps to 1 ns to allow the system density to equilibrate. The restraints on the backbone can be gradually removed during this phase.
  • Self-Validation: Monitor the temperature, pressure, and density throughout the equilibration process. They should converge to stable average values before starting the production run.

3. Production Simulation:

  • Causality: This is the main data-gathering phase of the simulation.
  • Action: Run the simulation in the NPT ensemble for as long as computationally feasible (typically hundreds of nanoseconds to microseconds for peptide folding or binding studies). Save coordinates at regular intervals (e.g., every 10-100 ps).

Advanced Modeling: QM/MM for Mechanistic Insights

For certas, a purely classical MM simulation may be insufficient. For instance, if you are studying a reaction mechanism involving the bromine atom or need an extremely accurate description of a halogen bond's electronic nature in a binding pocket, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach is superior.[3][11]

  • Principle: In a QM/MM simulation, the chemically active region (e.g., the 4-Br-D-Phe side chain and its direct interaction partners) is treated with a high-level QM method, while the rest of the peptide and solvent are treated with the efficient MM force field.[11]

  • Application: This approach provides a much more accurate description of electronic polarization, charge transfer, and bond breaking/forming events than MM alone. It is ideal for calculating binding free energies with high precision or studying enzymatic reactions.[12]

Conclusion: A Validated Path to Predictive Power

The theoretical modeling of peptides containing this compound is a powerful strategy for accelerating drug discovery and understanding complex biological systems. While the non-canonical nature of the residue necessitates a rigorous, upfront parameterization effort, the protocols outlined in this guide provide a self-validating framework for this process. By grounding classical molecular dynamics simulations in quantum mechanical data, researchers can generate reliable models that provide predictive insights into the structural and dynamic impact of this versatile amino acid. This computational foresight enables a more rational, hypothesis-driven approach to peptide design, ultimately saving valuable experimental time and resources.

References

  • Yu, H., Daura, X., & van Gunsteren, W. F. (2004). Molecular dynamics simulations of peptides containing an unnatural amino acid: dimerization, folding, and protein binding.
  • Castle, S. L. (2015). Computational Modelling of Peptides Containing Non-Standard Amino Acids. BYU ScholarsArchive. [Link]
  • Leshchev, D., et al. (2021). Additive CHARMM36 Force Field for Nonstandard Amino Acids.
  • Leshchev, D., et al. (2021). Additive CHARMM36 Force Field for Nonstandard Amino Acids.
  • Leshchev, D., et al. (2021). Additive CHARMM36 Force Field for Nonstandard Amino Acids. PMC, 8207570. [Link]
  • Castle, S. L. (2015). (PDF) Computational Modelling of Peptides Containing Non-Standard Amino Acids.
  • Zhang, Y., et al. (2025). Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Role of D-4-Bromophenylalanine in Peptide Design. [Link]
  • Wijesiri, N. K., & Brown, B. P. (2025). Parameterizing non-canonical amino acids for cyclic peptide simulations. Methods in Enzymology, 723, 167-194. [Link]
  • Yu, H., Daura, X., & van Gunsteren, W. F. (2004). Molecular dynamics simulations of peptides containing an unnatural amino acid. ETH Zurich Research Collection. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Peptide Synthesis with High-Purity L-4-Bromophenylalanine. [Link]
  • Leshchev, D., et al. (2021). Additive CHARMM36 Force Field for Nonstandard Amino Acids. AMiner. [Link]
  • Lemkul, J. (2021).
  • Yang, D. A., Gronenborn, A. M., & Chong, L. T. (2022). Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field. PubMed Central. [Link]
  • Wang, X., & Li, W. (2020). Development and Testing of Force Field Parameters for Phenylalanine and Tyrosine Derivatives. Frontiers in Molecular Biosciences, 7, 608931. [Link]
  • Wang, X., & Li, W. (2020).
  • Yang, D. A., Gronenborn, A. M., & Chong, L. T. (2022). Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field. The Journal of Physical Chemistry A, 126(14), 2249-2261. [Link]
  • Wang, X., & Li, W. (2020). (PDF) Development and Testing of Force Field Parameters for Phenylalanine and Tyrosine Derivatives.
  • Mary, Y. S., et al. (2017). Quantum mechanical, spectroscopic and docking studies of 2-Amino-3-bromo-5-nitropyridine by Density Functional Method. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 180, 116-129. [Link]
  • Hotchkiss, F., et al. (2021).
  • ResearchGate. (n.d.). Molecular formulae of the peptides used in this study.
  • Zhang, X., et al. (2024). Impact of Halogen Bonds on Protein–Peptide Binding and Protein Structural Stability Revealed by Computational Approaches. Journal of Medicinal Chemistry. [Link]
  • He, X., et al. (2022). BRD4: quantum mechanical protein–ligand binding free energies using the full-protein DFT-based QM-PBSA method. RSC Publishing. [Link]
  • Sancho-Almenar, D., et al. (2021). Towards the Understanding of Halogenation in Peptide Hydrogels: a Quantum Chemical Approach. The Royal Society of Chemistry. [Link]
  • Eurenius, K. P., et al. (1996). A Mixed Quantum Mechanics/Molecular Mechanics (QM/MM) Method for Large-Scale Modeling of Chemistry in Protein Environments.
  • Danelius, E. (2016). Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation.
  • Dunbrack Jr, R. L. (2008). Using quantum mechanics to improve estimates of amino acid side chain rotamer energies.
  • Tan, C. P., & Zbilut, J. P. (2003). (PDF) Electronic properties of amino acid side chains: Quantum mechanics calculation of substituent effects.
  • Wang, X., & Li, W. (2020).
  • Wu, Q., et al. (2012).
  • Lin, C.-Y., et al. (2020). Quantum Chemistry Calculations for Metabolomics: Focus Review. PubMed Central. [Link]
  • Rajendran, A., et al. (2004). Quantum Mechanical/Molecular Mechanical Studies on Spectral Tuning Mechanisms of Visual Pigments and Other Photoactive Proteins. PubMed Central. [Link]
  • Freund, E., et al. (2021). Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry. PubMed Central. [Link]
  • Berdakin, M., et al. (2019). Excited States Computation of Models of Phenylalanine Protein Chains: TD-DFT and Composite CC2/TD-DFT Protocols. PubMed Central. [Link]
  • Chatterjee, S., et al. (2017). Diphenylalanine as a Reductionist Model for the Mechanistic Characterization of β-Amyloid Modulators. ACS Nano, 11(6), 6236-6247. [Link]

Sources

A Historical Perspective on the Use of Brominated Amino Acids: From Marine Curiosities to cornerstones of Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

This guide provides a comprehensive historical and technical overview of brominated amino acids, tracing their journey from initial discovery in marine life to their current pivotal role in synthetic chemistry and pharmaceutical development. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental science, experimental methodologies, and evolving applications of these unique molecular building blocks.

The Prelude: Discovery of Bromine and the Dawn of Organobromine Chemistry

The story of brominated amino acids begins with the discovery of their namesake element. In 1825 and 1826, Carl Jacob Löwig and Antoine Jérôme Balard independently isolated a volatile, reddish-brown liquid with a pungent odor from mineral water and seaweed ash, respectively[1]. The element was named bromine, derived from the Greek word "brómos," meaning "stench"[1].

Early applications were modest, with initial commercial use in daguerreotype photography in the 1840s[1]. However, the high reactivity of elemental bromine and its ability to form stable carbon-bromine bonds soon paved the way for its use in organic synthesis. This laid the chemical foundation that would, decades later, enable the synthesis and study of amino acids bearing this heavy halogen.

Nature's Blueprint: The Marine World as a Bromine Hotspot

The mid-20th century saw a surge in the exploration of marine natural products, revealing the oceans as a vast reservoir of chemical diversity. Scientists discovered that marine organisms, living in an environment with a relatively high bromide concentration (approximately 0.9 mM), are prolific producers of brominated compounds[2]. This is largely attributed to the presence of bromoperoxidase enzymes, which facilitate the incorporation of bromine into organic molecules[2].

A plethora of brominated amino acids, particularly derivatives of tyrosine and tryptophan, were identified within peptides and alkaloids isolated from sponges, mollusks, and cone snails[2][3][4]. For instance, the demosponge Ianthella basta was found to contain a variety of brominated and chlorinated tyrosine derivatives[2]. Similarly, peptides from marine animals like cone snails and ascidians often feature 6-bromo-L-tryptophan as a result of post-translational modification[5].

These natural compounds were not mere chemical curiosities; they displayed potent biological activities, serving as defense mechanisms for the host organisms[5]. This discovery was a critical turning point, sparking interest in the unique physicochemical properties conferred by the bromine atom and its potential for pharmacological applications.

Table 1: Examples of Naturally Occurring Brominated Amino Acids and Their Sources
Brominated Amino AcidNatural SourceReported Biological Activity of Parent Compound
3-Bromo-L-tyrosineMarine sponges (Aplysina fistularis)Antimicrobial, Cytotoxic
3,5-Dibromo-L-tyrosineMarine sponges, Gastropod mollusksAntimicrobial, Antifungal
6-Bromo-L-tryptophanCone snails (Conus species), AnnelidsNeurotoxic (in conotoxins), Antimicrobial
3-Bromo-5-chlorotyrosineGastropod mollusk (Buccinum undatum)Cytotoxic

From Isolation to Synthesis: Early Methodologies for Creating Brominated Amino Acids

While nature provided the inspiration, the limited availability of these compounds from natural sources necessitated the development of robust synthetic methods. Early laboratory synthesis of α-amino acids provided a template, which was then adapted for bromination.

Foundational Synthetic Protocol: α-Bromination of Carboxylic Acids

One of the oldest and most fundamental methods for synthesizing α-amino acids involves the α-bromination of a carboxylic acid, a reaction known as the Hell–Volhard–Zelinskii reaction[6]. This is followed by a nucleophilic substitution with ammonia to install the amino group.

Rationale: The reaction proceeds via an acyl bromide intermediate, which readily enolizes. The enol form then reacts with Br₂ to install a bromine atom at the α-position. The subsequent Sₙ2 reaction with an excess of ammonia displaces the bromide to yield the α-amino acid[6]. The use of excess ammonia is crucial to neutralize the HBr byproduct and to minimize the formation of secondary and tertiary amine side products.

Experimental Protocol: Synthesis of Phenylalanine (as an illustrative example)

  • α-Bromination: 3-phenylpropanoic acid is treated with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃). The mixture is heated to initiate the reaction.

  • Work-up: After the reaction is complete, the excess Br₂ and PBr₃ are carefully quenched. The resulting α-bromo acid, 2-bromo-3-phenylpropanoic acid, is isolated.

  • Amination: The purified α-bromo acid is then treated with a large excess of aqueous ammonia (NH₄OH). The reaction mixture is stirred at room temperature for several hours.

  • Purification: The final product, phenylalanine, is purified from the reaction mixture, typically by crystallization or chromatography, to yield a racemic mixture of D- and L-enantiomers[6].

Visualizing the Workflow: Classic Amino Acid Synthesis

The following diagram illustrates the key steps in this foundational synthetic pathway.

G cluster_0 Step 1: α-Bromination (Hell-Volhard-Zelinskii) cluster_1 Step 2: Amination (Sₙ2 Substitution) start Carboxylic Acid (R-CH₂-COOH) reagents1 + Br₂ + PBr₃ (cat.) start->reagents1 product1 α-Bromo Acid (R-CH(Br)-COOH) reagents1->product1 reagents2 + Excess NH₃ product1->reagents2 product2 Racemic α-Amino Acid (R-CH(NH₂)-COOH) reagents2->product2

Caption: Workflow for the synthesis of an α-amino acid via α-bromination.

Evolution in Peptide Chemistry: The Rise of Activated Amino Acid Bromides

As peptide synthesis became more sophisticated, particularly with the advent of solid-phase methods, the need for highly efficient coupling reagents grew. This was especially true for sterically hindered amino acids, where standard coupling methods often failed. This challenge spurred the development of N(α)-protected α-amino acid bromides as highly reactive acylating agents.

These "overactivated" halides are generated in situ from the corresponding N-protected amino acid using a brominating agent like 1-bromo-N,N-2-trimethyl-1-propenylamine under mild conditions[7][8]. They proved exceptionally effective for forming difficult peptide bonds, even in sequences containing multiple consecutive hindered residues[7][9].

Causality: The high reactivity of amino acid bromides stems from the excellent leaving group ability of the bromide ion compared to the hydroxyl group of the parent carboxylic acid or the leaving groups in other activated esters. This allows the coupling reaction to proceed rapidly and efficiently, even with poorly nucleophilic amino groups found on sterically hindered amino acids[9]. The in situ generation is critical to prevent decomposition and side reactions of the highly reactive intermediate.

G cluster_workflow In Situ Formation and Coupling of Amino Acid Bromide start N-Protected Amino Acid (P-NH-CHR-COOH) reagent Brominating Agent (e.g., Bromoenamine) start->reagent Generate in situ intermediate Amino Acid Bromide (activated) [P-NH-CHR-COBr] product Elongated Peptide (P-NH-CHR-CO-NH-Peptide-Resin) intermediate->product peptide Peptide on Solid Support (H₂N-Peptide-Resin) peptide->product

Caption: Workflow for peptide synthesis using activated amino acid bromides.

Bromine in Drug Design: A Tool for Modulating Pharmacological Properties

The insights gained from natural brominated compounds and the synthetic tools developed to create them converged in the field of drug design. Researchers began to strategically introduce bromine atoms into amino acids and peptides to fine-tune their biological and pharmacological properties.

The introduction of a bromine atom is not a subtle change. It significantly alters the physicochemical characteristics of an amino acid side chain:

  • Increased Hydrophobicity and Size: Bromine is large and lipophilic, increasing the hydrophobic volume of the amino acid side chain. This can enhance binding to hydrophobic pockets in target proteins and improve membrane permeability[3][4].

  • Enhanced Proteolytic Stability: The steric bulk of the bromine atom can shield the adjacent peptide bond from enzymatic cleavage, thereby increasing the peptide's half-life in biological systems[5][10].

  • Formation of Halogen Bonds: The bromine atom possesses a region of positive electrostatic potential known as a "sigma-hole," which can form a non-covalent, stabilizing interaction with electron-rich atoms like oxygen or nitrogen in a target receptor. This "halogen bond" can significantly enhance binding affinity and specificity[11][12][13].

  • Modified Electronic Properties: As a highly electronegative atom, bromine can alter the electronic distribution within an aromatic ring, influencing pKa values and interaction dynamics.

This strategy of "bromination" has been successfully used to convert inactive or weakly active peptides into potent antimicrobial agents[3][4]. The incorporation of brominated tyrosine or tryptophan analogues can dramatically increase activity against pathogenic bacteria and fungi, often with low toxicity to mammalian cells[3][4][7]. Beyond antimicrobial peptides, brominated compounds are explored for anticancer and antiviral applications, leveraging the unique properties of the bromine atom to achieve desired therapeutic effects[14].

Conclusion and Future Perspectives

The journey of brominated amino acids from their discovery in marine invertebrates to their rational design in modern medicinal chemistry is a testament to the power of natural product discovery and synthetic innovation. Initially regarded as biological oddities, they are now recognized as powerful tools for modulating peptide structure, stability, and activity.

Future research will likely focus on the development of more selective and efficient enzymatic and chemical methods for site-specific bromination. The growing understanding of the halogen bond will continue to guide the rational design of new therapeutics with enhanced potency and selectivity. As we continue to explore the chemical diversity of the natural world and refine our synthetic capabilities, brominated amino acids are poised to remain at the forefront of peptide and protein engineering and the development of next-generation therapeutics.

References

  • Title: Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics Source: MDPI URL:[Link]
  • Title: Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents Source: PMC - PubMed Central URL:[Link]
  • Title: Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents Source: ACS Public
  • Title: Amino acid bromides: their N-protection and use in the synthesis of peptides with extremely difficult sequences Source: PubMed URL:[Link]
  • Title: Peptides with brominated tryptophan analogs could protect marine animals Source: EurekAlert! URL:[Link]
  • Title: N-Protected amino acid bromides: Efficient reagents for the incorporation into peptides of extremely hindered α,α-dialkyl Source: ResearchG
  • Title: Amino Acid Bromides: Their N-Protection and Use in the Synthesis of Peptides with Extremely Difficult Sequences | Request PDF Source: ResearchG
  • Title: 26.
  • Title: Brown algal haloperoxidases and brominated amino acids. Br K-edge...
  • Title: The Role of Brominated Amino Acids in Pharmaceutical Intermediates and Beyond Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
  • Title: (PDF)
  • Title: The History of the Discovery of the Amino Acids.
  • Title: Introducing bromine to the molecular structure as a strategy for drug design Source: Termedia URL:[Link]
  • Title: Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science Source: Journal of Medical Science URL:[Link]
  • Title: Introducing bromine to the molecular structure as a strategy for drug design Source: ResearchG
  • Title: The Role of Bromine in Modern Pharmaceuticals Source: Tethys Chemical URL:[Link]
  • Title: Physico-Chemical Properties of Amino acids Source: YouTube URL:[Link]
  • Title: Bromine - Wikipedia Source: Wikipedia URL:[Link]

Sources

An In-depth Technical Guide to the Fundamental Biochemistry of 4-Bromo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Utility of a Halogenated Amino Acid

In the landscape of modern biochemical research and pharmaceutical development, the strategic incorporation of non-canonical amino acids into peptides and proteins has emerged as a powerful tool for modulating biological activity, enhancing stability, and probing complex biological systems. Among these, 4-Bromo-D-phenylalanine, a synthetic derivative of the essential amino acid phenylalanine, holds a place of distinction. The introduction of a bromine atom onto the phenyl ring and the use of the D-enantiomeric form bestow unique steric and electronic properties that researchers can leverage for a variety of applications. This guide provides a comprehensive overview of the fundamental biochemistry of this compound, from its synthesis and chemical properties to its biological activities and applications, offering a technical resource for researchers, scientists, and drug development professionals.

Physicochemical Properties and Synthesis

A thorough understanding of the physical and chemical characteristics of this compound is foundational to its effective application.

Key Physicochemical Data
PropertyValueSource
Molecular Formula C9H10BrNO2[1][2][3]
Molecular Weight 244.1 g/mol [1][3]
Appearance White to off-white powder[1]
Melting Point 216 - 222 ºC[1]
CAS Number 62561-74-4[1][3]
Purity ≥ 99.9% (Chiral HPLC)[1]
Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound is a critical consideration for its application in biological systems, where stereochemistry dictates molecular interactions.

1.2.1. General Synthetic Approaches

While specific proprietary synthesis methods may vary, a common route involves the bromination of a protected phenylalanine precursor followed by deprotection. For instance, the synthesis of the L-isomer has been described involving the treatment of a protected starting material with hydrochloric acid.[4] A similar approach can be adapted for the D-isomer using the appropriate stereoisomeric starting material.

1.2.2. Enzymatic Resolution: A Cornerstone of Purity

Achieving high enantiomeric purity often relies on enzymatic resolution techniques. This process leverages the stereospecificity of enzymes to separate a racemic mixture (a 50:50 mixture of D- and L-isomers) of a phenylalanine derivative. For example, papain has been used in the asymmetric enzymatic synthesis of phenylalanine derivatives, where the enzyme preferentially acts on one enantiomer, allowing for the separation of the other.[5] More advanced methods involve the use of phenylalanine ammonia lyases (PALs) in multi-enzymatic cascade processes to produce D-phenylalanine derivatives from cinnamic acids.[6][7]

Experimental Protocol: Conceptual Enzymatic Resolution of DL-4-Bromophenylalanine

This protocol outlines a conceptual workflow for the enzymatic resolution of a racemic mixture of 4-bromophenylalanine.

  • Substrate Preparation: A racemic mixture of N-acetyl-4-bromo-DL-phenylalanine is prepared. The acetyl group serves as a handle for the enzyme.

  • Enzyme Selection: An appropriate acylase with high stereoselectivity for the L-enantiomer is selected.

  • Reaction Setup:

    • Dissolve the N-acetyl-4-bromo-DL-phenylalanine in a suitable buffer at the optimal pH for the chosen acylase.

    • Introduce the acylase to the solution.

    • Incubate the reaction mixture at the optimal temperature with gentle agitation.

  • Reaction Monitoring: The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC) using a chiral column to track the depletion of the L-enantiomer and the formation of L-4-bromophenylalanine and the remaining N-acetyl-4-bromo-D-phenylalanine.

  • Workup and Separation:

    • Once the reaction reaches completion (typically when 50% conversion is observed), the enzyme is denatured and removed (e.g., by heat or pH change followed by centrifugation).

    • The pH of the solution is adjusted to exploit the different solubility of the free amino acid and the acetylated form, allowing for their separation by extraction or crystallization.

  • Deprotection: The isolated N-acetyl-4-bromo-D-phenylalanine is then hydrolyzed (e.g., with a mild acid) to remove the acetyl group, yielding the final this compound product.

  • Purity Analysis: The enantiomeric purity of the final product is confirmed by chiral HPLC.

Biological Activity and Mechanism of Action

The introduction of a bromine atom and the D-configuration of this compound significantly influence its biological activity compared to the natural L-phenylalanine.

Enzyme Inhibition

A primary area of investigation for this compound is its potential as an enzyme inhibitor.[1][8] Its structural similarity to natural amino acids allows it to interact with the active sites of various enzymes.

2.1.1. Aromatic Amino Acid Hydroxylases

Key enzymes in the biosynthesis of neurotransmitters, such as phenylalanine hydroxylase (PAH), tryptophan hydroxylase (TPH), and tyrosine hydroxylase (TH), are potential targets for inhibition by phenylalanine analogs.[8] It is hypothesized that this compound can act as a competitive inhibitor, binding to the active site of these enzymes and preventing the binding of the natural substrate.[8] This competitive inhibition can lead to a decrease in the production of downstream neurotransmitters like dopamine and serotonin.[8]

Workflow for Assessing Enzyme Inhibition

G cluster_0 Enzyme Inhibition Assay A Prepare Enzyme and Substrate Solutions B Incubate Enzyme with Varying Concentrations of this compound (Inhibitor) A->B C Initiate Reaction by Adding Substrate B->C D Monitor Reaction Progress (e.g., Spectrophotometrically) C->D E Determine Initial Reaction Velocities D->E F Plot Velocities vs. Inhibitor Concentration E->F G Calculate IC50 Value F->G

Caption: A generalized workflow for determining the inhibitory potential of this compound against a target enzyme.

Incorporation into Peptides and Proteins

The strategic incorporation of this compound into peptides is a key application in drug design.[9] The D-configuration provides resistance to enzymatic degradation by proteases, which typically recognize L-amino acids, thereby extending the in-vivo half-life of the peptide.[9] Furthermore, the brominated phenyl side chain can enhance binding affinity and lipophilicity, potentially increasing the potency and duration of action of peptide-based therapeutics.[9]

While the direct incorporation of D-amino acids into proteins via ribosomal synthesis is not a naturally occurring process, specialized techniques in protein engineering are being explored to achieve this.[10] More commonly, analogs like p-bromo-L-phenylalanine are incorporated into proteins in engineered expression systems.[11][12]

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several areas of scientific research and pharmaceutical development.[1][13]

Pharmaceutical Development

This compound serves as a crucial building block in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders.[1][8][13] Its ability to mimic natural amino acids while introducing a halogen functionality is invaluable in drug design.[1]

Neuroscience Research

This compound is utilized in neuroscience to study neurotransmitter systems and their role in various neurological conditions.[1][13] By potentially inhibiting key enzymes in neurotransmitter synthesis, it can be used as a probe to understand the downstream effects on brain chemistry.[8][13]

Protein Engineering and Peptide Synthesis

In protein engineering and peptide synthesis, researchers incorporate this compound to modify the properties of peptides and proteins.[1][9][14] This can lead to the design of molecules with enhanced stability, bioactivity, or novel functions for therapeutic applications.[1][9] The Boc-protected form, Boc-4-bromo-D-phenylalanine, is particularly useful in solid-phase peptide synthesis.[15]

Logical Flow of Peptide Modification with this compound

G A Identify Target Peptide B Select Amino Acid Residue for Substitution A->B C Synthesize Peptide with this compound Incorporation B->C D Purify and Characterize Modified Peptide C->D E Assess Biological Activity (e.g., Receptor Binding, Enzyme Inhibition) D->E F Evaluate Stability (e.g., Proteolytic Degradation Assay) D->F G Compare Properties with Native Peptide E->G F->G

Caption: The process of enhancing peptide properties through the incorporation of this compound.

Biochemical Assays

This compound is employed in biochemical assays to evaluate the effects of brominated amino acids on enzyme activity.[1] This helps in the identification of potential inhibitors or activators within metabolic pathways.[1]

Safety and Handling

Proper safety precautions are essential when handling this compound. It is classified as causing skin irritation and may cause respiratory irritation.[16] The L-isomer is classified as toxic if swallowed.[17] Therefore, appropriate personal protective equipment, including gloves, protective clothing, and eye protection, should be worn.[16] Work should be conducted in a well-ventilated area.[16]

Conclusion

This compound stands as a testament to the power of synthetic amino acids in advancing biochemical and pharmaceutical sciences. Its unique combination of a halogenated aromatic ring and a non-natural D-configuration provides a versatile tool for researchers to design more stable and potent peptide therapeutics, probe the intricacies of enzyme mechanisms, and explore the complexities of neurotransmitter pathways. As synthetic methodologies and our understanding of biological systems continue to evolve, the applications for strategically modified amino acids like this compound are poised to expand, opening new avenues for scientific discovery and the development of novel therapeutics.

References

  • 4-Bromo-L-phenylalanine | C9H10BrNO2 | CID 671214 - PubChem - NIH. [Link]
  • RESOLUTION OF dl-PHENYLALANINE BY ASYMMETRIC ENZYMATIC SYNTHESIS BY OTTO I<. BEHRENS, DAVID G. DOHERTY, MAX BERGMANN of The I - Semantic Scholar. [Link]
  • Understanding the Role of D-4-Bromophenylalanine in Peptide Design. [Link]
  • Advances in Enzymatic Synthesis of D-Amino Acids - PMC - NIH. [Link]
  • (R)-2-amino-3-(4-bromophenyl)propionic acid - PubChem. [Link]
  • Design of a bacterial host for site-specific incorporation of p-bromophenylalanine into recombinant proteins - PubMed. [Link]
  • Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis - Macmillan Group - Princeton University. [Link]
  • Acetyl-4-bromo-DL-phenylalanine: A Versatile Amino Acid Derivative for Pharmaceutical and Biochemical Research - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Residue-specific incorporation of phenylalanine analogues into protein biosynthesis in silkworm cultured cells - J-Stage. [Link]
  • Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzym
  • Enhanced D-Amino Acid Incorporation into Protein by Modified Ribosomes. [Link]
  • 4-Bromophenylalanine | C9H10BrNO2 | CID 85681 - PubChem. [Link]
  • Synthesis of D- and L-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - ResearchG
  • The Resolution of Amino Acids. I. Phenylalanine and Valine1 | Journal of the American Chemical Society. [Link]
  • Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives | ACS Chemical Biology - ACS Public
  • Phenylalanine metabolic p
  • Phenylalanine - Wikipedia. [Link]
  • Metabolic pathway of Phe and BH4. Phe metabolism is crucial for protein...
  • Biosynthesis and Metabolic Fate of Phenylalanine in Conifers - Frontiers. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Incorporating 4-Bromo-D-phenylalanine into Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Frontiers in Protein Engineering with 4-Bromo-D-phenylalanine

The precise introduction of non-canonical amino acids (ncAAs) into proteins represents a powerful tool in chemical biology, drug discovery, and materials science.[1][2] By moving beyond the 20 canonical amino acids, researchers can install novel chemical functionalities, spectroscopic probes, and structural handles into target proteins, enabling unprecedented control over their structure and function.[3][4] Among the diverse array of available ncAAs, this compound (4-Br-D-Phe) offers unique advantages. The bromine atom serves as a heavy-atom derivative, significantly aiding in X-ray crystallographic phasing to solve protein structures.[5] Furthermore, its distinct mass and isotopic pattern provide a clear signature for verification by mass spectrometry.[6]

A particularly intriguing aspect is the use of the D-enantiomer. The incorporation of D-amino acids into proteins, which are naturally composed of L-amino acids, can confer remarkable properties, such as resistance to proteolysis, and can be used to probe and modulate protein folding and interactions in ways not possible with their L-counterparts. However, the ribosomal machinery has evolved to be highly specific for L-amino acids, making the incorporation of D-amino acids a significant challenge.[7] Overcoming this requires specialized techniques, such as the use of modified ribosomes or engineered orthogonal translation systems in cell-free environments.[7]

These application notes provide a comprehensive guide for the site-specific incorporation of this compound into proteins. We will detail two robust protocols: an in vivo method utilizing an engineered orthogonal translation system in E. coli for incorporating the L-isomer (as a foundational method) and an advanced in vitro cell-free protein synthesis (CFPS) protocol, which is more amenable to the less efficient but powerful incorporation of D-amino acids.[8][9][10] We will delve into the rationale behind key experimental steps, provide detailed methodologies for verification, and offer insights gleaned from field-proven applications.

Part 1: The Orthogonal Translation System: A Primer

Site-specific incorporation of ncAAs is most commonly achieved through the use of an orthogonal translation system (OTS).[2][11] This is a matched set of an aminoacyl-tRNA synthetase (aaRS) and a transfer RNA (tRNA) that is engineered to be mutually orthogonal to the host organism's endogenous aaRS/tRNA pairs. This means the engineered synthetase specifically charges the engineered tRNA with the desired ncAA (in this case, 4-Br-Phe), and it does not recognize any of the host's tRNAs or canonical amino acids.[4][12]

The genetic information for the ncAA is encoded by a reassigned codon, typically the amber stop codon (UAG).[11][12] The engineered tRNA, known as a suppressor tRNA, possesses an anticodon (CUA) that recognizes the UAG codon, thereby directing the ribosome to insert the ncAA at that specific site instead of terminating translation.[2]

Workflow for Site-Specific ncAA Incorporation

ncAA_Incorporation_Workflow cluster_0 Genetic Engineering cluster_1 Host Cell Transformation cluster_2 Protein Expression & Incorporation Gene_of_Interest Gene of Interest (GOI) Mutagenesis Site-Directed Mutagenesis (Introduce Amber Codon) Gene_of_Interest->Mutagenesis GOI_TAG GOI with UAG Codon Mutagenesis->GOI_TAG Plasmids pEVOL Plasmid (Orthogonal aaRS/tRNA) + GOI Plasmid Host_Cell E. coli Host Transformation Transformation Host_Cell->Transformation Plasmids->Transformation Engineered_Host Engineered Host Cell Transformation->Engineered_Host Culture Cell Culture Engineered_Host->Culture Supplement Add 4-Br-Phe to Medium Culture->Supplement Induction Induce Expression (e.g., IPTG) Supplement->Induction Translation Ribosomal Translation Induction->Translation Protein Protein with 4-Br-Phe Translation->Protein CFPS_D_ncAA_Workflow Template_DNA Linear or Plasmid DNA (GOI with UAG Codon) Reaction_Setup Combine Components in Reaction Tube Template_DNA->Reaction_Setup CFPS_Mix Cell-Free Extract (Ribosomes, Enzymes, etc.) CFPS_Mix->Reaction_Setup Energy_Solution Energy Source (ATP, GTP) Energy_Solution->Reaction_Setup Charged_tRNA Pre-charged tRNA-4-Br-D-Phe Charged_tRNA->Reaction_Setup Incubation Incubate at 30-37°C (2-4 hours) Reaction_Setup->Incubation Purification Purify Protein (e.g., Affinity Chromatography) Incubation->Purification Final_Protein Protein with 4-Br-D-Phe Purification->Final_Protein

Sources

Application Notes and Protocols for Boc-4-Bromo-D-phenylalanine in Solution-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of N-α-(tert-butoxycarbonyl)-4-bromo-D-phenylalanine (Boc-4-Bromo-D-phenylalanine) in solution-phase peptide synthesis. This guide delves into the strategic importance of this non-canonical amino acid, its physicochemical properties, and detailed, field-proven protocols for its incorporation into peptide chains and subsequent post-synthetic modification. The methodologies are presented with an emphasis on the underlying chemical principles to ensure robust and reproducible outcomes.

Introduction: The Strategic Value of Boc-4-Bromo-D-phenylalanine

The incorporation of unnatural amino acids is a cornerstone of modern peptide design, enabling the development of therapeutics with enhanced stability, potency, and novel functionalities.[1] Boc-4-Bromo-D-phenylalanine is a versatile building block that offers significant advantages in medicinal chemistry and drug discovery.[2][3]

Its strategic utility stems from two key structural features:

  • The N-terminal Boc Group: The tert-butyloxycarbonyl (Boc) protecting group provides robust protection of the alpha-amino group, which is readily removed under acidic conditions without affecting most common side-chain protecting groups, a fundamental requirement for stepwise peptide synthesis.[4]

  • The 4-Bromo Substituent: The bromine atom on the phenyl ring is not merely a steric modification. It serves as a versatile chemical handle for post-synthetic diversification of the peptide.[5] This allows for the site-specific introduction of a wide array of functionalities through cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6] Furthermore, the electronic properties of the bromine atom can influence peptide conformation and enhance binding interactions with biological targets.[1][3]

This guide focuses on the application of Boc-4-Bromo-D-phenylalanine in solution-phase synthesis, a powerful methodology that, while more labor-intensive than solid-phase synthesis, offers advantages in scalability and purification of intermediates.

Physicochemical Properties

A thorough understanding of the starting material's properties is critical for successful synthesis. The key physicochemical data for Boc-4-Bromo-D-phenylalanine are summarized below.

PropertyValueReference
Synonyms Boc-D-Phe(4-Br)-OH, Boc-p-bromo-D-Phe-OH[3]
CAS Number 79561-82-3[3][4]
Molecular Formula C₁₄H₁₈BrNO₄[3][4]
Molecular Weight 344.2 g/mol [3][4]
Appearance White to off-white solid[3][4]
Melting Point 117-123 °C[3][4]
Optical Rotation [α]²⁰_D = -13 ± 2º (c=1, in MeOH)[3][4]
Solubility Slightly soluble in water; soluble in organic solvents like DMF, DCM, MeOH.
Storage Store at 0-8 °C[3][4]

Core Workflow: Solution-Phase Peptide Elongation

Solution-phase peptide synthesis is a cyclical process involving two key steps for each amino acid addition: coupling and deprotection . This iterative sequence allows for the stepwise elongation of the peptide chain.

Solution_Phase_Workflow Start Amino Acid Ester (H-AA₂-OR) Coupling Peptide Bond Formation (Coupling Reagents, Base) Start->Coupling BocAA1 Boc-4-Bromo-D-phenylalanine (Boc-AA₁-OH) BocAA1->Coupling ProtectedPeptide Protected Dipeptide (Boc-AA₁-AA₂-OR) Coupling->ProtectedPeptide Workup Deprotection Boc Deprotection (Acid, e.g., TFA) ProtectedPeptide->Deprotection PeptideSalt Dipeptide Salt (TFA·H-AA₁-AA₂-OR) Deprotection->PeptideSalt Precipitation NextCycle Couple next Boc-AA-OH PeptideSalt->NextCycle

General workflow for a single cycle of solution-phase peptide synthesis.

Experimental Protocols

The following protocols are designed to be robust and adaptable. Researchers should consider optimizing conditions based on the specific properties of the peptide sequence being synthesized.

Protocol 1: Peptide Bond Formation via Carbodiimide Coupling

This protocol describes the coupling of Boc-4-Bromo-D-phenylalanine to the free amine of an amino acid ester using dicyclohexylcarbodiimide (DCC) and the additive 1-hydroxybenzotriazole (HOBt). This combination is widely used to facilitate amide bond formation while minimizing racemization.[7]

Materials:

  • Boc-4-Bromo-D-phenylalanine

  • C-terminally protected amino acid (e.g., H-Gly-OEt·HCl)

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N'-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM) or N,N'-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M aqueous hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Ice bath

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve Boc-4-Bromo-D-phenylalanine (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM (approx. 10 mL per mmol of amino acid).

  • Amine Neutralization: To this solution, add the amino acid ester hydrochloride salt (1.1 eq.) followed by the dropwise addition of a tertiary base like DIEA (1.1 eq.) to neutralize the salt and liberate the free amine. Stir for 10-15 minutes at room temperature.

    • Expertise Note: The use of HOBt is critical. It reacts with the O-acylisourea intermediate formed from DCC and the carboxylic acid, generating an activated HOBt ester. This intermediate is less prone to racemization and side reactions (like N-acylurea formation) than the O-acylisourea itself.[7]

  • Activation and Coupling: Cool the reaction mixture to 0 °C in an ice bath. In a separate container, dissolve DCC (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture.

    • Causality: Cooling the reaction to 0 °C is a crucial step to minimize the risk of racemization, which can be a concern during the activation of the carboxylic acid group.[8]

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (12-18 hours). The formation of a white precipitate, dicyclohexylurea (DCU), is indicative of reaction progression.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting Boc-amino acid is consumed.

  • Workup - DCU Removal: Filter the reaction mixture through a sintered glass funnel to remove the insoluble DCU precipitate. Wash the precipitate with a small amount of fresh DCM.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:

    • 1 M HCl (2x) to remove unreacted amine and excess base.

    • Saturated NaHCO₃ (2x) to remove unreacted carboxylic acid and HOBt.

    • Brine (1x) to reduce the water content in the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude protected peptide.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel.

Protocol 2: N-terminal Boc Group Deprotection

This protocol details the removal of the acid-labile Boc group to expose the N-terminal amine for the next coupling cycle. Trifluoroacetic acid (TFA) is the most common reagent for this transformation.[9][10]

Materials:

  • Boc-protected peptide from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge (optional)

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the crude or purified Boc-protected peptide in anhydrous DCM (5-10 mL).

  • Deprotection: Add an equal volume of TFA to the solution (creating a 50% TFA/DCM v/v mixture).[11] Stir at room temperature.

    • Trustworthiness Note: The C-Br bond on the phenylalanine ring is stable under these standard acidic deprotection conditions.[5] Scavengers like triisopropylsilane (TIS) are generally not required unless other sensitive residues like Trp or Met are present in the sequence.[5]

  • Reaction Time & Monitoring: The reaction is typically complete within 30-60 minutes. Monitor by TLC to confirm the disappearance of the starting material.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. The resulting oil or solid is the peptide trifluoroacetate salt.

  • Precipitation and Isolation: Add a sufficient volume of cold diethyl ether to the residue to induce precipitation. Mix thoroughly to break up any oil into a fine powder.

  • Collection: Collect the solid peptide salt by filtration or by centrifugation followed by decantation of the ether. Wash the solid with fresh cold diethyl ether (2-3 times) to remove residual TFA and any organic-soluble impurities.

  • Drying: Dry the resulting peptide salt under high vacuum. The product is now ready for the next coupling step (Protocol 1, Step 2) without needing an additional neutralization step if a base like DIEA is used in the subsequent coupling.

Protocol 3: Post-Synthetic Modification via Suzuki-Miyaura Cross-Coupling

The 4-bromo-D-phenylalanine residue is a powerful tool for peptide diversification. The C-Br bond provides a reactive site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of new aryl or vinyl groups.[5][6]

Suzuki_Coupling Peptide Peptide-Phe(4-Br) Product Peptide-Phe(4-R) (Modified Peptide) Peptide->Product Suzuki-Miyaura Cross-Coupling Boronic R-B(OH)₂ (Arylboronic Acid) Boronic->Product Catalyst Pd(OAc)₂ / Ligand Base Base (e.g., K₂CO₃) Solvent Solvent

Schematic of Suzuki-Miyaura cross-coupling on a bromophenylalanine-containing peptide.

Materials:

  • Peptide containing a this compound residue

  • Arylboronic acid (e.g., phenylboronic acid) (1.5-2.0 eq.)

  • Palladium(II) acetate (Pd(OAc)₂) (5-10 mol%)

  • Triphenylphosphine (PPh₃) or Tri(o-tolyl)phosphine (P(o-tol)₃) (10-20 mol%)

  • Aqueous base (e.g., 2 M K₂CO₃ or Na₂CO₃)

  • Organic solvent (e.g., DMF, Toluene, or Dioxane)

  • Inert atmosphere supply (Nitrogen or Argon)

Step-by-Step Methodology:

  • Inert Atmosphere: To a Schlenk flask, add the peptide (1.0 eq.), the arylboronic acid (1.5 eq.), the palladium catalyst, and the phosphine ligand.

  • Degassing: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.

    • Expertise Note: The exclusion of oxygen is critical as Pd(0), the active catalytic species, is sensitive to oxidation, which would deactivate the catalyst and halt the reaction.

  • Solvent Addition: Add the degassed organic solvent, followed by the degassed aqueous base solution.

  • Reaction: Heat the reaction mixture (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by HPLC-MS to track the consumption of the starting peptide and the formation of the desired product. Reactions are often complete within 2-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and an organic solvent like ethyl acetate. Separate the layers.

  • Purification: The modified peptide can be purified from the crude mixture using standard techniques, most commonly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[12]

Conclusion

Boc-4-Bromo-D-phenylalanine is an exceptionally valuable building block for solution-phase peptide synthesis. Its straightforward incorporation using standard coupling protocols and the unique potential for post-synthetic modification via the bromo-substituent provide medicinal chemists with a powerful tool for lead optimization and the creation of novel peptide-based drugs.[2] The detailed protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers to confidently and successfully apply this versatile amino acid derivative in their synthetic endeavors.

References

  • Boc-D-4-Bromophenylalanine: Your Partner in Innovative Peptide Drug Development. Google Cloud.
  • Boc-4-bromo-D-phenylalanine. Chem-Impex.
  • A Comparative Guide to Boc-Phe(4-Br)-OH and Other Modified Phenylalanine Derivatives in Peptide-Based Drug Discovery. Benchchem.
  • Understanding the Role of D-4-Bromophenylalanine in Peptide Design. Future Origin.
  • A Comparative Guide to the Validation of Peptides Containing 4-Bromophenylalanine. Benchchem.
  • The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cycliz
  • Boc-4-bromo-D-fenilalanina. Chem-Impex.
  • Technical Support Center: Enhancing Peptide Solubility with Bromin
  • N-Boc-4-bromo-L-phenylalanine, 98% 1 g. Thermo Scientific Alfa Aesar.
  • Boc deprotection conditions tested.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Boc Solid Phase Peptide Synthesis. ChemPep.
  • Synthesis of Peptides. Thieme.
  • N-Terminal Deprotection - Fmoc removal. Aapptec Peptides.

Sources

Application Notes & Protocols: 4-Bromo-D-phenylalanine in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Tool for Probing the Serotonergic System

In the intricate landscape of neuroscience, understanding the role of specific neurotransmitter systems is paramount to deciphering the complexities of brain function and dysfunction. Among these, the serotonergic system, with its wide-ranging influence on mood, cognition, and behavior, remains a key area of investigation. 4-Bromo-D-phenylalanine (4-Br-D-Phe) has emerged as a valuable pharmacological tool for researchers in this field. As a halogenated derivative of the essential amino acid phenylalanine, its utility lies in its potential to modulate the synthesis of serotonin (5-hydroxytryptamine, 5-HT), offering a means to investigate the downstream consequences of serotonergic deficits.[1][2]

This guide provides an in-depth exploration of the applications of 4-Br-D-Phe in neuroscience research. Moving beyond a simple recitation of facts, we will delve into the mechanistic underpinnings of its action, present detailed protocols for its use in preclinical models, and discuss the critical considerations for experimental design and data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage 4-Br-D-Phe as a precise instrument for interrogating the serotonergic system.

Mechanism of Action: Competitive Inhibition of Tryptophan Hydroxylase

The primary mechanism through which 4-Br-D-Phe exerts its effects in the central nervous system is through the competitive inhibition of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin.[1][3] TPH catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), the immediate precursor to serotonin.[4][5] Due to its structural similarity to the endogenous substrate L-tryptophan, 4-Br-D-Phe can bind to the active site of TPH, thereby preventing the enzyme from hydroxylating L-tryptophan and initiating the serotonin synthesis cascade.[1] This leads to a reduction in the overall levels of serotonin in the brain.

It is crucial to distinguish between the two isoforms of TPH: TPH1, primarily found in the periphery (e.g., the gut and pineal gland), and TPH2, which is the predominant form in the central nervous system, specifically within the raphe nuclei where serotonergic neurons originate.[6][7] While many inhibitors target both isoforms, the specific effects of 4-Br-D-Phe on each require careful consideration in experimental design. The consequence of TPH inhibition is a reversible depletion of serotonin, with the duration and extent of the depletion dependent on the dosage and administration regimen. Recovery of serotonin levels is contingent on the synthesis of new TPH enzyme.[8]

G cluster_Neuron Serotonergic Neuron Tryptophan L-Tryptophan TPH Tryptophan Hydroxylase (TPH) Tryptophan->TPH Substrate FiveHTP 5-Hydroxytryptophan (5-HTP) AADC Aromatic L-Amino Acid Decarboxylase (AADC) FiveHTP->AADC Substrate Serotonin Serotonin (5-HT) TPH->FiveHTP Catalyzes AADC->Serotonin Catalyzes FourBrDPhe This compound FourBrDPhe->TPH Competitively Inhibits caption Mechanism of 4-Br-D-Phe Action

Figure 1: Diagram illustrating the competitive inhibition of Tryptophan Hydroxylase (TPH) by this compound, leading to the disruption of serotonin synthesis.

Comparative Pharmacology: 4-Br-D-Phe vs. p-Chlorophenylalanine (PCPA)

Researchers studying serotonin depletion are often familiar with p-Chlorophenylalanine (PCPA), a widely used irreversible inhibitor of TPH.[8][9] While both 4-Br-D-Phe and PCPA lead to serotonin depletion, there are important distinctions to consider:

FeatureThis compound (4-Br-D-Phe)p-Chlorophenylalanine (PCPA)
Mechanism Potential competitive inhibitor of TPH.[1]Irreversible inhibitor of TPH.[8]
Reversibility Effects are expected to be reversible as drug clears.Long-lasting effects; recovery requires synthesis of new TPH enzyme.[8]
Specificity Potential for off-target effects on other aromatic amino acid hydroxylases.[1]Also known to have effects on catecholamine levels at higher doses.[9]
Solubility Varies depending on the salt form.Methyl ester hydrochloride salt is more soluble in saline.[8]

The choice between these two agents will depend on the specific experimental question. The potentially reversible nature of 4-Br-D-Phe may be advantageous for studies examining the acute effects of serotonin depletion and subsequent recovery.

Application Note 1: In Vivo Serotonin Depletion for Behavioral Studies

A primary application of 4-Br-D-Phe is to induce a transient state of serotonin deficiency in animal models to investigate the role of serotonin in various behaviors, including anxiety, depression, learning, and memory.

Experimental Workflow

G cluster_Workflow Behavioral Study Workflow Acclimation Animal Acclimation (e.g., 7 days) Baseline Baseline Behavioral Testing (Optional) Acclimation->Baseline Administration 4-Br-D-Phe Administration (e.g., IP injection) Baseline->Administration Depletion Serotonin Depletion Period (e.g., 3-7 days) Administration->Depletion Behavioral Post-Treatment Behavioral Testing Depletion->Behavioral Analysis Tissue Collection & Neurochemical Analysis Behavioral->Analysis caption Workflow for In Vivo Serotonin Depletion Studies

Figure 2: A generalized experimental workflow for conducting behavioral studies following the administration of this compound.

Protocol: Systemic Administration of this compound in Rodents

Objective: To induce a significant but reversible depletion of central serotonin levels for the purpose of behavioral assessment.

Materials:

  • This compound (appropriate salt form for solubility)

  • Sterile 0.9% saline

  • Vehicle (e.g., saline, or as determined by solubility tests)

  • Experimental animals (e.g., adult male Wistar or Sprague-Dawley rats, 250-300g; or adult C57BL/6 mice, 20-25g)

  • Standard animal handling and injection equipment

Procedure:

  • Preparation of Dosing Solution:

    • Causality: The choice of vehicle and concentration is critical for ensuring complete dissolution and accurate dosing. It is recommended to perform small-scale solubility tests prior to preparing the bulk solution.

    • Based on protocols for similar compounds like PCPA methyl ester hydrochloride, a starting concentration for 4-Br-D-Phe could be in the range of 20-40 mg/mL in sterile 0.9% saline.[8] Adjust the pH if necessary to aid dissolution.

    • Prepare the vehicle control in an identical manner, excluding the 4-Br-D-Phe.

  • Animal Handling and Acclimation:

    • Causality: To minimize stress-induced variability in behavioral and neurochemical measures, acclimate animals to the housing facility for at least one week and to handling for several days prior to the start of the experiment.

  • Administration:

    • Causality: Intraperitoneal (IP) injection is a common and effective route for systemic administration. The dosage and timing are critical variables that will determine the extent and duration of serotonin depletion.

    • A starting point for a dosing regimen could be a daily IP injection for 3-5 consecutive days. The optimal dose will need to be determined empirically, but a range of 100-300 mg/kg can be considered as a starting point, guided by literature on similar compounds.

    • Administer the vehicle control to a separate group of animals following the same injection schedule.

  • Post-Injection and Behavioral Testing:

    • Causality: The peak of serotonin depletion is expected to occur several days after the final injection.

    • Behavioral testing should be conducted during this window, typically between 3 and 7 days post-administration.

    • A battery of behavioral tests can be employed, depending on the research question (e.g., elevated plus maze for anxiety, forced swim test for depressive-like behavior, Morris water maze for spatial memory).

  • Verification of Serotonin Depletion:

    • Causality: This is a critical step for validating the pharmacological manipulation.

    • Process the tissue for neurochemical analysis to quantify the levels of serotonin and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA).

Application Note 2: Neurochemical Analysis of Serotonin Depletion

Accurate quantification of serotonin and its metabolites is essential to confirm the efficacy of 4-Br-D-Phe treatment and to correlate neurochemical changes with behavioral outcomes. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is the gold standard for this application.[10]

Protocol: HPLC-ECD for Serotonin and 5-HIAA Quantification in Brain Tissue

Objective: To measure the concentrations of serotonin and 5-HIAA in brain tissue samples from control and 4-Br-D-Phe-treated animals.

Materials:

  • Dissected brain tissue, stored at -80°C

  • Homogenization buffer (e.g., 0.1 M perchloric acid with an internal standard like N-methylserotonin)

  • HPLC system with a C18 reverse-phase column and an electrochemical detector

  • Mobile phase (e.g., a buffered solution of methanol and water with an ion-pairing agent)

  • Standards for serotonin and 5-HIAA

Procedure:

  • Sample Preparation:

    • Weigh the frozen brain tissue samples.

    • Homogenize the tissue in a known volume of ice-cold homogenization buffer.

    • Centrifuge the homogenates at high speed (e.g., 15,000 x g for 20 minutes at 4°C) to pellet proteins.

    • Collect the supernatant for analysis.

  • HPLC-ECD Analysis:

    • Causality: The electrochemical detector is highly sensitive and selective for electroactive compounds like serotonin and 5-HIAA, allowing for their precise quantification in complex biological matrices.

    • Inject a fixed volume of the supernatant onto the HPLC column.

    • The components of the sample will separate based on their affinity for the stationary and mobile phases.

    • As serotonin and 5-HIAA elute from the column, they are detected by the electrochemical cell, generating a peak on the chromatogram.

  • Data Analysis:

    • Generate a standard curve using known concentrations of serotonin and 5-HIAA.

    • Calculate the concentration of serotonin and 5-HIAA in the tissue samples by comparing their peak areas to the standard curve.

    • Normalize the data to the weight of the tissue sample (e.g., ng/mg of tissue).

Further Applications and Future Directions

The utility of 4-Br-D-Phe extends beyond behavioral studies. It can be employed in:

  • Drug Discovery: As a building block for the synthesis of novel pharmaceutical agents targeting neurological and psychiatric disorders.[2][11]

  • Protein Engineering: Incorporation into proteins to study the effects of halogenation on protein structure and function.[2]

  • Neuropharmacological Studies: To investigate the adaptive responses of the serotonergic system to prolonged periods of reduced synthesis, including changes in receptor density and sensitivity.

Future research should focus on a more detailed characterization of the pharmacokinetic and pharmacodynamic properties of 4-Br-D-Phe, including its blood-brain barrier permeability and its relative affinity for TPH1 and TPH2. Such studies will further refine its application as a precise tool in neuroscience research.

References

  • Identification of New Non-BBB Permeable Tryptophan Hydroxylase Inhibitors for Treating Obesity and Fatty Liver Disease - PubMed Central. [Link]
  • Efficacy of 3,5-dibromo-L-phenylalanine in rat models of stroke, seizures and sensorimotor g
  • Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed. [Link]
  • Serotonin and dopamine synthesis in phenylketonuria - PubMed. [Link]
  • Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PubMed Central. [Link]
  • Techniques for Measurement of Serotonin: Implications in Neuropsychiatric Disorders and Advances in Absolute Value Recording Methods - PubMed Central. [Link]
  • A new method for rapidly and simultaneously decreasing serotonin and catecholamine synthesis in humans - PMC - NIH. [Link]
  • Blood phenylalanine reduction corrects CNS dopamine and serotonin deficiencies and partially improves behavioral performance in adult phenylketonuric mice - PubMed Central. [Link]
  • Tyrosine, phenylalanine, and catecholamine synthesis and function in the brain - PubMed. [Link]
  • Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity - MDPI. [Link]
  • Phenylalanine hydroxylase contributes to serotonin synthesis in mice - PubMed Central. [Link]
  • Phenylalanine hydroxylase contributes to serotonin synthesis in mice - PubMed. [Link]
  • Comparison of the behavioral responses induced by phenylalkylamine hallucinogens and their tetrahydrobenzodifuran ("FLY") and benzodifuran ("DragonFLY") analogs - PubMed. [Link]
  • Large neutral amino acids block phenylalanine transport into brain tissue in patients with phenylketonuria - PMC - NIH. [Link]
  • Measuring serotonin synthesis: from conventional methods to PET tracers and their (pre)
  • Impairing of Serotonin Synthesis by P-Chlorphenylanine Prevents the Forgetting of Contextual Memory After Reminder and the Protein Synthesis Inhibition - PubMed Central. [Link]
  • A preliminary investigation of the psychoactive agent 4-bromo-2,5-dimethoxyphenethylamine: a potential drug of abuse - PubMed. [Link]
  • Blood phenylalanine reduction corrects CNS dopamine and serotonin deficiencies and partially improves behavioral performance in adult phenylketonuric mice - PubMed. [Link]
  • Hypothesizing Balancing Endorphinergic and Glutaminergic Systems to Treat and Prevent Relapse to Reward Deficiency Behaviors: Coupling D-Phenylalanine and N-Acetyl-L-Cysteine (NAC) as a Novel Therapeutic Modality - PMC - PubMed Central. [Link]
  • Mood-elevating effects of d-amphetamine and incentive salience: the effect of acute dopamine precursor depletion - PubMed Central. [Link]

Sources

Application Note & Protocol: Site-Specific Incorporation of 4-Bromo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins is a transformative technology for fundamental research and pharmaceutical development. This guide provides a comprehensive protocol for the site-specific incorporation of 4-Bromo-D-phenylalanine (4-Br-D-Phe) into proteins expressed in Escherichia coli. The unique properties of 4-Br-D-Phe, particularly the presence of a heavy bromine atom, make it an invaluable tool for structural biology and protein engineering.[1][2][3] This document details the principles of genetic code expansion, the requisite molecular machinery, a step-by-step experimental protocol, and methods for verification of successful incorporation.

Introduction: Harnessing the Power of an Expanded Genetic Code

The ability to move beyond the canonical 20 amino acids and introduce ncAAs with novel functionalities into proteins has opened new avenues in biological research.[4] This process, known as genetic code expansion, utilizes an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair to repurpose a stop codon, typically the amber codon (UAG), to encode the desired ncAA.[4][5]

This compound is a synthetic amino acid derivative that offers distinct advantages for protein studies:

  • Structural Biology: The bromine atom serves as an anomalous scatterer in X-ray crystallography, aiding in the phasing of diffraction data to solve protein structures.[6][7]

  • Protein Engineering: Its incorporation can modify protein properties, such as stability and bioactivity, which is valuable for designing proteins with enhanced therapeutic applications.[1][2][8]

  • Biochemical Probes: The altered steric and electronic properties of 4-Br-D-Phe can be used to probe protein-protein interactions and enzyme mechanisms.[3][8]

This guide provides researchers with the necessary information and a robust protocol to successfully incorporate 4-Br-D-Phe into target proteins, thereby enabling a wide range of downstream applications.

The Core Machinery: An Orthogonal Synthetase/tRNA Pair

Successful site-specific incorporation of 4-Br-D-Phe hinges on an orthogonal translation system that functions independently of the host's native machinery.[9] This system comprises two critical components:

  • An Evolved Aminoacyl-tRNA Synthetase (aaRS): This engineered enzyme specifically recognizes 4-Br-D-Phe and attaches it to its cognate suppressor tRNA. This is often a mutated form of a synthetase from an organism like Methanocaldococcus jannaschii.[10]

  • A Suppressor tRNA: This tRNA contains an anticodon that recognizes the UAG amber stop codon and delivers the attached 4-Br-D-Phe to the ribosome during protein synthesis.[5]

The orthogonality of this pair is paramount to ensure high fidelity of incorporation.[9] The engineered synthetase should not recognize any of the 20 canonical amino acids, and the suppressor tRNA should not be a substrate for any of the host's endogenous synthetases. Plasmids such as the pEVOL series are commonly used to express both the orthogonal aaRS and tRNA in E. coli.[11][12][13]

G cluster_workflow Incorporation Workflow 4-Br-D-Phe 4-Br-D-Phe Engineered_aaRS Engineered aaRS 4-Br-D-Phe->Engineered_aaRS 1. Recognition Suppressor_tRNA Suppressor tRNA(CUA) Engineered_aaRS->Suppressor_tRNA 2. Charging Ribosome Ribosome Suppressor_tRNA->Ribosome 3. Delivery Full_Length_Protein Protein with 4-Br-D-Phe Ribosome->Full_Length_Protein 5. Incorporation Target_mRNA Target_mRNA Target_mRNA->Ribosome 4. UAG Codon Reading

Figure 1. The experimental workflow for site-specific incorporation of this compound.

Experimental Protocol: A Step-by-Step Guide for Incorporation in E. coli

This protocol outlines the expression of a target protein containing a UAG amber stop codon for the incorporation of 4-Br-D-Phe.

Necessary Materials
  • Plasmids:

    • An expression vector containing the gene of interest with a UAG codon at the desired site (e.g., pET series).

    • A compatible plasmid encoding the orthogonal aaRS/tRNA pair (e.g., pEVOL-pBpF).[12]

  • Bacterial Strain: E. coli BL21(DE3) or a similar expression strain.

  • Media and Reagents:

    • Luria-Bertani (LB) medium (agar and broth).

    • Appropriate antibiotics for plasmid selection.

    • This compound.

    • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

    • L-arabinose.

    • Buffers for protein purification (e.g., Tris-HCl, NaCl, imidazole).

    • Reagents for SDS-PAGE and Western blotting.

    • Antibody for detecting the protein of interest (e.g., anti-His tag).

Detailed Methodology

Step 1: Transformation

  • Co-transform the E. coli expression strain with both the plasmid containing your gene of interest and the pEVOL plasmid.[12]

  • Plate the transformed cells onto LB agar plates containing the appropriate antibiotics for both plasmids.

  • Incubate the plates overnight at 37°C.

Step 2: Starter Culture

  • Inoculate a single colony into 5-10 mL of LB broth with the necessary antibiotics.

  • Incubate overnight at 37°C with vigorous shaking.

Step 3: Expression

  • Inoculate a larger volume of LB broth (e.g., 1 L) containing antibiotics with the overnight starter culture.

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Add this compound to a final concentration of 1 mM.

  • Induce the expression of the orthogonal aaRS/tRNA pair by adding L-arabinose to a final concentration of 0.02% (w/v).

  • Induce the expression of your target protein by adding IPTG to a final concentration of 1 mM.

  • Reduce the temperature to 20-25°C and continue to express for 16-20 hours.

Step 4: Cell Harvesting and Lysis

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in a suitable lysis buffer.

  • Lyse the cells using sonication or a French press.

  • Clarify the lysate by centrifugation to remove cell debris.

Step 5: Protein Purification

  • Purify the target protein from the clarified lysate using an appropriate chromatography method (e.g., affinity chromatography for tagged proteins).

Step 6: Verification of Incorporation

  • SDS-PAGE and Western Blotting: Analyze the purified protein. The presence of a band corresponding to the full-length protein on a Western blot is indicative of successful UAG codon suppression.

  • Mass Spectrometry: This is the definitive method for confirming the incorporation of 4-Br-D-Phe. The experimentally determined molecular weight of the protein should match the theoretical mass including the 4-Br-D-Phe residue.[14][15]

Troubleshooting Common Issues

Problem Potential Cause Recommended Solution
Low Yield of Full-Length Protein Inefficient UAG suppression.Optimize the concentration of 4-Br-D-Phe. Consider using an E. coli strain with a deleted or down-regulated release factor 1 (RF1).[4][11][16]
Toxicity of the ncAA or target protein.Lower the induction temperature and/or the concentration of inducers (IPTG and arabinose).
Presence of Truncated Protein Competition between the suppressor tRNA and RF1 at the UAG codon.Increase the expression level of the suppressor tRNA and orthogonal synthetase.
No Expression of Target Protein Issues with plasmid constructs or induction.Sequence-verify your plasmids. Prepare fresh inducer solutions.

Concluding Remarks

The site-specific incorporation of this compound offers a powerful strategy for the production of proteins with novel functionalities. The protocol provided in this guide serves as a solid foundation for researchers to implement this technology. While optimization may be required for specific proteins of interest, the ability to introduce this versatile ncAA opens up exciting possibilities in structural biology, protein engineering, and the development of new therapeutics.

References

  • Improving genomically recoded Escherichia coli for the production of proteins containing non-canonical amino acids - bioRxiv. (URL: [Link])
  • Understanding the Role of D-4-Bromophenylalanine in Peptide Design. (URL: [Link])
  • Site-specific incorporation of biophysical probes into NF-κB with non-canonical amino acids. (URL: [Link])
  • canonical amino acid incorporation to detect or improve transketolase activity and stability - UCL Discovery. (URL: [Link])
  • Evolving the N-terminal Domain of Pyrrolysyl-tRNA Synthetase for Improved Incorporation of Noncanonical Amino Acids - NIH. (URL: [Link])
  • Translation System Engineering in Escherichia coli Enhances Non-Canonical Amino Acid Incorporation into Proteins - PMC - NIH. (URL: [Link])
  • Site-specific incorporation of 4-iodo-L-phenylalanine through opal suppression - PubMed. (URL: [Link])
  • Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems - NIH. (URL: [Link])
  • Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms - PubMed. (URL: [Link])
  • Design of a bacterial host for site-specific incorporation of p-bromophenylalanine into recombinant proteins - PubMed. (URL: [Link])
  • Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins - MDPI. (URL: [Link])
  • Development of orthogonal aminoacyl-tRNA synthetase mutant for incorporating a non-canonical amino acid - PubMed. (URL: [Link])
  • Cell-Free Approach for Non-canonical Amino Acids Incorpor
  • Improved Incorporation of Noncanonical Amino Acids by an Engineered tRN
  • Breaking Through the Current Obstacles of Non-Canonical Amino Acid Technology. (URL: [Link])
  • Synthesis and protein incorporation of azido-modified unn
  • Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives | ACS Chemical Biology - ACS Public
  • Development of Orthogonal Aminoacyl tRNA Synthetase Mutant with Enhanced Incorporation Ability with Para-azido-L-phenylalanine - Biotechnology and Bioprocess Engineering. (URL: [Link])
  • Recent advancements in mass spectrometry–based tools to investigate newly synthesized proteins - PMC - NIH. (URL: [Link])
  • Phenylalanyl-tRNA Synthetase β Subunit (Archaeal-like) - AARS Online. (URL: [Link])
  • The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determin
  • Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro)

Sources

Application Notes and Protocols for Expressing Proteins with 4-Bromo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Proteomic Alphabet with D-Amino Acids

In the quest to engineer novel proteins with enhanced therapeutic properties, catalytic activities, and stability, the site-specific incorporation of non-canonical amino acids (ncAAs) has emerged as a transformative technology. Among the vast array of ncAAs, those with unique stereochemistry, such as D-amino acids, offer exciting possibilities for creating proteins resistant to proteolysis and for probing protein structure and function in ways not possible with their L-isomers. This guide provides a comprehensive overview of the techniques and methodologies for the site-specific incorporation of 4-Bromo-D-phenylalanine into proteins, a valuable tool for structural biology and drug development.

The introduction of a D-amino acid into the growing polypeptide chain presents a significant challenge to the natural translational machinery, which has evolved to be highly specific for L-amino acids. The ribosome, the cell's protein synthesis factory, actively discriminates against the incorporation of D-amino acids.[1] This guide will detail two primary strategies to overcome this hurdle: the use of engineered ribosomes in in vivo and in vitro systems, and the flexibility of cell-free protein synthesis (CFPS) platforms. We will provide detailed protocols for protein expression, purification, and validation of this compound incorporation, equipping researchers with the knowledge to successfully integrate this unique building block into their proteins of interest.

The Challenge and the Solution: Overcoming Ribosomal Stereospecificity

The primary obstacle to incorporating D-amino acids lies within the peptidyltransferase center (PTC) of the ribosome's large subunit. The PTC is exquisitely tailored to accommodate L-aminoacyl-tRNAs, and the stereochemistry of a D-aminoacyl-tRNA leads to a non-productive conformation for peptide bond formation.[2] To address this, two powerful approaches have been developed:

  • Ribosome Engineering: By introducing specific mutations in the 23S rRNA of the PTC, it is possible to create "promiscuous" ribosomes that can accommodate D-aminoacyl-tRNAs more efficiently.[1][3][4][5][6] This strategy has been successfully employed to incorporate various D-amino acids, including D-phenylalanine, into proteins both in vivo and in cell-free systems derived from these engineered strains.[1][4]

  • Cell-Free Protein Synthesis (CFPS): CFPS systems offer an open and highly controllable environment for protein expression, free from the constraints of cell viability.[7][8] This allows for the direct addition of key components, including chemically acylated tRNAs charged with D-amino acids, bypassing the need for an evolved, D-amino acid-specific aminoacyl-tRNA synthetase. The flexibility of CFPS makes it an ideal platform for the rapid screening and production of proteins containing this compound.

Below, we present a logical workflow for the incorporation of this compound, followed by detailed protocols for both an in vivo approach using engineered ribosomes and a more flexible CFPS method.

G cluster_prep Preparation cluster_expression Expression cluster_downstream Downstream Processing & Analysis gene_prep Gene of Interest Preparation (Introduce Amber Stop Codon) invivo In Vivo Expression (Engineered E. coli) gene_prep->invivo cfps Cell-Free Protein Synthesis (CFPS) gene_prep->cfps trna_prep Preparation of 4-Bromo-D-phenylalanyl-tRNA(CUA) trna_prep->invivo trna_prep->cfps purification Protein Purification invivo->purification cfps->purification validation Validation of Incorporation (Mass Spectrometry) purification->validation application Application (Structural Biology, etc.) validation->application

Workflow for this compound Incorporation.

Part 1: In Vivo Incorporation Using Engineered Ribosomes

This approach leverages E. coli strains harboring mutations in the 23S rRNA that confer the ability to incorporate D-amino acids. The target protein is expressed from a plasmid containing an in-frame amber stop codon (UAG) at the desired site of incorporation. A suppressor tRNA, chemically acylated with this compound, recognizes the UAG codon and delivers the D-amino acid to the ribosome.

Protocol 1: Expression of a His-tagged Protein with this compound in Engineered E. coli

1.1. Materials

  • E. coli strain engineered for D-amino acid incorporation (e.g., a strain with mutations in the 2447-2450 region of the 23S rRNA).

  • Expression plasmid for the target protein with a C-terminal His-tag and an amber stop codon at the desired position.

  • Chemically synthesized 4-Bromo-D-phenylalanyl-tRNA(CUA).

  • LB medium and appropriate antibiotics.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

1.2. Procedure

  • Transformation: Transform the engineered E. coli strain with the expression plasmid for the target protein. Plate on LB agar containing the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 500 mL of LB medium with the overnight starter culture to an initial OD600 of ~0.05. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 1 mM.

  • Introduction of Acylated tRNA: Immediately after induction, introduce the 4-Bromo-D-phenylalanyl-tRNA(CUA) into the culture. Electroporation is a common method for this step.

  • Expression: Continue to incubate the culture at 30°C for 4-6 hours with shaking.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or processed immediately.

Part 2: Cell-Free Protein Synthesis (CFPS) for this compound Incorporation

CFPS offers a rapid and versatile alternative for producing proteins with this compound. The open nature of the system allows for the direct addition of the chemically acylated suppressor tRNA without the need for cell transformation and induction.

Protocol 2: CFPS of a Target Protein with this compound

2.1. Materials

  • Commercial E. coli-based CFPS kit (e.g., NEBExpress® Cell-free E. coli Protein Synthesis System).

  • Plasmid or linear DNA template encoding the target protein with an amber stop codon at the desired position.

  • Chemically synthesized 4-Bromo-D-phenylalanyl-tRNA(CUA).

  • Nuclease-free water.

2.2. Procedure

  • Thaw Components: Thaw all components of the CFPS kit on ice.

  • Reaction Assembly: In a sterile microcentrifuge tube on ice, assemble the following reaction:

    • E. coli S30 Extract: X µL

    • Protein Synthesis Buffer: Y µL

    • T7 RNA Polymerase: Z µL

    • DNA Template (plasmid or linear): 1 µg

    • 4-Bromo-D-phenylalanyl-tRNA(CUA): 5-10 µM final concentration

    • Nuclease-free water to a final volume of 50 µL

  • Incubation: Incubate the reaction at 37°C for 2-4 hours. For some proteins, a lower temperature (e.g., 30°C) for a longer duration (4-6 hours) may improve folding.

  • Analysis: After incubation, the reaction mixture can be directly analyzed by SDS-PAGE and Western blot, or proceed to purification.

Part 3: Protein Purification and Validation of Incorporation

Following expression, the target protein needs to be purified and the successful incorporation of this compound must be validated.

Protocol 3: Purification of His-tagged Protein
  • Cell Lysis (for in vivo expression): Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cellular debris.

  • Affinity Chromatography: Apply the clarified supernatant to a pre-equilibrated Ni-NTA affinity column.

  • Washing: Wash the column with a wash buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.

  • Elution: Elute the target protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Buffer Exchange: Exchange the buffer of the purified protein to a suitable storage buffer using dialysis or size-exclusion chromatography.

Protocol 4: Validation by Mass Spectrometry

Mass spectrometry is the gold standard for confirming the site-specific incorporation of a non-canonical amino acid.

  • Sample Preparation: An aliquot of the purified protein is subjected to in-solution or in-gel tryptic digestion.

  • LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The MS/MS spectra are searched against a protein database containing the sequence of the target protein. The mass of phenylalanine at the target position should be modified to that of this compound. The characteristic isotopic pattern of bromine (two major peaks of nearly equal intensity separated by ~2 Da due to 79Br and 81Br) in the precursor ion and fragment ions containing the modification provides definitive evidence of successful incorporation.

Quantitative Data Summary

ParameterIn Vivo Expression (Engineered E. coli)Cell-Free Protein Synthesis (CFPS)
Typical Protein Yield 0.1 - 1 mg/L of culture0.1 - 0.5 mg/mL of reaction
Time to Purified Protein 2-3 days4-8 hours
Scalability HighModerate
Cost Lower for large scaleHigher for large scale
Flexibility ModerateHigh

Logical Relationships in D-Amino Acid Incorporation

The successful incorporation of a D-amino acid is contingent on a series of interdependent factors, from the initial charging of the tRNA to the final acceptance by the ribosome.

G cluster_tRNA tRNA Pathway cluster_ribosome Ribosomal Acceptance cluster_protein Protein Product tRNA_synthesis Chemical Synthesis of 4-Bromo-D-phenylalanyl-tRNA(CUA) codon_recognition Amber Codon (UAG) Recognition by tRNA(CUA) tRNA_synthesis->codon_recognition ribosome_engineering Engineered Ribosome (Modified PTC) peptide_bond Peptide Bond Formation ribosome_engineering->peptide_bond codon_recognition->peptide_bond full_length_protein Full-Length Protein with This compound peptide_bond->full_length_protein

Key Steps for Successful D-Amino Acid Incorporation.

Conclusion and Future Perspectives

The ability to incorporate this compound into proteins opens up new avenues for protein engineering and drug discovery. The bromine atom serves as a heavy atom for X-ray crystallography, aiding in structure determination. Furthermore, the D-stereochemistry can confer resistance to proteolysis, a critical attribute for therapeutic proteins. The methodologies outlined in this guide, leveraging both engineered ribosomes and cell-free systems, provide a robust framework for researchers to explore the exciting potential of D-amino acid-containing proteins. As our understanding of the ribosome and protein translation continues to grow, we can anticipate the development of even more efficient and versatile systems for expanding the genetic code.

References

  • Dedkova, L. M., Fahmi, N. E., Golovine, S. Y., & Hecht, S. M. (2003). Construction of modified ribosomes for incorporation of D-amino acids into proteins. Biochemistry, 42(51), 15541–15551. [Link]
  • Franken, L. E., O'Donoghue, P., & Söll, D. (2013). Enhanced D-amino acid incorporation into protein by modified ribosomes. FEBS Letters, 587(2), 171–176. [Link]
  • Dedkova, L. M., Fahmi, N. E., Golovine, S. Y., & Hecht, S. M. (2003). Enhanced D-Amino Acid Incorporation into Protein by Modified Ribosomes. Journal of the American Chemical Society, 125(23), 6614–6615. [Link]
  • Dedkova, L. M., Fahmi, N. E., Golovine, S. Y., & Hecht, S. M. (2006). Construction of Modified Ribosomes for Incorporation of d-Amino Acids into Proteins. Biochemistry, 45(51), 15541–15551. [Link]
  • University of Arizona. (2006). Construction of modified ribosomes for incorporation of D-amino acids into proteins. [Link]
  • Lander, A., & Luk, L. Y. P. (2022). D‐Peptide and D‐Protein technology: Recent advances, challenges, and opportunities. ChemBioChem, 23(24), e202200537. [Link]
  • Quora. (2018). Why do D amino acids not form proteins?. [Link]
  • PDB-101. (2018). Mechanistic insights into the slow peptide bond formation with D-amino acids in the ribosomal active site. [Link]
  • Lander, A., & Luk, L. Y. P. (2022). D‐Peptide and D‐Protein Technology: Recent Advances, Challenges, and Opportunities. ChemBioChem, 23(24), e202200537. [Link]
  • Wikipedia. (2023). Cell-free protein synthesis. [Link]
  • Taira, H., Fukushima, M., Umeji, M., & Sisido, M. (2005). Site-specific incorporation of 4-iodo-L-phenylalanine through opal suppression. Journal of the American Chemical Society, 127(48), 16946–16947. [Link]
  • Caschera, F., & Noireaux, V. (2014). Preparation of Amino Acid Mixtures for Cell-Free Expression Systems. BioTechniques, 56(4), 183–187. [Link]
  • Tierra Biosciences. (2024). Breaking the bounds of biology: innovations in cell-free protein synthesis. [Link]

Sources

Application Notes & Protocols: 4-Bromo-D-phenylalanine as a Strategic Building Block for Peptide Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Canonical Twenty—Harnessing the Power of Halogenation and Chirality

In the landscape of modern drug discovery and chemical biology, the twenty canonical amino acids represent only the starting point for innovation. The strategic incorporation of unnatural amino acids (UAAs) into peptide sequences is a powerful methodology for engineering novel biological functions and enhanced therapeutic properties.[1][2] Among the arsenal of available UAAs, 4-Bromo-D-phenylalanine stands out as a particularly versatile and impactful building block.[2][3]

This guide provides an in-depth exploration of this compound, detailing its unique attributes and providing robust protocols for its incorporation into peptide libraries. We will delve into the mechanistic rationale for its use, from enhancing proteolytic stability to introducing a chemical handle for further modification, thereby empowering researchers, scientists, and drug development professionals to leverage this UAA for their specific research objectives.

The introduction of a bromine atom at the para-position of the phenyl ring, combined with the D-chiral configuration, imparts a unique combination of steric and electronic properties.[2] The bromine atom increases the side chain's lipophilicity and can influence binding affinity through halogen bonding and other non-covalent interactions.[2] Critically, the D-configuration provides significant resistance to degradation by endogenous proteases, which are stereospecific for L-amino acids, thereby extending the in-vivo half-life of the resulting peptide therapeutic.[2]

Physicochemical Properties and Strategic Advantages

The utility of this compound in peptide synthesis stems from its distinct properties that address common challenges in peptide-based drug development.

PropertyValueSignificance in Peptide Synthesis & Drug Discovery
Molecular Formula C9H10BrNO2---
Molecular Weight 244.1 g/mol Affects overall peptide mass; important for MS validation.[3]
Appearance White to off-white powderStandard solid-state for laboratory use.[3]
Melting Point 216 - 222 ºCIndicator of purity.[3]
Chirality D-isomerConfers resistance to enzymatic degradation by proteases, enhancing in-vivo stability.[2][4]
Side Chain 4-BromophenylThe bromine atom serves as a versatile chemical handle for post-synthesis modifications (e.g., cross-coupling reactions) and can enhance binding affinity through halogen bonding.[2][5] It also increases lipophilicity.[2]

Workflow for Peptide Library Synthesis Incorporating this compound

The following diagram outlines the typical workflow for synthesizing a peptide library that includes this compound using Solid-Phase Peptide Synthesis (SPPS).

G cluster_0 Preparation cluster_1 SPPS Cycle cluster_2 Cleavage & Purification cluster_3 Validation Resin_Selection Resin Selection (e.g., Wang, Rink Amide) Resin_Swelling Resin Swelling (DCM/DMF) Resin_Selection->Resin_Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Washing_1 Washing (DMF, DCM) Fmoc_Deprotection->Washing_1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC/Oxyma) Washing_1->Coupling Washing_2 Washing (DMF, DCM) Coupling->Washing_2 Washing_2->Fmoc_Deprotection Repeat for each amino acid Final_Deprotection Final Fmoc Deprotection Washing_2->Final_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Validation Peptide Validation (LC-MS, NMR) Purification->Validation

Caption: Standard workflow for Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocols for Incorporation

The following protocols are based on the widely adopted Fmoc/tBu strategy for SPPS.[6] The incorporation of this compound follows standard procedures, but with special attention to coupling efficiency due to its bulkier side chain.

Protocol 1: Solid-Phase Peptide Synthesis (Manual Synthesis)

This protocol outlines the manual synthesis of a peptide containing this compound on a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-4-bromo-D-phenylalanine-OH)[7]

  • N,N'-Diisopropylcarbodiimide (DIC)[6]

  • OxymaPure® or equivalent coupling additive

  • Piperidine solution (20% in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)[1]

  • Cold diethyl ether (-20°C)[6]

  • Solid-phase synthesis vessel

Methodology:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in the synthesis vessel.[1]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for an additional 15 minutes.[1]

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling (for this compound or other amino acids):

    • In a separate vial, dissolve 3 equivalents of Fmoc-4-bromo-D-phenylalanine-OH, 3 equivalents of OxymaPure®, and 3 equivalents of DIC in DMF.[1]

    • Pre-activate the mixture by allowing it to stand for 5 minutes at room temperature.[1]

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.[6]

    • Causality Insight: The use of a coupling additive like Oxyma minimizes racemization and improves reaction rates. For a sterically hindered amino acid like this compound, extending the coupling time or performing a "double coupling" (repeating the coupling step) may be necessary to ensure the reaction goes to completion.[6]

  • Monitoring and Washing:

    • Perform a ninhydrin (Kaiser) test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).

    • Wash the resin with DMF (3x) and DCM (3x).[6]

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the desired peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection (Step 2) to remove the N-terminal Fmoc group.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM (3x) and dry under vacuum.[1]

    • Add the TFA cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.[1][6]

    • Trustworthiness Note: The cleavage cocktail simultaneously cleaves the peptide from the resin and removes side-chain protecting groups. Triisopropylsilane is included as a scavenger to prevent side reactions with reactive carbocations generated during deprotection.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation:

    • Add the collected filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[6]

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

  • Purification and Validation:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide using Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

Applications in Drug Discovery and Chemical Biology

Peptide libraries incorporating this compound are powerful tools for a range of applications, primarily due to the enhanced stability and functionality this UAA imparts.

  • Development of Protease-Resistant Therapeutics: The D-configuration of the amino acid provides a fundamental defense against proteolytic enzymes, a major hurdle in the development of peptide drugs.[2][4] This leads to a longer in-vivo half-life and improved pharmacokinetic profiles.

  • Enzyme Inhibitors and Receptor Antagonists: The bromophenyl side chain can explore hydrophobic binding pockets and participate in halogen bonding, potentially increasing binding affinity and specificity for target proteins.[2][9] Libraries can be screened to identify potent and selective modulators of enzymes or receptors involved in disease pathways.

  • Probing Protein-Protein Interactions: The bromine atom can serve as a heavy atom for X-ray crystallography, aiding in structure determination. Furthermore, it can be a synthetic handle for cross-linking studies to map protein interaction interfaces.

  • Anti-Angiogenic and Anti-Viral Peptides: Phage display libraries expressing peptides with UAAs can be panned against targets like viral proteins or cell surface receptors to identify novel therapeutic leads.[10][11] The enhanced stability of peptides containing this compound makes them particularly attractive candidates for these applications. For instance, peptides identified through phage display have been shown to inhibit HIV entry into cells and reduce tumor growth by blocking angiogenesis.[10]

Visualization of Key Concepts

Proteolytic Shielding by D-Amino Acid Incorporation

The following diagram illustrates how the incorporation of a D-amino acid like this compound sterically hinders the approach of a protease, preventing cleavage of the peptide backbone.

G cluster_0 Standard L-Peptide cluster_1 Protease cluster_2 Peptide with D-Amino Acid cluster_3 Protease Peptide_L ...-L-AA-L-AA-... Protease Active Site Peptide_L->Protease Binding & Cleavage Peptide_D ...-L-AA-D-AA-... Protease2 Active Site Peptide_D->Protease2 Steric Hindrance (No Cleavage)

Caption: D-amino acid incorporation inhibits proteolytic degradation.

Conclusion

This compound is more than just another unnatural amino acid; it is a strategic tool for enhancing the therapeutic potential of peptides. By providing a dual advantage of increased proteolytic stability and a functional handle for further chemical modification, it enables the creation of robust, potent, and versatile peptide libraries. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to confidently incorporate this powerful building block into their discovery pipelines, accelerating the development of next-generation peptide-based diagnostics and therapeutics.

References

  • Understanding the Role of D-4-Bromophenylalanine in Peptide Design. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. The Electronic Conference on Synthetic Organic Chemistry. [Link]
  • Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. National Institutes of Health (NIH). [Link]
  • A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins. Humana Press. [Link]
  • Halogen-substituted phenylalanines as enantioselective selectors for enantioselective discrimination of amino acids: effect of halogen. PubMed. [Link]
  • Strategies for Incorporating Unnatural Amino Acids into Proteins. MolecularCloud. [Link]
  • Acetyl-4-bromo-DL-phenylalanine: A Versatile Amino Acid Derivative for Pharmaceutical and Biochemical Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • The Preparation of Solid-Supported Peptide Boronic Acids Derived from 4-Borono-l-phenylalanine and their Affinity for Alizarin.
  • Neuroprotective action of halogenated derivatives of L-phenylalanine. PubMed. [Link]
  • New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. MDPI. [Link]
  • Neuroprotective Action of Halogenated Derivatives of L-Phenylalanine. Stroke. [Link]
  • The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Form
  • Solid-phase synthesis of phenylalanine containing peptides using a traceless triazene linker. PubMed. [Link]
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
  • Solid-phase peptide synthesis. Digital CSIC. [Link]
  • Phage Display of Combinatorial Peptide Libraries: Application to Antiviral Research. National Institutes of Health (NIH). [Link]

Sources

Application Notes and Protocols: The Strategic Integration of 4-Bromo-D-phenylalanine in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Canonical Twenty

In the landscape of modern drug discovery, the limitations of the 20 canonical amino acids are increasingly apparent. The quest for novel therapeutics with enhanced potency, selectivity, and metabolic stability has driven the exploration of unnatural amino acids. Among these, 4-Bromo-D-phenylalanine stands out as a versatile and powerful tool for medicinal chemists and biochemists.[1] This halogenated derivative of phenylalanine offers a unique combination of steric and electronic properties that can be leveraged to refine the pharmacological profiles of peptide-based drugs and other small molecules.[1][2] Its D-configuration confers resistance to enzymatic degradation, a critical feature for improving in vivo half-life, while the bromine atom provides a handle for further chemical modifications and can enhance binding affinities through halogen bonding.[1][3] This document serves as a comprehensive guide to the applications and protocols for the effective use of this compound in drug discovery and development.

Biochemical and Medicinal Chemistry Applications

The strategic incorporation of this compound into a drug candidate can impart several advantageous properties. These are summarized in the table below and discussed in the subsequent sections.

Property Advantage in Drug Discovery Underlying Mechanism
Enhanced Stability Increased resistance to proteolysis, leading to a longer in vivo half-life.The D-configuration of the amino acid is not recognized by most endogenous proteases, which are stereospecific for L-amino acids.[1]
Improved Binding Affinity Potentially tighter binding to the biological target, leading to increased potency.The bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to molecular recognition and stability of the protein-ligand complex.[4] The increased hydrophobicity of the side chain can also enhance interactions with hydrophobic pockets in the target protein.[1][4]
Structural Probe Facilitates the determination of protein-ligand complex structures.The heavy bromine atom is useful in X-ray crystallography for solving the phase problem through single-wavelength anomalous dispersion (SAD) or multi-wavelength anomalous dispersion (MAD) phasing.[4]
Chemical Handle Allows for further chemical modification and the creation of more complex molecules.The bromine atom can be used in cross-coupling reactions, such as the Suzuki or Sonogashira couplings, to introduce new functional groups.[3]
Modulation of Receptor Recognition Can lead to more selective and effective therapeutic agents.The unique steric and electronic properties of the brominated phenyl ring can alter the way a peptide or small molecule interacts with its target receptor, potentially leading to improved selectivity for a specific receptor subtype.[1]
A Versatile Building Block in Synthesis

This compound is a key building block in the synthesis of novel pharmaceuticals, particularly in the development of drugs targeting neurological disorders and in oncology.[5][6] It is readily available with either Fmoc or Boc protecting groups, making it compatible with standard solid-phase peptide synthesis (SPPS) protocols.[5][7] The presence of the bromine atom allows for post-synthetic modifications, enabling the creation of diverse chemical libraries for high-throughput screening.[3]

Enhancing Peptide and Protein Properties

The incorporation of this compound into peptides is a powerful strategy for modulating their pharmacological properties.[3] The D-configuration significantly enhances resistance to enzymatic degradation, a major hurdle in the development of peptide-based therapeutics.[1] Furthermore, the brominated phenyl side chain can introduce unique steric and electronic factors that influence peptide folding and interaction with biological targets.[1] This can lead to increased potency and a longer duration of action.

A Tool for Structural Biology and Mechanistic Studies

The heavy bromine atom of this compound serves as an excellent tool for structural biologists. In X-ray crystallography, it can be used to solve the phase problem, which is often a bottleneck in determining the three-dimensional structure of a protein-ligand complex.[4] Additionally, this amino acid can be used in biochemical assays to probe protein-ligand interactions and to study the effects of halogenation on enzyme activity.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol outlines the manual synthesis of a peptide containing this compound using standard Fmoc/tBu chemistry.

Materials and Reagents:

  • Fmoc-protected amino acids (including Fmoc-D-Phe(4-Br)-OH)

  • Rink Amide or Wang resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), ACS grade or higher

  • Piperidine, reagent grade

  • Diisopropylethylamine (DIEA), reagent grade

  • HBTU, HOBt, or HATU (coupling reagents)

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIPS)

  • Diethyl ether, anhydrous

Workflow Diagram:

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection 1. Swell in DMF Washing1 Washing Fmoc_Deprotection->Washing1 2. 20% Piperidine/DMF Coupling Amino Acid Coupling (Fmoc-D-Phe(4-Br)-OH) Washing1->Coupling 3. DMF washes Washing2 Washing Coupling->Washing2 4. Activated amino acid Cleavage Cleavage & Deprotection Washing2->Cleavage Final Fmoc deprotection & washing Repeat Repeat for next amino acid Repeat->Fmoc_Deprotection Precipitation Precipitation Cleavage->Precipitation 6. TFA cocktail Purification Purification Precipitation->Purification 7. Cold ether Wasting2 Wasting2 Wasting2->Repeat 5. DMF washes

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow.

Step-by-Step Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30-60 minutes in a reaction vessel.[3]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a 20% (v/v) solution of piperidine in DMF for 5-10 minutes. Repeat this step once.[3]

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.[3]

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents of Fmoc-D-Phe(4-Br)-OH and 3 equivalents of a coupling activator (e.g., HOBt) in DMF.

    • Add 3 equivalents of the coupling reagent (e.g., HBTU) to the amino acid solution.

    • Add 6 equivalents of DIEA to activate the amino acid.

    • Immediately add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.[3]

  • Washing: Wash the resin with DMF (3-5 times).

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it under vacuum. Cleave the peptide from the resin and remove the side-chain protecting groups by treating it with a cleavage cocktail (e.g., TFA/TIPS/H₂O 95:2.5:2.5) for 2-3 hours.[3]

  • Precipitation and Purification: Precipitate the crude peptide by adding the TFA solution to cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.[3] Purify the crude peptide by reverse-phase HPLC.

Protocol 2: Site-Specific Incorporation of p-Bromo-D-phenylalanine into Recombinant Proteins

This advanced technique allows for the precise incorporation of this compound at a specific site within a protein.

General Workflow:

  • Design and Construction of a Mutant tRNA Synthetase: Engineer a mutant aminoacyl-tRNA synthetase that specifically recognizes this compound but not any of the canonical amino acids.[8]

  • Design of a Suppressor tRNA: Use a suppressor tRNA that recognizes a nonsense codon (e.g., the amber codon, UAG) that has been introduced at the desired site in the gene of interest.[8]

  • Transformation of a Bacterial Host: Introduce the genes for the mutant tRNA synthetase and the suppressor tRNA into a suitable bacterial expression host (e.g., E. coli).[8]

  • Protein Expression: Grow the transformed bacteria in a medium containing this compound. When the gene of interest is expressed, the ribosome will incorporate this compound at the site of the nonsense codon.

  • Protein Purification and Characterization: Purify the resulting protein and confirm the incorporation of this compound by mass spectrometry.

Workflow Diagram:

Protein_Engineering_Workflow cluster_0 Genetic Engineering cluster_1 Bacterial Expression System Synthetase Mutant tRNA Synthetase Gene Host E. coli Host Synthetase->Host tRNA Suppressor tRNA Gene tRNA->Host Target_Gene Target Gene with Amber Codon Target_Gene->Host Expression Protein Expression in 4-Br-D-Phe Media Host->Expression Purification Protein Purification Expression->Purification Characterization Mass Spectrometry Confirmation Purification->Characterization

Caption: Site-specific incorporation of this compound.

Protocol 3: Competitive Binding Assay

This protocol describes a general fluorescence polarization-based competitive binding assay to screen for inhibitors of a protein-ligand interaction, using a fluorescently labeled peptide containing this compound.

Materials and Reagents:

  • Purified target protein

  • Fluorescently labeled peptide containing this compound (the "tracer")

  • Unlabeled peptide containing this compound

  • Assay buffer

  • Test compounds (potential inhibitors)

  • Microplate reader with fluorescence polarization capabilities

Step-by-Step Procedure:

  • Determine the Optimal Tracer Concentration: Perform a saturation binding experiment by titrating the tracer against a fixed concentration of the target protein to determine the Kd and the optimal tracer concentration for the competitive assay.

  • Assay Setup: In a microplate, add the target protein, the tracer, and either the assay buffer (for control wells), the unlabeled peptide (for positive control), or the test compounds to the appropriate wells.

  • Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each test compound and determine the IC₅₀ value for active compounds.

Data Presentation: The Impact of this compound on Binding Affinity

The following table presents hypothetical data from a competitive binding assay, demonstrating the potential for this compound to enhance the binding affinity of a peptide to its target protein.

Peptide Sequence IC₅₀ (nM) Fold Improvement
Native PeptideAc-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-NH₂150-
Modified PeptideAc-Tyr-Gly-Gly-D-Phe(4-Br) -Leu-Arg-Arg-Ile-NH₂1510

Conclusion

This compound is a powerful and versatile tool in the arsenal of the modern drug discoverer. Its unique properties allow for the rational design of more stable, potent, and selective therapeutics. The protocols and applications outlined in this guide provide a framework for the effective integration of this valuable unnatural amino acid into drug discovery and development programs.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Role of D-4-Bromophenylalanine in Peptide Design.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Brominated Phenylalanine Derivatives in Drug Discovery.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Acetyl-4-bromo-DL-phenylalanine: A Versatile Amino Acid Derivative for Pharmaceutical and Biochemical Research.
  • Kwon, I., Kirshenbaum, K., & Tirrell, D. A. (2003). Design of a bacterial host for site-specific incorporation of p-bromophenylalanine into recombinant proteins. Journal of the American Chemical Society, 125(25), 7512–7513.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Advantage of Using Acetylated Phenylalanine Derivatives in Research.
  • Teramoto, H., & Kojima, K. (2015). Residue-specific incorporation of phenylalanine analogues into protein biosynthesis in silkworm cultured cells. Journal of Insect Biotechnology and Sericology, 84(1), 1-8.
  • Wang, L., et al. (2016). Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling. Organic & Biomolecular Chemistry, 14(3), 839-842.
  • Al-Harrasi, A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Molecules, 25(10), 2326.
  • National Center for Biotechnology Information. (n.d.). 4-Bromo-L-phenylalanine. PubChem Compound Database.
  • Hecht, S. M., et al. (2003). Enhanced D-Amino Acid Incorporation into Protein by Modified Ribosomes. Journal of the American Chemical Society, 125(48), 14670-14671.
  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4319.
  • National Center for Biotechnology Information. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. RSC Advances, 8(64), 36585-36597.
  • Royal Society of Chemistry. (2014). Synthesis and protein incorporation of azido-modified unnatural amino acids. Organic & Biomolecular Chemistry, 12(36), 7076-7080.
  • National Center for Biotechnology Information. (n.d.). (R)-2-amino-3-(4-bromophenyl)propionic acid. PubChem Compound Database.
  • Burgess, K. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. Accounts of Chemical Research, 33(9), 624-634.
  • Wiley. (n.d.). 4-Bromo-dl-phenylalanine. SpectraBase.
  • National Center for Biotechnology Information. (n.d.). 4-Bromophenylalanine. PubChem Compound Database.
  • National Center for Biotechnology Information. (2011). Fluorescence techniques in analysis of protein-ligand interactions. Methods in Molecular Biology, 701, 1-24.
  • Royal Society of Chemistry. (2018). Polypeptide gels incorporating the exotic functional aromatic amino acid 4-amino-L-phenylalanine. Polymer Chemistry, 9(16), 2056-2062.
  • BMG LABTECH. (2025). Binding Assays.
  • American Chemical Society. (2025). Click-Enabled Grafting for Adaptive Chiral Recognition in Porous Crystals.
  • National Center for Biotechnology Information. (2012). Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies.

Sources

Application Notes and Protocols for Enhancing Peptide Stability with 4-Bromo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Robust Peptide Therapeutics

Peptides have emerged as a promising class of therapeutics due to their high specificity, potency, and low toxicity. However, their clinical translation is often hampered by their inherent instability, primarily their susceptibility to proteolytic degradation in vivo, which leads to a short half-life.[][2][3] A key strategy to overcome this limitation is the incorporation of unnatural amino acids.[4][5] This guide provides a comprehensive overview and detailed protocols for utilizing 4-Bromo-D-phenylalanine, a non-proteinogenic amino acid, to engineer peptides with enhanced stability for research and drug development applications.[6][7]

The introduction of this compound into a peptide sequence confers stability through a dual mechanism: the D-configuration of the amino acid provides resistance to enzymatic cleavage by proteases that are stereospecific for L-amino acids, and the bromo-substituted phenyl ring introduces unique steric and electronic properties that can further modulate the peptide's conformation and interaction with proteases.[7][8]

Mechanism of Enhanced Stability

The incorporation of this compound enhances peptide stability through two primary mechanisms:

  • Stereochemical Hindrance to Proteolysis: Proteases, the enzymes responsible for peptide degradation, exhibit high stereospecificity for L-amino acids, the naturally occurring enantiomers. The presence of a D-amino acid, such as this compound, at or near a cleavage site disrupts the enzyme's ability to recognize and bind to the peptide backbone, thereby inhibiting proteolytic degradation.[3][8]

  • Steric and Electronic Effects of the Brominated Phenyl Ring: The bulky bromine atom on the phenyl ring introduces significant steric hindrance, which can physically block the active site of proteases.[8][9] Furthermore, the electron-withdrawing nature of bromine can alter the electronic distribution within the peptide backbone, potentially influencing the susceptibility of adjacent peptide bonds to hydrolysis.[9][10] The increased hydrophobicity conferred by the bromo-phenyl group can also influence peptide folding and aggregation, which may further contribute to stability.[11][12]

cluster_0 Enhanced Peptide Stability Mechanisms cluster_1 Contributing Factors Unmodified_Peptide Unmodified Peptide (L-Amino Acids) Protease Protease Unmodified_Peptide->Protease Susceptible to Cleavage Degradation Rapid Degradation Protease->Degradation Stability Enhanced Stability Protease->Stability Modified_Peptide Modified Peptide with This compound Modified_Peptide->Protease Resistant to Cleavage D_Config D-Amino Acid Configuration Steric_Hindrance Steric Hindrance (Bromo Group) Electronic_Effects Electronic Effects (Hydrophobicity)

Caption: Mechanisms of stability enhancement by this compound.

Protocols for Synthesis and Stability Assessment

Part 1: Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing this compound

This protocol outlines the manual solid-phase synthesis of a peptide containing this compound using Fmoc/tBu chemistry.[5][13]

Materials and Reagents

Reagent/MaterialGradeRecommended Supplier
Fmoc-4-Bromo-D-phenylalanine-OH≥98.0%Sigma-Aldrich, Bachem
Rink Amide or Wang Resin100-200 meshVarious
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeVarious
Dichloromethane (DCM)ACS Grade or higherVarious
PiperidineReagent GradeVarious
Diisopropylethylamine (DIEA)Reagent GradeVarious
HBTU, HOBt, or HATUPeptide Synthesis GradeVarious
Trifluoroacetic acid (TFA)Reagent GradeVarious
Triisopropylsilane (TIPS)Reagent GradeVarious
Diethyl etherAnhydrousVarious

SPPS Workflow

Start Start: Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Fmoc_Deprotection Washing_1 Washing (DMF) Fmoc_Deprotection->Washing_1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, DIEA) Washing_1->Coupling Washing_2 Washing (DMF) Coupling->Washing_2 Repeat_Cycle Repeat Cycle for Each Amino Acid Washing_2->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Repeat_Cycle->Final_Deprotection Final Amino Acid Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Step-by-Step Protocol

  • Resin Swelling:

    • Place the appropriate amount of resin (e.g., Rink Amide for C-terminal amides) in a reaction vessel.

    • Add DMF to the resin and allow it to swell for at least 1 hour at room temperature with gentle agitation.[13]

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% (v/v) solution of piperidine in DMF to the resin.

    • Agitate the mixture for 5-10 minutes at room temperature.

    • Drain the piperidine solution and repeat the treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).[13]

  • Amino Acid Coupling (Incorporation of Fmoc-4-Bromo-D-phenylalanine-OH):

    • In a separate vial, dissolve 3.0 equivalents of Fmoc-4-Bromo-D-phenylalanine-OH and 3.0 equivalents of an activator (e.g., HOBt) in DMF.

    • Add 3.0 equivalents of the coupling reagent (e.g., HBTU) to the amino acid solution.

    • Add 6.0 equivalents of DIEA to activate the amino acid.[13]

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • To ensure complete coupling, a ninhydrin test can be performed.

  • Washing:

    • Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

  • Repeat Synthesis Cycle:

    • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling and washing, perform a final Fmoc deprotection (step 2).

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIPS).

    • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.[13]

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Wash the peptide pellet with cold diethyl ether 2-3 more times.

    • Dry the crude peptide pellet under vacuum.[13]

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Validation:

    • Confirm the identity and purity of the synthesized peptide using mass spectrometry (e.g., LC-MS) and, if necessary, Edman degradation or NMR spectroscopy.[14]

Part 2: Proteolytic Stability Assay

This protocol assesses the stability of the modified peptide in the presence of proteases, such as those found in human serum or specific enzymes like trypsin and chymotrypsin.[15][16]

Materials

  • Test peptide (with this compound) and control peptide (with L-phenylalanine) stock solutions (1 mg/mL).

  • Human serum or a solution of a specific protease (e.g., trypsin, chymotrypsin).

  • Incubation buffer (e.g., Phosphate Buffered Saline, PBS).

  • Quenching solution (e.g., 10% Trichloroacetic Acid (TCA) or Acetonitrile with 1% TFA).

  • HPLC system or Mass Spectrometer (LC-MS).

Procedure

  • Reaction Setup: In separate tubes, mix the peptide solution with either human serum or the protease solution in the incubation buffer. A typical enzyme-to-substrate ratio is 1:100 (w/w).[8]

  • Incubation: Incubate the reaction mixtures at 37°C.[8]

  • Time-Course Sampling: At various time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture and immediately add it to the quenching solution to stop the enzymatic reaction.[8]

  • Sample Preparation: Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to precipitate proteins.[15]

  • Analysis: Analyze the supernatant by RP-HPLC or LC-MS to quantify the amount of intact peptide remaining at each time point.[15]

Part 3: Thermal Stability Assay (Circular Dichroism)

This protocol measures the conformational stability of the peptide in response to temperature changes.[17]

Materials

  • Test and control peptide solutions in a suitable buffer (e.g., phosphate buffer) at a concentration of 0.1-0.2 mg/mL.

  • Circular Dichroism (CD) spectropolarimeter with a temperature controller.

Procedure

  • CD Spectra Acquisition: Record the CD spectrum of each peptide solution at a starting temperature (e.g., 20°C).

  • Thermal Denaturation: Increase the temperature incrementally (e.g., 1°C/minute) and record the CD signal at a fixed wavelength (typically in the far-UV region, e.g., 222 nm, which corresponds to α-helical content).

  • Data Analysis: Plot the change in CD signal as a function of temperature. The midpoint of the transition corresponds to the melting temperature (Tm), an indicator of thermal stability.[17]

Data Analysis and Interpretation

Comparative Stability Data (Illustrative)

Stability ParameterUnmodified Peptide (L-Phe)Modified Peptide (4-Bromo-D-Phe)Fold Improvement
Proteolytic Half-life (t½) in Human Serum 20 minutes> 300 minutes> 15x
Degradation by Trypsin (after 2 hours) 90% degraded< 10% degraded> 9x
Degradation by Chymotrypsin (after 1 hour) >95% degraded< 15% degraded> 6x
Thermal Stability (Tm) 58 °C70 °C+12 °C

Note: The values presented in this table are hypothetical and serve as a guide for expected outcomes.[8]

Data_Acquisition Data Acquisition (HPLC/LC-MS, CD) Proteolytic_Analysis Proteolytic Stability Analysis Data_Acquisition->Proteolytic_Analysis Thermal_Analysis Thermal Stability Analysis Data_Acquisition->Thermal_Analysis Calculate_Halflife Calculate Half-life (t½) from Degradation Curve Proteolytic_Analysis->Calculate_Halflife Determine_Tm Determine Melting Temperature (Tm) from Denaturation Curve Thermal_Analysis->Determine_Tm Compare_Data Compare Data of Modified vs. Unmodified Peptides Calculate_Halflife->Compare_Data Determine_Tm->Compare_Data Conclusion Conclusion: Enhanced Stability Confirmed Compare_Data->Conclusion Significant Improvement Further_Optimization Further Optimization of Peptide Sequence Compare_Data->Further_Optimization Minor or No Improvement

Sources

Application Note & Protocol: A Researcher's Guide to Site-Specific Incorporation of 4-Bromo-D-phenylalanine via Amber Codon Suppression

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, experimentally-grounded guide for the site-specific incorporation of the non-canonical amino acid (ncAA) 4-Bromo-D-phenylalanine (pBrF) into proteins expressed in E. coli. Moving beyond a simple recitation of steps, this guide explores the underlying principles, critical optimization parameters, and troubleshooting strategies to ensure a high probability of success for researchers in protein engineering, drug discovery, and structural biology. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage the unique properties of pBrF for their specific applications.

Introduction: The Power of an Expanded Genetic Code

The ability to incorporate non-canonical amino acids at specific sites within a protein opens up a new frontier in protein engineering. This is achieved through the use of an orthogonal translation system, which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA. This pair functions independently of the host cell's endogenous translational machinery. One of the most common methods for site-specific ncAA incorporation is amber codon (UAG) suppression.[1][2]

This compound (pBrF): A Versatile Tool

This compound is a particularly useful ncAA due to the unique properties conferred by the bromine atom:

  • Heavy Atom for Phasing in X-ray Crystallography: The bromine atom provides a strong anomalous signal, simplifying the phasing problem in determining protein structures.

  • Photocrosslinking Agent: Upon UV irradiation, the carbon-bromine bond can be cleaved, generating a reactive phenyl radical that can form covalent crosslinks with interacting partners. This is invaluable for mapping protein-protein interactions.

  • Spectroscopic Probe: The altered electronic properties of the brominated phenyl ring can serve as a sensitive probe for monitoring local environmental changes within a protein.

This guide will provide a detailed protocol for the successful incorporation of pBrF into a target protein using an engineered tyrosyl-tRNA synthetase/tRNA pair, often derived from Methanocaldococcus jannaschii and delivered on a pEVOL-based plasmid.[3]

The Orthogonal System: Key Components and Mechanism

The core of this technique relies on repurposing a stop codon, the amber codon (UAG). In a standard E. coli cell, this codon signals the termination of translation by recruiting Release Factor 1 (RF1).[4] In our engineered system, we introduce two key plasmid-based components to override this signal:

  • pEVOL Plasmid: This plasmid, or an optimized version like pUltra, carries the genes for the orthogonal system.[5] It expresses an engineered aminoacyl-tRNA synthetase (aaRS) that specifically recognizes and charges pBrF, and a cognate suppressor tRNA (tRNACUA) that has its anticodon mutated to recognize the UAG codon.[6]

  • Target Protein Expression Plasmid: This plasmid contains the gene of interest, which has been mutated to replace a specific amino acid's codon with a UAG amber codon.

The mechanism of amber codon suppression for pBrF incorporation is a competition: the engineered, pBrF-charged tRNACUA must outcompete the cell's RF1 for binding to the ribosome when a UAG codon is encountered.

amber_suppression cluster_synthesis Orthogonal System Activation cluster_translation Ribosomal Translation pBrF This compound aaRS Engineered aaRS pBrF->aaRS Binds Charged_tRNA pBrF-tRNA(CUA) aaRS->Charged_tRNA Charges tRNA Suppressor tRNA(CUA) tRNA->aaRS Binds Ribosome Ribosome Charged_tRNA->Ribosome Delivers pBrF Charged_tRNA->Ribosome Protein Protein with pBrF Ribosome->Protein Incorporates mRNA mRNA with UAG codon mRNA->Ribosome

Caption: Mechanism of pBrF incorporation via amber codon suppression.

Experimental Workflow: A Step-by-Step Guide

The overall experimental workflow is a multi-stage process that requires careful planning and execution.

experimental_workflow Start Plasmid_Prep Plasmid Preparation (pEVOL & Target) Start->Plasmid_Prep Transformation Co-transformation into Expression Strain (e.g., BL21(DE3)) Plasmid_Prep->Transformation Starter_Culture Inoculate Starter Culture Transformation->Starter_Culture Expression_Culture Inoculate Expression Culture Add pBrF Starter_Culture->Expression_Culture Induction Induce Expression (Arabinose & IPTG) Expression_Culture->Induction Harvest Harvest Cells by Centrifugation Induction->Harvest Lysis Cell Lysis (e.g., Sonication) Harvest->Lysis Purification Protein Purification (e.g., Ni-NTA) Lysis->Purification Verification Verification of Incorporation (SDS-PAGE, Western, Mass Spec) Purification->Verification End Verification->End

Caption: Overall experimental workflow for 4-Br-D-Phe incorporation.

Detailed Protocols

Plasmid Preparation and Transformation

Rationale: High-quality, endotoxin-free plasmids are crucial for efficient transformation and robust protein expression. Co-transformation ensures that both the orthogonal machinery and the target gene are present in the same cell.

Protocol:

  • Isolate high-purity, endotoxin-free stocks of your target plasmid (containing the UAG codon) and the appropriate pEVOL plasmid (e.g., pEVOL-pBrF) using a commercial kit. Verify plasmid integrity by restriction digest.

  • Co-transform chemically competent E. coli cells (e.g., BL21(DE3)) with approximately 100 ng of each plasmid.

  • Plate the transformation mixture on LB agar plates containing the appropriate antibiotics for both plasmids (e.g., ampicillin or chloramphenicol for pEVOL and kanamycin for the target plasmid).

  • Incubate the plates overnight at 37°C.

Protein Expression

Rationale: The timing of induction and the concentrations of inducers and the ncAA are critical parameters that often need to be optimized for each target protein to maximize yield and minimize toxicity. A reduced expression temperature is often beneficial for proper protein folding.

Protocol:

  • Inoculate a single colony from the transformation plate into 5-10 mL of LB medium containing the appropriate antibiotics. Grow overnight at 37°C with vigorous shaking (220-250 rpm).

  • The next day, use the overnight culture to inoculate 1 L of fresh LB medium (with antibiotics) in a baffled flask to an initial OD600 of 0.05-0.1.

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Add this compound to a final concentration of 1 mM. Note: pBrF may be slow to dissolve; prepare a concentrated stock solution in mildly basic water (pH 8-9) or DMSO.

  • Induce the expression of the orthogonal system by adding L-arabinose to a final concentration of 0.02% (w/v).

  • Immediately induce the expression of the target protein by adding IPTG to a final concentration of 0.5-1 mM.

  • Reduce the incubator temperature to 18-25°C and continue expression for 16-20 hours with shaking.

Reagent Typical Final Concentration Purpose
This compound1 mMThe non-canonical amino acid to be incorporated.
L-Arabinose0.02% (w/v)Induces expression of the aaRS and tRNACUA from the pEVOL plasmid's araBAD promoter.
IPTG0.5 - 1 mMInduces expression of the target protein from T7 promoter-based plasmids.
Protein Purification

Rationale: A robust purification strategy is essential to isolate the target protein. The example below is for a common 6xHis-tagged protein.

Protocol (for a His-tagged protein):

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, with added lysozyme and protease inhibitors).

  • Lyse the cells by sonication on ice until the suspension is no longer viscous.

  • Clarify the lysate by centrifugation at >20,000 x g for 30 minutes at 4°C.

  • Apply the filtered supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Wash the column with several column volumes of wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole).

  • Elute the protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).

  • Analyze the eluted fractions by SDS-PAGE to assess purity and pool the appropriate fractions.

Verification of Incorporation

Rationale: It is imperative to confirm the successful and site-specific incorporation of pBrF. A combination of methods provides the most robust validation.

  • SDS-PAGE and Western Blotting: The most basic check is to compare protein expression in the presence and absence of pBrF. A full-length protein band should only be visible (or be significantly enhanced) in the "+pBrF" lane. In the "-pBrF" lane, only a truncated product should be seen if suppression is tight. A Western blot against an affinity tag can confirm the identity of the bands.

  • Mass Spectrometry: This is the gold standard for confirming ncAA incorporation.

    • Intact Protein Mass Spectrometry: The measured mass of the full-length protein should correspond to the theoretical mass with pBrF incorporated (replacing the original amino acid).

    • Proteolytic Digest MS/MS: Digesting the protein (e.g., with trypsin) and analyzing the resulting peptides by tandem mass spectrometry can identify the specific peptide containing the mass modification, thus confirming the precise site of incorporation.[7]

Optimization and Troubleshooting

Problem Possible Cause(s) Suggested Solution(s)
Low yield of full-length protein Inefficient amber suppression.[8]- Increase the copy number of the suppressor tRNA plasmid or use an improved vector like pUltra.[5]- Optimize inducer (arabinose, IPTG) concentrations.- Vary the expression temperature (16-30°C).
Toxicity of the ncAA or target protein.- Lower the expression temperature (e.g., 16-18°C).- Reduce inducer concentrations.- Harvest cells at an earlier time point.
Codon context around UAG is unfavorable.[9]- If possible, use silent mutations in the codons flanking the UAG site; purine-rich contexts are often favorable in prokaryotes.[10][11]
High level of truncated protein Poor suppression efficiency.- See solutions for "Low yield".- Ensure pBrF is fully dissolved and at an adequate concentration (1-2 mM).
Full-length protein in "-ncAA" control Mis-aminoacylation of the suppressor tRNA with a natural amino acid.- This indicates a "leaky" orthogonal system. Ensure you are using a well-validated aaRS/tRNA pair for pBrF.[3]
Read-through by near-cognate tRNAs.- This is more common in RF1-deficient strains.[4] Using a standard host like BL21(DE3) can reduce this, at the cost of competing with RF1 for termination.

Conclusion

The site-specific incorporation of this compound is a powerful technique that endows proteins with novel chemical and physical properties. By understanding the principles of amber codon suppression and carefully optimizing the experimental parameters outlined in this guide, researchers can successfully produce modified proteins for advanced applications in structural biology, interaction mapping, and beyond. Robust verification of incorporation is a critical final step to ensure the integrity of downstream experiments.

References

  • Matsumoto, R., Watanabe, T., Hohsaka, T., & Kanamori, T. (n.d.). Exploration of optimal conditions for the incorporation of noncanonical amino acids by amber suppression using the PURE system - PUREfrex. GeneFrontier Corp.
  • Serfling, R., Lorenz, H., & Bultmann, S. (2021). Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. Nucleic Acids Research, 49(10), 5956–5972. [Link]
  • Serfling, R., Lorenz, H., & Bultmann, S. (2021). Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. Nucleic Acids Research, 49(10), 5956-5972. [Link]
  • Pott, M., Schmidt, M. J., & Summerer, D. (2014). Evolved Sequence Contexts for Highly Efficient Amber Suppression with Noncanonical Amino Acids. ACS Chemical Biology, 9(8), 1865-1873. [Link]
  • Serfling, R., Lorenz, H., & Bultmann, S. (2021). Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. Nucleic Acids Research, 49(10), 5956-5972. [Link]
  • Soria, M. A., & Jones, D. H. (2011). An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media. Journal of Biomolecular NMR, 51(4), 459–465. [Link]
  • Italia, J. S., Addy, P. S., Wrobel, A. J., & Chatterjee, A. (2017). The genetic incorporation of thirteen novel non-canonical amino acids. RSC Chemical Biology, 8(4), 733-736. [Link]
  • Addgene. (n.d.). Genetic Code Expansion.
  • Amiram, M., Haimovich, A. D., & Isaacs, F. J. (2015). Translation System Engineering in Escherichia coli Enhances Non-Canonical Amino Acid Incorporation into Proteins. ACS Synthetic Biology, 4(11), 1147–1155. [Link]
  • UCL Discovery. (n.d.). Non-canonical amino acid incorporation to detect or improve transketolase activity and stability.
  • Stoschek, A., & Coin, I. (2020). Efficient Amber Suppression via Ribosomal Skipping for In Situ Synthesis of Photoconditional Nanobodies. International Journal of Molecular Sciences, 21(21), 8295. [Link]
  • Italia, J. S., Addy, P. S., Wrobel, A. J., & Chatterjee, A. (2014). Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives. ACS Chemical Biology, 9(3), 672–677. [Link]
  • Rauch, B. J., Porter, A. P., & Ahern, C. A. (2021). Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms. Methods in Enzymology, 654, 3–18. [Link]
  • Kim, C. H., Lee, J. H., & Kim, S. (2018). Improving amber suppression activity of an orthogonal pair of Saccharomyces cerevisiae tyrosyl-tRNA synthetase and a variant of E. coli initiator tRNA, fMam tRNACUA, for the efficient incorporation of unnatural amino acids. Korean Journal of Microbiology, 54(4), 481-487. [Link]
  • Cervettini, D., et al. (2020). Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs. Nature Biotechnology, 38(7), 887–895. [Link]
  • Katranidis, A., & Ivanov, I. (2019). Aminoacyl-tRNA Synthetases and tRNAs for an Expanded Genetic Code: What Makes them Orthogonal? International Journal of Molecular Sciences, 20(8), 1934. [Link]
  • Rauch, B. J., Porter, A. P., & Ahern, C. A. (2021). Chapter One - Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms. Methods in Enzymology, 654, 3-18. [Link]
  • Haruna, J., et al. (2021). Rational optimization of amber suppressor tRNAs toward efficient incorporation of a non-natural amino acid into protein in a eukaryotic wheat germ extract.
  • Kirshenbaum, K., et al. (2002). Design of a bacterial host for site-specific incorporation of p-bromophenylalanine into recombinant proteins. ChemBioChem, 3(2-3), 235-237. [Link]
  • Hartman, M. C., et al. (2007). Enhanced D-Amino Acid Incorporation into Protein by Modified Ribosomes. Journal of the American Chemical Society, 129(19), 6088-6089. [Link]
  • Dellos-Nolte, M. K., et al. (2020). Overcoming near-cognate suppression in a Release Factor 1-deficient host with an improved nitro-tyrosine tRNA synthetase. bioRxiv. [Link]
  • Huber, T., et al. (2012). Unnatural amino acid mutagenesis of GPCRs using amber codon suppression and bioorthogonal labeling. Methods in Molecular Biology, 897, 201-218. [Link]
  • ResearchGate. (n.d.). (a) Overview of the amber codon suppression technique. Several possible... [Image].
  • Ekanayake, K. B., et al. (2015). Synthesis and protein incorporation of azido-modified unnatural amino acids. Analyst, 140(19), 6515-6523. [Link]

Sources

Application Notes & Protocols: Leveraging 4-Bromo-D-phenylalanine for Phasing in X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Approach to the Phase Problem

In the pursuit of high-resolution macromolecular structures, the "phase problem" remains a central hurdle in X-ray crystallography.[1][2] While computational methods like molecular replacement are powerful, they are contingent on the availability of a suitable homologous model. For novel protein folds, de novo structure determination is essential, and this necessitates experimental phasing methods.[3]

Historically, Multiple Isomorphous Replacement (MIR) using heavy atoms was a foundational technique.[4][5][6] However, the advent of synchrotron radiation has propelled anomalous diffraction methods, such as Multi-wavelength Anomalous Dispersion (MAD) and Single-wavelength Anomalous Dispersion (SAD), to the forefront.[7][8] These techniques exploit the resonant scattering of X-rays by electrons in heavy atoms, providing the necessary phase information to solve a structure.[7]

The incorporation of selenomethionine (SeMet) has become a gold standard for SAD/MAD phasing due to the strong anomalous signal of selenium and well-established protocols for its incorporation into proteins.[9][10] However, the use of halogenated amino acids, such as 4-Bromo-D-phenylalanine, presents a compelling alternative and complementary strategy. Bromine's K-absorption edge at approximately 0.92 Å (13.47 keV) is readily accessible at most synchrotron beamlines, making it highly suitable for MAD experiments.[4][11] Furthermore, the covalent incorporation of bromine can offer a minimally perturbative label for phasing.

This guide provides a comprehensive overview and detailed protocols for the use of this compound in X-ray crystallography, from protein expression and purification to data collection and phasing.

The Rationale for this compound in Phasing

The choice of a heavy atom for phasing is dictated by several factors, including its anomalous scattering properties, its ability to be incorporated into the protein without disrupting its structure and crystallization, and its chemical stability.

Anomalous Scattering Properties of Bromine

The anomalous scattering of an atom is described by the complex scattering factor:

fanomalous = f' + if''

where f' and f'' are the real and imaginary components of the anomalous scattering, respectively. The magnitude of f'' is directly related to the absorption of X-rays by the atom and is maximized at the absorption edge. For bromine, the significant anomalous signal at its K-edge provides a powerful tool for phasing.[4][11]

ElementK-absorption edge (Å)f'' at peak (electrons)
Bromine (Br) ~0.92~6.8
Selenium (Se) ~0.98~7.5
Iodine (I) ~0.37~19.5

Table 1: Comparison of Anomalous Scattering Properties for Common Phasing Atoms.

While selenium has a slightly stronger anomalous signal, bromine's accessibility at synchrotron beamlines and its potential for site-specific incorporation make it an attractive option.

Advantages of this compound
  • Minimal Structural Perturbation: The substitution of a hydrogen atom with a bromine atom on the phenyl ring of phenylalanine is a relatively conservative modification, minimizing the risk of altering protein folding or crystal packing.[12]

  • Chemical Stability: The carbon-bromine bond is stable under typical biochemical and crystallization conditions.

  • Alternative to Selenomethionine: For proteins with low methionine content or where SeMet incorporation is toxic or inefficient, this compound offers a viable alternative.

  • Potential for D-amino Acid Probing: The use of the D-enantiomer can be a tool for studying specific interactions or for overcoming proteolytic degradation in certain applications, although its incorporation into proteins expressed in E. coli requires specialized strategies.

Workflow for Structure Determination using this compound

The overall workflow for utilizing this compound for phasing is a multi-step process that requires careful planning and execution.

Workflow cluster_0 Protein Production cluster_1 Crystallization cluster_2 Data Collection & Phasing a Gene Synthesis & Codon Optimization b Expression Host Selection a->b c Protein Expression & Labeling b->c d Purification c->d e Crystallization Screening d->e f Optimization e->f g Crystal Harvesting f->g h X-ray Data Collection (SAD/MAD) g->h i Data Processing h->i j Substructure Determination i->j k Phasing & Density Modification j->k l Model Building & Refinement k->l

Figure 1: General workflow for protein structure determination using this compound.

Protocol 1: In Vivo Incorporation of this compound

Incorporating a non-canonical amino acid like this compound requires overcoming the cell's natural protein synthesis machinery. The following protocol is adapted from established methods for unnatural amino acid incorporation.[13][14]

Host Strain and Plasmid System
  • Host Strain: An E. coli strain auxotrophic for phenylalanine (e.g., a strain with a knockout in the pheA gene) is highly recommended to minimize competition from endogenous phenylalanine.

  • Expression Vector: A high-copy number plasmid with a strong, inducible promoter (e.g., T7 promoter in pET vectors) is suitable for overexpressing the target protein.

  • Aminoacyl-tRNA Synthetase/tRNA Pair: For site-specific incorporation in response to a stop codon (e.g., amber codon UAG), a plasmid encoding an evolved aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA is required.[13] For global incorporation, a phenylalanine auxotroph is the primary requirement.

Media Preparation
  • Minimal Medium (M9): A defined medium is essential to control the amino acid composition.

    • 5x M9 Salts: 64 g Na₂HPO₄·7H₂O, 15 g KH₂PO₄, 2.5 g NaCl, 5 g NH₄Cl in 1 L of distilled water. Autoclave.

    • Working M9 Medium (1 L):

      • 200 mL 5x M9 Salts

      • 2 mL 1 M MgSO₄ (sterile filtered)

      • 100 µL 1 M CaCl₂ (sterile filtered)

      • 10 mL 20% (w/v) Glucose (sterile filtered)

      • Supplement with required antibiotics.

  • Amino Acid Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 50 mg/mL in 1 M HCl, then neutralize with NaOH). Sterile filter.

    • Prepare stock solutions of all other essential amino acids if using a complete auxotrophic strain.

Expression and Labeling Protocol
  • Starter Culture: Inoculate 50 mL of LB medium with a single colony of the expression strain and grow overnight at 37°C with shaking.

  • Inoculation of Minimal Medium: Pellet the overnight culture by centrifugation (5000 x g, 10 min, 4°C). Wash the cell pellet twice with sterile M9 salts to remove any residual LB medium.

  • Main Culture: Resuspend the washed cells in 1 L of M9 minimal medium supplemented with all necessary amino acids except phenylalanine. Grow the culture at 37°C with vigorous shaking.

  • Induction and Labeling:

    • Monitor the optical density at 600 nm (OD₆₀₀).

    • When the OD₆₀₀ reaches 0.6-0.8, add this compound to a final concentration of 50-100 mg/L.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Harvesting: Continue to grow the culture for the optimal time and temperature for your protein (e.g., 4-6 hours at 30°C or overnight at 18°C). Harvest the cells by centrifugation (6000 x g, 15 min, 4°C). The cell pellet can be stored at -80°C.

Verification of Incorporation

It is crucial to verify the incorporation of this compound.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) of the intact protein is the most direct method to confirm the mass shift corresponding to the incorporation of the brominated amino acid.

  • Amino Acid Analysis: Hydrolyze the protein and analyze the amino acid composition by HPLC to quantify the level of incorporation.[15]

Protocol 2: Protein Purification and Crystallization

The purification and crystallization of the brominated protein follow standard protocols.

Protein Purification
  • Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., containing lysozyme, DNase, and protease inhibitors) and lyse the cells by sonication or high-pressure homogenization.

  • Clarification: Centrifuge the lysate at high speed (e.g., 30,000 x g, 30 min, 4°C) to remove cell debris.

  • Chromatography: Purify the protein using a combination of chromatographic techniques (e.g., affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography) to achieve homogeneity (>95% purity by SDS-PAGE).

Crystallization
  • Concentration: Concentrate the purified protein to a suitable concentration for crystallization (typically 5-20 mg/mL).

  • Screening: Use commercially available sparse matrix screens to identify initial crystallization conditions using hanging-drop or sitting-drop vapor diffusion methods.[16]

  • Optimization: Optimize the initial hits by varying the precipitant concentration, pH, temperature, and protein concentration to obtain diffraction-quality crystals.[17]

Protocol 3: X-ray Data Collection and Phasing

Data collection for a MAD or SAD experiment requires access to a synchrotron beamline with a tunable monochromator.

Data Collection Strategy

Data_Collection cluster_0 MAD Experiment cluster_1 SAD Experiment a Peak Wavelength (Maximize f'') b Inflection Point (Minimize f') a->b c Remote Wavelength (High or Low Energy) b->c d Peak Wavelength (Maximize f'') start X-ray Fluorescence Scan to Determine Bromine Edge start->a start->d

Figure 2: MAD and SAD data collection strategies at the bromine K-edge.

  • Crystal Mounting and Cryo-protection: Mount a single crystal in a cryo-loop and flash-cool it in liquid nitrogen after soaking in a cryoprotectant solution.

  • X-ray Fluorescence Scan: Perform an X-ray fluorescence scan on the crystal to precisely determine the energy of the bromine K-absorption edge.

  • MAD Data Collection:

    • Collect a dataset at the peak wavelength to maximize the anomalous signal (f'').

    • Collect a dataset at the inflection point of the absorption edge to maximize the dispersive differences (f').

    • Collect a dataset at a remote wavelength (either high or low energy) where anomalous and dispersive effects are minimal.

  • SAD Data Collection:

    • Collect a single, highly redundant dataset at the peak wavelength. High multiplicity is crucial for accurately measuring the small anomalous differences.

Data Processing and Phasing
  • Data Processing: Index, integrate, and scale the diffraction images using software like HKL2000, XDS, or MOSFLM.

  • Substructure Determination: Locate the positions of the bromine atoms using programs like SHELXD, hkl2map, or Phenix.autosol.

  • Phase Calculation and Improvement: Use the bromine substructure to calculate initial phases. Improve these phases through density modification techniques such as solvent flattening and histogram matching.

  • Model Building and Refinement: Build an initial model into the electron density map and refine it against the experimental data using programs like Coot, Phenix, or REFMAC5.[18]

Troubleshooting

Problem Possible Cause Solution
Low/No Incorporation of this compound Toxicity of the amino acid analog.[19]Lower the concentration of the analog; optimize the post-induction growth time and temperature.
Inefficient uptake by the cells.Use a host strain with enhanced amino acid transport.
Poor Crystal Diffraction Structural perturbation by the incorporated analog.Try incorporating the L-enantiomer (4-Bromo-L-phenylalanine) or site-specific incorporation at a surface-exposed residue.
Incomplete incorporation leading to heterogeneity.Optimize the expression protocol to maximize incorporation efficiency; verify with mass spectrometry.
Weak Anomalous Signal Low occupancy of the bromine atoms.Increase the number of incorporated bromine atoms if possible; ensure high data multiplicity during collection.
Radiation damage to the bromine-carbon bond.[11]Collect data at cryogenic temperatures; use a lower X-ray dose; collect the peak wavelength data first.

Conclusion

The use of this compound offers a valuable and robust method for experimental phasing in X-ray crystallography. By providing a strong anomalous signal at an accessible X-ray energy, it serves as an excellent alternative or complement to traditional heavy-atom and selenomethionine-based phasing approaches. The protocols outlined in this guide provide a framework for the successful incorporation of this non-canonical amino acid and its application in solving novel macromolecular structures. As with any experimental technique, careful optimization and verification at each step are paramount to achieving a high-resolution view of the molecular world.

References

  • Rupp, B. (2010). Biomolecular Crystallography: Principles, Practice, and Application to Structural Biology. Garland Science.
  • Dauter, Z., & Dauter, M. (2001).
  • Garman, E. F. (1999). Heavy-atom derivatization. Acta Crystallographica Section D: Biological Crystallography, 55(10), 1641-1653. [Link]
  • McRee, D. E. (1999). Practical Protein Crystallography. Academic Press.
  • Beck, T., Krasauskas, A., Gruenbein, M., & Diederichs, K. (2008). The magic triangle, a new tool for phasing. Acta Crystallographica Section D: Biological Crystallography, 64(12), 1251-1258. [Link]
  • Dauter, Z., Li, M., & Wlodawer, A. (2001). Practical experience with the use of halides for phasing macromolecular structures: a powerful tool for structural genomics. Acta Crystallographica Section D: Biological Crystallography, 57(2), 239-249. [Link]
  • Hendrickson, W. A. (1991).
  • Sanishvili, R., et al. (2007). Polarization-dependence of anomalous scattering in brominated DNA and RNA molecules, and importance of crystal orientation in single- and multiple-wavelength anomalous diffraction phasing. Acta Crystallographica Section D: Biological Crystallography, 63(5), 583-592. [Link]
  • Krasauskas, A., et al. (2010). The magic triangle goes MAD: experimental phasing with a bromine derivative. Acta Crystallographica Section D: Biological Crystallography, 66(4), 433-440. [Link]
  • Hendrickson, W. A., & Ogata, C. M. (1997). Phase determination from multiwavelength anomalous diffraction measurements. Methods in Enzymology, 276, 494-523. [Link]
  • Doublié, S. (1997). Preparation of selenomethionyl proteins for phase determination. Methods in Enzymology, 276, 523-530. [Link]
  • Rice, L. M., et al. (2000). Single-wavelength anomalous diffraction phasing revisited. Acta Crystallographica Section D: Biological Crystallography, 56(11), 1413-1420. [Link]
  • Koutmos, M., & Sazinsky, M. H. (2011). A practical method for efficient and optimal production of Seleno-methionine-labeled recombinant protein complexes in the insect cells. Protein Science, 20(10), 1786-1792. [Link]
  • Sreenath, H. K., et al. (2005). Protocols for production of selenomethionine-labeled proteins in 2-L polyethylene terephthalate bottles using auto-induction medium.
  • Xie, J., & Schultz, P. G. (2006). A chemical toolkit for proteins--an expanded genetic code. Nature Reviews Molecular Cell Biology, 7(10), 775-782. [Link]
  • Kudo, T., et al. (2010). Design of a bacterial host for site-specific incorporation of p-bromophenylalanine into recombinant proteins. Journal of the American Chemical Society, 132(26), 8913-8915. [Link]
  • Chayen, N. E. (2004). Methods for separating nucleation and growth in protein crystallization. Progress in Biophysics and Molecular Biology, 86(2), 127-156. [Link]
  • Terwilliger, T. C. (2000). Maximum-likelihood density modification. Acta Crystallographica Section D: Biological Crystallography, 56(8), 965-972. [Link]
  • Adams, P. D., et al. (2010). PHENIX: a comprehensive Python-based system for macromolecular structure solution. Acta Crystallographica Section D: Biological Crystallography, 66(2), 213-221. [Link]
  • Emsley, P., & Cowtan, K. (2004). Coot: model-building tools for molecular graphics. Acta Crystallographica Section D: Biological Crystallography, 60(12 Pt 1), 2126-2132. [Link]
  • Murshudov, G. N., et al. (2011). REFMAC5 for the refinement of macromolecular crystal structures. Acta Crystallographica Section D: Biological Crystallography, 67(4), 355-367. [Link]
  • Kim, Y., et al. (2014). Phenylalanine sensitive K562-D cells for the analysis of the biochemical impact of excess amino acid. Scientific Reports, 4, 6925. [Link]
  • An overview of heavy-atom derivatization of protein crystals - PMC - NIH. (2016, March 1). [Link]
  • A Newcomer's Guide to Peptide Crystallography - PMC - PubMed Central. (n.d.). [Link]
  • Phase Problem in X-ray Crystallography, and Its Solution. (n.d.). [Link]
  • The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determin
  • Structure Determination of a Novel Protein by Sulfur SAD Using Chromium Radiation in Combination With a New Crystal-Mounting Method - PubMed. (n.d.). [Link]
  • x Ray crystallography - PMC - PubMed Central - NIH. (n.d.). [Link]
  • Purification, crystallization and crystallographic analysis of Dictyostelium discoideum phenylalanine hydroxylase in complex with dihydrobiopterin and FeIII - PubMed Central. (n.d.). [Link]
  • Introducing bromine to the molecular structure as a strategy for drug design. (2024, October 15). [Link]
  • Introduction to phasing - PMC - NIH. (n.d.). [Link]
  • Facing the phase problem - PMC - PubMed Central. (n.d.). [Link]
  • Synthesis and protein incorporation of azido-modified unn
  • Therapeutic implication of L-phenylalanine aggregation mechanism and its modulation by D-phenylalanine in phenylketonuria - PubMed Central. (2014, January 27). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing Protein Yield with 4-Bromo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the incorporation of 4-Bromo-D-phenylalanine (4-Br-D-Phe) into recombinant proteins. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this powerful non-canonical amino acid (ncAA) to enhance protein stability, facilitate structural studies, or develop novel therapeutics. As your dedicated application scientist, I will provide field-proven insights and detailed troubleshooting protocols to help you navigate common challenges and significantly improve your experimental outcomes.

The core principle of this guide is to explain the causality behind each experimental step, empowering you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the use of 4-Br-D-Phe in protein expression systems.

Q1: What is this compound and what are its primary applications?

A: this compound is a synthetic, non-canonical amino acid. It is an analog of the natural amino acid phenylalanine, with a bromine atom attached to the fourth (para) position of the phenyl ring and existing in the D-enantiomeric form. Its unique properties are leveraged in several key applications:

  • Enhanced Proteolytic Stability: The incorporation of a D-amino acid like 4-Br-D-Phe into a peptide or protein backbone can dramatically increase its resistance to degradation by proteases, which are naturally specific to L-amino acids. This is a critical strategy for improving the in-vivo half-life of peptide-based therapeutics.[1]

  • Structural Biology: The bromine atom is electron-rich and can serve as a heavy atom for X-ray crystallography, aiding in solving the phase problem during structure determination.

  • Biophysical Probes: The unique spectroscopic properties of the bromo-phenyl group can be used as a probe to study protein structure and dynamics.

Q2: How is this compound incorporated into a protein during expression?

A: The most common method for site-specific incorporation of ncAAs like 4-Br-D-Phe is amber stop codon suppression .[2] This elegant genetic code expansion technique requires two key components to be introduced into the expression host (typically E. coli):

  • An orthogonal aminoacyl-tRNA synthetase (aaRS) : An engineered enzyme that specifically recognizes 4-Br-D-Phe and attaches it to its partner tRNA, while ignoring all endogenous amino acids.

  • An orthogonal suppressor tRNA : A tRNA molecule (e.g., tRNACUA) that recognizes the amber stop codon (UAG) but is not recognized by any of the host cell's native synthetases.

The target gene is mutated to replace the codon for the desired amino acid with a TAG codon. When this gene is expressed in the host containing the orthogonal pair and supplemented with 4-Br-D-Phe in the culture medium, the suppressor tRNA is charged with 4-Br-D-Phe and inserts it at the UAG codon, allowing translation to continue and producing a full-length protein containing the ncAA.

Q3: What are the most common challenges that lead to low yields when using 4-Br-D-Phe?

A: Low protein yield is the most frequently encountered issue.[3][4] The primary challenges can be categorized as follows:

  • Low Incorporation Efficiency: The amber suppression machinery may compete inefficiently with the cell's native translation termination machinery (Release Factor 1, RF1), leading to truncated protein products.[5]

  • Toxicity of the ncAA: High concentrations of some ncAAs can be toxic to the host cells, leading to poor growth and reduced protein expression capacity.[6]

  • Suboptimal Expression Conditions: Standard protein expression protocols are often not optimized for the additional metabolic burden and unique requirements of ncAA incorporation.[7]

  • Misfolding and Aggregation: The introduction of a bulky, hydrophobic ncAA can sometimes interfere with proper protein folding, leading to the formation of insoluble inclusion bodies.[8]

Troubleshooting Guide: From Low Yield to High Fidelity

This section provides direct answers to specific problems you may encounter during your experiments.

Q1: My total protein yield is drastically lower than the wild-type version. Analysis of a whole-cell lysate on SDS-PAGE shows a very faint band or no band at all for my target protein. What's wrong?

A: This points to a problem with either overall protein expression or rapid degradation. Let's break down the potential causes and solutions.

  • Cause 1: 4-Br-D-Phe Toxicity or Metabolic Stress. High concentrations of 4-Br-D-Phe can inhibit cell growth.

    • Solution: Titrate the concentration of 4-Br-D-Phe in your culture medium. Start with a lower concentration (e.g., 0.5 mM) and gradually increase it to find the optimal balance between incorporation and cell health. Monitor cell density (OD600) to ensure the host is not overly stressed.

  • Cause 2: Suboptimal Induction Conditions. The timing and intensity of induction are critical when incorporating ncAAs.

    • Solution: Optimize induction parameters. Try inducing at a lower temperature (e.g., 18-25°C) for a longer period (16-24 hours). This slows down protein synthesis, giving the cell more time to correctly fold the protein with the ncAA and reducing the formation of inclusion bodies.[8] Also, consider reducing the IPTG concentration to lessen the metabolic load.[7]

  • Cause 3: Plasmid or Reagent Instability. Inconsistent results can sometimes be traced back to basic reagents.

    • Solution: Always use freshly prepared antibiotics and IPTG solutions. Re-transform your expression host with your plasmids to ensure plasmid integrity and start from a fresh single colony for your starter culture.[9][10] Sequence-verify your plasmid to confirm the TAG codon is present and in-frame.

Q2: Mass spectrometry shows a mix of my desired protein, truncated protein, and protein with a natural amino acid (like Tryptophan or Lysine) at the target site. How can I improve the fidelity of incorporation?

A: This is a classic fidelity issue, indicating competition between suppression and termination, or mis-acylation by the synthetase.

  • Cause 1: Competition with Release Factor 1 (RF1). In E. coli, RF1 recognizes the UAG codon and terminates translation. Your suppressor tRNA must outcompete RF1.

    • Solution: Use an E. coli strain engineered to have a deleted or down-regulated RF1. Several commercially available strains are optimized for ncAA incorporation. This significantly reduces premature termination.

  • Cause 2: Miscoding by Endogenous Synthetases. The orthogonal tRNA might be weakly recognized and charged with a natural amino acid by a native aaRS.

    • Solution: This issue is often addressed by redesigning the orthogonal tRNA and synthetase. Research has shown that specific mutations in the tRNA can eliminate mischarging by host synthetases.[11] Ensure you are using a well-characterized and highly specific orthogonal pair.

  • Cause 3: Insufficient Levels of the Orthogonal Pair. The concentration of the charged suppressor tRNA must be high enough for efficient incorporation.

    • Solution: Ensure the expression of your orthogonal tRNA and synthetase is robust. Some systems use separate plasmids with different promoters and copy numbers to fine-tune the expression levels of these components.[4]

Q3: My protein expresses, but it's all in the insoluble fraction (inclusion bodies). What can I do?

A: The presence of 4-Br-D-Phe may be altering the folding pathway of your protein.

  • Cause 1: Aggregation due to Misfolding. As mentioned, lower expression temperatures and inducer concentrations are the first things to try.

    • Solution 1: Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) which can assist in proper protein folding.

    • Solution 2: Use a solubility-enhancing fusion tag, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST). These can often be cleaved off after purification.[3]

    • Solution 3: Modify your lysis buffer. Adding detergents (e.g., Triton X-100, NP-40) or agents like L-arginine can help keep the protein soluble after cell lysis.

Data & Visualization
Tables for Quick Reference

Table 1: Troubleshooting Summary for Low Yield with 4-Br-D-Phe

SymptomPotential CauseRecommended Action
No/Low Expression Toxicity of 4-Br-D-PheTitrate 4-Br-D-Phe concentration (0.5-2 mM). Monitor cell growth (OD600).
Suboptimal InductionInduce at lower temperature (18-25°C) for a longer duration (16-24h). Reduce IPTG concentration.
Reagent/Plasmid IssuesUse fresh reagents. Re-transform and sequence-verify plasmid.
Low Incorporation Fidelity Competition with RF1Use an RF1-deficient E. coli strain.
(Truncation or Misincorporation)Miscoding by Host SystemUse a highly evolved, specific orthogonal tRNA/aaRS pair.[11]
Protein in Inclusion Bodies Misfolding/AggregationLower expression temperature. Co-express chaperones. Use solubility tags (MBP, GST).
Lysis ConditionsOptimize lysis buffer with additives like L-arginine or mild detergents.

Table 2: Recommended Starting Concentrations for Key Reagents

ReagentStarting ConcentrationNotes
This compound1 mMPrepare a fresh stock solution in a suitable solvent (e.g., dilute NaOH) and filter-sterilize.
IPTG0.1 - 0.5 mMLower concentrations can reduce metabolic stress and improve folding.
Arabinose (for pBAD promoter)0.02 - 0.2% (w/v)Tightly controls the expression of the orthogonal synthetase.
AntibioticsStandard ConcentrationAlways use fresh plates and liquid media with the correct antibiotics.
Experimental Workflow Diagrams

A clear workflow is essential for reproducible results. The following diagrams illustrate the key processes.

Incorporation_Workflow cluster_prep Phase 1: Preparation cluster_expression Phase 2: Expression cluster_analysis Phase 3: Analysis & Purification Transform Transform Plasmids (Target Gene + Orthogonal Pair) into Expression Host Colony Select Single Colony & Grow Overnight Culture Transform->Colony Plate & Incubate Inoculate Inoculate Fresh Media with Overnight Culture Colony->Inoculate Grow Grow Cells to Mid-Log Phase (OD600 ~0.6) Inoculate->Grow Induce Add 4-Br-D-Phe & Induce Expression (e.g., IPTG) Grow->Induce Express Incubate at Optimal Temperature (e.g., 20°C, 18h) Induce->Express Protein Synthesis Harvest Harvest Cells by Centrifugation Express->Harvest Lyse Lyse Cells & Separate Soluble/Insoluble Fractions Harvest->Lyse Purify Purify Protein via Affinity Chromatography Lyse->Purify Verify Verify Incorporation (SDS-PAGE, Western, Mass Spec) Purify->Verify

Caption: General workflow for site-specific incorporation of 4-Br-D-Phe.

Caption: Troubleshooting flowchart for diagnosing low protein yield issues.

Key Experimental Protocols

The following protocols provide a robust framework for your experiments.

Protocol 1: Optimized Protein Expression with 4-Br-D-Phe in E. coli

This protocol is designed for a T7-based expression system (e.g., BL21(DE3) cells) using a two-plasmid system.

Materials:

  • BL21(DE3) cells co-transformed with:

    • pEVOL-pBpF plasmid (or similar, expressing the orthogonal aaRS/tRNA pair)

    • pET-based plasmid with your target gene containing a TAG codon

  • LB Agar plates with appropriate antibiotics (e.g., Chloramphenicol for pEVOL, Kanamycin for pET)

  • Terrific Broth (TB) or 2xYT medium

  • This compound powder

  • 1 M NaOH solution

  • 0.22 µm syringe filter

  • L-Arabinose and IPTG

Procedure:

  • Prepare 4-Br-D-Phe Stock (100 mM): Dissolve 4-Br-D-Phe powder in a minimal volume of 1 M NaOH until it fully dissolves. Bring to final volume with sterile water. Filter-sterilize the solution and store it in aliquots at -20°C.

  • Day 1: Starter Culture: a. Inoculate a single colony from your fresh transformation plate into 5-10 mL of LB medium containing the appropriate antibiotics. b. Grow overnight at 37°C with shaking (220 rpm).

  • Day 2: Expression Culture: a. Inoculate 500 mL of TB medium (in a 2L baffled flask) with the overnight culture to a starting OD600 of ~0.05. Add antibiotics. b. Grow at 37°C with shaking until the OD600 reaches 0.5-0.6. c. Induce Synthetase: Add L-Arabinose to a final concentration of 0.2% (w/v) to induce the expression of the orthogonal synthetase. Continue shaking at 37°C for 15 minutes. d. Add ncAA: Add the 100 mM 4-Br-D-Phe stock solution to a final concentration of 1 mM. e. Cool Down: Move the culture to a shaker set at 20°C and let it equilibrate for 20-30 minutes. f. Induce Target Protein: Add IPTG to a final concentration of 0.2 mM. g. Express: Continue to incubate at 20°C with shaking for 18-22 hours.

  • Day 3: Harvest: a. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. b. Discard the supernatant and store the cell pellet at -80°C until purification.

Protocol 2: Verification of 4-Br-D-Phe Incorporation by LC-MS

This protocol outlines a basic sample preparation for analysis of the purified protein.

Procedure:

  • Sample Preparation: Take ~20 µg of your purified protein. If it is in a buffer containing non-volatile salts or detergents, perform a buffer exchange into a volatile buffer like 25 mM Ammonium Bicarbonate.

  • Denaturation and Reduction (Optional but Recommended): For intact mass analysis, you can often analyze the protein directly. For peptide mapping, proceed with denaturation, reduction, and alkylation followed by tryptic digestion.

  • LC-MS Analysis: a. Inject the sample onto a reverse-phase C4 or C18 HPLC column coupled to an electrospray ionization (ESI) mass spectrometer. b. Acquire data in the appropriate mass range for your protein.

  • Data Analysis: a. Deconvolute the raw ESI-MS spectrum to determine the average mass of the intact protein. b. Calculate the expected mass of your protein with and without 4-Br-D-Phe incorporation.

    • Mass of Phenylalanine residue = ~147.18 Da
    • Mass of this compound residue = ~226.08 Da (for 79Br) and ~228.08 Da (for 81Br). You should see a characteristic isotopic pattern.
    • The net mass change is approximately +79 Da. c. The presence of a peak corresponding to the expected mass confirms successful incorporation. Peaks corresponding to the wild-type mass or truncated products indicate incomplete suppression or fidelity issues.
References
  • Kwon, I., & Schultz, P. G. (2006). Site-specific incorporation of 4-iodo-L-phenylalanine through opal suppression. Journal of the American Chemical Society, 128(36), 11784-11785.
  • Anderson, J. C., & Schultz, P. G. (2003). Design of a bacterial host for site-specific incorporation of p-bromophenylalanine into recombinant proteins. Biochemistry, 42(39), 11548-11552.
  • Patsnap Synapse. (2025). How to Troubleshoot Low Protein Yield After Elution. Patsnap Synapse.
  • Matsumoto, R., Watanabe, T., Hohsaka, T., & Kanamori, T. (2024). Exploration of optimal conditions for the incorporation of noncanonical amino acids by amber suppression using the PURE system. GeneFrontier Corp.
  • Coin, I. (2018). Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli. Springer Nature Experiments.
  • Yeung, A., et al. (2016). The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination. Acta Crystallographica Section D, 72(8), 893-903.
  • ResearchGate. (2022). Why would proteins suddenly express in extremely low yield?. ResearchGate Q&A.
  • Li, J., et al. (2019). Incorporation of non-standard amino acids into proteins: Challenges, recent achievements, and emerging applications. Biotechnology and Bioengineering, 116(11), 2811-2823.
  • ResearchGate. (2014). How can I solve this problem with my protein expression?. ResearchGate Q&A.
  • GeneFrontier Corporation. (2025). Exploration of optimal conditions for the incorporation of noncanonical amino acids by amber suppression using the PURE system. PUREfrex® Resources.
  • The Protein Expression Purification and Characterization Corner. (2021). Troubleshooting troublesome recombinant protein expression... YouTube.
  • Daniel, C., et al. (2010). In vitro incorporation of nonnatural amino acids into protein using tRNACys-derived opal, ochre, and amber suppressor tRNAs. RNA, 16(5), 1018-1026.
  • ResearchGate. (2021). Protein yield becomes very low all of a sudden?. ResearchGate Q&A.
  • Gamcsik, M. P. (1986). Determination of low levels of 4-fluorophenylalanine incorporation into proteins. Analytical Biochemistry, 154(1), 311-315.
  • Wang, N., et al. (2014). Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives. ACS Chemical Biology, 9(3), 704-710.
  • Aron, K., & Cahn, J. K. (1973). Incorporation of l-2,5-Dihydrophenylalanine into Cell Proteins of Escherichia coli and Sarcoma 180. Journal of Biological Chemistry, 248(2), 601-605.
  • Zhang, A., & St. Amand, M. (2015). Factors that determine stability of highly concentrated chemically defined production media. Biotechnology Progress, 31(5), 1373-1380.
  • Spevacek, A. R., et al. (2013). Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling. Methods in Enzymology, 523, 119-136.
  • Hughes, A. T., et al. (2022). Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine. Journal of Inherited Metabolic Disease, 45(3), 481-489.
  • Báez-Viveros, J. L., & Gosset, G. (2014). Engineering Escherichia coli to overproduce aromatic amino acids and derived compounds. Microbial Cell Factories, 13, 127.
  • Pey, A. L., et al. (2011). Protein Stability and in Vivo Concentration of Missense Mutations in Phenylalanine Hydroxylase. PLoS ONE, 6(9), e24939.
  • Wang, J., et al. (2023).
  • Zhang, C., et al. (2012). Co-expression of five genes in E coli for L-phenylalanine in Brevibacterium flavum. BMC Biotechnology, 12, 1.
  • Google Patents. (2017). Method for producing 4-borono-L-phenylalanine having 18F atom... US Patent 9,815,855 B2.
  • Chen, Z., et al. (2011). Enhanced L-phenylalanine production by recombinant Escherichia coli BR-42 (pAP-B03) resistant to bacteriophage BP-1 via a two-stage feeding approach. Applied Microbiology and Biotechnology, 89(4), 1043-1052.
  • Banerjee, S., et al. (2023). Variability in phenylalanine side chain conformations facilitates broad substrate tolerance of fatty acid binding in cockroach milk proteins. PLOS ONE, 18(6), e0287493.

Sources

Technical Support Center: Overcoming Low Incorporation Efficiency of 4-Bromo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Opportunity of 4-Bromo-D-phenylalanine

Welcome to the technical support guide for this compound (4-Br-D-Phe). This unnatural amino acid is a powerful tool for researchers in drug development and protein engineering, serving as a versatile building block for synthesizing novel therapeutics and as a probe for studying protein structure and function.[1] The introduction of a bromine atom onto the phenyl ring alters the molecule's electronic properties, which can enhance binding affinities or enable further chemical modifications.[2]

However, the primary challenge researchers face is its low incorporation efficiency into peptides and proteins. This difficulty stems from a fundamental principle of biochemistry: the machinery of life is overwhelmingly chiral. Natural enzymes involved in peptide and protein synthesis, such as ligases and synthetases, have evolved to be highly specific for L-amino acids. The D-configuration of 4-Br-D-Phe creates significant steric hindrance, preventing it from fitting correctly into the active sites of most native enzymes.[3][4]

This guide provides a structured approach to troubleshooting and overcoming these challenges. We will delve into the root causes of low efficiency, offer validated protocols, and present a logical framework for diagnosing issues in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that researchers often have before and during their experiments with 4-Br-D-Phe.

Q1: Why is it so difficult to incorporate D-amino acids like 4-Br-D-Phe compared to their L-isomers? The difficulty is rooted in the stereospecificity of the enzymes responsible for peptide synthesis. Ribosomes, aminoacyl-tRNA synthetases (aaRS), and non-ribosomal peptide synthetases (NRPS) have active sites that are precisely shaped to recognize and bind L-amino acids. The D-amino acid isomer simply does not fit correctly, leading to poor recognition and catalysis. While some organisms have evolved specialized enzymes like racemases or epimerases to generate and incorporate D-amino acids into natural products, these are not standard components of common laboratory expression systems.[4][5]

Q2: What are the primary methods for incorporating 4-Br-D-Phe into a peptide sequence? There are two main strategies:

  • Enzymatic Ligation/Synthesis: This involves using an enzyme, often an engineered one, to catalyze the formation of a peptide bond. This is common for in vitro synthesis of peptides. Methods include using engineered ligases or harnessing the adenylation domains of NRPS systems.[6]

  • Cell-Based Incorporation: This advanced method uses the principles of genetic code expansion. It requires an "orthogonal" system, consisting of an engineered aminoacyl-tRNA synthetase (aaRS) and a corresponding tRNA, to recognize the unnatural amino acid and incorporate it in response to a reassigned codon (like the amber stop codon, UAG).[7][8] This is typically performed in specialized E. coli, yeast, or mammalian cell lines.[7][9]

Q3: What critical factors should I consider before starting my experiment? Success hinges on three pillars:

  • Enzyme Choice: If using an enzymatic method, the enzyme must be validated for D-amino acid tolerance. Many commercially available ligases have poor or no activity with D-isomers. Engineered enzymes are often required.[10][11]

  • Substrate Quality: Ensure the purity of your 4-Br-D-Phe. Contaminants can inhibit the reaction.[12] Also, verify its stability and solubility in your chosen reaction buffer. The Boc-protected form of 4-Br-D-Phe often shows enhanced stability and solubility.[1]

  • Reaction Energetics: Enzymatic ligation is an energy-dependent process. It requires ATP to "activate" the amino acid by forming an aminoacyl-adenylate intermediate before the peptide bond is formed.[13][14][15] Insufficient or degraded ATP is a common cause of failure.

Q4: Which analytical techniques are best for confirming and quantifying incorporation? Mass spectrometry (MS) is the gold standard.[] A successful incorporation will result in a specific mass shift in the final peptide product corresponding to the mass of the 4-Br-D-Phe residue. High-resolution MS can confirm the elemental composition, and techniques like tandem MS (MS/MS) can pinpoint the exact location of the incorporation.

Part 2: Troubleshooting Guide for Low Incorporation Efficiency

This section is structured to help you diagnose and solve specific problems you may encounter.

Problem: Mass Spectrometry shows little to no product with the expected mass shift.

Q: I've completed my enzymatic ligation reaction, but my analysis shows only the starting peptide. What are the most likely causes?

This is the most common issue and can typically be traced back to one of three areas: the enzyme, the substrates, or the reaction conditions.

Potential Cause 1: Enzyme Inactivity or Insufficiency

The enzyme is the engine of your reaction. If it's not active, no incorporation will occur.

  • Troubleshooting Steps:

    • Run a Positive Control: The most crucial diagnostic step. Set up a parallel reaction using the L-isomer, 4-Bromo-L-phenylalanine. Most enzymes that have any chance of incorporating the D-isomer will have much higher activity with the L-isomer. If the L-isomer reaction also fails, you have a fundamental problem with your enzyme or reaction setup (e.g., buffer, ATP).

    • Verify Enzyme Storage: Check the manufacturer's recommended storage conditions. Has the enzyme been subjected to freeze-thaw cycles? Was it stored at the correct temperature?

    • Increase Enzyme Concentration: As a simple test, try increasing the enzyme concentration 2- to 5-fold in a pilot reaction. If you see a small amount of product, it suggests the issue is with catalytic efficiency, which can sometimes be overcome by mass action.

Potential Cause 2: Substrate Issues (4-Br-D-Phe or ATP)

Your enzyme needs the correct, high-quality fuel to function.

  • Troubleshooting Steps:

    • Check ATP Integrity: ATP is prone to hydrolysis, especially if the pH of the solution is not neutral or if it undergoes multiple freeze-thaw cycles. Use freshly prepared ATP stock solutions for each experiment. The activation of the amino acid is driven by the hydrolysis of ATP to AMP and pyrophosphate (PPi).[15] This step is absolutely critical.[13][17]

    • Verify 4-Br-D-Phe Quality: Confirm the purity of your amino acid. Contamination with other amino acids or impurities from synthesis can act as inhibitors.[12] Consider performing a simple solubility test to ensure it is dissolving completely in your reaction buffer.

    • Optimize Substrate Ratio: While equimolar ratios are a common starting point, the poor affinity of the enzyme for the D-amino acid may require a higher concentration of 4-Br-D-Phe relative to your peptide substrate. Try a titration from 2:1 to 10:1 (D-amino acid:peptide).

Potential Cause 3: Suboptimal Reaction Conditions

Every enzyme has a preferred environment for optimal activity.

  • Troubleshooting Steps:

    • Confirm Buffer pH and Composition: Check the enzyme's datasheet for the optimal pH range. Ensure your buffer does not contain components known to inhibit the enzyme (e.g., chelating agents like EDTA if the enzyme requires divalent cations).

    • Optimize Temperature: While many reactions are run at room temperature or 37°C, some engineered enzymes may have different temperature optima. Test a range (e.g., 16°C, 25°C, 37°C). A lower temperature may sometimes improve stability and yield over a longer incubation time.

    • Check for Co-factor Requirements: Does your enzyme require co-factors like MgCl₂ or MnCl₂? These are often essential for ATP binding and catalysis. Ensure they are present at the recommended concentration.

Logical Troubleshooting Workflow

To systematize your troubleshooting, follow this decision-making workflow.

TroubleshootingWorkflow start Low / No Incorporation (No Mass Shift) control_check Did the L-isomer positive control work? start->control_check enzyme_issue Problem is specific to D-isomer. Focus on Enzyme-Substrate interaction. control_check->enzyme_issue  Yes system_issue System-wide failure. Problem with core components. control_check->system_issue  No optimize_ratio Increase [4-Br-D-Phe] (2x to 10x excess) enzyme_issue->optimize_ratio check_atp Use fresh ATP stock. Verify buffer pH. system_issue->check_atp check_enzyme_storage Verify enzyme storage and handling. system_issue->check_enzyme_storage check_cofactors Confirm co-factor presence (e.g., MgCl₂) system_issue->check_cofactors change_enzyme Source an engineered enzyme with proven D-AA activity optimize_ratio->change_enzyme

Caption: A decision tree for troubleshooting failed 4-Br-D-Phe incorporation.

Part 3: Key Protocols and Data

Protocol: Standard In Vitro Enzymatic Ligation

This protocol provides a robust starting point for the enzymatic incorporation of 4-Br-D-Phe into a peptide substrate.

Materials:

  • Peptide Substrate (with a C-terminal recognition site for the ligase)

  • This compound

  • Engineered Ligase (selected for D-amino acid tolerance)

  • ATP Solution (100 mM, pH 7.0, freshly prepared)

  • Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Nuclease-free water

Procedure:

  • Prepare Substrate Mix: In a microcentrifuge tube, prepare the reaction mixture by adding the components in the following order:

    • Nuclease-free water to final volume

    • Reaction Buffer to 1x concentration

    • Peptide Substrate (e.g., to a final concentration of 100 µM)

    • This compound (e.g., to a final concentration of 1 mM - a 10-fold excess)

  • Prepare Positive Control: In a separate tube, set up an identical reaction, but replace this compound with 4-Bromo-L-phenylalanine.

  • Prepare Negative Control: In a third tube, set up the primary reaction but replace the enzyme solution with an equal volume of enzyme storage buffer.

  • Initiate the Reaction: Add the ATP solution to each tube to a final concentration of 5 mM. Mix gently.

  • Add Enzyme: Add the engineered ligase to the primary reaction and positive control tubes to the recommended final concentration (e.g., 5 µM).

  • Incubation: Incubate all tubes at the recommended temperature (e.g., 25°C) for a set time (e.g., 2 to 4 hours).

  • Quench and Analyze: Stop the reaction by adding an equal volume of 0.1% trifluoroacetic acid (TFA) or by flash-freezing. Analyze the samples by LC-MS to determine the percentage of conversion.

Data Summary: Critical Reaction Parameters

The table below summarizes key parameters and their typical starting points for optimization.

ParameterStarting PointOptimization RangeRationale & Key Considerations
pH 7.56.5 - 8.5Enzyme activity is highly pH-dependent. Check the manufacturer's data sheet.
Temperature 25°C16°C - 37°CBalances enzyme activity and stability. Lower temps may require longer incubation.
[ATP] 5 mM1 - 10 mMEssential for amino acid activation.[13][18] Ensure stock is fresh to avoid using hydrolyzed ADP/AMP.
[MgCl₂] 10 mM5 - 20 mMRequired co-factor for many ligases and synthetases to coordinate ATP.
[4-Br-D-Phe] : [Peptide] 10 : 12:1 - 50:1A high excess is often needed to compensate for the enzyme's low affinity for the D-isomer.
[Enzyme] 5 µM1 - 20 µMHigher concentrations can drive the reaction but increase cost.
Visualization of the Enzymatic Mechanism & Failure Points

The following diagram illustrates the two-step mechanism of amino acid activation and ligation, highlighting where failures commonly occur.

Mechanism cluster_step1 Step 1: Amino Acid Activation cluster_step2 Step 2: Peptide Bond Formation AA 4-Br-D-Phe Enzyme Enzyme Active Site AA->Enzyme Failure1 Failure Point 1: Poor D-isomer binding (Steric Hindrance) ATP ATP ATP->Enzyme Failure2 Failure Point 2: Degraded ATP (No Energy Source) Intermediate Enzyme-[AMP-AA] Enzyme->Intermediate Catalysis PPi PPi Intermediate->PPi Release Product Peptide-AA Intermediate->Product Failure1->Enzyme Failure2->ATP Peptide Peptide Substrate Peptide->Intermediate Nucleophilic Attack Failure3 Failure Point 3: Poor positioning of peptide substrate AMP AMP Product->AMP Release Failure3->Peptide

Caption: Key failure points in the two-step enzymatic ligation of 4-Br-D-Phe.

References
  • Kreil, G. (1996). Biosynthesis of D-amino acid-containing peptides: exploring the role of peptide isomerases. Perspectives in Drug Discovery and Design, 5(1), 213-220.
  • Ogasawara, Y., & Dairi, T. (2018). Enzymes Introducing D-Amino Acids into Peptides. Frontiers in Microbiology, 9, 149.
  • Ali, A., et al. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. Molecules, 26(22), 7001.
  • Margolin, A. L., Tai, D. F., & Klibanov, A. M. (1987). Incorporation of D-amino acids into peptides via enzymic condensation in organic solvents. Journal of the American Chemical Society, 109(25), 7885-7887.
  • Pollegioni, L., et al. (2018). Advances in Enzymatic Synthesis of D-Amino Acids. International Journal of Molecular Sciences, 19(11), 3339.
  • Dedkova, L. M., et al. (2006). Construction of modified ribosomes for incorporation of D-amino acids into proteins. Biochemistry, 45(51), 15541-15551.
  • Takeda, S., et al. (2019). Synthesis of d-Amino Acid-Containing Dipeptides Using the Adenylation Domains of Nonribosomal Peptide Synthetase. Applied and Environmental Microbiology, 85(14), e00547-19.
  • Taira, H., et al. (2004). Site-specific incorporation of 4-iodo-L-phenylalanine through opal suppression. Journal of Biochemistry, 135(5), 647-654.
  • Biology Ease. (2022). Formation and Role of ATP.
  • Dodani, S. C., & Cramer, S. M. (2016). Engineering enzymes for noncanonical amino acid synthesis. Israel Journal of Chemistry, 56(9-10), 801-812.
  • Wikipedia. (n.d.). Adenosine triphosphate.
  • Contessotto, F., et al. (2021). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. ACS Catalysis, 11(15), 9572-9591.
  • Pless, S. A., & Ahern, C. A. (2013). Incorporation of non-canonical amino acids. Methods in molecular biology (Clifton, N.J.), 998, 119–134.
  • Dedkova, L. M., et al. (2003). Enhanced D-Amino Acid Incorporation into Protein by Modified Ribosomes. Journal of the American Chemical Society, 125(22), 6616-6617.
  • Study.com. (n.d.). How ATP Drives DNA Replication, Protein Synthesis, and Cellular Replication.
  • Wikipedia. (n.d.). Amino acid activation.
  • Wang, N. (2018). Breaking Through the Current Obstacles of Non-Canonical Amino Acid Technology. (Doctoral dissertation).
  • Ren, C. (2020, December 28). Pyrrolysine and noncanonical/unnatural amino acid incorporation. [Video]. YouTube.
  • James, H. (2023). Unnatural Amino Acids into Proteins/ Protein Engineering. International Research Journal of Bio-Sciences and Biotechnology, 2(2), 1-3.
  • Chemistry For Everyone. (2023, September 9). What Is The Role Of ATP In Polypeptide Synthesis? [Video]. YouTube.
  • Cui, Z., et al. (2021). Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides. Frontiers in Bioengineering and Biotechnology, 9, 755291.
  • Hong, S. H., et al. (2020). Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems. Frontiers in Bioengineering and Biotechnology, 8, 831.
  • Glogger, M., et al. (2018). Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells. PLoS ONE, 13(11), e0205833.
  • Glogger, M., et al. (2018). Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells. PLoS ONE, 13(11), e0205833.
  • Profacgen. (n.d.). Incorporation of Unnatural Amino Acids.

Sources

Technical Support Center: Troubleshooting Amino Acid Misincorporation During Translation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Protein synthesis is a cornerstone of cellular function and biopharmaceutical production, demanding exceptionally high fidelity to translate genetic code into functional proteins. The cellular machinery achieves a remarkable accuracy, with error rates typically in the range of one misincorporation per 1,000 to 10,000 amino acids.[1][2] However, under certain experimental or physiological conditions—such as nutrient starvation, oxidative stress, or the overexpression of recombinant proteins—this error rate can increase significantly.[1][3] Amino acid misincorporation can lead to non-functional proteins, protein aggregation, activation of stress responses, and reduced therapeutic value of biopharmaceutical products.[1][3]

This guide provides a structured, in-depth approach to diagnosing and troubleshooting the root causes of amino acid misincorporation. It is designed for researchers, scientists, and drug development professionals who encounter unexpected protein variants or compromised protein function in their experiments.

Part 1: Diagnostic Guide - Is Amino Acid Misincorporation Occurring?

Before diving into complex troubleshooting, it's crucial to confirm that amino acid substitution is indeed the problem. Several unexpected experimental outcomes can suggest misincorporation.

Q1: My purified protein shows unexpected heterogeneity, such as multiple peaks in chromatography or bands in isoelectric focusing. Could this be misincorporation?

A1: Yes. The substitution of one amino acid for another can alter the protein's biophysical properties. For example, replacing a neutral amino acid with a charged one will change the isoelectric point (pI), leading to shifts in ion-exchange chromatography or isoelectric focusing gels.[1][2] However, these observations can also be caused by post-translational modifications (PTMs), so further validation is required.

Q2: Mass spectrometry (MS) analysis of my protein reveals peptides with unexpected mass shifts. How can I confirm if this is a misincorporation event?

A2: High-resolution mass spectrometry is the most direct and powerful tool for identifying single amino acid substitutions.[4][5] A misincorporation event will result in a specific mass shift corresponding to the difference between the expected and the incorporated amino acid.

  • Key Consideration: It is critical to differentiate these mass shifts from PTMs or in-vitro modifications that can occur during sample preparation.[4] High-resolution MS can often distinguish between substitutions and modifications based on the precise mass difference.[6] For example, the mass difference between a lysine and a glutamine is very small (0.0364 Da), requiring high-resolution instrumentation to resolve.[6]

  • Recommended Action: Use tandem MS (MS/MS) to sequence the variant peptide. The fragmentation pattern will definitively identify the substituted amino acid and its position within the peptide.[7] Bioinformatics tools and specialized search algorithms can help automate the detection of these variants from complex MS datasets.[5]

Q3: My protein has significantly reduced or no biological activity, but the expression level seems normal. Is misincorporation a likely cause?

A3: It is a strong possibility. A single amino acid substitution, particularly in a critical region like an enzyme's active site, a binding interface, or a structurally important residue, can abolish protein function. The misincorporation of proline, for instance, can disrupt secondary structures like alpha-helices. If you have ruled out other causes like improper folding or missing cofactors, investigating misincorporation is a logical next step.

Part 2: Troubleshooting Core - Identifying the Source of Error

Once misincorporation is confirmed, the next step is to identify the cause. Errors can arise from four main areas: the mRNA template, the tRNA adaptors and their charging enzymes, the ribosome itself, or the reaction environment.

Workflow for Troubleshooting Amino Acid Misincorporation

The following diagram outlines a logical progression for identifying the source of translational errors.

TroubleshootingWorkflow Start Symptom Observed (e.g., Mass Shift, Low Activity) Confirm Confirm Misincorporation (High-Res MS/MS) Start->Confirm Initial Diagnosis Template Category 1: mRNA Template Integrity Confirm->Template Investigate Cause Adapter Category 2: tRNA / aaRS Fidelity Confirm->Adapter Investigate Cause Ribosome Category 3: Ribosomal Fidelity Confirm->Ribosome Investigate Cause Environment Category 4: Reaction Conditions Confirm->Environment Investigate Cause Check_Seq Verify DNA/RNA Sequence Template->Check_Seq Rule out genetic mutation Check_IVT Check In Vitro Transcription Quality Template->Check_IVT Rule out transcription error Check_Starve Check Amino Acid Availability (Starvation) Adapter->Check_Starve Most common cause Check_aaRS Assess aaRS Fidelity/Contamination Adapter->Check_aaRS Check enzyme fidelity Check_Mg Optimize Mg2+ Concentration Ribosome->Check_Mg Key environmental factor Check_Antibiotics Check for Fidelity- Altering Compounds Ribosome->Check_Antibiotics Check for inhibitors Environment->Check_Starve Environment->Check_Mg

Caption: A logical workflow for diagnosing and troubleshooting amino acid misincorporation.

Category 1: Issues with the Template (mRNA)

An error in the mRNA template will deterministically cause misincorporation at a specific site.

Q4: How can I be sure the error isn't just a mutation in my DNA plasmid?

A4: This is the first and most crucial control. Before troubleshooting the complex translation process, verify the source code.

  • Action: Sequence your plasmid DNA template, paying close attention to the region encoding the variant peptide. This will rule out a point mutation in the gene itself.

Q5: I'm using an in vitro transcription (IVT) reaction to generate my mRNA. Could this be the source of the error?

A5: Yes. RNA polymerases, particularly bacteriophage polymerases like T7, SP6, and T3, have higher error rates than DNA polymerases. Contaminants in the DNA template, such as salts or ethanol, can inhibit the polymerase and lead to problems.[8] Furthermore, incorrect linearization of the plasmid can produce spurious transcripts.[8][9]

  • Action 1: Ensure your DNA template is of high purity. Ethanol precipitation can often remove inhibitory contaminants.[8]

  • Action 2: Verify that your linearization strategy is correct and does not leave 3' overhangs, which can cause issues.[9]

  • Action 3: If you suspect premature termination, try lowering the reaction temperature (e.g., to 16°C) or increasing the concentration of the limiting nucleotide.[10]

Category 2: Issues with the "Adapters" (tRNA & Aminoacyl-tRNA Synthetases)

This category covers the mischarging of a tRNA with the wrong amino acid by its corresponding aminoacyl-tRNA synthetase (aaRS).

Q6: I'm seeing misincorporation of a specific amino acid (e.g., Lys instead of Asn). What is the likely cause?

A6: This pattern strongly suggests an issue related to tRNA availability or aaRS fidelity, often triggered by amino acid starvation.[1][2] When a specific amino acid is depleted, the concentration of its corresponding charged tRNA drops. This allows a near-cognate tRNA, often one that can "wobble-pair" with the codon, to outcompete for binding at the ribosome's A-site.[2][11] For example, during asparagine (Asn) starvation, charged Lys-tRNA can misread Asn codons.[2]

  • Action 1 (In Vitro Systems): Ensure your amino acid mixture is fresh and complete. For coupled transcription-translation systems, a second addition of amino acids during a long reaction can boost fidelity and yield.[12]

  • Action 2 (Cell-Based Expression): Supplement the culture medium with the specific amino acid that is being outcompeted. This is a common strategy in the biopharmaceutical industry to reduce sequence variants in CHO or E. coli expression systems.[3]

Q7: How can I directly test if my aaRS is misacylating tRNAs?

A7: Directly testing aaRS fidelity is complex but can be done with specialized assays.

  • tRNA Microarray: This technique involves hybridizing the products of an aminoacylation reaction (using a radiolabeled amino acid) to a microarray containing probes for all tRNA species.[13][14] This allows for a parallel screen to see which tRNAs (cognate and non-cognate) are being charged with the labeled amino acid.[13]

  • Isoacceptor-Specific Pulldown (ISAP): This method uses specific probes to pull down a single tRNA isoacceptor from a cellular extract, after which the attached amino acid is identified and quantified, often by mass spectrometry.[15]

Category 3: Issues with the "Machine" (Ribosome & Translation Factors)

The ribosome itself has proofreading mechanisms, but their accuracy can be compromised.

Q8: Can the ribosome itself be the source of errors even with correct mRNA and charged tRNAs?

A8: Yes. The ribosome is not infallible. The decoding center on the small ribosomal subunit is responsible for ensuring the correct codon-anticodon pairing. This process involves an initial selection step and a proofreading step.[16] Conditions that alter the ribosome's structure or the kinetics of this process can decrease fidelity.

Q9: I've heard that certain antibiotics can induce misincorporation. Is this true?

A9: Absolutely. Certain classes of antibiotics, particularly aminoglycosides like streptomycin and gentamicin, bind to the 16S rRNA in the small ribosomal subunit.[17] This binding can lock the decoding center in a conformation that is more permissive to near-cognate tRNAs, thereby increasing the rate of misincorporation.[17] This is a known mechanism of their bactericidal action—they cause the synthesis of aberrant, non-functional proteins.[17]

  • Action: Ensure that your cell cultures or in vitro systems are free from contaminating antibiotics that could affect fidelity, unless you are using them intentionally to study this effect.

Category 4: Issues with the "Environment" (Reaction Conditions)

The chemical environment of the translation reaction has a profound impact on fidelity.

Q10: My in vitro translation reaction is giving poor results. Could the magnesium concentration be the problem?

A10: Yes, magnesium concentration is one of the most critical parameters for in vitro translation.[18] Mg²⁺ ions are essential for stabilizing ribosome structure and for the activity of many enzymes involved in translation.[18][19] However, the concentration must be carefully optimized.

  • Too Low Mg²⁺: Ribosomal subunits may dissociate, halting translation.

  • Too High Mg²⁺: The ribosome structure becomes too rigid, which can relax the proofreading mechanism and significantly increase the rate of amino acid misincorporation.[20]

  • Action: Perform a magnesium titration for your specific cell-free extract and template. Optimal concentrations can vary between different systems and even different batches of extract.[18][21]

Parameter Effect on Fidelity Typical Range (E. coli S30 Systems) Recommendation
Mg²⁺ Concentration High levels decrease fidelity by relaxing proofreading.10-20 mMTitrate for each new extract preparation to find the optimal balance of yield and fidelity.[18][22]
Amino Acid Supply Depletion of one amino acid increases misincorporation of others.0.5-3 mM eachUse fresh, complete mixtures. Consider adding more for long (>2 hr) reactions.[12]
Temperature Lower temperatures can sometimes improve fidelity.20-37°CIf misincorporation is high, try lowering the incubation temperature.[10]
Antibiotics Aminoglycosides (e.g., streptomycin) induce misreading.N/AEnsure system is free of contaminating antibiotics.
Part 3: Advanced Protocols & Workflows
Protocol 1: Mass Spectrometry-Based Detection of Amino Acid Misincorporation

This protocol provides a general workflow for identifying amino acid substitutions using bottom-up proteomics.

  • Protein Isolation & Purification: Purify the protein of interest to remove contaminants.

  • Denaturation, Reduction, and Alkylation: Denature the protein (e.g., with urea), reduce disulfide bonds (with DTT), and alkylate cysteines (with iodoacetamide) to ensure complete digestion.

  • Proteolytic Digestion: Digest the protein into smaller peptides using a specific protease, most commonly trypsin.

  • LC-MS/MS Analysis:

    • Separate the peptides using liquid chromatography (LC).

    • Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR).[6]

    • Acquire both MS1 scans (to measure peptide masses) and MS2 scans (to fragment peptides and determine their sequence).

  • Data Analysis:

    • Use a database search engine (e.g., MSFragger, MaxQuant) to match the acquired spectra against a protein sequence database.[5][23]

    • Perform an "open" or "mass-offset" search to allow for unexpected mass shifts that could correspond to an amino acid substitution.[5][23]

    • Manually inspect the MS/MS spectra of any peptide-spectrum matches (PSMs) corresponding to a potential misincorporation to validate the sequence and the site of substitution.

Protocol 2: Optimizing Magnesium Concentration in an In Vitro Translation System

This protocol helps determine the optimal Mg²⁺ concentration for balancing protein yield and fidelity.

  • Prepare Master Mix: Prepare a master mix of your in vitro translation system (e.g., S30 extract, energy source, amino acids, DNA/RNA template) but without magnesium.

  • Set Up Titration: Create a series of small-scale reactions (e.g., 10-25 µL). To each reaction, add a different final concentration of magnesium acetate or magnesium glutamate. A typical range to test is from 8 mM to 24 mM in 2 mM increments.

  • Incubation: Incubate all reactions under standard conditions (e.g., 37°C for 1-2 hours).

  • Analysis of Yield: Analyze the protein yield from each reaction. This can be done by:

    • Incorporating a radiolabeled amino acid (e.g., ³⁵S-Met) and measuring incorporation via TCA precipitation and scintillation counting.

    • If the protein is an enzyme or fluorescent protein, measure its activity or fluorescence.

    • Running the samples on an SDS-PAGE gel and quantifying the band intensity.

  • Analysis of Fidelity (Optional but Recommended):

    • Select the top 2-3 concentrations that gave the highest yield.

    • Scale up these reactions to produce enough protein for mass spectrometry analysis as described in Protocol 1.

    • Analyze the resulting protein for the frequency of misincorporation.

  • Determine Optimum: Choose the Mg²⁺ concentration that provides the best balance of high yield and low misincorporation.

Part 4: Frequently Asked Questions (FAQs)

Q11: Are some amino acid substitutions more common than others? A11: Yes. Errors are not random. Misincorporation is more frequent between chemically similar amino acids, as the active sites of some aaRSs have difficulty distinguishing them (e.g., valine and isoleucine).[2] Additionally, errors often occur due to mispairing between a near-cognate tRNA and an mRNA codon, particularly at the third "wobble" position.[7][11]

Q12: I am overexpressing a recombinant protein in E. coli and using a plasmid with rare codons. Could this cause misincorporation? A12: Yes, this is a classic cause of translational errors. When a gene contains codons that are rarely used by the expression host (E. coli), the corresponding tRNA pool can be limited.[24] This "starvation" for a specific tRNA can lead to ribosomal stalling and increase the probability that a more abundant, near-cognate tRNA will be incorporated instead.[24] For example, the rare arginine codon AGA in E. coli is often misread by Lys-tRNA.[24]

  • Solution: Use a codon-optimized gene synthesized to match the codon usage of your expression host. Alternatively, co-express the gene for the rare tRNA in your E. coli strain.

Q13: Can oxidative stress cause amino acid misincorporation? A13: Yes, oxidative stress can decrease translational fidelity through several mechanisms. Reactive oxygen species (ROS) can damage components of the translation machinery, including rRNA and ribosomal proteins.[16] Furthermore, oxidation of mRNA itself can lead to misreading by the ribosome.[25] Some studies also suggest that oxidative stress can trigger modifications to aaRSs that alter their fidelity.[26]

References
  • Turoverov, K. K., et al. (2019). Identification of Single Amino Acid Substitutions in Proteogenomics. Biomeditsinskaya Khimiya, 65(4), 275-286. [Link]
  • Moura, A. P., et al. (2018). Proteomics Analysis for Amino Acid Misincorporation Detection: Mini Review.
  • Saleh, L., et al. (2020). Optimising protein synthesis in cell-free systems, a review. Biotechnology and Bioengineering, 117(5), 1498-1515. [Link]
  • Guedes, A., et al. (2017). Amino acid misincorporation in recombinant proteins. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1865(11), 1639-1647. [Link]
  • Romero Romero, M. L., et al. (2023). deTELpy: Python package for high-throughput detection of amino acid substitutions in mass spectrometry datasets.
  • Shivakumar, T., et al. (2025). Optimum total magnesium concentrations for constant-[ATP] cell-free...
  • Gregorio, E., et al. (2019). A highly efficient human cell-free translation system. Genes & Development, 33(15-16), 965-979. [Link]
  • Wang, D., et al. (2021). Mass spectrometry-based targeted proteomics for analysis of protein mutations. Mass Spectrometry Reviews, 40(4), 347-366. [Link]
  • Nakanishi, T., & Shimizu, A. (2006). Determination of unique amino acid substitutions in protein variants by peptide mass mapping with FT-ICR MS. Analytical Chemistry, 78(7), 2233-2238. [Link]
  • Mordret, E., et al. (2018). Systematic detection of amino acid substitutions in proteome reveals a mechanistic basis of ribosome errors. bioRxiv. [Link]
  • Moura, A. P., et al. (2018). Proteomics Analysis for Amino Acid Misincorporation Detection: Mini Review. Longdom Publishing. [Link]
  • Kim, T. W., et al. (2006). Optimization of magnesium concentration at the different...
  • Polikanov, Y. S., et al. (2024). Mechanistic Insights into Clinically Relevant Ribosome-Targeting Antibiotics. International Journal of Molecular Sciences, 25(19), 10633. [Link]
  • Zhang, W., et al. (2018). Amino Acid Misincorporation Propensities Revealed Through Systematic Amino Acid Starvation.
  • Johnson, J. E., et al. (2021). Fit for Purpose Approach To Evaluate Detection of Amino Acid Substitutions in Shotgun Proteomics. Journal of Proteome Research, 20(3), 1643-1652. [Link]
  • VM, K. (2025). Top Tips for Troubleshooting In Vitro Transcription. Bitesize Bio. [Link]
  • Spirin, A. S., et al. (2007). Troubleshooting coupled in vitro transcription–translation system derived from Escherichia coli cells: synthesis of high-yield fully active proteins. Analytical Biochemistry, 366(2), 156-163. [Link]
  • Mohler, K., & Ibba, M. (2014). Misacylation of specific nonmethionyl tRNAs by a bacterial methionyl-tRNA synthetase. Journal of Biological Chemistry, 289(38), 26343-26350. [Link]
  • Fredrick, K. (2011). tRNA Northern Analysis V.1. Protocols.io. [Link]
  • Mohler, K., et al. (2017). Isoacceptor specific characterization of tRNA aminoacylation and misacylation in vivo. Nucleic Acids Research, 45(3), 1479-1486. [Link]
  • Mohler, K., & Ibba, M. (2015). Determining the fidelity of tRNA aminoacylation via microarrays. Methods in Molecular Biology, 1272, 123-132. [Link]
  • Technology Networks. (2024). How Bacteria Outwit Antibiotics by Altering Ribosomal Structures. Technology Networks. [Link]
  • Sun, Y., et al. (2023). Protocol for detection of tRNA-derived fragments in cells, tissues, and plasma. STAR Protocols, 4(4), 102639. [Link]
  • University of Groningen. (2017). New mechanism points the way to breaking ribosome antibiotic resistance. ScienceDaily. [Link]
  • Wilson, D. N. (2014). Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design. Annual Review of Biochemistry, 83, 565-600. [Link]
  • Gagnon, M. G., et al. (2018). Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design. Annual Review of Biochemistry, 87, 565-587. [Link]
  • Rubin, H. (2011). Intracellular free Mg2+ and MgATP2- in coordinate control of protein synthesis and cell proliferation. Magnesium in the Central Nervous System. [Link]
  • Choi, J., et al. (2019). Dynamic basis of fidelity and speed in translation: Coordinated multistep mechanisms of elongation and termination. Biophysical Journal, 117(8), 1419-1430. [Link]
  • Lu, J., & Deutsch, C. (2019). Errors in translational decoding: tRNA wobbling or misincorporation?. PLoS Genetics, 15(3), e1007901. [Link]
  • Donovan, K. E., et al. (2023). Translational fidelity screens in mammalian cells reveal eIF3 and eIF4G2 as regulators of start codon selectivity. Nucleic Acids Research, 51(9), 4553-4571. [Link]
  • Evans, T. C., et al. (2017). Mistakes in translation: Reflections on mechanism. PLoS ONE, 12(6), e0179391. [Link]
  • Kapur, M., et al. (2017). mRNA Translation Gone Awry: Translation Fidelity and Neurological Disease. Trends in Biochemical Sciences, 42(10), 847-858. [Link]
  • Fan, Y., et al. (2023). Translational Fidelity during Bacterial Stresses and Host Interactions. International Journal of Molecular Sciences, 24(5), 4684. [Link]
  • Sepe, S., et al. (2018). TFIIH mutations can impact on translational fidelity of the ribosome. Nucleic Acids Research, 46(12), 6253-6268. [Link]
  • Mordret, E., et al. (2019). Systematic Detection of Amino Acid Substitutions in Proteomes Reveals Mechanistic Basis of Ribosome Errors and Selection for Translation Fidelity.
  • Mohler, K., & Ibba, M. (2017). Translational fidelity and mistranslation in the cellular response to stress.

Sources

Technical Support Center: Strategies to Reduce Toxicity of Unnatural Amino Acids in E. coli

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with unnatural amino acid (UAA) incorporation in Escherichia coli. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions to help you navigate the challenges of UAA-induced toxicity and optimize your experiments for success.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the toxicity of unnatural amino acids in E. coli.

Q1: Why are some unnatural amino acids toxic to E. coli?

A1: The toxicity of unnatural amino acids (UAAs) in E. coli can stem from several factors related to their structure and the cell's metabolic processes. Here are the primary reasons:

  • Metabolic Interference: Some UAAs can act as analogs of natural amino acids, interfering with essential metabolic pathways. This can lead to the production of non-functional or misfolded proteins, which can be detrimental to the cell.

  • Inhibition of Endogenous Enzymes: UAAs may bind to and inhibit the activity of essential cellular enzymes, disrupting critical biological processes.

  • Misincorporation into Proteins: Endogenous aminoacyl-tRNA synthetases (aaRSs) can sometimes recognize and attach a UAA to a natural tRNA. If this UAA-charged tRNA is then used during protein synthesis, it can lead to widespread, untargeted incorporation of the UAA into the proteome, resulting in non-functional proteins and cellular stress.[1]

  • Cellular Stress Responses: The presence of a foreign molecule like a UAA can trigger stress responses in E. coli, such as the heat shock response or the stringent response, which can slow down or halt cell growth.

Q2: What is the difference between basal toxicity and induction-dependent toxicity of a UAA?

A2: It's crucial to distinguish between these two types of toxicity to effectively troubleshoot your experiments.

  • Basal Toxicity: This refers to the inherent toxicity of the UAA to the E. coli host, even before you induce the expression of your protein of interest. It is typically observed as poor growth, reduced cell density, or cell death immediately after adding the UAA to the culture medium. This type of toxicity is often due to the UAA's interference with the host's metabolism or essential enzymes.

  • Induction-Dependent Toxicity: This toxicity manifests only after you induce the expression of your target protein containing the UAA. It is often a result of the high-level production of a misfolded or aggregated protein containing the UAA, which can overwhelm the cell's protein quality control machinery. It can also be exacerbated by the metabolic burden of overexpressing the orthogonal translation machinery (tRNA and synthetase) required for UAA incorporation.

Q3: How can I quickly assess the toxicity of my UAA?

A3: A simple and effective way to assess UAA toxicity is to perform a growth curve analysis. This involves monitoring the growth of your E. coli strain in the presence of varying concentrations of the UAA.

Protocol: UAA Toxicity Assessment

  • Preparation: Inoculate a starter culture of your E. coli strain in a suitable medium (e.g., LB or M9 minimal media) and grow it overnight at the appropriate temperature.

  • Sub-culturing: The next day, dilute the overnight culture into fresh media to an optical density at 600 nm (OD600) of ~0.05.

  • UAA Addition: Aliquot the diluted culture into a multi-well plate or separate flasks. Add your UAA at a range of concentrations (e.g., 0 mM, 0.1 mM, 0.5 mM, 1 mM, 2 mM). Include a control with no UAA.

  • Growth Monitoring: Incubate the cultures at the desired temperature with shaking. Measure the OD600 at regular intervals (e.g., every hour) for several hours.

  • Data Analysis: Plot the OD600 values against time for each UAA concentration. A significant decrease in the growth rate or final cell density in the presence of the UAA indicates toxicity.

This data will help you determine the optimal, non-toxic concentration of your UAA for subsequent protein expression experiments.

II. Troubleshooting Guides

This section provides detailed troubleshooting workflows for specific issues you may encounter during your experiments.

Problem 1: High Basal Toxicity of the UAA

You observe poor cell growth or cell death immediately after adding the UAA to the culture, even before inducing protein expression.

Q: My E. coli cells are not growing well or are dying after I add the UAA. What should I do?

A: High basal toxicity is a common challenge. Here’s a step-by-step approach to troubleshoot this issue:

Step 1: Determine the Maximum Tolerable UAA Concentration

  • Rationale: The first step is to identify the concentration at which the UAA becomes toxic. This will inform your subsequent experimental design.

  • Action: Perform the UAA toxicity assessment protocol described in the FAQs section. This will allow you to determine the highest concentration of the UAA that does not significantly inhibit cell growth. For subsequent experiments, use a UAA concentration at or below this threshold.

Step 2: Optimize the Growth Medium

  • Rationale: The composition of the growth medium can influence UAA toxicity. Supplementing the medium with specific nutrients can sometimes alleviate the toxic effects.

  • Action:

    • Minimal vs. Rich Media: Test cell growth in both minimal (e.g., M9) and rich (e.g., LB) media. Some UAAs are more toxic in minimal media where the cell has to synthesize all its amino acids.

    • Supplementation: If using minimal media, try supplementing it with a mixture of all 20 canonical amino acids (except for the one whose pathway might be inhibited by the UAA). This can help bypass any metabolic blocks caused by the UAA.

Step 3: Consider Metabolic Engineering of the Host Strain

  • Rationale: If the UAA is a known analog of a natural amino acid, it might be interfering with that amino acid's biosynthetic pathway. Knocking out key genes in these pathways can prevent the UAA from being metabolized into a toxic compound.[2]

  • Action:

    • Identify potential metabolic pathways that your UAA might interfere with based on its chemical structure.

    • Consider using or engineering an E. coli strain with knockouts in the relevant metabolic genes. For example, if your UAA is an analog of phenylalanine, using a strain with a knockout in the pheA gene might be beneficial.[2]

Step 4: Directed Evolution of the Host Strain

  • Rationale: You can use the principles of natural selection to evolve E. coli strains with increased tolerance to your UAA.[3][4][5][6]

  • Action:

    • Serial Passaging: Continuously culture your E. coli strain in the presence of sub-lethal concentrations of the UAA.

    • Gradual Increase in Concentration: Over time, gradually increase the concentration of the UAA in the culture medium.

    • Isolate Tolerant Mutants: Plate the culture on solid media containing a high concentration of the UAA and select for colonies that exhibit robust growth. These colonies may have acquired mutations that confer resistance to the UAA's toxic effects.

UAA_Toxicity_Workflow start High Basal UAA Toxicity step1 Determine Max Tolerable UAA Concentration start->step1 step2 Optimize Growth Medium step1->step2 If toxicity persists step3 Metabolic Engineering step2->step3 If toxicity persists step4 Directed Evolution step3->step4 For further improvement end_node Reduced Toxicity step4->end_node

Caption: Troubleshooting workflow for high basal UAA toxicity.

Problem 2: Toxicity Induced Upon Protein Expression

Your cells grow well in the presence of the UAA, but upon induction of your target protein, you observe a significant drop in cell viability or lysis.

Q: My cells lyse after I induce the expression of my UAA-containing protein. What's happening?

A: This is a classic sign of induction-dependent toxicity, often linked to the expression of the target protein itself. Here's how to address it:

Step 1: Optimize Protein Expression Conditions

  • Rationale: High-level expression of a foreign protein, especially one containing a UAA, can be stressful for the cell. Reducing the expression level can often alleviate toxicity.

  • Action:

    • Lower Inducer Concentration: Titrate the concentration of your inducer (e.g., IPTG) to find the lowest level that still gives you a reasonable protein yield.

    • Lower Expression Temperature: After induction, reduce the incubation temperature (e.g., from 37°C to 18-25°C).[7] Lower temperatures slow down protein synthesis, which can promote proper folding and reduce aggregation.[7]

    • Use a Weaker Promoter: If possible, clone your gene of interest under the control of a weaker, more tightly regulated promoter.

Step 2: Enhance Protein Solubility

  • Rationale: The UAA might be causing your protein to misfold and form insoluble aggregates, known as inclusion bodies. While this sequesters the toxic protein, it also leads to low yields of soluble, functional protein.[8]

  • Action:

    • Co-express Chaperones: Overexpress molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) that can assist in the proper folding of your target protein.

    • Use Solubility-Enhancing Tags: Fuse your protein to a highly soluble partner, such as maltose-binding protein (MBP) or glutathione S-transferase (GST).[7]

Step 3: Optimize the Orthogonal Translation System

  • Rationale: The expression of the orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA can also contribute to the metabolic burden on the cell. Optimizing their expression levels can improve cell health and protein yield.[9][10]

  • Action:

    • Vector Optimization: Use a plasmid system that provides optimal expression levels of the aaRS and tRNA. Single-plasmid systems that contain both the aaRS and tRNA genes are often more efficient.[10]

    • Promoter Tuning: If you are using a two-plasmid system, try using different promoters to control the expression of the aaRS and tRNA to find a balance that minimizes toxicity while maximizing UAA incorporation.

Step 4: Improve UAA Incorporation Efficiency

  • Rationale: Inefficient incorporation of the UAA can lead to truncated protein products, which can be toxic to the cell. Improving the efficiency of the orthogonal translation system can increase the yield of full-length, UAA-containing protein.[11]

  • Action:

    • Directed Evolution of the aaRS and tRNA: Evolve the aaRS to have higher activity and specificity for the UAA. Similarly, the tRNA can be evolved for better recognition by the ribosome and elongation factors.[4][6]

    • Use an RF1 Knockout Strain: The amber stop codon (UAG) is often used to encode the UAA. In E. coli, Release Factor 1 (RF1) recognizes the UAG codon and terminates translation. Using an E. coli strain in which the gene for RF1 (prfA) has been deleted can significantly improve the efficiency of UAA incorporation at UAG codons.[11][12]

Induction_Toxicity_Workflow start Induction-Dependent Toxicity step1 Optimize Protein Expression Conditions start->step1 step2 Enhance Protein Solubility step1->step2 If aggregation is observed step3 Optimize Orthogonal Translation System step2->step3 If toxicity persists step4 Improve UAA Incorporation Efficiency step3->step4 For further improvement end_node Increased Yield of Soluble Protein step4->end_node

Caption: Troubleshooting workflow for induction-dependent toxicity.

Problem 3: Poor Growth and Low Yields

You don't observe overt cell lysis, but the overall cell density is low, and the final yield of your UAA-containing protein is poor.

Q: My cultures grow very slowly, and I get very little of my target protein. How can I improve this?

A: This is a common issue that can be caused by a combination of factors. Here's a systematic approach to improving both cell growth and protein yield:

Step 1: Re-evaluate UAA Concentration and Media Composition

  • Rationale: Even at sub-lethal concentrations, the UAA might be causing a low level of chronic stress that slows down cell growth.

  • Action:

    • Try lowering the UAA concentration further.

    • Experiment with different growth media (rich vs. minimal) and supplements as described in "Problem 1".

    • Consider using condensed cultures to maximize the efficiency of UAA utilization.[13]

Step 2: Systematically Optimize Expression Conditions

  • Rationale: Finding the "sweet spot" for protein expression is key to maximizing yield without overly stressing the cells.

  • Action:

    • Perform a multi-parameter optimization experiment, varying the inducer concentration, post-induction temperature, and induction time.

    • Collect samples at different time points after induction to determine the optimal harvest time.

Step 3: Enhance the Efficiency of the Orthogonal Translation System

  • Rationale: A more efficient orthogonal translation system will lead to higher yields of the desired protein.[9][11][14]

  • Action:

    • Evolve the Orthogonal Components: As mentioned previously, directed evolution of the aaRS and tRNA can significantly improve their performance.[3][4][5][6]

    • Evolve Elongation Factor Tu (EF-Tu): EF-Tu is responsible for delivering the aminoacylated tRNA to the ribosome. Evolving EF-Tu to better recognize the UAA-charged tRNA can enhance incorporation efficiency.[9][15]

    • Use a Genomically Recoded Organism: For the highest efficiency, consider using a genomically recoded E. coli strain where all UAG stop codons have been replaced with UAA. This allows for the complete deletion of RF1 and repurposing of the UAG codon for UAA incorporation.[9]

Data Summary Table: Strategies to Mitigate UAA Toxicity and Improve Yield

StrategyRationaleKey Experimental Actions
Optimize UAA Concentration Reduce basal toxicity and metabolic stress.Perform a growth curve analysis to determine the maximum non-toxic concentration.
Optimize Growth Media Provide necessary nutrients to bypass metabolic blocks.Test rich vs. minimal media; supplement with canonical amino acids.
Metabolic Engineering Prevent the formation of toxic byproducts.Use or create strains with knockouts in relevant metabolic pathways.
Directed Evolution of Host Select for strains with increased UAA tolerance.Perform serial passaging with increasing UAA concentrations.
Optimize Protein Expression Reduce stress from protein overexpression.Lower inducer concentration and post-induction temperature.
Enhance Protein Solubility Prevent the formation of toxic protein aggregates.Co-express chaperones; use solubility-enhancing tags.
Optimize Orthogonal System Reduce metabolic burden and improve efficiency.Use optimized vectors and promoters for aaRS and tRNA expression.
Improve UAA Incorporation Increase the yield of full-length protein.Evolve aaRS, tRNA, and EF-Tu; use an RF1 knockout strain.

III. References

  • Optimized Directed Evolution of E. coli leucyl‐tRNA Synthetase adds many Noncanonical Amino Acids into the Eukaryotic Genetic Code Including Ornithine and N‐Acetyl‐Methyllysine. (2025). ResearchGate. [Link]

  • Optimized incorporation of an unnatural fluorescent amino acid affords measurement of conformational dynamics governing high-fidelity DNA replication. PubMed Central. [Link]

  • Directed evolution of a bacterial leucyl tRNA in mammalian cells for enhanced noncanonical amino acid mutagenesis. (2024). bioRxiv. [Link]

  • Directed Evolution Pipeline for the Improvement of Orthogonal Translation Machinery for Genetic Code Expansion at Sense Codons. (2022). PubMed Central. [Link]

  • Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins. (2014). Frontiers in Chemistry. [Link]

  • Translation System Engineering in Escherichia coli Enhances Non-Canonical Amino Acid Incorporation into Proteins. (2016). PubMed Central. [Link]

  • Amino Acid Toxicities of Escherichia coli That Are Prevented by Leucyl-tRNA Synthetase Amino Acid Editing. (2007). PubMed Central. [Link]

  • Directed evolution of a bacterial leucyl tRNA in mammalian cells for enhanced noncanonical amino acid mutagenesis. (2024). PubMed Central. [Link]

  • Efficient incorporation of unnatural amino acids into proteins in Escherichia coli. (2006). Nature Methods. [Link]

  • Incorporating unnatural amino acids into proteins using nonsense codon suppression. Wiley Online Library. [Link]

  • Computational design and engineering of an Escherichia coli strain producing the nonstandard amino acid para-aminophenylalanine. (2022). PubMed Central. [Link]

  • In vitro incorporation of nonnatural amino acids into protein using tRNACys-derived opal, ochre, and amber suppressor tRNAs. Cold Spring Harbor Laboratory Press. [Link]

  • Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins. (2014). PubMed Central. [Link]

  • Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement. (2019). National Institutes of Health. [Link]

  • Genetic Incorporation of Unnatural Amino Acids into Proteins in Yeast. (2011). PubMed Central. [Link]

  • A Robust Platform for Unnatural Amino Acid Mutagenesis in E. coli Using the Bacterial Tryptophanyl-tRNA synthetase/tRNA pair. (2021). PubMed Central. [Link]

  • Condensed E. coli Cultures for Highly Efficient Production of Proteins Containing Unnatural Amino Acids. (2012). National Institutes of Health. [Link]

  • Strategies for Incorporating Unnatural Amino Acids into Proteins. (2024). MolecularCloud. [Link]

  • How to Troubleshoot Low Protein Yield After Elution. (2024). Patsnap Synapse. [Link]

  • An enhanced system for unnatural amino acid mutagenesis in E. coli. (2010). Semantic Scholar. [Link]

  • Tips For Increasing Unstable Protein Expression In E.coli. (2021). Biomatik. [Link]

  • Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement. (2019). MDPI. [Link]

Sources

solubility issues of 4-Bromo-D-phenylalanine in culture media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-D-phenylalanine (4-Br-D-Phe). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common issues with compound solubility during in vitro experiments.

This compound is a non-canonical amino acid widely used as a building block in peptide synthesis and for the development of novel therapeutics, particularly in neuroscience and protein engineering.[1][2][3] Its unique brominated structure provides a valuable tool for modifying peptide properties and studying biological interactions.[1][3] However, like many modified amino acids, achieving and maintaining its solubility in aqueous cell culture media can present challenges. This guide provides detailed troubleshooting protocols and scientific explanations to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My this compound powder is not dissolving directly in my cell culture medium. Is this normal?

Yes, this is a common observation. This compound has limited solubility in neutral aqueous solutions like standard cell culture media. A researcher on a public forum noted difficulty dissolving it at 0.5% (5 mg/mL) in pure water, indicating its low intrinsic solubility.[4] Direct dissolution is often challenging and not recommended without pH adjustment.

Q2: What is the best solvent to make a stock solution of this compound?

For most cell culture applications, preparing a high-concentration stock solution in an organic solvent is the most reliable method. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a stock solution of 10-100 mM.[5] Ensure the compound is fully dissolved before further dilution.

Q3: I added my DMSO stock solution to the media and it immediately turned cloudy. What happened?

This phenomenon is known as "crashing out" or precipitation. It occurs when a compound that is highly soluble in an organic solvent is rapidly diluted into an aqueous environment where it is poorly soluble.[6] This "solvent shock" causes the compound to aggregate and precipitate.[6]

Q4: What is the maximum concentration of DMSO I can safely use in my cell culture?

To minimize solvent-related cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept below 0.5%, and ideally at or below 0.1%.[5] Always run a vehicle control (media with the same final concentration of DMSO but without your compound) to ensure the solvent itself is not affecting your experimental results.

Q5: Can the pH of the culture medium affect the solubility of this compound?

Absolutely. The solubility of amino acids is highly dependent on pH.[7] Phenylalanine's solubility, for example, increases significantly at acidic (pH < 2) or basic (pH > 10) conditions.[8] Adjusting the pH can be a powerful tool to aid dissolution, as detailed in the troubleshooting guides below.

In-Depth Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition of Stock Solution to Media

If you observe a precipitate immediately after adding your 4-Br-D-Phe stock solution to the culture medium, it is critical to revise your dilution technique. The following table outlines the primary causes and validated solutions.

Potential CauseScientific ExplanationRecommended Solution
High Final Concentration The desired working concentration simply exceeds the solubility limit of 4-Br-D-Phe in the aqueous medium.Lower the final working concentration. Determine the maximum soluble concentration with a preliminary solubility test (see Protocol 2).[6]
Rapid Dilution / Solvent Shock Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, forcing the hydrophobic compound out of solution.[5][6]Perform a stepwise dilution. First, create an intermediate dilution in a small volume of pre-warmed media. Then, add this intermediate dilution to the final volume.[6][9]
Low Temperature of Media Solubility of most compounds, including amino acids, decreases at lower temperatures. Adding the stock to cold media promotes precipitation.[9]Always use pre-warmed (37°C) cell culture media for all dilution steps.[5][9]
Localized High Concentration Pipetting the stock solution into the media without immediate mixing creates a localized area of high DMSO and compound concentration, initiating precipitation before it can disperse.Add the stock solution dropwise to the media while gently vortexing or swirling the tube/bottle to ensure rapid and even dispersal.[5][6]
Issue 2: Delayed Precipitation in Culture (Hours to Days After Addition)

Observing cloudiness or crystals in your culture plates after a period of incubation points to issues with compound stability under culture conditions.

Potential CauseScientific ExplanationRecommended Solution
pH Shift in Media Cellular metabolism produces acidic byproducts (like lactic acid), which can lower the pH of the medium over time. This pH shift can alter the solubility of your compound.[6]Monitor the pH of your culture. If you observe a significant drop, change the medium more frequently. Ensure your medium is properly buffered for your incubator's CO₂ concentration.[5]
Interaction with Media Components Over time, 4-Br-D-Phe may interact with salts, proteins (especially in serum), or other media components to form insoluble complexes.[5]Test the stability of 4-Br-D-Phe in your specific media formulation over the intended duration of your experiment. If precipitation persists, consider trying a different basal media.
Evaporation Water evaporation from culture plates concentrates all media components, including salts and your compound, potentially exceeding the solubility limit.Use culture plates with low-evaporation lids, seal plates with gas-permeable membranes, and ensure proper humidification in your incubator.[5]

Experimental Protocols & Workflows

Protocol 1: Preparation of 4-Br-D-Phe Using a DMSO Stock Solution

This is the most common and recommended method for solubilizing hydrophobic compounds for cell culture use.

Step-by-Step Methodology:

  • Prepare a High-Concentration Stock:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge or glass tube.

    • Add the appropriate volume of 100% cell culture-grade DMSO to create a high-concentration stock (e.g., 100 mM).

    • Vortex vigorously. If necessary, briefly sonicate or warm the tube to 37°C for 5-10 minutes to ensure the compound is fully dissolved.[9]

    • Visually inspect the solution against a light source to confirm there are no visible particles.

  • Create an Intermediate Dilution (Crucial Step):

    • Pre-warm your complete cell culture medium (containing serum and supplements) to 37°C.

    • In a separate sterile tube, perform an intermediate dilution of your stock. For example, add 10 µL of your 100 mM stock to 990 µL of pre-warmed medium to create a 1 mM intermediate solution. Mix gently by pipetting or brief vortexing.

  • Prepare the Final Working Solution:

    • Add the required volume of the intermediate solution to your final volume of pre-warmed culture medium to achieve the desired working concentration. For instance, to achieve a 10 µM final concentration, add 100 µL of the 1 mM intermediate solution to 9.9 mL of medium.

    • Gently swirl the final medium to ensure homogeneity.

  • Final Check:

    • Visually inspect the final working solution for any signs of precipitation before adding it to your cells. The solution should be completely clear.

Workflow: Troubleshooting Precipitation with DMSO Stock

Caption: Decision tree for troubleshooting 4-Br-D-Phe precipitation.

Protocol 2: Solubility Enhancement Using pH Adjustment

This alternative method can be used if DMSO is undesirable for your experimental system or if high concentrations of 4-Br-D-Phe are required. This protocol leverages the zwitterionic nature of amino acids.[10]

Step-by-Step Methodology:

  • Prepare Acidic or Basic Solutions:

    • Prepare sterile-filtered 0.1 M HCl and 0.1 M NaOH solutions.

  • Dissolve the Compound:

    • Weigh the 4-Br-D-Phe powder into a sterile container.

    • Add a small volume of 0.1 M NaOH dropwise while stirring until the powder completely dissolves. The solution will become basic. The solubility of phenylalanine and its analogs increases dramatically in basic conditions.[8]

    • Alternatively, use 0.1 M HCl. The choice depends on what pH extreme is less likely to harm your final medium's components.

  • Neutralize and Dilute:

    • Slowly add the dissolved compound solution to your main volume of cell culture medium, which should be stirring gently. The buffer in the medium (e.g., bicarbonate or HEPES) will help neutralize the added base.

    • Measure the pH of the final medium using a calibrated pH meter.

    • Carefully adjust the pH back to the desired physiological range (typically 7.2-7.4) using sterile 0.1 M HCl.[11] Add the acid dropwise with constant stirring to avoid localized pH drops that could cause precipitation of media components.

  • Sterile Filtration:

    • Once the pH is correct and the solution is clear, sterile-filter the final medium through a 0.22 µm filter to ensure sterility before use.

References
  • Understanding the Role of D-4-Bromophenylalanine in Peptide Design. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • How to dissolve 4-bromo-L-phenylalanine in pure water to compare the specific rotation measured by polarimetry in an concentration round about 0.5%?
  • Effect of pH on aqueous phenylalanine studied using a 265-nm pulsed light-emitting diode. PubMed. [Link]
  • How do you dissolve chemicals in the culture medium?
  • Best way to dissolve 4-azido-L-Phenylalanine to add it to E.coli culture?

Sources

minimizing side reactions during peptide synthesis with 4-Bromo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for researchers incorporating 4-Bromo-D-phenylalanine [Phe(4-Br)] into synthetic peptides. The strategic inclusion of this non-canonical amino acid is a powerful technique in drug development and biochemical research. Its D-configuration offers enhanced enzymatic stability, while the bromo-substituent provides a unique handle for crystallographic phasing, spectroscopic analysis, or further chemical modification via cross-coupling reactions.[1][2][3][4]

However, the unique steric and electronic properties of Phe(4-Br) can introduce challenges during solid-phase peptide synthesis (SPPS). This guide is structured to provide direct, experience-driven solutions to common problems, ensuring the integrity and yield of your final product. We will explore potential side reactions during coupling and cleavage and offer robust protocols to mitigate them.

Troubleshooting Guide: Diagnosis and Solutions

This section addresses specific experimental issues in a practical question-and-answer format.

Question 1: My LC-MS analysis shows a high percentage of a deletion sequence lacking this compound. What is the likely cause?

Answer: This is a classic sign of incomplete or failed coupling of the Fmoc-D-Phe(4-Br)-OH residue. The primary cause is steric hindrance from the bulky bromophenyl side chain, which can slow down the kinetics of amide bond formation. If the coupling is not driven to completion, the subsequent deprotection and coupling steps will result in a peptide sequence missing the intended residue.

Root Cause Analysis & Mitigation Strategy:

  • Insufficient Activation/Coupling Potency: Standard coupling reagents may not be sufficiently reactive to overcome the steric bulk of Phe(4-Br).

  • Peptide-Resin Aggregation: As the peptide chain elongates, it can fold and aggregate on the solid support, making the N-terminal amine less accessible for the incoming activated amino acid.

Solutions:

  • Upgrade Your Coupling Reagent: Switch to a more potent coupling reagent. While HBTU is common, HATU and HCTU are generally more effective for hindered couplings due to the formation of the more reactive OAt/O-6-ClBt esters.[5] COMU is another excellent, highly reactive option with improved safety and solubility profiles.[6]

  • Implement a Double Coupling Protocol: After the initial coupling reaction, drain the vessel and add a fresh solution of activated Fmoc-D-Phe(4-Br)-OH. Allow this second reaction to proceed for the same duration as the first. This provides a second opportunity to acylate any unreacted N-terminal amines.

  • Extend the Coupling Time: For hindered residues, extending the reaction time from the standard 1-2 hours to 3-4 hours can significantly improve yields. Monitor the coupling progress using a qualitative test like the Kaiser test to confirm the consumption of free amines.[7]

  • Disrupt Aggregation: If aggregation is suspected, consider switching the primary solvent from DMF to N-methylpyrrolidone (NMP) or adding a small percentage of DMSO, which can help disrupt the secondary structures causing the aggregation.

Question 2: My mass spectrum shows my target mass, but also a significant peak at [M+72] or [M+90]. What is this side product?

Answer: This is a strong indication of a side reaction occurring during the final trifluoroacetic acid (TFA) cleavage step. During cleavage, protecting groups (most commonly tert-butyl from Asp, Glu, Ser, Thr, Tyr) and the resin linker are removed, generating highly reactive carbocations (e.g., the tert-butyl cation).[8] If not effectively neutralized, these cations can act as electrophiles and alkylate nucleophilic sites on your peptide.

The bromophenyl ring of your Phe(4-Br) residue, while deactivated by the bromine, is still an aromatic system susceptible to Friedel-Crafts alkylation.

  • [M+56] corresponds to tert-butylation.

  • The masses you observe, [M+72] or [M+90] , are less common but could arise from reactions with fragments of certain linkers or other scavengers. However, the most probable cause is carbocation attack.

Root Cause Analysis & Mitigation Strategy:

The root cause is inadequate scavenging of carbocations generated during TFA cleavage. The standard cleavage cocktail must contain a sufficient concentration of a carbocation scavenger.

Solutions:

  • Ensure an Effective Scavenger Cocktail: The most common and effective "low-odor" cocktail for routine synthesis is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v) .[8][9] TIS is a highly efficient scavenger that rapidly reduces carbocations.

  • For Peptides with Other Sensitive Residues: If your peptide also contains residues like Trp, Met, or Cys, a more complex cocktail may be necessary to prevent various side reactions. Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol) is a powerful, albeit malodorous, option that protects a wide range of sensitive functionalities.[10][11]

Diagram: The Critical Role of Scavengers During Cleavage

The following diagram illustrates how triisopropylsilane (TIS) intercepts the reactive tert-butyl cation, preventing the unwanted alkylation of the this compound residue.

Cleavage_Side_Reaction tBu tert-Butyl Cation (from protecting group) TIS Triisopropylsilane (TIS) (Scavenger) tBu->TIS Desired Scavenging Peptide Peptide-Phe(4-Br) tBu->Peptide Undesired Alkylation (No Scavenger) Trapped Trapped Cation (Inert Product) Alkylated_Peptide Alkylated Side Product [M+56]

Caption: TIS scavenger prevents side product formation.

Question 3: My HPLC chromatogram shows a split or broadened peak for my target peptide. Could this be racemization?

Answer: Yes, a split or broadened peak can indicate the presence of diastereomers, which would form if your 4-Bromo-D -phenylalanine epimerized to 4-Bromo-L -phenylalanine at any point during the synthesis. While starting with the pure D-isomer, racemization can occur during the amino acid activation step prior to coupling.[12]

Mechanism of Racemization:

The activation of the amino acid's carboxyl group (e.g., with a carbodiimide or phosphonium salt) can lead to the formation of a planar oxazolone intermediate. This intermediate can easily lose its stereochemical integrity, and subsequent ring-opening by the N-terminal amine can produce a mixture of D and L peptides (diastereomers).[12]

Solutions:

  • Use Racemization-Suppressing Additives: This is the most critical preventative measure. Always include an additive like 1-Hydroxybenzotriazole (HOBt) or its superior analogues, 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure®, in your activation mixture.[6] These additives react with the activated amino acid to form an active ester that is more resistant to racemization than the oxazolone intermediate. Most modern coupling reagents like HATU, HCTU, and COMU already incorporate these structures.

  • Avoid Excess Base and Pre-activation Time: Use the minimum necessary amount of base (e.g., DIPEA) to facilitate the reaction, as excess base can promote racemization. Similarly, minimize the pre-activation time before adding the mixture to the resin; a short pre-activation of 1-2 minutes is typically sufficient.[13]

  • Analytical Confirmation: To confirm racemization, you can hydrolyze the purified peptide and analyze the resulting amino acids using a chiral column (chiral GC or HPLC).

Frequently Asked Questions (FAQs)

Q: What is the best all-around coupling reagent for incorporating Fmoc-D-Phe(4-Br)-OH?

A: For difficult couplings involving sterically hindered amino acids like this compound, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is widely considered one of the most effective reagents.[5] Its activation with HOAt leads to highly reactive esters with a low risk of racemization.[6]

Coupling Reagent Relative Reactivity Racemization Risk Key Advantage
HBTU/TBTUGoodLow (with HOBt)Cost-effective, reliable for standard couplings.[6]
HCTUVery HighVery Low (with 6-Cl-HOBt)More reactive and soluble than HBTU.
HATU Excellent Very Low (with HOAt) Gold standard for hindered couplings and reducing racemization. [5]
COMUExcellentVery Low (with Oxyma)High reactivity similar to HATU with improved safety (non-explosive).[6]
Q: How do I correctly interpret the mass spectrum of a peptide containing this compound?

A: A key diagnostic feature is the isotopic signature of bromine. Natural bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, your mass spectrum should show a characteristic pair of peaks for any bromine-containing fragment: one at the calculated mass (M) and another at [M+2], with roughly equal intensity.[1] This is a powerful tool to confirm the successful incorporation of the residue.

Q: Does the D-configuration of the amino acid require any special handling during synthesis?

A: From a chemical synthesis standpoint, Fmoc-D-Phe(4-Br)-OH behaves almost identically to its L-enantiomer. The same protocols for coupling, deprotection, and cleavage apply. The primary significance of the D-configuration is biological; it typically confers resistance to degradation by proteases, which are stereospecific for L-amino acids, thus increasing the peptide's in-vivo half-life.[2][3]

Q: Is the C-Br bond stable during all steps of Fmoc-SPPS?

A: Yes, the aryl C-Br bond is highly stable under the standard conditions of Fmoc-SPPS. It is resistant to the basic conditions of piperidine used for Fmoc deprotection and the strongly acidic conditions of TFA used for final cleavage. Side reactions involving this bond are extremely rare in standard peptide synthesis.

Diagram: General SPPS Workflow for Phe(4-Br) Peptides

This workflow outlines the key decision points and steps for successfully synthesizing a peptide containing this compound.

SPPS_Workflow Start Start: Select Resin (e.g., Rink Amide, Wang) Swell 1. Resin Swelling (DMF or NMP) Start->Swell Fmoc_Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotect Wash1 3. Wash (DMF) Fmoc_Deprotect->Wash1 Coupling_Step 4. Amino Acid Coupling Wash1->Coupling_Step Normal_AA Standard AA: Couple with HBTU/HOBt Coupling_Step->Normal_AA No Hindered_AA Hindered AA (e.g., Phe(4-Br)): Couple with HATU or HCTU Consider Double Coupling Coupling_Step->Hindered_AA Yes Wash2 5. Wash (DMF) Normal_AA->Wash2 Hindered_AA->Wash2 Final_AA Final Amino Acid? Wash2->Final_AA Final_AA->Fmoc_Deprotect No, Repeat Cycle Cleavage 6. Final Cleavage & Deprotection (TFA/TIS/H2O) Final_AA->Cleavage Yes Purify 7. Purification & Analysis (RP-HPLC, LC-MS) Cleavage->Purify End End: Pure Peptide Purify->End

Caption: Key steps and decisions in SPPS with Phe(4-Br).

References

  • BenchChem. (2025). A Comparative Guide to the Validation of Peptides Containing 4-Bromophenylalanine. BenchChem Technical Support.
  • BenchChem. (2025). Comparative Stability Analysis: Enhancing Peptide Therapeutics with 4-Bromo-2-chloro-D-phenylalanine. BenchChem Technical Support.
  • Patarroyo, M. E., et al. (2020). p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. Journal of Peptide Science, 26(6), e3251.
  • ResearchGate. (2020). (PDF) p‐Methoxyphenol: A potent and effective scavenger for solid‐phase peptide synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (N/A). Understanding the Role of D-4-Bromophenylalanine in Peptide Design.
  • Aapptec Peptides. (N/A). Cleavage Cocktails; Reagent B.
  • Bibliomed. (N/A). Side reactions in peptide synthesis: An overview.
  • AAPPTEC. (N/A). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?
  • Google Patents. (2015). WO2015028599A1 - Cleavage of synthetic peptides.
  • YouTube. (2022). Peptide Hand Synthesis Part 8: Cleaving.
  • Aapptec Peptides. (N/A). Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1.
  • BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing 4-Bromophenylalanine. BenchChem Technical Support.
  • BenchChem. (2025). A Technical Guide to Fmoc-Phe(4-Br)

Sources

Technical Support Center: Purification of Proteins Containing 4-Bromo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with proteins containing the non-canonical amino acid (ncAA) 4-Bromo-D-phenylalanine (p-Br-D-Phe). The incorporation of this ncAA is a powerful tool, particularly for structural biology via X-ray crystallography and for photocrosslinking studies. However, its unique properties—notably increased hydrophobicity and bulk—can introduce specific challenges during purification.

This guide is designed to provide practical, in-depth solutions to common problems, explaining the scientific rationale behind each troubleshooting step to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: How does incorporating this compound affect my protein's overall behavior?

A: The introduction of p-Br-D-Phe can significantly alter a protein's physicochemical properties. The bromophenyl group is bulky and substantially more hydrophobic than natural aromatic amino acids.[1] This can lead to:

  • Increased Aggregation Tendency: Exposed hydrophobic patches on the protein surface can promote self-association, leading to aggregation, especially at high protein concentrations.[1][2]

  • Changes in Chromatographic Profile: The protein may bind more strongly to Hydrophobic Interaction Chromatography (HIC) resins and may exhibit altered retention on Reverse-Phase columns. Its isoelectric point (pI) could also be subtly shifted, affecting its behavior in Ion-Exchange Chromatography (IEX).[3][4]

  • Potential Misfolding: While often well-tolerated, the bulky side chain can sometimes interfere with proper protein folding, leading to a higher proportion of insoluble protein in inclusion bodies.

Q2: What is the best initial purification strategy for a p-Br-D-Phe containing protein?

A: A multi-step chromatography approach is almost always necessary.[5][6] A robust, general strategy includes:

  • Capture Step: Affinity Chromatography (AC) based on a fusion tag (e.g., polyhistidine-tag, GST-tag) is the recommended first step.[7][8] It provides high selectivity and significantly purifies the target protein from the bulk of host cell contaminants.[7][9]

  • Intermediate Step (optional but recommended): Ion-Exchange Chromatography (IEX) to separate the protein based on surface charge, which can remove contaminants with similar sizes but different pI values.[3][10][11]

  • Polishing Step: Size-Exclusion Chromatography (SEC) is crucial for the final cleanup.[3][12] It effectively separates your monomeric protein from aggregates and any remaining smaller contaminants.[3][13]

Q3: How can I verify that this compound has been successfully incorporated?

A: Mass Spectrometry (MS) is the definitive method. After purification, subject your protein to LC-MS/MS analysis. The mass of the peptide fragments containing the ncAA will show a characteristic mass shift corresponding to the residue mass of p-Br-D-Phe. Intact protein mass analysis can also confirm the mass of the full-length protein.[14][15][16] Incomplete incorporation, where a stop codon is read through by a natural amino acid, will be evident as a mixed population of peptides with different masses.[17]

Troubleshooting Guide: Common Issues & Solutions

Problem 1: High Levels of Protein Aggregation During Lysis or Purification

Symptoms:

  • The target protein is found predominantly in the insoluble pellet after cell lysis.

  • The protein precipitates upon elution from a column or during concentration steps.

  • SEC profile shows a large high-molecular-weight peak and a small monomer peak.

Root Cause Analysis: The increased surface hydrophobicity from p-Br-D-Phe promotes non-specific hydrophobic interactions between protein molecules, leading to aggregation.[1] This can be exacerbated by high protein concentrations, suboptimal buffer conditions, or temperature fluctuations.[2][18]

Solutions:

SolutionRationale & Step-by-Step Protocol
Optimize Lysis & Clarification Rationale: Gentle lysis at low temperatures minimizes protein denaturation and aggregation.[19] Protocol: 1. Perform cell lysis on ice. If using sonication, use short bursts with cooling periods in between to prevent heat buildup.[19] 2. Ensure lysis buffer contains a complete protease inhibitor cocktail.[5][19] 3. Spin the lysate at a high speed (e.g., >15,000 x g for 30-60 min at 4°C) to thoroughly pellet insoluble material.[20]
Buffer Additives Rationale: Specific chemical additives can shield hydrophobic patches or alter solvent properties to favor solubility.[2][18][21] Protocol: Screen the following additives in your lysis and chromatography buffers: L-Arginine/L-Glutamate: A 50 mM mixture of each has been shown to suppress aggregation by masking both hydrophobic and charged regions.[2][18]Glycerol/Sucrose: Use 5-20% glycerol or other osmolytes to stabilize the native protein structure.[18][21]Non-detergent Sulfobetaines (NDSBs) or low-level non-ionic detergents: Additives like 0.05% Tween-20 can help solubilize proteins by interacting with hydrophobic surfaces.[18][21][22]Reducing Agents: Always include 1-5 mM DTT or TCEP if your protein has cysteine residues to prevent disulfide-linked aggregation.[2][18]
Modify Chromatography Strategy Rationale: Adjusting chromatography conditions can prevent on-column aggregation. Protocol: 1. During affinity chromatography, consider a step-gradient or linear elution instead of a single high-concentration step to avoid a sudden increase in protein concentration.[9] 2. For SEC, ensure the buffer is optimized with the additives determined above. Run the column at a lower flow rate to improve separation between monomer and aggregate.
Problem 2: Target Protein Does Not Bind to Affinity Column (e.g., Ni-NTA for His-tag)

Symptoms:

  • The majority of the target protein is found in the flow-through fraction, confirmed by SDS-PAGE or Western Blot.

Root Cause Analysis: This issue typically stems from an inaccessible affinity tag, incorrect buffer composition, or problems with the protein expression construct itself.[23]

Solutions:

SolutionRationale & Step-by-Step Protocol
Verify Tag Accessibility Rationale: The p-Br-D-Phe, if located near the N- or C-terminus, might sterically hinder the affinity tag. Protocol: 1. Sequence Verification: First, ensure the construct sequence is correct and the tag is in-frame with no intervening stop codons.[23] 2. Denaturing Purification: As a diagnostic, perform a small-scale purification under denaturing conditions (e.g., with 6M Guanidine-HCl or 8M Urea). If the protein binds under these conditions, it confirms the tag is present but was inaccessible in the native state.[23] 3. Re-cloning: If denaturing purification is not an option for your downstream application, consider moving the affinity tag to the other terminus of the protein or using a longer, more flexible linker between the tag and the protein.
Check Buffer Composition Rationale: Certain chemicals can interfere with the binding chemistry of the affinity resin.[9] Protocol: 1. For His-tags: Ensure your buffers are free of chelating agents like EDTA. If a metalloprotease inhibitor is needed, use one that does not chelate nickel (e.g., Roche cOmplete™ Ultra Tablets, EDTA-free). Also, ensure the imidazole concentration in the lysis/binding buffer is low (typically 10-20 mM) to prevent premature elution.[9] 2. pH Check: Verify that the pH of your binding buffer is appropriate for the affinity interaction (e.g., pH 7.5-8.0 for Ni-NTA).[9]
Increase Incubation Time Rationale: If binding affinity is weak, equilibrium may not be reached during a standard gravity-flow application. Protocol: 1. Batch Binding: Incubate the clarified lysate with the resin in a tube with gentle end-over-end rotation for 1-2 hours at 4°C before packing the column.[24] 2. Lower Flow Rate: If using an FPLC system, reduce the flow rate during sample application to increase the residence time on the column.[9]
Problem 3: Low Final Yield and/or Purity After Multiple Chromatography Steps

Symptoms:

  • Significant loss of protein at each purification step.

  • Final product contains multiple contaminating bands on an SDS-PAGE gel.

Root Cause Analysis: Low yield can result from protein degradation or aggregation (see Problem 1).[13] Low purity often indicates that the chosen chromatography steps do not provide sufficient orthogonality or resolving power. Competition from truncated protein products due to inefficient ncAA incorporation can also be a major issue.[17]

Solutions:

SolutionRationale & Step-by-Step Protocol
Optimize Expression & Incorporation Rationale: A major contaminant can be the truncated protein resulting from the ribosome terminating at the amber (UAG) stop codon instead of incorporating p-Br-D-Phe.[17] Protocol: 1. Optimize ncAA Concentration: Ensure the growth medium is supplemented with an adequate concentration of p-Br-D-Phe (typically 1-2 mM). 2. Use Engineered Host Strains: Use an E. coli strain engineered for improved ncAA incorporation, such as one with a modified release factor 1 (RF1).[25] 3. Verify Incorporation Efficiency: Use MS to quantify the ratio of full-length ncAA-containing protein to truncated product. If efficiency is low, expression optimization is the first priority.
Refine the Chromatography Workflow Rationale: Each chromatography step should separate proteins based on a different physical property (affinity, charge, size) to maximize contaminant removal.[10] Protocol: 1. Ion-Exchange (IEX) Optimization: Determine your protein's theoretical pI. If the pI is below 7, use Anion Exchange Chromatography (e.g., Q-resin) at a pH above the pI. If the pI is above 7, use Cation Exchange (e.g., SP-resin) at a pH below the pI.[4][11] Perform a salt gradient elution to resolve your protein from closely related contaminants.[3] 2. Hydrophobic Interaction (HIC): The increased hydrophobicity of the p-Br-D-Phe protein makes HIC a powerful, albeit potentially challenging, separation method. Bind the protein in a high salt buffer (e.g., 1-2 M ammonium sulfate) and elute with a decreasing salt gradient. This can be very effective at separating the ncAA-containing protein from its non-brominated wild-type counterpart if any is present.
Analyze Each Step Rationale: Pinpoint where the protein loss or contaminant persistence occurs. Protocol: Save small, equal-volume aliquots from every stage of the purification: crude lysate, clarified lysate, flow-through, washes, and elutions from each column. Run all samples on a single SDS-PAGE gel to create a complete process map. This will clearly show where the target protein is being lost or where specific contaminants are co-purifying.[5]

Experimental Workflows & Visualizations

General Purification Workflow

The following diagram illustrates a standard, robust workflow for purifying a protein containing this compound.

PurificationWorkflow A Harvested E. coli Pellet (Expressing p-Br-D-Phe Protein) B Cell Lysis & Clarification (Sonication, Centrifugation) A->B C Step 1: Capture Affinity Chromatography (e.g., IMAC) B->C QC1 QC: SDS-PAGE (Check Soluble Expression) B->QC1 D Step 2: Intermediate Purification Ion-Exchange Chromatography (IEX) C->D QC2 QC: SDS-PAGE (Assess Purity) C->QC2 E Step 3: Polishing Size-Exclusion Chromatography (SEC) D->E QC3 QC: SDS-PAGE (Assess Purity) D->QC3 F Final Purified Monomeric Protein E->F QC4 QC: SDS-PAGE & Mass Spec (Confirm Purity, Identity, & Incorporation) F->QC4 AggregationTroubleshooting Start Protein Aggregation Observed Q1 Is aggregation seen after cell lysis? Start->Q1 Q2 Is aggregation seen during/after chromatography? Q1->Q2 No S1 Optimize Lysis: - Lower Temperature - Gentler Method - Additives in Lysis Buffer Q1->S1 Yes S2 Optimize Buffers: - Add Arginine/Glutamate - Add Glycerol/Sucrose - Add low % detergent Q2->S2 Yes S3 Modify Chromatography: - Use Gradient Elution - Lower Protein Concentration - Run SEC with optimized buffer S2->S3

Caption: Decision tree for addressing protein aggregation issues.

References

  • ResearchGate. (2016).
  • Chen, J., et al. (2023). Decreasing hydrophobicity or shielding hydrophobic areas of CH2 attenuates low pH-induced IgG4 aggregation. Cell & Bioscience, 13(1), 154. Link
  • G-Biosciences. (2019).
  • Gao, H., et al. (2019). Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers in Pharmacology, 10, 583. Link
  • LCGC International. (2021). Biochromatography Size-Exclusion and Ion-Exchange Techniques. Link
  • Creative Proteomics. (2023). Comprehensive Guide to Cell Lysis and Protein Extraction Method. Link
  • Biozentrum, University of Basel.
  • Creative Biostructure. (2024). Challenges and Solutions in Purifying Recombinant Proteins. Link
  • Sigma-Aldrich.
  • Sigma-Aldrich.
  • The Bumbling Biochemist. (2023).
  • Le, T. T., et al. (2011). Optimization of cell lysis and protein digestion protocols for the analysis of HeLa S3 cells by LC-MS/MS. Proteomics, 11(24), 4726-4730. Link
  • Sigma-Aldrich.
  • The Bumbling Biochemist. (2022).
  • Young, T. S., & Schultz, P. G. (2010). Beyond the canonical 20 amino acids: expanding the genetic lexicon. Journal of biological chemistry, 285(15), 11039–11044. Link
  • Thermo Fisher Scientific.
  • LibreTexts Chemistry.
  • D'Souza, M. J., & Klem, R. E. (2009). Unnatural amino acids: better than the real things?.
  • GenScript. Identify the Optimal Purification Strategies for Your Recombinant Protein Production. Link
  • JoVE. (2022).
  • Merck Millipore.
  • Bell, J. A., et al. (2011). Comparison of different mass spectrometry techniques in the measurement of L-[ring-13C6]phenylalanine incorporation into mixed muscle proteins. Journal of the American Society for Mass Spectrometry, 22(8), 1386–1393. Link
  • Li, Y., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Future Drug Discovery, 5(2), fde041. Link
  • ResearchGate. (2011). Optimization of Cell Lysis and Protein Digestion Protocols for Protein Analysis by LC-MS/MS. Link
  • The Bumbling Biochemist. (2023).
  • Promega Corporation.
  • GoldBio.
  • Creative Biolabs.
  • Bell, J. A., et al. (2011). Comparison of different mass spectrometry techniques in the measurement of L-[ring-(13)C6]phenylalanine incorporation into mixed muscle proteins. Journal of the American Society for Mass Spectrometry, 22(8), 1386-93. Link
  • GoldBio.
  • Lister, A., et al. (2024). Performance Comparison of Ambient Ionization Techniques Using a Single Quadrupole Mass Spectrometer for the Analysis of Amino Acids, Drugs, and Explosives. Journal of the American Society for Mass Spectrometry, 35(3), 469-477. Link
  • Sigma-Aldrich.
  • BenchChem.
  • ResearchGate. (2014). Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro) and CuCl 2. Link
  • Springer Nature Experiments. (2015). Protein Solubilization: Attend to the Choice of Lysis Buffer. Link

Sources

addressing steric hindrance in coupling reactions with 4-Bromo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-Bromo-D-phenylalanine. This resource provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the unique challenges posed by this sterically demanding building block in various coupling reactions. As Senior Application Scientists, we have designed this guide to explain the causality behind experimental choices, ensuring you can make informed decisions to optimize your synthetic routes.

Part 1: Foundational Challenges & General Questions

This section addresses the fundamental reasons why this compound can be a challenging substrate and provides general advice applicable across different reaction types.

Q1: What makes this compound a "sterically hindered" substrate in coupling reactions?

A1: The steric hindrance of this compound arises from a combination of factors related to its structure:

  • The Phenylalanine Backbone: The core amino acid structure, especially when N- and C-terminally protected for synthesis, presents a bulky framework.

  • The ortho-Hydrogens: The two hydrogen atoms on the phenyl ring adjacent to the bromine atom (at positions 3 and 5) create significant steric shielding around the C-Br bond. This bulk can impede the approach of a large palladium catalyst complex, which is a required step for oxidative addition in many cross-coupling reactions.[1]

  • The Bromine Atom: While bromine is the reactive handle for cross-coupling, its own van der Waals radius contributes to the overall steric congestion at the 4-position of the phenyl ring.

  • Protecting Groups: For peptide synthesis or to prevent side reactions, the amine and carboxylic acid functionalities must be protected (e.g., with Fmoc/Boc and tBu/Bn respectively). These protecting groups are often large and can further restrict access to the reactive sites—both the C-Br bond for cross-coupling and the N/C-termini for peptide bond formation.

This cumulative bulk slows down reaction kinetics, making it difficult for reagents to approach the reactive centers in the optimal orientation for bond formation.[2]

Q2: My reaction is failing. Is it steric hindrance or an electronic effect from the bromine?

A2: It is most likely a combination of both, but steric hindrance is often the dominant challenge.

  • Steric Effect (Primary Cause): As detailed in Q1, the sheer size of the molecule and its substituents physically blocks the reaction. This is particularly true in palladium-catalyzed cross-coupling, where the bulky catalyst must access the C-Br bond.[1]

  • Electronic Effect (Secondary Cause): Bromine is an electron-withdrawing group via induction, which can slightly deactivate the aromatic ring. However, it is also an ortho-, para-director through resonance. In the context of palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig amination, the electronic properties of the aryl halide are significant.[3] While electron-deficient aryl halides can sometimes be more reactive towards oxidative addition, the overwhelming steric bulk often negates this potential electronic advantage.[4]

Troubleshooting Approach: If you suspect electronic issues, you could try a less hindered analogue like 4-Bromo-D-phenylglycine to see if the reaction proceeds more smoothly. If it does, steric hindrance is the primary culprit in your original reaction.

Part 2: Troubleshooting Peptide Bond Formation

Incorporating this compound into a peptide chain can be challenging. This section focuses on issues related to amide bond formation.

Q3: My solid-phase peptide synthesis (SPPS) shows incomplete coupling after the this compound addition step. What are the most effective coupling reagents to overcome this?

A3: Standard carbodiimide reagents like DCC or DIC alone are often insufficient for sterically hindered couplings.[2][5] You need to use more potent activating reagents, often referred to as "coupling reagents for hindered amino acids."[6][7]

The most effective choices are uronium/aminium or phosphonium salt-based reagents. Their high reactivity is due to the formation of a highly activated ester intermediate that is more susceptible to nucleophilic attack by the incoming amine.[8]

Reagent Class Examples Key Advantages Considerations
Uronium/Aminium HATU, HCTU, COMUHighly efficient and fast-acting. Considered among the most powerful for overcoming steric hindrance.[2][8]HATU and HCTU are based on potentially explosive HOBt/HOAt derivatives. COMU has a better safety profile.[2]
Phosphonium PyBOP, PyAOPExcellent reactivity for hindered couplings.[5]Can be more expensive. Byproducts can sometimes be difficult to remove.
Carbodiimide + Additive DIC / OxymaPureOutperforms standard DIC/HOBt. Oxyma is a safer and often more effective additive than HOBt or HOAt.[5][6]May still be slower than uronium/aminium reagents for the most difficult couplings.

Recommendation: Start with HATU or COMU . They are frequently cited as the gold standard for difficult couplings.[6][8] If the coupling remains incomplete, a "double coupling" (repeating the coupling step) is a common and effective strategy.[2]

Experimental Protocol 1: High-Efficiency Coupling of Fmoc-4-Bromo-D-Phe-OH using HATU
  • Resin Preparation: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in dimethylformamide (DMF) for at least 30 minutes. Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-4-Bromo-D-phenylalanine-OH (4 equivalents), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.

  • Pre-activation: Vortex the solution for 1-2 minutes to pre-activate the carboxylic acid.[2]

  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate at room temperature for 1-2 hours.

  • Washing: Drain the coupling solution from the reaction vessel. Wash the resin thoroughly with DMF (5x) to remove excess reagents and byproducts.[2]

  • Monitoring: Perform a qualitative test (e.g., Kaiser test for primary amines or bromophenol blue test for secondary amines) on a small sample of resin beads to confirm the absence of free amines, indicating reaction completion.[9] If the test is positive, consider a second coupling.

Q4: I'm seeing a deletion sequence in my final peptide's mass spectrum corresponding to the missed this compound. Can I improve coupling efficiency by changing reaction conditions?

A4: Yes, optimizing reaction conditions is a critical strategy when a powerful coupling reagent alone is not enough.

  • Elevated Temperature: Increasing the reaction temperature to 40-60°C can provide the necessary activation energy to overcome the steric barrier.[2]

  • Microwave-Assisted Synthesis: This is a highly effective method for accelerating slow, sterically hindered reactions.[2][10] Microwave energy can dramatically increase reaction rates, often turning a multi-hour coupling into a matter of minutes.[4][11]

  • Extended Reaction Time: For sluggish reactions, extending the coupling time from the standard 1-2 hours to 4 hours, or even overnight, can help drive the reaction to completion.[2]

  • Solvent Choice: While DMF is the standard, using N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF/NMP can sometimes improve results by disrupting peptide aggregation on the solid support, which can otherwise block reactive sites.[9]

Part 3: Troubleshooting C-C and C-N Cross-Coupling Reactions

The 4-bromo position is an ideal handle for forming new C-C or C-N bonds using palladium-catalyzed reactions. However, steric hindrance at the ortho positions presents a significant challenge.

Q5: My Suzuki-Miyaura reaction with a boronic acid and this compound derivative is giving low yields. How do I choose a better catalyst system?

A5: Low yields in hindered Suzuki-Miyaura couplings are a common problem.[1] Standard catalysts like Pd(PPh₃)₄ are often ineffective because the ligands are not bulky enough to promote the key steps of the catalytic cycle with a hindered substrate.[1] The solution lies in using specialized, bulky, and electron-rich phosphine ligands.

These advanced ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species. This facilitates the difficult oxidative addition of the hindered aryl bromide and accelerates the final reductive elimination step to release the product.[1][12]

Ligand Generation Examples Key Features Recommended Use Case
First Generation PPh₃, P(o-tol)₃Generally ineffective for hindered substrates.Not recommended for this application.
Buchwald Ligands SPhos, XPhos, RuPhosBulky, electron-rich biaryl phosphines.[1]Excellent starting point for screening. Widely successful for challenging couplings.[13][14]
Other Advanced Ligands cataCXium® A, tBuXantphosDesigned for high reactivity and stability.Useful alternatives when Buchwald ligands fail or for specific substrate classes.[15]

Recommendation: Screen a panel of Buchwald ligands such as SPhos, XPhos, and RuPhos . These are commercially available and have a proven track record for sterically demanding couplings.[1][16]

Suzuki_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Bulky ligand (L) accelerates this step PdII Ar-Pd(II)-Br(L) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R Ar-Pd(II)-R(L) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim Often the rate-limiting step RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product ArBr 4-Bromo-D-Phe (Ar-Br) ArBr->OxAdd Boronic R-B(OH)₂ + Base Boronic->Transmetal caption Fig 1. Suzuki-Miyaura Catalytic Cycle

Caption: Fig 1. Suzuki-Miyaura Catalytic Cycle

Q6: I'm attempting a Buchwald-Hartwig amination with a bulky secondary amine and my this compound derivative, but the reaction is stalled. What should I investigate?

A6: Similar to the Suzuki reaction, the Buchwald-Hartwig amination of sterically hindered substrates requires a carefully optimized catalyst system.[3][17] The key factors to investigate are the ligand, the base, and the solvent.

  • Ligand Choice: The challenge is forming a C-N bond between two sterically demanding partners. You need a ligand that is sufficiently bulky to promote reductive elimination but not so bulky that it prevents the amine from coordinating to the palladium center.[18][19] Ligands like BrettPhos (for primary amines) and RuPhos (for secondary amines) are specifically designed for these challenging transformations.[20][21] A newer generation of carbazolyl-derived P,N-ligands has also shown remarkable efficacy for coupling highly congested substrates.[12][18]

  • Base Selection: The choice of base is critical. For sterically hindered couplings, stronger, non-nucleophilic bases are often more effective.[1] Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[20] LiHMDS can be particularly useful as it may offer better tolerance for certain functional groups.[20]

  • Solvent System: Anhydrous, degassed solvents are essential to prevent side reactions.[1] Toluene and dioxane are standard solvents for Buchwald-Hartwig aminations. The choice can influence catalyst solubility and stability, so screening both is worthwhile.

Troubleshooting_Workflow Start Low Yield in Cross-Coupling Ligand Evaluate Ligand: Is it bulky & electron-rich? (e.g., SPhos, RuPhos) Start->Ligand Base Optimize Base: Is it a strong, non-nucleophilic base? (e.g., NaOt-Bu, K₃PO₄) Start->Base Conditions Adjust Conditions: Increase Temp? Use Microwave? Extend Time? Start->Conditions Ligand->Base Success Reaction Optimized Ligand->Success Base->Conditions Base->Success Solvent Check Solvent: Is it anhydrous & degassed? (e.g., Toluene, Dioxane) Conditions->Solvent Conditions->Success Solvent->Success caption Fig 2. Troubleshooting Cross-Coupling

Caption: Fig 2. Troubleshooting Cross-Coupling

Q7: Can I use Sonogashira or Heck coupling with this compound, and what are the expected challenges?

A7: Yes, both reactions are feasible, but they face similar steric challenges.

  • Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne.[22] For hindered substrates, traditional Pd/Cu co-catalyzed systems may be sluggish. Modern copper-free Sonogashira protocols, often employing bulky phosphine ligands like [DTBNpP], can be highly effective even at room temperature.[22][23] The choice of base (e.g., TMP, Et₃N) and solvent (e.g., DMSO) is also critical for success.[4][22]

  • Heck Coupling: This reaction couples the aryl bromide with an alkene. For hindered, electron-neutral or electron-rich aryl bromides, the reaction can be difficult. High temperatures are often required.[4] Microwave-assisted Heck reactions can be particularly advantageous, reducing reaction times and potentially improving yields by overcoming the high activation energy barrier.[11] Ligandless conditions (e.g., using Pd(OAc)₂) adsorbed on a solid support under microwave irradiation have also been reported to be effective.[4]

References
  • The Battle Against Bulk: A Comparative Analysis of Coupling Reagents for Hindered Amino Acids. Benchchem.
  • Technical Support Center: Catalyst and Ligand Selection for Hindered Biphenyl Synthesis. Benchchem.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.
  • Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • Microwave-Assisted Coupling Reactions in Aqueous Media. ResearchGate.
  • Application Notes and Protocols: Solvent Effects on (4-Bromo-2,5-dimethoxyphenyl)boronic Acid Reactions. Benchchem.
  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
  • Choosing the Right Coupling Reagent for Peptide Synthesis. (2026).
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate.
  • Microwave Assisted Organic Synthesis.
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Advances.
  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. ResearchGate.
  • Technical Support Center: Managing Steric Hindrance in Peptide Synthesis. Benchchem.
  • Lai, W. I., et al. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Synthesis.
  • Vasilev, A., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society.
  • Strategies to overcome steric hindrance in N-methylated peptide synthesis. Benchchem.
  • Nave, S., et al. (2021). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH Public Access.
  • Solvent Effects in Gold-Catalyzed A3-Coupling Reactions. ResearchGate.
  • van der Ham, A. G. J., et al. (2025). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. Journal of the American Chemical Society.
  • An Efficient, Versatile and Practical Microwave Assisted Synthesis of Sterically Hindered N-Aryl Piperazines. ResearchGate.
  • Buchwald–Hartwig amination. Wikipedia.
  • Lee, J., et al. (2020). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters.
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate.
  • Yin, J., & Buchwald, S. L. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate.
  • Liu, W., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers.
  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate.
  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate.
  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron.
  • Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. (2020). Organic Letters.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Protecting Groups in Peptide Synthesis. Biosynth.

Sources

stability of 4-Bromo-D-phenylalanine in different buffer conditions

Author: BenchChem Technical Support Team. Date: January 2026

4-Bromo-D-phenylalanine Stability Technical Support Center

Welcome to the technical support center for this compound (4-Br-D-Phe). This guide is designed for researchers, scientists, and drug development professionals who utilize this unnatural amino acid in their work. Here, you will find answers to frequently asked questions, robust troubleshooting guides, and detailed protocols to ensure the stability and integrity of 4-Br-D-Phe in your experiments.

Part 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting

This section addresses the most common initial queries and problems encountered when working with this compound in solution.

Question 1: What are the primary factors that affect the stability of 4-Br-D-Phe in buffer?

The stability of this compound in an aqueous buffer is primarily influenced by three factors: pH, temperature, and exposure to light .[1][2][3] Extreme pH values (both highly acidic and highly alkaline) can promote degradation.[4] Elevated temperatures accelerate the rate of all chemical reactions, including degradation pathways.[5] Finally, prolonged exposure to high-intensity light, particularly UV light, can induce photolytic degradation.[1][6]

Question 2: I am seeing a gradual loss of my compound in solution over a few days, even at 4°C. What is the likely cause?

A gradual loss of 4-Br-D-Phe at 4°C in a standard buffer (e.g., PBS, pH 7.4) is often due to two main culprits:

  • Microbial Growth: Standard buffers can be a breeding ground for microbes, which may metabolize the amino acid.

  • Oxidation: Dissolved oxygen in the buffer can lead to slow oxidation of the compound.

Quick Troubleshooting Steps:

  • Use Sterile Buffers: Always prepare buffers with sterile water and filter-sterilize the final solution (0.22 µm filter).

  • Work in a Clean Environment: Use a laminar flow hood or take appropriate sterile measures when preparing solutions.

  • Consider Degassing: For long-term storage, gently degassing the buffer before dissolving the compound can minimize oxidative risk.

  • Aliquot and Freeze: For storage longer than a few days, it is best practice to store the solution in single-use aliquots at -20°C or -80°C.[7]

Question 3: Which buffer system is optimal for storing 4-Br-D-Phe?

The optimal buffer depends on the intended downstream application. However, for general stability, a buffer with a pH between 5 and 7 is recommended.

  • Phosphate-Buffered Saline (PBS) at pH 7.0-7.4: Excellent for applications mimicking physiological conditions.

  • Citrate Buffer (pH 5-6): Slightly acidic conditions can enhance the stability of many amino acids.

  • Avoid Highly Alkaline Buffers (pH > 8): Basic conditions can increase the rate of certain degradation pathways for peptides and amino acids.[8]

Question 4: Can I repeatedly freeze and thaw my 4-Br-D-Phe stock solution?

It is strongly advised to avoid repeated freeze-thaw cycles.[7] This process can lead to the formation of ice crystals that may physically damage the compound and cause local concentration changes, potentially accelerating degradation. The most effective way to prevent this is to store the peptide or amino acid in single-use aliquots.

Part 2: In-Depth Troubleshooting & Degradation Analysis

If initial troubleshooting does not resolve your stability issues, a more systematic approach is required. This section provides a logical workflow for identifying the root cause of degradation.

Troubleshooting Flowchart

The following diagram outlines a systematic process for diagnosing stability problems with 4-Br-D-Phe.

G start Start: 4-Br-D-Phe Degradation Observed check_storage Review Storage Conditions: - Temperature? - Light Exposure? - Container? start->check_storage check_buffer Analyze Buffer Preparation: - pH verified? - Sterile? - Age of buffer? start->check_buffer improper_storage Result: Improper Storage Action: - Store at -20°C or -80°C - Protect from light - Use sealed polypropylene tubes check_storage->improper_storage Incorrect forced_degradation Conduct Forced Degradation Study (See Protocol Below) check_storage->forced_degradation Correct improper_buffer Result: Buffer Issue Action: - Remake buffer fresh - Verify pH with calibrated meter - Filter-sterilize (0.22 µm) check_buffer->improper_buffer Incorrect check_buffer->forced_degradation Correct analyze_hplc Analyze Degradants via HPLC-MS forced_degradation->analyze_hplc identify_pathway Identify Degradation Pathway: - Debromination? - Oxidation? - Other? analyze_hplc->identify_pathway debromination Result: Debromination (Loss of Br isotope pattern) Action: - Avoid reducing agents - Check for metal contamination identify_pathway->debromination Mass loss of ~79/81 Da oxidation Result: Oxidation (e.g., +16 Da mass shift) Action: - Use degassed buffers - Add antioxidants (use with caution) identify_pathway->oxidation Mass gain ph_issue Result: pH-Mediated Hydrolysis Action: - Optimize buffer pH for stability (Typically pH 5-7) identify_pathway->ph_issue Correlates with pH

Caption: Troubleshooting workflow for 4-Br-D-Phe degradation.

Forced degradation studies are a critical tool for understanding how a molecule behaves under stress.[1][2] These studies intentionally expose the compound to harsh conditions to predict potential degradation products and establish stability-indicating analytical methods.[1][9]

Potential Degradation Pathways

While this compound is generally stable, potential degradation can occur at the brominated phenyl ring. The primary theoretical pathways include:

  • Debromination: Reductive or photolytic cleavage of the carbon-bromine bond, resulting in the formation of D-phenylalanine. This would be observed in mass spectrometry by a mass loss corresponding to bromine.

  • Oxidation: The aromatic ring can be susceptible to oxidation, leading to hydroxylated species. This is more likely in the presence of trace metals or oxidizing agents.[2]

  • Hydrolysis: While the C-Br bond is robust, extreme pH and temperature could promote hydrolytic reactions.[4]

Part 3: Experimental Protocols & Data

This section provides a detailed protocol for conducting a stability study and a template for presenting the data.

Protocol: HPLC-Based Stability Assessment of this compound

This protocol outlines a systematic experiment to quantify the stability of 4-Br-D-Phe across various buffer conditions.

1. Materials & Reagents:

  • This compound (high purity, ≥99%)[10]

  • HPLC-grade water, acetonitrile, and formic acid

  • Buffer salts (e.g., sodium phosphate monobasic, sodium phosphate dibasic, citric acid, sodium borate)

  • Sterile polypropylene microcentrifuge tubes

  • Calibrated pH meter

  • HPLC system with UV detector[11][12] and a C18 column suitable for amino acid analysis[13]

2. Preparation of Solutions:

  • Stock Solution (10 mM): Accurately weigh and dissolve 4-Br-D-Phe in HPLC-grade water to create a 10 mM stock solution.

  • Buffer Preparation: Prepare a range of buffers (e.g., 50 mM concentration) at different pH values. A common set for a forced degradation study would be:

    • pH 3: Citrate Buffer

    • pH 5: Acetate Buffer

    • pH 7.4: Phosphate Buffer

    • pH 9: Borate Buffer

  • Working Solutions (1 mM): Dilute the 10 mM stock solution 1:10 into each of the prepared buffers to create 1 mM working solutions.

3. Experimental Workflow Diagram

G prep_stock Prepare 10 mM 4-Br-D-Phe Stock create_working Create 1 mM Working Solutions in Each Buffer prep_stock->create_working prep_buffers Prepare Buffers (pH 3, 5, 7.4, 9) prep_buffers->create_working aliquot Aliquot Samples for Each Time Point & Temp create_working->aliquot incubate Incubate at Different Temps (4°C, 25°C, 40°C) aliquot->incubate t0 T = 0 hr analyze Analyze via RP-HPLC (UV Detection at 210-220 nm) incubate->analyze t24 T = 24 hr t72 T = 72 hr t_final T = 1 week quantify Quantify Peak Area (% Remaining vs. T=0) analyze->quantify

Caption: Experimental workflow for a time-course stability study.

4. Incubation and Sampling:

  • For each buffer condition, create separate aliquots for each time point (e.g., 0, 24, 72, 168 hours).

  • Incubate the sets of aliquots at different temperatures (e.g., 4°C, 25°C, and an accelerated condition of 40°C).

  • At each designated time point, remove the corresponding aliquot and immediately freeze it at -80°C to halt any further degradation until analysis.

5. HPLC Analysis:

  • Method: Use a reverse-phase C18 column. A typical mobile phase would be a gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

  • Detection: Monitor the elution at a wavelength of approximately 210-220 nm, where the phenyl ring has strong absorbance.[12]

  • Quantification: For each sample, integrate the peak area of the intact 4-Br-D-Phe. The percentage of remaining compound at each time point is calculated relative to the peak area of the T=0 sample for that specific condition.

Data Presentation: Stability Summary Table

The results of the stability study should be summarized in a clear, tabular format. This allows for easy comparison across different conditions.

Table 1: Illustrative Stability Data for this compound (% Remaining)

Buffer pHStorage Temp.24 hours72 hours168 hours (1 week)
pH 3.0 4°C>99%99%98%
25°C98%96%94%
40°C95%90%82%
pH 5.0 4°C>99%>99%>99%
25°C>99%98%97%
40°C97%94%88%
pH 7.4 4°C>99%99%98%
25°C98%95%91%
40°C94%88%75%
pH 9.0 4°C99%97%95%
25°C96%91%84%
40°C89%78%60%

Note: The data in this table is illustrative and serves as a template. Actual results must be generated experimentally.

Interpretation of Results: Based on the illustrative data, 4-Br-D-Phe exhibits the highest stability at slightly acidic to neutral pH (5.0-7.4) and at lower temperatures. Stability decreases significantly under alkaline conditions (pH 9.0) and at elevated temperatures (40°C), which is a common trend for pharmaceutical compounds.[4]

References

  • Benchchem. (n.d.). A Comparative Guide to the Validation of Peptides Containing 4-Bromophenylalanine.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phenylalanine.
  • BioPharm International. (2019). Forced Degradation Studies for Biopharmaceuticals.
  • Chem-Impex. (n.d.). Boc-4-bromo-D-phenylalanine.
  • CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies.
  • Intertek. (n.d.). Protein Forced Degradation Studies.
  • Opentrons China. (n.d.). What are the storage conditions for protein purification BUFFER.
  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing.
  • Patel, S., Mehta, P. J., & Masi, H. A. (2023). LC-QTOF Characterization of Racemization and Deamidation Impurities in Cetrorelix Acetate: A Comprehensive Forced Degradation Study with In Silico Toxicity Assessment. International Journal of Peptide Research and Therapeutics.
  • ResearchGate. (n.d.). What is the Best Method to Preserve a Protein Without Losing Activity for SEC Analysis?.
  • Atherton, N. D., & Green, A. (1988). HPLC measurement of phenylalanine in plasma. Clinical Chemistry, 34(11), 2241–2244.
  • ResearchGate. (n.d.). HPLC chromatograms of phenylalanine (standard solutions) at different concentrations.
  • ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.

Sources

Technical Support Center: Storage and Stability of 4-Bromo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 4-Bromo-D-phenylalanine to prevent its degradation. Ensuring the stability and purity of this critical reagent is paramount for reproducible and accurate experimental outcomes.

Introduction

This compound is a non-proteinogenic amino acid widely used in peptide synthesis and as a building block in pharmaceutical development. The introduction of a bromine atom to the D-phenylalanine structure offers unique properties for researchers, but also introduces specific stability considerations. This guide will address common questions and troubleshooting scenarios to maintain the integrity of your this compound samples.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

For long-term storage, solid this compound should be stored at 0-8°C, and for extended periods, -20°C is recommended.[1] The compound should be kept in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light.[2]

Q2: How can I tell if my this compound has degraded?

Visual inspection is the first step. The compound should be a white to off-white powder. Any significant color change (e.g., yellowing or browning) may indicate degradation. For a definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) are necessary to check for the presence of impurities.

Q3: What are the likely degradation products of this compound?

The primary degradation pathways for halogenated aromatic compounds include dehalogenation, oxidation, and photodegradation.[2][3][4] Therefore, the most probable degradation products are D-phenylalanine (from the loss of bromine) and various hydroxylated or oxidized species of this compound.

Q4: Is this compound sensitive to light?

Yes, as with many aromatic compounds, prolonged exposure to light, particularly UV light, can induce photodegradation.[4][5] This can lead to the cleavage of the carbon-bromine bond. It is crucial to store the compound in an opaque container or in a dark environment.

Q5: Can I store this compound in solution?

Storing amino acids in solution is generally not recommended for long periods due to increased susceptibility to microbial growth and chemical degradation. If you must store it in solution for a short time, use a sterile buffer, aliquot it into single-use portions, and freeze at -20°C or below. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This section addresses specific issues that may arise during the storage and use of this compound.

Observed Issue Potential Cause Recommended Action
Discoloration (Yellowing/Browning) of Solid Compound Oxidation of the aromatic ring or amino group.Discard the reagent. This is a visible sign of significant degradation. To prevent this, ensure the container is tightly sealed and consider purging with an inert gas like argon or nitrogen before long-term storage.
Reduced Yield in Peptide Synthesis Degradation of the starting material, leading to a lower concentration of the active compound.Verify the purity of your this compound using the HPLC protocol provided below. If significant degradation is confirmed, use a fresh batch of the reagent.
Appearance of an Unexpected Peak in HPLC Analysis Presence of a degradation product, most commonly D-phenylalanine due to dehalogenation.Compare the retention time of the unexpected peak with a D-phenylalanine standard. If they match, your sample has undergone dehalogenation. Review your storage conditions, particularly exposure to light and heat.
Poor Solubility Compared to a New Batch Formation of insoluble degradation products or polymers.The compound may be too degraded for use. It is advisable to use a fresh, pure sample.

Visualizing Potential Degradation Pathways

The following diagram illustrates the primary potential degradation pathways of this compound under suboptimal storage conditions.

G Potential Degradation of this compound A This compound B D-Phenylalanine A->B Dehalogenation (Light, Heat, Reductive agents) C Hydroxylated Derivatives A->C Oxidation D Oxidized Products A->D Further Oxidation

Caption: Potential degradation pathways of this compound.

Experimental Protocols

Protocol 1: Quality Control of Stored this compound by RP-HPLC

This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.

Materials:

  • This compound sample

  • D-phenylalanine standard

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample Preparation:

    • Prepare a stock solution of your this compound sample at 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.

    • Prepare a standard solution of D-phenylalanine at 0.1 mg/mL in the same diluent.

  • HPLC Conditions:

    • Column: C18 reverse-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 220 nm

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-17 min: 90% B

      • 17-18 min: 90% to 10% B

      • 18-25 min: 10% B (equilibration)

  • Data Analysis:

    • Analyze the chromatogram of your this compound sample. The main peak should correspond to the intact compound.

    • Inject the D-phenylalanine standard to determine its retention time.

    • Compare the chromatograms to identify any peak in your sample that corresponds to D-phenylalanine, indicating dehalogenation.

    • Calculate the purity of your sample by dividing the peak area of this compound by the total peak area of all components.

Troubleshooting Workflow

The following flowchart provides a systematic approach to troubleshooting issues related to the stability of this compound.

G Troubleshooting Workflow start Start: Suspected Degradation visual Visual Inspection: Color Change? start->visual hplc Perform HPLC Analysis (Protocol 1) visual->hplc No discard Discard Compound and Review Storage visual->discard Yes compare Compare to Standard: Dehalogenation Product Present? hplc->compare purity Assess Purity: >95%? compare->purity No review Review Storage Conditions: Light/Heat Exposure? compare->review Yes good Compound is Suitable for Use purity->good Yes purity->discard No review->discard

Caption: A step-by-step workflow for troubleshooting this compound stability.

References

  • Pimviriyakul, P., Wongnate, T., Tinikul, R., & Chaiyen, P. (2020). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial Biotechnology, 13(1), 67–86. [Link]
  • Häggblom, M. M. (1992). Microbial breakdown of halogenated aromatic pesticides and related compounds. FEMS Microbiology Letters, 103(1), 29-72. [Link]
  • Hidalgo, F. J., & Zamora, R. (2019). Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides: New routes in the amino acid degradation pathways initiated by lipid oxidation products. Food Chemistry: X, 2, 100037. [Link]
  • Welch, K. D., Harrison, D. P., & Liu, H. W. (2018). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. Natural Product Reports, 35(8), 792-811. [Link]
  • Welch, C. J., Wu, N., Biba, M., Regalado, E. L., & Dolman, S. J. (2014). Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers.
  • PubChem. (n.d.). 4-Bromo-L-phenylalanine.
  • Al-Talla, Z. A., Al-Ghouti, M. A., & Al-Trawneh, M. N. (2020). Photodecomposition properties of brominated flame retardants (BFRs). Ecotoxicology and Environmental Safety, 195, 110272. [Link]
  • Maisano, F., Bevilacqua, M., Tieppo, M., & Misto, A. (2006). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Journal of Biomolecular Techniques: JBT, 17(2), 179. [Link]
  • Di Giamberardino, L., & Giamberardino, D. (2000). Determination of boronophenylalanine in biological samples using precolumn o-phthalaldehyde derivatization and reversed-phase high-performance liquid chromatography. Analytical Biochemistry, 284(2), 301-306. [Link]
  • Hroboňová, K., Lomenová, A., & Lehotay, J. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]
  • PubChem. (n.d.). 4-Bromophenylalanine.

Sources

Technical Support Center: Optimizing Protein Expression Vectors for Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Genetic Code Expansion

The ability to incorporate unnatural amino acids (Uaas) into proteins at specific sites offers a powerful tool for probing protein structure and function, engineering novel therapeutic proteins, and creating new biomaterials.[1] This technology, known as genetic code expansion, relies on the introduction of an "orthogonal" translation system (OTS) into a host organism, typically E. coli, yeast, or mammalian cells.[2][3][4] An OTS consists of a unique aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair that is engineered to be invisible to the host's native translational machinery.[1][2] This engineered pair hijacks a specific codon—most commonly the amber stop codon (UAG)—to direct the incorporation of a desired Uaa.[3][5]

While incredibly powerful, this technique requires careful optimization of the expression vector and experimental conditions to achieve high yield and fidelity. This guide is designed to serve as a comprehensive resource to navigate these challenges.

The Core Technology: Orthogonal Translation

The success of Uaa incorporation hinges on the principle of orthogonality. The engineered aaRS must exclusively charge its engineered tRNA with the Uaa, and not with any of the 20 canonical amino acids. Conversely, the host's native synthetases must not recognize the orthogonal tRNA.[1][6] This mutual non-reactivity ensures that the Uaa is incorporated only at the designated codon.

cluster_HostCell Host Cell Machinery cluster_OTS Orthogonal Translation System (OTS) Host_aaRS Host aaRS Host_tRNA Host tRNA Host_aaRS->Host_tRNA Charges Ortho_tRNA Orthogonal tRNA(CUA) Host_aaRS->Ortho_tRNA NO cross-reaction Ribosome Ribosome Host_tRNA->Ribosome Delivers AA Canonical_AA Canonical AAs Canonical_AA->Host_aaRS mRNA mRNA (AUG...) TAG_codon mRNA (...UAG...) Ortho_aaRS Orthogonal aaRS Ortho_aaRS->Host_tRNA NO cross-reaction Ortho_aaRS->Ortho_tRNA Charges Ortho_tRNA->Ribosome Delivers Uaa Uaa Unnatural AA (Uaa) Uaa->Ortho_aaRS Start Low/No Full-Length Protein Yield Check_Control Is the wild-type protein (no TAG codon) expressing well? Start->Check_Control Troubleshoot_Expression Troubleshoot general protein expression (promoter, codons, etc.) Check_Control->Troubleshoot_Expression No Check_OTS_Expression Verify expression of orthogonal aaRS and tRNA. Check_Control->Check_OTS_Expression Yes Optimize_OTS_Vector Optimize OTS vector: - Use stronger promoters - Increase plasmid copy number Check_OTS_Expression->Optimize_OTS_Vector No Check_Uaa_Uptake Is the Uaa soluble and taken up by the cells? Check_OTS_Expression->Check_Uaa_Uptake Yes Optimize_Uaa_Conc Optimize Uaa concentration (0.1 mM to 5 mM range). Test different solvents. Check_Uaa_Uptake->Optimize_Uaa_Conc No Check_aaRS_Activity Is the aaRS active and specific for the Uaa? Check_Uaa_Uptake->Check_aaRS_Activity Yes Evolve_aaRS Consider directed evolution of the aaRS for higher activity. Check_aaRS_Activity->Evolve_aaRS No Check_RF1_Competition Is RF1 competition the limiting factor? Check_aaRS_Activity->Check_RF1_Competition Yes Use_RF1_KO_Strain Use an RF1 knockout or genomically recoded E. coli strain. Check_RF1_Competition->Use_RF1_KO_Strain Yes Check_Context Analyze sequence context around the TAG codon. Check_RF1_Competition->Check_Context No Mutate_Context Mutate flanking nucleotides. (e.g., purine at +4 position). Check_Context->Mutate_Context Suboptimal

Fig 2. Decision tree for troubleshooting low protein yield.

Causality and Solutions:

  • Inefficient aaRS/tRNA Pair: The catalytic efficiency of the synthetase or the expression level of the tRNA may be insufficient. [3][7] * Solution: Subclone the aaRS and tRNA genes into vectors with different copy numbers or under promoters of varying strengths. Sometimes, expressing multiple copies of the tRNA gene can significantly boost yield. [8][9]* Competition with Release Factor 1 (RF1): In prokaryotes, RF1 terminates translation at UAG codons. Your orthogonal tRNA must outcompete RF1 for binding to the ribosome. [5] * Solution: Use an E. coli strain where the gene for RF1 has been knocked out or where all genomic UAG codons have been replaced with UAA (e.g., C321.ΔA). [10]This eliminates RF1 competition entirely.

  • Poor Uaa Solubility or Uptake: The Uaa must be soluble in the growth media and transported into the cell.

    • Solution: Test different concentrations of the Uaa (typically 1-2 mM). Ensure it is fully dissolved before adding to the culture. If uptake is an issue, co-expression of a specific transporter may be necessary.

  • Codon Context: The nucleotides immediately surrounding the UAG codon can influence suppression efficiency. [11] * Solution: Studies have shown that the nucleotide at the +4 position (immediately following the UAG codon) can have a significant effect. A purine (A or G) at this position is often favorable. [11]If possible, mutate the downstream codon to be more permissive.

Problem 2: High Levels of Wild-Type Protein (Mis-incorporation of a Canonical Amino Acid)

If you purify your protein and MS analysis shows a canonical amino acid (e.g., Gln, Tyr, Lys) at the target site instead of your Uaa, your orthogonal system is "leaky." This indicates a breakdown in orthogonality.

Causality and Solutions:

  • Orthogonal aaRS Charges a Canonical Amino Acid: The evolved aaRS may not be perfectly specific for the Uaa and might accept a structurally similar natural amino acid.

    • Solution: This requires re-evaluating the aaRS. Perform negative selection during the directed evolution process to remove variants that recognize any of the 20 canonical amino acids. [3][12]* Host Synthetase Charges the Orthogonal tRNA: An endogenous aaRS in the host may recognize and charge your orthogonal tRNA.

    • Solution: The choice of the initial aaRS/tRNA pair is crucial. Pairs from phylogenetically distant organisms (e.g., archaeal pairs like Methanocaldococcus jannaschii TyrRS/tRNA in E. coli) are chosen specifically to minimize this cross-reactivity. [1][3]If this is a persistent problem, a different orthogonal pair may be required.

  • Expression Without Uaa: Always run a negative control experiment where you express your protein in the absence of the Uaa. If you still get full-length protein, it confirms your system is leaky.

Problem 3: Cellular Toxicity or Slow Growth

The expression of foreign proteins, especially an entire new translation system, can impose a metabolic burden on the host cell. [10][13] Causality and Solutions:

  • Global Nonsense Suppression: If the orthogonal tRNA is highly efficient, it may lead to read-through of essential host genes that terminate with a UAG codon, causing toxicity. [10] * Solution: Use a genomically recoded host strain (like C321.ΔA) where UAG codons are absent from the genome. [10]Alternatively, fine-tune the expression level of the orthogonal tRNA using weaker promoters or lower copy number plasmids.

  • Toxicity of the Uaa: The unnatural amino acid itself or a metabolite could be toxic to the cells.

    • Solution: Perform a dose-response experiment to find the maximum concentration of Uaa the cells can tolerate without significant growth inhibition.

  • Overexpression of OTS Components: High-level expression of the aaRS and tRNA can divert cellular resources.

    • Solution: Modulate the expression levels. It's not always the case that more is better. A balance must be struck between having enough OTS components for efficient incorporation and minimizing the burden on the host.

Key Experimental Protocols

Protocol 1: Site-Directed Mutagenesis to Introduce the Amber Codon

This protocol describes the creation of a plasmid library where the amber codon (TAG) is randomly introduced into your gene of interest (GOI). [14][15]

  • Plasmid Preparation: Isolate high-quality plasmid DNA containing your GOI.

  • Mutagenesis PCR: Use a commercial site-directed mutagenesis kit (e.g., QuikChange) with primers designed to change a specific codon to TAG.

    • Forward Primer: 5' - [Flanking Sequence] - TAG - [Flanking Sequence] - 3'

    • Reverse Primer: 5' - [Reverse Complement] - 3'

  • PCR Amplification: Perform PCR according to the kit's instructions to amplify the new plasmid containing the mutation.

  • Template Digestion: Digest the parental (non-mutated) plasmid template with the DpnI enzyme, which specifically cleaves methylated DNA.

  • Transformation: Transform the DpnI-treated PCR product into competent E. coli cells.

  • Sequence Verification: Isolate plasmid DNA from several colonies and confirm the presence of the TAG codon and the integrity of the rest of the GOI by Sanger sequencing.

Protocol 2: Small-Scale Expression Trial and Western Blot Analysis
  • Transformation: Co-transform your expression plasmid (with the TAG codon) and the OTS plasmid into a suitable expression host (e.g., BL21(DE3)).

  • Inoculation: Inoculate 5 mL of LB media (with appropriate antibiotics) with a single colony. Grow overnight at 37°C.

  • Sub-culturing: Inoculate 10 mL of fresh media (with antibiotics) with 200 µL of the overnight culture. Grow at 37°C until the OD600 reaches 0.6-0.8.

  • Induction:

    • Test Culture: Add your protein expression inducer (e.g., IPTG) and the Uaa (e.g., to a final concentration of 1 mM).

    • Negative Control 1 (-Uaa): Add only the inducer.

    • Negative Control 2 (-Inducer): Add only the Uaa.

  • Expression: Grow the cultures for 4-6 hours at a reduced temperature (e.g., 25-30°C).

  • Harvesting and Lysis: Harvest 1 mL of cells by centrifugation. Resuspend the pellet in 100 µL of 1x SDS-PAGE loading buffer. Boil for 10 minutes.

  • Western Blot: Run 15 µL of each lysate on an SDS-PAGE gel. Transfer to a membrane and probe with an antibody against your protein of interest (or a purification tag).

    • Expected Result: A band corresponding to the full-length protein should appear only in the "+Inducer, +Uaa" lane. The "-Uaa" lane should show a lower molecular weight band corresponding to the truncated product.

References

  • Evolution of multiple, mutually orthogonal prolyl-tRNA synthetase/tRNA pairs for unnatural amino acid mutagenesis in Escherichia coli. (PNAS) [Link]
  • Experimental methods for scanning unnatural amino acid mutagenesis. (PMC) [Link]
  • Evolution of multiple, mutually orthogonal prolyl-tRNA synthetase/tRNA pairs for unnatural amino acid mutagenesis in Escherichia coli. (PubMed) [Link]
  • Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs. (PMC) [Link]
  • Fine-tuning Interaction between Aminoacyl-tRNA Synthetase and tRNA for Efficient Synthesis of Proteins Containing Unnatural Amino Acids.
  • Evolution of multiple, mutually orthogonal prolyl-tRNA synthetase/tRNA pairs for unnatural amino acid mutagenesis in Escherichia coli.
  • Experimental Methods for Scanning Unnatural Amino Acid Mutagenesis. (Jove) [Link]
  • Screening Unnatural Fluorescent Amino Acids for Incorporation into E. Coli Cellular Machinery. (ORKG Ask) [Link]
  • Crucial Optimization of Translational Components towards Efficient Incorporation of Unnatural Amino Acids into Proteins in Mammalian Cells. (PLOS One) [Link]
  • Crucial Optimization of Translational Components towards Efficient Incorporation of Unnatural Amino Acids into Proteins in Mammalian Cells.
  • Using E.Coli to Incorporate Fluorescent Unnatural Amino Acids into Proteins. (Valparaiso University) [Link]
  • Incorporation of Unnatural Amino Acids in Response to the AGG Codon. (Semantic Scholar) [Link]
  • Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement. (MDPI) [Link]
  • Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins. (PMC) [Link]
  • Site‐specific incorporation of an unnatural amino acid into proteins in mammalian cells. (Oxford Academic) [Link]
  • A Robust Platform for Unnatural Amino Acid Mutagenesis in E. coli Using the Bacterial Tryptophanyl-tRNA synthetase/tRNA pair. (PMC) [Link]
  • Genetic incorporation of unnatural amino acids into proteins in mammalian cells. (PubMed) [Link]
  • Improved amber and opal suppressor tRNAs for incorporation of unnatural amino acids in vivo. Part 2: Evaluating suppression efficiency. (NIH) [Link]
  • Noncanonical amino acid mutagenesis in response to recoding signal-enhanced quadruplet codons. (Oxford Academic) [Link]
  • Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. (NIH) [Link]
  • Optimization of Orthogonal Translation Systems Enhances Access to the Human Phosphoproteome. (EliScholar) [Link]
  • Incorporation of synthetic amino acids into proteins
  • System‐wide optimization of an orthogonal translation system with enhanced biological tolerance. (PMC) [Link]
  • Optimized incorporation of an unnatural fluorescent amino acid affords measurement of conformational dynamics governing high-fidelity DNA replic
  • Incorporation of non-canonical amino acids. (PMC) [Link]
  • In vitro incorporation of nonnatural amino acids into protein using tRNACys-derived opal, ochre, and amber suppressor tRNAs. (NIH) [Link]
  • Screening Unnatural Fluorescent Amino Acids for Incorporation into E. Coli Cellular Machinery.
  • System-wide optimization of an orthogonal translation system with enhanced biological tolerance. (PubMed) [Link]
  • Rational incorporation of any unnatural amino acid into proteins by machine learning on existing experimental proofs.
  • Unnatural/non-canonical amino acid incorporation by "genetic code expansion" inspired by pyrrolysine. (YouTube) [Link]
  • Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells. (Portland Press) [Link]
  • Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. (Oxford Academic) [Link]
  • In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool. (PubMed Central) [Link]
  • New Methods Enabling Efficient Incorporation of Unnatural Amino Acids in Yeast.
  • Expanding the chemistry of fluorescent protein biosensors through genetic incorporation of unnatural amino acids. (Molecular BioSystems - RSC Publishing) [Link]
  • Noncanonical amino acids as prophage inducers for protein regulation in bacteria-based delivery systems. (PMC) [Link]
  • Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems. (NIH) [Link]
  • In vivo incorporation of multiple unnatural amino acids through nonsense and frameshift suppression. (PNAS) [Link]
  • Advances in Biosynthesis of Non-canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. (Preprints.org) [Link]
  • Identification of permissive amber suppression sites for efficient non-canonical amino acid incorpor
  • Expanding the non-canonical amino acid toolbox for mammalian cells. (YouTube) [Link]

Sources

Technical Support Center: Best Practices for Handling and Storing 4-Bromo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-D-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of this valuable unnatural amino acid. Here, we will delve into the critical aspects of handling, storage, and troubleshooting to maintain the integrity of your experiments and ensure laboratory safety.

I. Core Concepts: Understanding this compound

This compound is a derivative of the essential amino acid phenylalanine, where a bromine atom is substituted at the fourth position of the phenyl ring.[1][2][3] This modification is instrumental in various biochemical and pharmaceutical applications, including peptide synthesis, drug design, and protein engineering.[1][4][5] The incorporation of this D-amino acid can notably enhance the stability of peptides against enzymatic degradation, a crucial attribute for therapeutic development.[6]

II. Safety First: Hazard Identification and Personal Protection

Proper handling of this compound is paramount to ensure the safety of laboratory personnel. The compound is classified with the following hazards:

  • Causes skin irritation.[7][8][9]

  • Causes serious eye irritation.[7][8][9]

  • May cause respiratory irritation.[7][8][9]

Personal Protective Equipment (PPE) Workflow

To mitigate these risks, a stringent adherence to the following PPE workflow is mandatory.

PPE_Workflow cluster_prep Preparation cluster_handling Handling this compound cluster_cleanup Post-Handling start Entering the Lab lab_coat Don Lab Coat start->lab_coat safety_glasses Wear Safety Goggles/ Face Shield gloves Wear Nitrile Gloves safety_glasses->gloves respirator Use in a Ventilated Hood/ Wear Respirator gloves->respirator wash_hands Wash Hands Thoroughly end Exit Lab wash_hands->end

Caption: Personal Protective Equipment (PPE) workflow for handling this compound.

III. Storage and Stability: Maintaining Compound Integrity

The stability of this compound is crucial for the reproducibility of experimental results. Improper storage can lead to degradation of the compound.

Storage Parameter Recommendation Rationale
Temperature 0-8°C for long-term storage.[1][4]Reduces the rate of potential degradation reactions.
Atmosphere Store in a tightly sealed container.[7][9][10]Protects from moisture and atmospheric contaminants.
Light Store in an opaque container or in the dark.[11]Prevents light-induced degradation.
Location Store in a dry, well-ventilated area.[7][10]Minimizes exposure to moisture and ensures proper ventilation in case of a leak.

Troubleshooting Common Storage Issues

Q: I noticed some discoloration in my stored this compound. What should I do?

A: Discoloration can be an indication of degradation. It is recommended to perform a quality control check, such as HPLC, to assess the purity of the compound before use. If significant degradation is observed, it is best to use a fresh batch for your experiments to ensure data integrity.

Q: My laboratory experiences high humidity. Are there extra precautions I should take?

A: Yes. In humid environments, it is crucial to store this compound in a desiccator to minimize moisture exposure. Always allow the container to reach room temperature before opening to prevent condensation from forming on the compound.[11][12]

IV. Experimental Workflow: From Weighing to Waste Disposal

A systematic approach to handling this compound during your experiments will minimize risks and ensure accurate results.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal weigh Weighing dissolve Dissolution weigh->dissolve reaction Reaction/Assay decontaminate Decontaminate Glassware waste Dispose of Waste decontaminate->waste

Caption: A typical experimental workflow involving this compound.

Step-by-Step Protocols

1. Weighing:

  • Perform in a chemical fume hood or a ventilated balance enclosure to avoid inhalation of the powder.[7][8]

  • Use appropriate anti-static weighing paper or boats.

  • Clean the balance and surrounding area immediately after use to prevent contamination.

2. Dissolution:

  • The solubility of this compound can vary depending on the solvent. It is advisable to consult the product's technical datasheet for specific solubility information.

  • For peptides containing this amino acid, sterile water or buffers are commonly used.[12] For more hydrophobic peptides, small amounts of DMSO may be necessary to aid dissolution.[12]

  • Always add the solvent to the solid slowly while mixing.

3. Waste Disposal:

  • Dispose of unused solid this compound and contaminated materials in a designated hazardous waste container.[8][9]

  • Liquid waste containing this compound should also be collected in a labeled hazardous waste container.

  • Follow your institution's and local regulations for chemical waste disposal.[13]

V. Troubleshooting Guide and FAQs

This section addresses specific issues that you may encounter during your experiments.

Solubility and Solution Stability

Q: My this compound is not dissolving in my aqueous buffer. What can I do?

A: If you are experiencing solubility issues, consider the following:

  • Check the pH of your buffer: The solubility of amino acids is often pH-dependent. Adjusting the pH may improve solubility.

  • Sonication: Gentle sonication can help to break up aggregates and enhance dissolution.[12]

  • Co-solvents: For peptides, adding a small amount of a water-miscible organic solvent like DMSO or DMF can significantly improve solubility.[12] It is recommended to first dissolve the peptide in a minimal amount of the organic solvent before adding the aqueous buffer.

Q: How long can I store solutions of this compound or peptides containing it?

A: It is highly recommended to prepare solutions fresh for each experiment. Peptide solutions, in particular, are prone to degradation and should be used immediately.[12] For short-term storage, solutions should be kept at 4°C for no more than a few days. For longer-term storage, aliquots should be flash-frozen in liquid nitrogen and stored at -80°C to minimize freeze-thaw cycles.[11]

Reactivity and Incompatibilities

Q: Are there any chemicals that are incompatible with this compound?

A: Yes, you should avoid strong oxidizing agents as they can react with the compound.[8][10] It is also good practice to avoid strong acids and bases unless they are part of a specific reaction protocol.

Accidental Spills and Exposure

Q: What should I do in case of an accidental spill of this compound powder?

A: In the event of a spill, follow these steps:

  • Evacuate the immediate area if the spill is large.

  • Wear appropriate PPE, including a respirator, gloves, and eye protection.

  • Carefully sweep up the spilled solid, avoiding the generation of dust.[7][14]

  • Place the collected material into a labeled container for hazardous waste disposal.

  • Clean the spill area with soap and water.

Q: What are the first aid measures in case of accidental exposure?

A:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[7][8] Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes.[7][9] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[7][9]

  • Ingestion: Rinse the mouth with water and seek immediate medical attention.[7][15] Do not induce vomiting.

VI. References

  • This compound SDS, 62561-74-4 Safety Data Sheets - ECHEMI. (n.d.). Retrieved from

  • 4-Bromo-L-phenylalanine - Synquest Labs. (n.d.). Retrieved from

  • Boc-4-bromo-D-phenylalanine methyl ester - AK Scientific, Inc. (n.d.). Retrieved from

  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 19). Retrieved from

  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Retrieved from

  • Comparative Stability Analysis: Enhancing Peptide Therapeutics with 4-Bromo-2-chloro-D-phenylalanine - Benchchem. (2025). Retrieved from

  • Boc-4-bromo-D-phenylalanine - Chem-Impex. (n.d.). Retrieved from

  • SAFETY DATA SHEET - TCI Chemicals. (2025, March 7). Retrieved from

  • Safety Data Sheet. (n.d.). Retrieved from

  • This compound - Chem-Impex. (n.d.). Retrieved from

  • 4-Bromo-L-phenylalanine | C9H10BrNO2 | CID 671214 - PubChem - NIH. (n.d.). Retrieved from

  • Handling and Storage of Peptides - FAQ | AAPPTEC. (n.d.). Retrieved from

  • 4-Bromo-DL-phenylalanine | 14091-15-7 | Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.). Retrieved from

  • 4-Bromo-DL-phenylalanine | 14091-15-7 - J&K Scientific LLC. (n.d.). Retrieved from

  • Amino Acid Standard - SAFETY DATA SHEET. (n.d.). Retrieved from

  • 4-Bromo-DL-phenylalanine, 99%, Thermo Scientific. (n.d.). Retrieved from

  • A Comparative Analysis of the Biological Activities of 3-Bromo-DL-phenylalanine and 4 - Benchchem. (2025). Retrieved from

  • (R)-2-amino-3-(4-bromophenyl)propionic acid - PubChem. (n.d.). Retrieved from

  • Chemical Storage and Handling Recommendations - NY.Gov. (2016, April 7). Retrieved from

  • Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). Retrieved from

  • Handling and Storage Instructions Standard Peptides - Thermo Fisher Scientific. (n.d.). Retrieved from

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Confirming 4-Bromo-D-phenylalanine Incorporation with Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of protein engineering and drug development, the site-specific incorporation of non-canonical amino acids (ncAAs) is a transformative tool. Introducing functionalities like the halogenated analog 4-Bromo-D-phenylalanine (4-Br-D-Phe) can enhance protein stability, create novel binding sites, or serve as a versatile chemical handle.[1][2] However, the success of these ambitious projects hinges on a crucial validation step: confirming that the ncAA has been incorporated with high fidelity.

This guide provides an in-depth, experience-driven comparison of analytical methods, focusing on why mass spectrometry (MS) has become the gold standard for this application. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring your validation workflow is both robust and self-validating.

The Unmistakable Signature: Bromine's Isotopic Pattern

The power of mass spectrometry in this context lies in a fundamental property of the bromine atom itself. Unlike many other elements, naturally occurring bromine is a near 1:1 mixture of two stable isotopes: ⁷⁹Br (50.5% abundance) and ⁸¹Br (49.5% abundance).[3][4]

This two-Dalton mass difference creates a highly characteristic "doublet" peak in a mass spectrum for any bromine-containing molecule. When a 4-Br-D-Phe residue is incorporated into a peptide, the entire peptide's isotopic distribution will exhibit this signature M/M+2 pattern, where the M peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br) are of nearly equal intensity.[5][6] This unique pattern is the cornerstone of our validation strategy, providing an unambiguous and easily identifiable marker for successful incorporation.

The Mass Spectrometry Validation Workflow

A successful validation experiment follows a logical progression from the expressed protein to definitive data. Each step is designed to isolate and analyze the peptides that will provide evidence of 4-Br-D-Phe incorporation.

Workflow_for_4-Br-D-Phe_Incorporation_Confirmation cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_interpretation Data Interpretation Components Expr 1. Protein Expression with 4-Br-D-Phe Puri 2. Protein Isolation & Purification Expr->Puri Isolate Target Protein Dige 3. Proteolytic Digestion (e.g., Trypsin) Puri->Dige Generate Peptides LCMS 4. LC-MS/MS Analysis Dige->LCMS Separate & Ionize Peptides Data 5. Data Interpretation LCMS->Data Acquire Spectra MS1 MS1 Survey: Identify Bromine Isotopic Pattern Data->MS1 MS2 MS/MS Sequencing: Pinpoint Incorporation Site Data->MS2

Caption: High-level workflow for confirming 4-Br-D-Phe incorporation.

Detailed Experimental Protocol: A Self-Validating System

This protocol details a standard bottom-up proteomics approach. The choice of trypsin as the protease is deliberate; its high cleavage specificity (C-terminal to lysine and arginine) generates a predictable set of peptides, which greatly simplifies the subsequent data analysis and database searching.[7]

Objective: To digest the purified protein containing putative 4-Br-D-Phe and analyze the resulting peptides by LC-MS/MS.

Materials:

  • Purified protein sample (10-50 µg)

  • Urea, 8 M

  • Dithiothreitol (DTT), 100 mM

  • Iodoacetamide (IAA), 500 mM

  • Ammonium Bicarbonate, 50 mM, pH 8.0

  • Trypsin, sequencing grade (e.g., Promega)

  • Formic acid, 0.1% (v/v) in HPLC-grade water (Solvent A)

  • Formic acid, 0.1% (v/v) in acetonitrile (Solvent B)

  • C18 desalting column/tip

Methodology:

  • Denaturation & Reduction:

    • Resuspend the protein in 25 µL of 8 M urea in 50 mM ammonium bicarbonate. Causality: Urea disrupts the protein's tertiary structure, ensuring all potential cleavage sites are accessible to trypsin.

    • Add DTT to a final concentration of 5 mM. Incubate for 30 minutes at 37°C. Causality: DTT reduces disulfide bonds, further linearizing the protein.

  • Alkylation:

    • Add IAA to a final concentration of 15 mM. Incubate for 30 minutes at room temperature in the dark. Causality: IAA alkylates the now-free cysteine residues, preventing them from reforming disulfide bonds. This is a critical, irreversible step.

  • Digestion:

    • Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M. Causality: High concentrations of urea inhibit trypsin activity; dilution is essential for efficient digestion.

    • Add trypsin at a 1:50 (enzyme:protein) mass ratio. Incubate overnight (16-18 hours) at 37°C.

  • Quenching & Desalting:

    • Acidify the reaction mixture with formic acid to a final concentration of 0.1% to quench the trypsin activity.

    • Desalt the peptide mixture using a C18 tip according to the manufacturer's protocol. This removes salts and detergents that interfere with mass spectrometry. Elute the peptides in 50-70% acetonitrile with 0.1% formic acid.

  • LC-MS/MS Analysis:

    • Dry the desalted peptides in a vacuum centrifuge and resuspend in Solvent A.

    • Inject the sample onto a reverse-phase LC column (e.g., C18) connected to an electrospray ionization (ESI) mass spectrometer.

    • Elute peptides using a gradient of Solvent B (e.g., 5-40% over 60 minutes).

    • Set the mass spectrometer to operate in a data-dependent acquisition (DDA) mode. This involves:

      • MS1 Scan: A full scan to detect all peptide precursor ions.

      • MS2 Scans: The instrument selects the most intense precursor ions from the MS1 scan for fragmentation (e.g., via collision-induced dissociation - CID), generating tandem mass spectra.[8]

Data Interpretation: Finding the Evidence

1. MS1 Level: The Isotopic Pattern Search

The first and most direct piece of evidence is found in the MS1 survey scans. A peptide that has incorporated a single 4-Br-D-Phe will exhibit a mass increase of 78.918 Da over its native counterpart (the mass of ⁷⁹Br minus the mass of ¹H). More importantly, its isotopic cluster will be defined by the characteristic 1:1 doublet.

Isotopic_Pattern_Comparison cluster_native Native Peptide (e.g., ...FYV...) cluster_bromo 4-Br-D-Phe Peptide (e.g., ...[Br-F]YV...) Native_M M Native_M1 M+1 Native_M2 M+2 label_native Typical Isotopic Cluster (Mainly ¹³C contributions) Bromo_M M (⁷⁹Br) Bromo_M1 M+1 Bromo_M2 M+2 (⁸¹Br) label_bromo Characteristic 1:1 Doublet (Signature of Bromine)

Sources

A Senior Application Scientist's Guide to Validating 4-Bromo-D-phenylalanine Incorporation in Proteins using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the site-specific incorporation of unnatural amino acids (UAAs) into proteins is a transformative tool.[1] This technique allows for the introduction of novel chemical functionalities, enabling precise control over protein structure and function for applications ranging from therapeutic development to fundamental biological studies.[1] Among the diverse UAAs, 4-Bromo-D-phenylalanine (4-Br-D-Phe) offers a unique halogenated handle for subsequent bioorthogonal reactions and serves as a heavy-atom probe for crystallographic studies. However, the successful incorporation of any UAA must be rigorously validated to ensure the fidelity of the engineered protein. This guide provides an in-depth comparison of analytical techniques for this purpose, with a primary focus on the robust capabilities of Nuclear Magnetic Resonance (NMR) spectroscopy.

The Challenge: Ensuring High-Fidelity UAA Incorporation

The primary method for site-specific UAA incorporation in living cells is through the expansion of the genetic code.[] This involves the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon, typically the amber stop codon (UAG), and inserts the desired UAA at that specific site during protein translation.[3] While powerful, this process is not always perfectly efficient and can be prone to competition from natural release factors, leading to truncated protein products, or misincorporation of natural amino acids. Therefore, robust analytical methods are essential to confirm the presence and correct placement of the UAA.

Comparative Analysis of Validation Methodologies

Several techniques can be employed to validate the incorporation of 4-Br-D-Phe. Each method offers distinct advantages and limitations in terms of sensitivity, structural information, and experimental overhead.

Method Principle Strengths Weaknesses
NMR Spectroscopy Detects the unique magnetic environment of atomic nuclei.- Provides atomic-level structural information. - Can confirm incorporation and assess local conformational changes. - Non-destructive.[4]- Lower sensitivity requires higher sample concentrations.[4] - Primarily suitable for smaller proteins (<30-40 kDa).[5] - Can be technically complex.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.- High sensitivity and accuracy in mass determination.[6][7] - Can identify the presence and location of the UAA through peptide mapping.[8] - Suitable for proteins of all sizes.- Provides no information on protein folding or conformation. - Destructive technique.
Western Blotting Uses antibodies to detect specific proteins.- Widely accessible and relatively simple to perform. - Can confirm the expression of the full-length protein.[9][10]- Indirect detection method. - Does not directly confirm UAA incorporation. - Relies on the availability of a specific antibody.
X-ray Crystallography Determines the 3D structure of a molecule from its crystalline form.- Provides high-resolution, detailed structural information.[5] - The heavy bromine atom can aid in phasing.- Requires well-diffracting crystals, which can be challenging to obtain.[5] - Provides a static picture of the protein structure.[11]

As the table illustrates, while mass spectrometry is a powerful tool for confirming the covalent modification, NMR spectroscopy offers the unique advantage of providing direct evidence of incorporation and insights into the structural integrity of the protein in its native-like solution state.[11][12]

The Power of NMR: A Deeper Dive

NMR spectroscopy is exquisitely sensitive to the local chemical environment of each atom in a molecule.[12] The incorporation of 4-Br-D-Phe introduces unique NMR-active nuclei and perturbs the chemical shifts of neighboring residues, providing a clear and unambiguous signature of its presence.

The Unique NMR Signature of this compound

The aromatic ring protons of phenylalanine typically resonate in the 7.2-7.4 ppm range in a ¹H NMR spectrum.[13][14][15] The introduction of a bromine atom at the para position of the phenyl ring in 4-Br-D-Phe creates a distinct splitting pattern and chemical shift perturbation for the remaining aromatic protons. This provides a direct and readily identifiable marker in a simple 1D ¹H NMR spectrum, assuming the protein is small enough and the UAA is in a region with minimal spectral overlap.

However, for most proteins, 1D spectra are too crowded for unambiguous assignments.[16] This is where the power of two-dimensional (2D) NMR, specifically the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, becomes indispensable.[17][18]

The Gold Standard: 2D ¹H-¹⁵N HSQC for Validation

The ¹H-¹⁵N HSQC experiment is a cornerstone of protein NMR.[17][18] It generates a spectrum with a peak for each backbone amide proton and its directly bonded nitrogen atom, effectively creating a unique "fingerprint" of the protein.[17] Each amino acid residue (except proline) contributes one peak to this spectrum, and the position of each peak is highly sensitive to the local protein structure.[19]

Experimental Workflow for ¹H-¹⁵N HSQC Validation

The following diagram illustrates the key stages in validating 4-Br-D-Phe incorporation using ¹H-¹⁵N HSQC.

G cluster_0 Protein Expression & Purification cluster_1 NMR Sample Preparation & Data Acquisition cluster_2 Spectral Analysis & Validation A Co-transform E. coli with plasmids for target protein (with UAG codon) and orthogonal tRNA/synthetase pair B Grow cells in minimal media supplemented with ¹⁵NH₄Cl and this compound A->B C Induce protein expression B->C D Purify the ¹⁵N-labeled protein containing 4-Br-D-Phe C->D E Prepare a concentrated (~0.1-1 mM) protein sample in a suitable NMR buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O) D->E F Acquire 2D ¹H-¹⁵N HSQC spectrum on a high-field NMR spectrometer (e.g., 600 MHz or higher) E->F G Process the NMR data and visualize the ¹H-¹⁵N HSQC spectrum F->G H Compare the spectrum to a reference spectrum of the wild-type protein (if available) G->H I Identify chemical shift perturbations (CSPs) around the incorporation site H->I J Confirm the presence of a new peak corresponding to the 4-Br-D-Phe residue (if backbone assignment is known) I->J

Caption: Workflow for ¹H-¹⁵N HSQC validation of 4-Br-D-Phe incorporation.

Interpreting the ¹H-¹⁵N HSQC Spectrum

The successful incorporation of 4-Br-D-Phe will manifest in the ¹H-¹⁵N HSQC spectrum in several key ways:

  • Overall Spectral Dispersion: A well-dispersed spectrum, where peaks are spread out across the chemical shift range, is a strong indicator of a properly folded protein.[19] This provides initial confidence that the UAA has not disrupted the overall protein structure.

  • Chemical Shift Perturbations (CSPs): The introduction of the bulky and electron-withdrawing bromine atom will alter the local magnetic environment. This will cause the peaks of residues near the incorporation site to shift their positions in the spectrum compared to a wild-type control. Mapping these CSPs onto the protein structure can pinpoint the location of the UAA.

  • Appearance of a New Peak: If the backbone resonances of the protein have been previously assigned, the peak corresponding to the amino acid that was replaced by 4-Br-D-Phe will disappear, and a new peak for the incorporated UAA will appear at a different chemical shift.

The following diagram illustrates the logical flow of interpreting the NMR data for validation.

G Start Acquire ¹H-¹⁵N HSQC Spectrum WellFolded Is the spectrum well-dispersed? Start->WellFolded CompareWT Compare to Wild-Type Spectrum WellFolded->CompareWT Yes Failure Incorporation Unsuccessful or Protein Misfolded WellFolded->Failure No CSPs Are there localized Chemical Shift Perturbations? CompareWT->CSPs AssignmentKnown Is backbone assignment known? CSPs->AssignmentKnown Yes Inconclusive Incorporation likely, but not definitively proven without assignment CSPs->Inconclusive No NewPeak Identify new peak for 4-Br-D-Phe and disappearance of original peak AssignmentKnown->NewPeak Yes AssignmentKnown->Inconclusive No Success Successful Incorporation Validated NewPeak->Success

Caption: Decision tree for validating 4-Br-D-Phe incorporation via ¹H-¹⁵N HSQC.

Detailed Experimental Protocol: ¹⁵N-Labeling and ¹H-¹⁵N HSQC Acquisition

This protocol provides a generalized framework. Specific details may need to be optimized for your protein of interest.

1. Protein Expression and ¹⁵N-Labeling a. Co-transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with two plasmids: one containing your gene of interest with an in-frame amber (TAG) codon at the desired incorporation site, and a second plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for 4-Br-D-Phe (e.g., a pEVOL-based plasmid).[3] b. Grow a starter culture overnight at 37°C in LB medium with appropriate antibiotics. c. Inoculate a larger volume of M9 minimal medium, where the sole nitrogen source is ¹⁵NH₄Cl, with the starter culture. Supplement the medium with this compound (typically 1-2 mM). d. Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8. e. Induce the expression of the synthetase (e.g., with L-arabinose) and the target protein (e.g., with IPTG). f. Continue to grow the culture at a reduced temperature (e.g., 18-25°C) overnight. g. Harvest the cells by centrifugation and purify the ¹⁵N-labeled, 4-Br-D-Phe-containing protein using standard chromatographic techniques.

2. NMR Sample Preparation a. Concentrate the purified protein to a final concentration of 0.1 - 1.0 mM. b. Exchange the protein into a suitable NMR buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 6.5) containing 90% H₂O and 10% D₂O. The D₂O provides a lock signal for the NMR spectrometer. c. Transfer the sample (~500 µL) into a high-quality NMR tube.

3. NMR Data Acquisition a. The following parameters are typical for a standard ¹H-¹⁵N HSQC experiment on a 600 MHz spectrometer.[20] i. Pulse Program: A sensitivity-enhanced HSQC with gradients for water suppression (e.g., hsqcetf3gpsi on a Bruker spectrometer). ii. Temperature: 298 K (25°C). iii. Spectral Width: ~16 ppm in the ¹H dimension and ~35 ppm in the ¹⁵N dimension. iv. Acquisition Time: ~100-150 ms in the direct (¹H) dimension and ~20-40 ms in the indirect (¹⁵N) dimension. v. Number of Scans: 16-64 scans per increment, depending on sample concentration. vi. Recycle Delay: 1.0-1.5 seconds. b. The total experiment time can range from a few hours to overnight.

Conclusion: The Definitive Validation

While methods like mass spectrometry and western blotting provide valuable, complementary information, NMR spectroscopy, particularly the 2D ¹H-¹⁵N HSQC experiment, stands out as the most definitive method for validating the successful site-specific incorporation of this compound. It not only confirms the presence of the UAA but also provides crucial insights into the structural integrity of the final protein product. For any research program that relies on the precise engineering of proteins with unnatural amino acids, mastering this NMR-based validation is not just a recommendation—it is a necessity for ensuring the scientific rigor and reproducibility of your results.

References

  • Mtoz Biolabs. Advantages and Disadvantages of Protein Structure Determination Methods.
  • UCLA. Expression of recombinant proteins containing unnatural amino acids in E. coli and spin labeling with K1 and T1.
  • Pujato, M., et al. An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media. Journal of Biomolecular NMR. 2011.
  • Wang, L., et al. Site-Specific Incorporation of a 19F-Amino Acid into Proteins as an NMR Probe for Characterizing Protein Structure and Reactivity. Journal of the American Chemical Society. 2003.
  • Li, J., et al. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. Methods in Molecular Biology. 2021.
  • Shi, L., et al. NMR-Based Methods for Protein Analysis. Analytical Chemistry. 2021.
  • ResearchGate. Detection of unnatural amino acid incorporation by Western blot and fluorescence imaging.
  • Quora. Besides resolution, what are the advantages and disadvantages of using X-ray crystallography over NMR to determine protein structure?.
  • Sharma, P., et al. Reprogramming natural proteins using unnatural amino acids. RSC Advances. 2021.
  • AZoOptics. Advantages and Limitations of Nuclear Magnetic Resonance Spectroscopy.
  • Conduct Science. A Brief on The NMR Spectroscopy of Proteins.
  • ResearchGate. Site-Specific Incorporation of Unnatural Amino Acids as Probes for Protein Conformational Changes.
  • Drienovská, I., et al. Residue-Specific Incorporation of Noncanonical Amino Acids in Auxotrophic Hosts: Quo Vadis?. Chemical Reviews. 2021.
  • Mobli, M., et al. Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance. 2023.
  • Young, T.S., et al. In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy. Protein Science. 2010.
  • RéNaFoBiS. The N HSQC: a convenient and rapid NMR tool to rapidly characterize the protein structure or protein-ligand interactions.
  • ResearchGate. Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0000159).
  • Pintacuda, G., et al. Fast Structure-Based Assignment of 15N HSQC Spectra of Selectively 15N-Labeled Paramagnetic Proteins. Journal of the American Chemical Society. 2004.
  • Gahloth, D., et al. Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint. The FEBS Journal. 2020.
  • Uttamapinant, C., et al. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells. Scientific Reports. 2018.
  • Iowa State University Biological NMR Facility. 1H-15N HSQC.
  • Váradi, A., et al. Real-time pure shift 15N HSQC of proteins: a real improvement in resolution and sensitivity. Journal of Biomolecular NMR. 2013.
  • Hu, K., et al. NMR profiling of biomolecules at natural abundance using 2D 1H–15N and 1H–13C multiplicity-separated (MS) HSQC spectra. Journal of Biomolecular NMR. 2017.
  • Sid-Otmane, C., et al. Comparison of different mass spectrometry techniques in the measurement of L-[ring-13C6]phenylalanine incorporation into mixed muscle proteins. Rapid Communications in Mass Spectrometry. 2013.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0246528).
  • Van der Wal, E., et al. Insights into Protein Dynamics from 15N-1H HSQC. Magnetic Resonance. 2021.
  • Protein NMR. 1H-15N HSQC.
  • BMRB. L-Phenylalanine at BMRB.
  • Fisher, A.J., et al. Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine. Journal of Inherited Metabolic Disease. 2022.
  • Chemistry LibreTexts. 6.1: 2D NMR Spectroscopy - Enhanced Spectral Resolution and Protein Backbone Conformation Reporters.
  • Steves, F., et al. Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry. ACS Catalysis. 2022.
  • SpectraBase. 4-Bromo-dl-phenylalanine - Optional[13C NMR] - Chemical Shifts - SpectraBase.
  • Kim, B., et al. Determination of phenylalanine in human serum by isotope dilution liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry. 2006.
  • Sid-Otmane, C., et al. Comparison of different mass spectrometry techniques in the measurement of L-[ring-(13)C6]phenylalanine incorporation into mixed muscle proteins. Rapid Communications in Mass Spectrometry. 2013.

Sources

A Head-to-Head Battle for Peptide Longevity: 4-Bromo-D-phenylalanine vs. 4-Chloro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Enhancing Peptide Stability for Advanced Therapeutic Development

In the quest for more robust and effective peptide therapeutics, the incorporation of unnatural amino acids is a cornerstone strategy to overcome the intrinsic limitations of native peptides, primarily their rapid enzymatic degradation. Among the arsenal of synthetic building blocks, halogenated D-phenylalanine derivatives have emerged as powerful tools to enhance peptide stability and modulate biological activity. This guide provides a comprehensive comparison of two prominent candidates: 4-Bromo-D-phenylalanine (4-Br-D-Phe) and 4-Chloro-D-phenylalanine (4-Cl-D-Phe), offering researchers, scientists, and drug development professionals a data-driven framework for selecting the optimal analog for their specific application.

The primary obstacle in the clinical translation of many promising peptides is their short in vivo half-life, a direct consequence of their susceptibility to proteolytic enzymes.[1] The introduction of D-amino acids is a well-established method to confer resistance to proteases, which are stereospecific for L-amino acids.[2][3] By incorporating a D-amino acid, the peptide backbone becomes a poor substrate for these enzymes, significantly extending its circulation time.[4] Halogenation of the phenyl ring of D-phenylalanine further amplifies this stabilizing effect through steric hindrance and altered electronic properties, which can interfere with the precise molecular recognition required for enzymatic cleavage.[5][6]

The Halogen Advantage: A Comparative Analysis of Steric Hindrance and Electronic Effects

The choice between a bromo or a chloro substituent at the para position of the D-phenylalanine ring is not merely an arbitrary selection. The distinct physicochemical properties of bromine and chlorine atoms impart subtle yet significant differences in how they influence peptide stability and function.

Steric Hindrance: The van der Waals radius of bromine (1.85 Å) is larger than that of chlorine (1.75 Å). This seemingly small difference can translate into a more pronounced steric shield around the adjacent peptide bonds. This increased bulk of the bromo-substituent can more effectively block the access of proteolytic enzymes to the cleavage site, thus providing superior protection against degradation.

Electronic Effects: Both chlorine and bromine are electron-withdrawing groups. This electronic perturbation can influence the local conformation of the peptide and its interaction with proteases. While both halogens exert an inductive effect, their impact on the aromatic ring's electronic distribution can differ, potentially leading to nuanced effects on receptor binding and overall biological activity.[7]

The following diagram illustrates the fundamental principle of enhanced proteolytic resistance through the incorporation of halogenated D-amino acids.

G cluster_0 Standard Peptide (L-amino acid) cluster_1 Modified Peptide (Halogenated D-amino acid) Protease Protease Peptide_Chain_L ---L-Phe--- Protease->Peptide_Chain_L Recognizes & Binds Cleavage_Site_L Cleavage Site Degraded_Fragments_L Degraded Fragments Peptide_Chain_L->Degraded_Fragments_L Cleavage Protease_Blocked Protease_Blocked Peptide_Chain_D ---4-X-D-Phe--- (X=Br, Cl) Protease_Blocked->Peptide_Chain_D Binding Hindered No_Cleavage Inhibited Cleavage Stable_Peptide Stable Peptide Peptide_Chain_D->Stable_Peptide No Cleavage

Caption: Mechanism of protease inhibition by halogenated D-amino acid incorporation.

Performance Showdown: Proteolytic Stability and Beyond

While direct, side-by-side comparative studies of peptides containing 4-Br-D-Phe versus 4-Cl-D-Phe are not extensively published, we can extrapolate from existing data on similar modifications to construct a performance comparison. The following table presents hypothetical yet illustrative data based on the known principles of steric hindrance and the general effects of D-amino acid incorporation.[4]

Parameter Peptide with L-Phenylalanine Peptide with 4-Cl-D-Phenylalanine Peptide with 4-Br-D-Phenylalanine Rationale for Difference
Serum Half-life (t½) ~10 minutes> 12 hours> 18 hoursIncreased steric hindrance from Br provides superior protection against proteases compared to Cl.
Degradation by Trypsin (2h) >95%< 15%< 10%Both D-amino acids prevent recognition, with the bulkier Br-D-Phe offering slightly better resistance.
Degradation by Chymotrypsin (2h) >98%< 20%< 15%Chymotrypsin prefers aromatic residues, but the D-configuration and halogen bulk significantly inhibit cleavage.
Receptor Binding Affinity (Kd) BaselineMay be slightly alteredMay be slightly alteredHalogen substitution can influence electronic interactions within the receptor binding pocket.[8]

Note: The above data is illustrative and the actual performance will be sequence-dependent. Experimental validation is crucial.

Experimental Protocols for Comparative Analysis

To rigorously evaluate the impact of 4-Br-D-Phe and 4-Cl-D-Phe on peptide stability, the following experimental workflows are recommended.

Experimental Workflow: A Step-by-Step Approach

The following diagram outlines the key stages in a typical workflow for comparing the stability of a native peptide with its halogenated D-amino acid-modified counterparts.

G Start Start Peptide_Synthesis Peptide Synthesis (Native, 4-Cl-D-Phe, 4-Br-D-Phe) Start->Peptide_Synthesis Purification Purification (HPLC) Peptide_Synthesis->Purification Characterization Characterization (Mass Spec) Purification->Characterization Stability_Assays Stability Assays Characterization->Stability_Assays Serum_Stability Serum Stability Assay Stability_Assays->Serum_Stability In Vitro Protease_Stability Protease Stability Assay (Trypsin, Chymotrypsin) Stability_Assays->Protease_Stability Specific Enzymes Data_Analysis Data Analysis (LC-MS) Serum_Stability->Data_Analysis Protease_Stability->Data_Analysis Receptor_Binding Receptor Binding Assay Data_Analysis->Receptor_Binding Conclusion Conclusion Receptor_Binding->Conclusion

Caption: Experimental workflow for comparative peptide stability analysis.

Detailed Protocol 1: Serum Stability Assay

This protocol assesses the stability of peptides in the presence of the complex mixture of proteases found in serum.

  • Preparation of Peptide Solutions: Prepare stock solutions of the native peptide, 4-Cl-D-Phe peptide, and 4-Br-D-Phe peptide in a suitable buffer (e.g., PBS) at a concentration of 1 mg/mL.

  • Incubation with Serum: Mix each peptide solution with fresh human or rat serum to a final peptide concentration of 100 µg/mL.

  • Time-Course Sampling: Incubate the mixtures at 37°C. At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately quench the enzymatic activity in the collected aliquots by adding an equal volume of 10% trichloroacetic acid (TCA) to precipitate the serum proteins.

  • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant containing the peptide.

  • LC-MS Analysis: Analyze the supernatant using liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact peptide remaining at each time point.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the half-life (t½) of each peptide in serum.

Detailed Protocol 2: Protease Stability Assay

This protocol evaluates the stability of peptides against specific proteases like trypsin and chymotrypsin.

  • Enzyme and Peptide Solutions: Prepare stock solutions of trypsin and chymotrypsin in their respective recommended buffers. Prepare stock solutions of the native and modified peptides in the same buffers.

  • Reaction Initiation: Initiate the degradation reaction by adding the protease to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).

  • Incubation and Sampling: Incubate the reaction mixtures at 37°C. Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching: Stop the reaction in each aliquot by adding a protease inhibitor or by acidifying the solution (e.g., with formic acid).

  • LC-MS Analysis: Quantify the remaining intact peptide in each sample using LC-MS.

  • Data Analysis: Calculate the percentage of peptide degradation over time for each peptide and protease combination.

Conclusion and Future Perspectives

The incorporation of this compound and 4-Chloro-D-phenylalanine represents a potent strategy for enhancing the proteolytic stability of therapeutic peptides. Based on the principles of steric hindrance, this compound is predicted to offer a slight advantage in stability over its chloro- counterpart due to the larger atomic radius of bromine. However, the optimal choice will ultimately depend on the specific peptide sequence and its therapeutic target, as halogen substitution can also influence receptor binding affinity and other pharmacological properties.[9]

The experimental protocols detailed in this guide provide a robust framework for a head-to-head comparison, enabling researchers to make informed, data-driven decisions in the design and optimization of next-generation peptide therapeutics with improved pharmacokinetic profiles and enhanced clinical potential.

References

  • Al-Ghadban, S., et al. (2021). Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments.
  • Li, Y., et al. (2021). Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. Molecules, 26(15), 4583.
  • LifeTein. (n.d.). Peptide Degradation: Prevention Methods.
  • Miao, Y., et al. (2014). Introduction of D-phenylalanine enhanced the receptor binding affinities of gonadotropin-releasing hormone peptides. Bioorganic & Medicinal Chemistry Letters, 24(3), 725-730.
  • Platt, D. M., & Kurth, M. J. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. The Journal of Organic Chemistry, 65(18), 5649-5655.
  • American Chemical Society. (n.d.). Synthesis of pure p-chlorophenyl-L-alanine form L-phenylalanine. Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). Molecular formulae of the peptides used in this study. The natural....
  • Cooper, B. M., et al. (2022). Quantifying and controlling the proteolytic degradation of cell adhesion peptides.
  • Torres-García, C., et al. (2012). Solid-phase synthesis of phenylalanine containing peptides using a traceless triazene linker. The Journal of Organic Chemistry, 77(21), 9852-9858.
  • Brieflands. (n.d.). Synthesis of Novel Peptides Using Unusual Amino Acids.
  • National Institutes of Health. (n.d.). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis.
  • Zhang, L., & An, Z. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(12), 1467-1482.
  • Al-Sanea, M. M., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 964-985.
  • National Institutes of Health. (n.d.). Feature selection enhances peptide binding predictions for TCR-specific interactions.
  • Seebach, D., et al. (2005). The proteolytic stability of'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chemistry & Biodiversity, 2(5), 591-632.
  • National Institutes of Health. (n.d.). Feature Selection Enhances Peptide Binding Predictions for TCR-Specific Interactions.
  • Ceballos, J., et al. (2015). New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues.
  • Kim, J., et al. (2021). Origin of Proteolytic Stability of Peptide-Brush Polymers as Globular Proteomimetics. Journal of the American Chemical Society, 143(50), 22449-22459.
  • Nie, Y., et al. (2020).
  • ResearchGate. (n.d.). Evaluation of peptide stabilities in the presence of proteinase K or trypsin....
  • Scribd. (n.d.). Proteolytic Stability Peptides.
  • American Heart Association. (n.d.). Neuroprotective Action of Halogenated Derivatives of L-Phenylalanine. Stroke.
  • PubMed. (n.d.). Neuroprotective action of halogenated derivatives of L-phenylalanine.
  • National Institutes of Health. (n.d.). A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties.
  • ResearchGate. (n.d.). The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization.
  • National Institutes of Health. (n.d.). Design of protein-binding peptides with controlled binding affinity: the case of SARS-CoV-2 receptor binding domain and angiotensin-converting enzyme 2 derived peptides.
  • National Institutes of Health. (n.d.). Identification of peptide binding sites within BSA using rapid, laser-induced covalent cross-linking combined with high-performance mass spectrometry.
  • MDPI. (n.d.). Branched Multimeric Peptides as Affinity Reagents for the Detection of α-Klotho Protein.
  • bioRxiv. (n.d.). Quantifying and controlling the proteolytic degradation of cell adhesion peptides.
  • National Institutes of Health. (n.d.). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1).
  • National Institutes of Health. (n.d.). The Structural Basis of Peptide Binding at Class A G Protein-Coupled Receptors.
  • WebMD. (n.d.). Phenylalanine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews.
  • National Institutes of Health. (n.d.). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes.
  • iHerb. (n.d.). Phenylalanine: Health Benefits, Mood, Side Effects | Wellness Hub.

Sources

A Comparative Guide to Validating Protein Structure After 4-Bromo-D-phenylalanine Incorporation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of unnatural amino acids (UAAs) into proteins represents a powerful tool for elucidating biological mechanisms and engineering novel therapeutics. Among these, 4-Bromo-D-phenylalanine (4-Br-D-Phe) offers a unique combination of a heavy atom for crystallographic phasing and a D-amino acid backbone that can confer resistance to proteolysis, a critical attribute for therapeutic peptides and proteins. However, the successful incorporation of this non-canonical amino acid necessitates rigorous validation to ensure both its presence at the desired location and the structural integrity of the modified protein. This guide provides a comprehensive comparison of the primary analytical techniques for this purpose: Mass Spectrometry, X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD), complete with supporting experimental insights and protocols.

The Imperative of Structural Validation

The introduction of a bulky, hydrophobic, and stereochemically distinct residue like 4-Br-D-Phe can potentially perturb the delicate balance of forces that govern protein folding and stability. An L-to-D amino acid substitution, for instance, can be significantly destabilizing, particularly within the context of a well-defined secondary structure like an α-helix or a β-sheet[1][2][3]. Therefore, a multi-faceted analytical approach is crucial to not only confirm the incorporation of 4-Br-D-Phe but also to meticulously characterize any resulting structural alterations.

Comparative Analysis of Validation Techniques

The selection of an appropriate validation technique is contingent on the specific research question, the desired level of structural detail, sample availability, and instrumentation. Each method offers a unique window into the modified protein's properties.

FeatureMass Spectrometry (MS)X-ray CrystallographyNMR SpectroscopyCircular Dichroism (CD)
Primary Information Molecular weight confirmation, sequence verification, and localization of incorporation.High-resolution 3D atomic structure.3D structure and dynamics in solution, residue-specific environmental changes.Secondary structure content and conformational folding.
Sensitivity High (femtomole to picomole).Moderate (requires well-ordered crystals).Low (micromole to millimole).Moderate (microgram quantities).
Throughput High.Low.Low.High.
Key Strengths Rapid, highly sensitive, and provides unambiguous confirmation of incorporation.Provides the most detailed structural information. The bromine atom can aid in phasing.Provides information on protein dynamics and conformational changes in a solution state.Rapid assessment of overall folding and secondary structure perturbations.
Limitations Provides limited information on higher-order structure.Crystallization can be a major bottleneck. The structure is a static snapshot in a crystalline state.Requires larger amounts of pure sample and can be time-consuming for larger proteins.Provides low-resolution structural information.

In-Depth Methodologies and Experimental Protocols

Mass Spectrometry: The First Line of Validation

Mass spectrometry is the initial and most crucial step to confirm the successful incorporation of 4-Br-D-Phe. The presence of bromine, with its characteristic isotopic pattern (79Br and 81Br in nearly equal abundance), provides an unmistakable signature.

Experimental Workflow: LC-MS/MS for 4-Br-D-Phe Confirmation

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis protein Protein with 4-Br-D-Phe digest Tryptic Digestion protein->digest peptides Peptide Mixture digest->peptides lc Reverse-Phase LC Separation peptides->lc ms1 MS1 Scan (Precursor Ion Detection) lc->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2 Scan (Fragment Ion Detection) cid->ms2 database Database Search (with 4-Br-D-Phe modification) ms2->database validation Manual Spectra Validation database->validation cluster_0 Crystallization cluster_1 Data Collection & Processing cluster_2 Structure Determination & Refinement protein Purified Protein with 4-Br-D-Phe screening Crystallization Screening protein->screening optimization Optimization of Crystal Growth screening->optimization crystal Protein Crystal optimization->crystal xray X-ray Diffraction crystal->xray diffraction Diffraction Pattern xray->diffraction processing Data Processing & Scaling diffraction->processing phasing Phasing (SAD/MAD with Bromine) processing->phasing model Model Building phasing->model refinement Refinement model->refinement structure 3D Protein Structure refinement->structure cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis & Structure Calculation protein Isotopically Labeled Protein (15N, 13C) with 4-Br-D-Phe nmr Multidimensional NMR Experiments (e.g., HSQC, NOESY) protein->nmr assignment Resonance Assignment nmr->assignment restraints Distance & Angle Restraints assignment->restraints calculation Structure Calculation restraints->calculation ensemble Structural Ensemble calculation->ensemble cluster_0 Sample Preparation cluster_1 CD Measurement cluster_2 Data Analysis protein Purified Protein with 4-Br-D-Phe buffer CD-compatible Buffer protein->buffer spectrometer CD Spectropolarimeter buffer->spectrometer scan Wavelength Scan (Far-UV) spectrometer->scan spectrum CD Spectrum scan->spectrum deconvolution Secondary Structure Estimation spectrum->deconvolution comparison Comparison with Wild-Type deconvolution->comparison

Sources

A Senior Application Scientist's Guide to Assessing the Bioactivity of Peptides with 4-Bromo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide therapeutic design. Among these, 4-Bromo-D-phenylalanine (4-Br-D-Phe) stands out as a powerful tool for enhancing peptide stability, modulating receptor affinity, and fine-tuning pharmacokinetic profiles.[1] This guide provides an in-depth comparison of methodologies to assess the bioactivity of peptides containing 4-Br-D-Phe, offering a framework for rigorous evaluation against native or alternative analogs.

The introduction of a bromine atom onto the phenyl ring of D-phenylalanine brings about significant physicochemical changes.[2] These include increased hydrophobicity, altered electronic properties, and steric bulk, which can profoundly influence a peptide's three-dimensional structure and its interaction with biological targets.[3][4] Furthermore, the D-configuration inherently provides resistance to enzymatic degradation by common proteases, a critical factor in improving a peptide's in vivo half-life.[1][]

This guide will navigate the essential experimental workflows required to quantify these effects, explaining the causality behind protocol choices and emphasizing the inclusion of self-validating systems for trustworthy and reproducible data.

The Strategic Framework for Bioactivity Assessment

A comprehensive evaluation of a 4-Br-D-Phe-modified peptide requires a multi-faceted approach. The goal is not merely to measure a single parameter but to build a holistic understanding of how this specific modification impacts the peptide's overall biological profile compared to a control, such as the native L-phenylalanine-containing peptide or a peptide with a different halogen modification (e.g., 4-Chloro-D-phenylalanine).

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Workflow for comparative bioactivity assessment of modified peptides.

Part 1: Quantifying Target Engagement — Binding Affinity Assays

The first critical question is whether the modification affects the peptide's ability to bind its intended biological target. Surface Plasmon Resonance (SPR) is a gold-standard, label-free technology for this purpose, providing real-time kinetics (association and dissociation rates) and affinity (K D ) data.

Experimental Protocol: Surface Plasmon Resonance (SPR)

Principle: SPR measures changes in the refractive index at the surface of a sensor chip. A ligand (e.g., the target receptor or protein) is immobilized on the chip, and the peptide (analyte) is flowed over the surface. The binding event causes a measurable change in the refractive index, which is proportional to the mass accumulating on the surface.

Methodology:

  • Chip Preparation and Ligand Immobilization:

    • Select a sensor chip appropriate for the target protein (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified target protein at a low concentration (e.g., 10-50 µg/mL) in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5). The goal is to achieve a low immobilization density to avoid mass transport limitations.

    • Deactivate any remaining active esters with a 1 M ethanolamine-HCl solution.

  • Analyte Injection and Kinetic Analysis:

    • Prepare a dilution series of the native peptide and the 4-Br-D-Phe analog in running buffer (e.g., HBS-EP+). Concentrations should span at least two orders of magnitude around the expected K D (e.g., 0.1 nM to 1 µM).

    • Inject each concentration over the ligand-immobilized surface and a reference flow cell (for subtracting bulk refractive index changes).

    • Allow for a sufficient association time to approach equilibrium, followed by a dissociation phase where only running buffer is injected.

    • Between cycles, regenerate the chip surface with a mild solution (e.g., 10 mM glycine-HCl, pH 2.5) to remove bound analyte without denaturing the ligand.

  • Data Analysis:

    • Double-reference the raw data by subtracting the signal from the reference flow cell and the signal from a "zero-concentration" (blank) injection.

    • Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (k a ), dissociation rate constant (k d ), and the equilibrium dissociation constant (K D = k d /k a ).

Trustworthiness through Controls:

  • Negative Control Peptide: A scrambled sequence or unrelated peptide should be run to ensure binding is specific.

  • Reference Flow Cell: An activated/deactivated flow cell without immobilized ligand is essential for correcting non-specific binding and bulk effects.

  • Concentration Validation: The concentration of peptide stocks must be accurately determined, for instance, by amino acid analysis, to ensure the reliability of the kinetic data.[6]

Data Presentation: Comparative Binding Kinetics

Peptide Variantk a (1/Ms)k d (1/s)K D (nM)
Native Peptide (L-Phe)1.5 x 10^53.0 x 10^-320.0
4-Br-D-Phe Analog2.1 x 10^51.5 x 10^-40.7
4-Cl-D-Phe Analog1.8 x 10^58.0 x 10^-44.4

This hypothetical data illustrates a scenario where the 4-bromo modification significantly slows the dissociation rate, resulting in a much higher affinity (lower K D ).

Part 2: Assessing Functional Consequences — Cell-Based Assays

High affinity does not always equate to desired biological function (e.g., agonist vs. antagonist activity). Cell-based assays are crucial for determining the functional outcome of target engagement. The choice of assay depends on the target class. For a G-protein coupled receptor (GPCR), a second messenger assay is appropriate.

Experimental Protocol: cAMP Second Messenger Assay for a G s -Coupled GPCR

Principle: This assay measures the intracellular accumulation of cyclic AMP (cAMP), a second messenger produced upon the activation of G s -coupled GPCRs. An increase in cAMP indicates agonist activity, while the blockage of a known agonist's effect indicates antagonist activity.

Methodology:

  • Cell Culture and Plating:

    • Use a cell line stably expressing the target GPCR (e.g., HEK293 or CHO cells).

    • Plate the cells in a 96-well or 384-well plate and grow to 80-90% confluency.

  • Agonist Mode Assay:

    • Wash the cells with assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

    • Add increasing concentrations of the test peptides (native and 4-Br-D-Phe analog). Include a known potent agonist as a positive control.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Antagonist Mode Assay:

    • Pre-incubate the cells with increasing concentrations of the test peptides for 15-30 minutes.

    • Add a fixed concentration of a known agonist (typically its EC 80 value) to all wells.

    • Incubate for a further 30 minutes at 37°C.

  • cAMP Detection:

    • Lyse the cells and measure intracellular cAMP levels using a commercial kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis:

    • For agonist mode, plot the response versus the log of peptide concentration and fit to a four-parameter logistic equation to determine the EC 50 (potency) and E max (efficacy).

    • For antagonist mode, plot the inhibition of the agonist response versus the log of peptide concentration to determine the IC 50 . This can be converted to a functional equilibrium constant (K b ) using the Cheng-Prusoff equation.

dot graph G { layout=dot; rankdir=LR; node [shape=circle, style=filled, fontname="Arial", fontsize=10, fixedsize=true, width=1.2]; edge [fontname="Arial", fontsize=9];

} enddot Caption: Agonist action of a peptide on a Gs-coupled GPCR signaling pathway.

Part 3: Evaluating In Vivo Potential — Proteolytic Stability

A key rationale for using D-amino acids is to enhance resistance to proteolysis.[1] A simple yet effective way to compare the stability of the 4-Br-D-Phe analog to its native L-amino acid counterpart is through an in vitro degradation assay using serum or tissue homogenates.

Experimental Protocol: Serum Stability Assay

Principle: The peptide is incubated in serum, and aliquots are taken at various time points. The amount of intact peptide remaining is quantified by HPLC-MS, allowing for the determination of its half-life.

Methodology:

  • Incubation:

    • Prepare solutions of the native and 4-Br-D-Phe peptides at a known concentration (e.g., 100 µM).

    • Add the peptide solution to fresh mouse or human serum at a 1:9 ratio (final peptide concentration 10 µM) and incubate at 37°C.

    • At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), take an aliquot of the serum-peptide mixture.

  • Sample Quenching and Processing:

    • Immediately quench the enzymatic reaction by adding the aliquot to a solution that precipitates proteins, such as acetonitrile with 0.1% trifluoroacetic acid (TFA).

    • Vortex vigorously and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant, containing the peptide and its fragments, to a new tube for analysis.

  • Quantification:

    • Analyze the samples using a validated LC-MS/MS method.[7] Monitor the parent mass of the intact peptide.

    • Create a standard curve of the peptide in quenched serum to accurately quantify the amount remaining at each time point.

  • Data Analysis:

    • Plot the percentage of intact peptide remaining versus time.

    • Fit the data to a one-phase exponential decay model to calculate the half-life (t 1/2 ) of the peptide.

Data Presentation: Comparative Proteolytic Stability

Peptide VariantHalf-life (t 1/2 ) in Human Serum (hours)
Native Peptide (L-Phe)0.5
4-Br-D-Phe Analog> 24

This hypothetical data shows the dramatic improvement in stability conferred by the D-amino acid substitution.

Conclusion: Synthesizing a Complete Profile

The decision to incorporate this compound into a peptide therapeutic is a strategic one, aimed at rationally improving its drug-like properties.[8] A rigorous and objective assessment, as outlined in this guide, is essential to validate these improvements. By systematically comparing the modified peptide against its native counterpart in assays for binding, function, and stability, researchers can build a comprehensive structure-activity relationship (SAR) profile. This data-driven approach, grounded in robust and well-controlled experimental design, is fundamental to identifying lead candidates with a truly superior therapeutic potential. The International Council for Harmonisation (ICH) Q6B guidelines provide a key reference for the evaluation of peptide drugs regarding bioactivity, purity, and stability.[9]

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Role of D-4-Bromophenylalanine in Peptide Design.
  • BenchChem (2025). 4-Fluoro-phenylalanine Peptide Analogs: A Comparative Analysis of Biological Activity.
  • BenchChem (2025). Navigating Biocompatibility: A Comparative Guide to Halogenated Phenylalanine Analogs for In Vivo Research.
  • Lalatsa, A., et al. (2012). Bioactive Peptides: An Understanding from Current Screening Methodology. MDPI.
  • Owens, R. A., et al. (2019). Analysis of the proteolysis of bioactive peptides using a peptidomics approach. Nature Protocols.
  • Fair, P., et al. (2017). Evaluating protocols and analytical methods for peptide adsorption experiments. Biointerphases.
  • Napolitano, A., et al. (2020). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports.
  • De Zan, M., et al. (2023). Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. Pharmaceuticals.
  • Bertolani, M., et al. (2020). Molecular formulae of the peptides used in this study. ResearchGate.
  • D'Andrea, L. D., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules.
  • National Center for Biotechnology Information (n.d.). 4-Bromo-L-phenylalanine. PubChem.
  • Al-Salami, H., et al. (2023). Exploring the Potential of Bioactive Peptides: From Natural Sources to Therapeutics. Pharmaceutics.

Sources

A Comparative Guide to the L- and D-Isomers of 4-Bromophenylalanine: Unraveling Stereospecific Effects on Serotonin Synthesis and Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Chirality in Phenylalanine Analogs

4-Bromophenylalanine, a synthetic halogenated derivative of the essential amino acid phenylalanine, serves as a valuable tool in biochemical research and as a building block for novel therapeutics, particularly in the realm of neurological disorders.[1] The introduction of a bromine atom to the phenyl ring significantly alters the molecule's electronic and steric properties, influencing its biological activity.[1] Crucially, like most amino acids, 4-Bromophenylalanine exists as two stereoisomers, or enantiomers: L-4-Bromophenylalanine and D-4-Bromophenylalanine. While possessing identical chemical formulas, the spatial arrangement of their atoms differs, leading to distinct interactions with the chiral environment of biological systems, such as enzyme active sites and receptors.[2]

This guide provides a comprehensive comparison of the anticipated effects of L- versus D-4-Bromophenylalanine, focusing on their impact on serotonin synthesis and their metabolic fates. In the absence of direct comparative studies in the public domain, this analysis synthesizes information from research on closely related analogs and fundamental principles of stereochemistry in pharmacology to provide a robust, inferred comparison. We will also present detailed experimental protocols to empower researchers to validate these hypotheses and fill the existing knowledge gap.

The Serotonin Synthesis Pathway: A Key Target

Serotonin (5-hydroxytryptamine, 5-HT) is a critical neurotransmitter involved in regulating mood, appetite, and numerous other physiological processes.[3] Its synthesis is initiated by the enzyme tryptophan hydroxylase (TPH), which catalyzes the rate-limiting step: the hydroxylation of L-tryptophan to 5-hydroxytryptophan (5-HTP).[4][5] Subsequently, aromatic L-amino acid decarboxylase (AADC) converts 5-HTP to serotonin.[6] Phenylalanine and its analogs can act as competitive inhibitors of TPH, thereby modulating serotonin synthesis.[1][7]

Serotonin Synthesis Pathway cluster_0 Serotonin Synthesis L-Tryptophan L-Tryptophan 5-Hydroxytryptophan 5-Hydroxytryptophan L-Tryptophan->5-Hydroxytryptophan Tryptophan Hydroxylase (TPH) (Rate-Limiting Step) Serotonin (5-HT) Serotonin (5-HT) 5-Hydroxytryptophan->Serotonin (5-HT) Aromatic L-amino acid Decarboxylase (AADC) Inferred TPH Inhibition cluster_0 TPH Active Site TPH TPH L-Tryptophan L-Tryptophan L-Tryptophan->TPH Binds (Substrate) L-4-Bromophenylalanine L-4-Bromophenylalanine L-4-Bromophenylalanine->TPH Binds (Inhibitor) D-4-Bromophenylalanine D-4-Bromophenylalanine D-4-Bromophenylalanine->TPH Weak/No Binding

Caption: Inferred differential binding of isomers to the TPH active site.

Anticipated Divergent Metabolic Fates

The stereochemistry of 4-Bromophenylalanine is also expected to dictate its metabolic pathway.

  • L-4-Bromophenylalanine: As an L-amino acid analog, it is likely to be recognized by the cellular machinery that processes natural amino acids. This could include incorporation into proteins (though this may lead to dysfunctional proteins) or catabolism through pathways similar to those for phenylalanine and tyrosine. [3][5]The primary route of degradation for phenylalanine and tyrosine involves a series of enzymatic reactions initiated by phenylalanine hydroxylase and tyrosine aminotransferase. [5]

  • D-4-Bromophenylalanine: D-amino acids in mammals are primarily metabolized by the enzyme D-amino acid oxidase (DAAO), a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids. [6][8][9]DAAO exhibits broad substrate specificity for neutral D-amino acids and is expected to act on D-4-Bromophenylalanine. [8]The resulting α-keto acid can then enter other metabolic pathways.

Inferred Metabolic Fates cluster_L L-4-Bromophenylalanine Metabolism cluster_D D-4-Bromophenylalanine Metabolism L-4-BPA L-4-BPA Protein Synthesis Protein Synthesis L-4-BPA->Protein Synthesis Incorporation? Catabolic Pathways Catabolic Pathways L-4-BPA->Catabolic Pathways Degradation D-4-BPA D-4-BPA α-keto-4-bromophenylpropionate α-keto-4-bromophenylpropionate D-4-BPA->α-keto-4-bromophenylpropionate D-amino acid oxidase (DAAO)

Caption: Postulated primary metabolic pathways for L- and D-4-Bromophenylalanine.

Summary of Comparative Effects

FeatureL-4-BromophenylalanineD-4-Bromophenylalanine
Primary Target Tryptophan Hydroxylase (TPH)D-amino acid oxidase (DAAO)
Effect on TPH Competitive inhibitor (inferred)Weak or no inhibition (inferred)
Impact on Serotonin Synthesis Decrease (inferred)Minimal to no direct effect (inferred)
Primary Metabolic Enzyme Enzymes of L-amino acid metabolismD-amino acid oxidase (DAAO)
Potential Biological Role Tool for studying serotonin depletionBuilding block for enzyme-resistant peptides

Experimental Protocols for Direct Comparison

In Vitro Tryptophan Hydroxylase (TPH) Inhibition Assay

This assay will determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of each isomer for TPH.

Materials:

  • Recombinant TPH enzyme

  • L-Tryptophan (substrate)

  • Tetrahydrobiopterin (BH4) (cofactor)

  • L-4-Bromophenylalanine

  • D-4-Bromophenylalanine

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, containing 0.1 mg/mL catalase and 10 µM ferrous ammonium sulfate)

  • HPLC system with fluorescence detection

Procedure:

  • Enzyme Reaction: Prepare a series of reaction mixtures in a 96-well plate. Each well should contain the assay buffer, a fixed concentration of TPH, a fixed concentration of L-tryptophan (typically at or near the Km), and a range of concentrations of either L- or D-4-Bromophenylalanine.

  • Initiation: Initiate the reaction by adding the cofactor, BH4.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 20 minutes).

  • Termination: Stop the reaction by adding a quenching solution (e.g., perchloric acid).

  • Quantification of 5-HTP: Centrifuge the plate to pellet precipitated protein. Analyze the supernatant using HPLC with fluorescence detection to quantify the amount of 5-hydroxytryptophan (5-HTP) produced.

  • Data Analysis: Plot the rate of 5-HTP formation as a function of the inhibitor concentration. Fit the data to a suitable model to determine the IC50 value for each isomer. Further kinetic experiments varying the substrate concentration can be performed to determine the Ki and the mechanism of inhibition (e.g., competitive, non-competitive). [1][2]

In Vivo Assessment of Serotonin Depletion in an Animal Model

This experiment will evaluate the in vivo effects of each isomer on brain serotonin levels.

Materials:

  • Laboratory animals (e.g., male Sprague-Dawley rats)

  • L-4-Bromophenylalanine

  • D-4-Bromophenylalanine

  • Vehicle control (e.g., saline)

  • Brain microdialysis equipment [10][11]* HPLC system with electrochemical or mass spectrometry detection for serotonin and its metabolite, 5-HIAA [12] Procedure:

  • Animal Preparation: Acclimate animals to the experimental conditions. Surgically implant microdialysis guide cannulae into the desired brain region (e.g., striatum or hippocampus). Allow for a recovery period.

  • Drug Administration: Divide the animals into three groups: vehicle control, L-4-Bromophenylalanine, and D-4-Bromophenylalanine. Administer the compounds systemically (e.g., intraperitoneal injection) at a predetermined dose.

  • Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula and perfuse with artificial cerebrospinal fluid. Collect dialysate samples at regular intervals (e.g., every 20 minutes) before and after drug administration.

  • Neurotransmitter Analysis: Analyze the dialysate samples for serotonin and 5-HIAA concentrations using a sensitive HPLC method. [12]5. Data Analysis: Compare the changes in extracellular serotonin and 5-HIAA levels over time between the different treatment groups.

Chiral HPLC Method for Pharmacokinetic Analysis

This method will allow for the separation and quantification of the L- and D-isomers of 4-Bromophenylalanine and their potential metabolites in biological samples (e.g., plasma, brain tissue).

Materials:

  • HPLC system with UV or mass spectrometry detection

  • Chiral stationary phase (CSP) column (e.g., a Pirkle-type column or a macrocyclic glycopeptide-based column) [13][14]* Mobile phase (e.g., a mixture of hexane, ethanol, and a chiral selector, to be optimized)

  • L-4-Bromophenylalanine and D-4-Bromophenylalanine standards

Procedure:

  • Method Development: Develop a chiral HPLC method capable of baseline-separating the L- and D-enantiomers of 4-Bromophenylalanine. This will involve screening different chiral columns and optimizing the mobile phase composition. [13][14]2. Sample Preparation: Collect biological samples (e.g., blood, brain tissue) at various time points after administration of either the L- or D-isomer. Process the samples to extract the analytes (e.g., protein precipitation followed by solid-phase extraction).

  • Quantification: Analyze the extracted samples using the developed chiral HPLC method. Quantify the concentrations of the parent isomer and any potential metabolites by comparing their peak areas to those of known standards.

  • Pharmacokinetic Analysis: Plot the concentration-time profiles for each isomer and its metabolites to determine key pharmacokinetic parameters such as half-life, clearance, and volume of distribution.

Conclusion

While direct experimental evidence is currently lacking, a comprehensive analysis based on the principles of stereochemistry and data from related compounds strongly suggests that the L- and D-isomers of 4-Bromophenylalanine will exhibit significantly different biological effects. L-4-Bromophenylalanine is predicted to be a more potent inhibitor of tryptophan hydroxylase, leading to a reduction in serotonin synthesis. In contrast, D-4-Bromophenylalanine is likely to be a poor TPH inhibitor and will primarily be metabolized by D-amino acid oxidase. The detailed experimental protocols provided in this guide offer a clear path for researchers to empirically validate these hypotheses, thereby providing crucial data for the rational design of future therapeutics and research tools based on these intriguing phenylalanine analogs.

References

  • Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity. PubMed Central. (2020-03-18).
  • A Comparative Analysis of the Biological Activities of 3-Bromo-DL-phenylalanine and 4. Benchchem.
  • What are L- and D- Amino Acids?. JPT Peptide Technologies.
  • A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). TSI Journals.
  • Inhibition of tryptophan hydroxylase by dopamine and the precursor amino acids. PubMed.
  • Phenylalanine hydroxylase contributes to serotonin synthesis in mice. PubMed Central. (2021-05-16).
  • Serotonin and dopamine synthesis in phenylketonuria. PubMed.
  • Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes r
  • Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis. PMC.
  • D-Amino acid oxidase: New findings.
  • Assays of D-Amino Acid Oxidase Activity. PMC - PubMed Central - NIH.
  • Human D-Amino Acid Oxidase: Structure, Function, and Regul
  • Modulating D-amino acid oxidase (DAAO) substrate specificity through facilitated solvent access. PMC - NIH. (2018-06-15).
  • Cerebral serotonin regulation by phenylalanine analogues and during hyperphenylalaninemia. PubMed.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023-08-22).
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
  • Chiral HPLC Separ
  • Catabolism of Phenylalanine and Tyrosine and Their Metabolic Disorders (Phenylketonuria, Albinism, Alkaptonuria, Tyrosinemia). Pharmaguideline.
  • Mechanisms of Tryptophan and Tyrosine Hydroxylase. PMC - NIH. (2013-02-26).
  • Impairing of Serotonin Synthesis by P-Chlorphenylanine Prevents the Forgetting of Contextual Memory After Reminder and the Protein Synthesis Inhibition. PubMed Central.
  • Insights into the Catalytic Mechanisms of Phenylalanine and Tryptophan Hydroxylase from Kinetic Isotope Effects on Aromatic Hydroxyl
  • Blood phenylalanine reduction corrects CNS dopamine and serotonin deficiencies and partially improves behavioral performance in adult phenylketonuric mice. PubMed Central.
  • The inhibition of tryptophan hydroxylase, not protein synthesis, reduces the brain trapping of alpha-methyl-L-tryptophan: an autoradiographic study. PubMed.
  • Metabolism of Phenylalanine and Tyrosine : Phenylketonuria (PKU), Alkaptonuria and Tyrosinemia. YouTube. (2023-11-19).
  • Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI.
  • Effects of p-chlorophenylalanine-induced depletion of brain serotonin on retrieval of appetitive and aversive memories. PubMed.
  • Overview of Brain Microdialysis. PMC - PubMed Central - NIH.
  • Aromatic L-amino acid decarboxylase: a neglected and misunderstood enzyme. PubMed.
  • Inhibition of Tryptophan Hydroxylases and Monoamine Oxidase-A by the Proton Pump Inhibitor, Omeprazole—In Vitro and In Vivo Investig
  • 4-Bromo-L-phenylalanine | C9H10BrNO2 | CID 671214. PubChem - NIH.
  • Aromatic L-amino acid decarboxylase deficiency: clinical features, diagnosis, and treatment of a new inborn error of neurotransmitter amine synthesis. PubMed.
  • HIGH PERFORMANCE LIQUID CHROMATOGRAPHY CHIRAL SEPARATION OF D,L-PHENYLALANINE AND D,L-TRYPTOPHAN WITH QUATERNARY MOBILE PHASE MI. Department of Physical Chemistry.
  • The effects of DL-p-chlorophenylalanine and DL-alpha-methyl-p-tyrosine on the brain catecholamine, serotonin and free amino acid contents in r
  • Blood phenylalanine reduction corrects CNS dopamine and serotonin deficiencies and partially improves behavioral performance in adult phenylketonuric mice. PubMed.
  • Phenylalanine and Tyrosine Metabolism | P
  • The metabolism and de-bromin
  • Phenylalanine Metabolism: Phenylketonuria. Basic Neurochemistry - NCBI Bookshelf - NIH.
  • Journal of Agricultural and Food Chemistry.
  • A Retrospective Case Series Analysis of the Relationship Between Phenylalanine: Tyrosine Ratio and Cerebral Glucose Metabolism in Classical Phenylketonuria and Hyperphenylalaninemia. Frontiers.

Sources

A Senior Scientist's Guide to Quantifying 4-Bromo-D-phenylalanine Incorporation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug developers leveraging unnatural amino acid (UAA) incorporation, the precise quantification of 4-Bromo-D-phenylalanine (4-Br-D-Phe) is not merely a validation step—it is a critical determinant of a molecule's structural integrity, functional efficacy, and therapeutic potential. The bromine atom offers a unique bioorthogonal handle and a heavy atom for crystallographic studies, but its successful incorporation must be rigorously verified.[1][2] This guide provides an in-depth comparison of the primary analytical techniques for this purpose, grounded in field-proven insights to ensure your experimental choices are both strategic and sound.

The Analytical Imperative: Why Quantify Incorporation?

The site-specific incorporation of UAAs like 4-Br-D-Phe is achieved by engineering the cellular translational machinery, often by repurposing a nonsense (e.g., amber/UAG) stop codon.[3][4] However, this process is imperfect. Competition with the host cell's release factors can lead to truncated protein products, and mis-acylation of the engineered tRNA can result in the incorporation of natural amino acids.[1][5] Therefore, accurate quantification is essential to:

  • Confirm Fidelity: Ensure that 4-Br-D-Phe, and not a natural amino acid, is present at the target site.

  • Determine Efficiency: Calculate the percentage of full-length protein that successfully incorporates the UAA.

  • Ensure Stoichiometry: For applications like antibody-drug conjugates (ADCs), precise stoichiometric control is paramount.

  • Validate Structural Studies: In X-ray crystallography, the presence of the heavy bromine atom is a prerequisite for phasing using single-wavelength anomalous dispersion (SAD).[6]

Core Analytical Techniques: A Comparative Overview

The two most powerful and widely adopted techniques for quantifying 4-Br-D-Phe incorporation are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). Each offers a distinct balance of sensitivity, specificity, and operational complexity.

Parameter LC-MS/MS (Targeted Proteomics) HPLC-UV (Amino Acid Analysis)
Principle Separation of peptides by LC, followed by mass-based identification and fragmentation (MS/MS) for sequence confirmation and quantification.Separation of free amino acids by LC after total protein hydrolysis, followed by quantification based on UV absorbance.
Sensitivity Very High (low ng/mL to pg/mL).[7]Moderate (low µM range).[8]
Specificity Extremely High; can distinguish isobaric interferences.Good, but susceptible to co-eluting species.
Sample Prep More complex: Protein digestion, peptide cleanup.[9]Simpler: Total acid hydrolysis, potential derivatization.[10]
Throughput High, especially with modern autosamplers.Moderate to High.
Cost High initial instrument cost.Lower initial instrument cost.
Key Advantage Unparalleled sensitivity and specificity; provides sequence context.[11][12]Robust, widely available, and cost-effective for routine analysis.[13]

Deep Dive 1: LC-MS/MS for Ultimate Precision

For applications demanding the highest degree of sensitivity and certainty, LC-MS/MS is the gold standard. The typical workflow involves a "bottom-up" proteomics approach where the protein is digested into smaller peptides, which are then analyzed.

The Causality Behind the LC-MS/MS Workflow

The power of this method lies in its ability to confirm not just the presence of 4-Br-D-Phe, but its location within a specific peptide. This is achieved through Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), where the mass spectrometer is programmed to isolate a specific peptide precursor ion (the parent mass) and then detect specific fragment ions generated by its collision-induced dissociation.[11] The unique isotopic signature of bromine (a near 1:1 ratio of 79Br and 81Br) provides an unmistakable signal in the mass spectrum, further enhancing confidence.

Workflow Diagram: LC-MS/MS Quantification

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Protein Protein Sample Digestion Proteolytic Digestion (e.g., Trypsin) Protein->Digestion Peptides Peptide Mixture Digestion->Peptides Cleanup Desalting (C18) Peptides->Cleanup FinalPeptides Clean Peptides Cleanup->FinalPeptides LC LC Separation FinalPeptides->LC MS MS Scan (Precursor Ion) LC->MS Elution MSMS MS/MS Fragmentation (SRM/MRM) MS->MSMS Isolation Detector Detection MSMS->Detector Fragment Ions Quant Peak Integration & Quantification Detector->Quant HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Protein Protein Sample (Lyophilized) Hydrolysis Acid Hydrolysis (6N HCl, 110°C, 24h) Protein->Hydrolysis Neutralize Neutralization & Filtration Hydrolysis->Neutralize FinalAA Free Amino Acids Neutralize->FinalAA LC HPLC Separation (Reverse-Phase) FinalAA->LC UV UV Detector (e.g., 254 nm) LC->UV Elution Quant Peak Integration UV->Quant StdCurve Standard Curve Comparison Quant->StdCurve Result Calculate Molar Ratio StdCurve->Result

Sources

Comparison Guide: Enhancing Protein Functionality with 4-Bromo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide

Abstract

The strategic incorporation of non-canonical amino acids (ncAAs) into proteins represents a paradigm shift in protein engineering and drug development, moving beyond the 20 canonical building blocks to unlock novel functionalities.[1][2][3] This guide provides a comprehensive analysis of 4-Bromo-D-phenylalanine (4-Br-D-Phe), a halogenated ncAA that offers distinct advantages for improving protein performance. We will explore the mechanistic basis for its utility, provide a comparative analysis against other functional ncAAs, and detail the experimental workflows for its site-specific incorporation and subsequent protein characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced protein modification techniques to create more stable, potent, and effective protein-based therapeutics and research tools.

Introduction: The Imperative for Non-Canonical Amino Acids in Protein Engineering

The functional repertoire of natural proteins, while vast, is constrained by the physicochemical properties of the 20 proteinogenic amino acids. The advent of genetic code expansion technologies has shattered this limitation, enabling the precise, site-specific incorporation of hundreds of ncAAs with unique side chains.[2][4] This powerful technique utilizes engineered orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pairs to read through a designated stop codon (typically the amber codon, UAG), inserting the desired ncAA during ribosomal protein synthesis.[5]

The applications are transformative, allowing for the introduction of novel functionalities, including:

  • Bio-orthogonal handles for "click chemistry" and site-specific labeling.[1]

  • Photo-crosslinkers to map protein-protein interactions.

  • Spectroscopic probes to study protein dynamics and conformation.

  • Post-translational modification mimics to investigate cellular signaling.

  • Structural modifications to enhance protein stability, modulate activity, and improve therapeutic profiles.[3][6]

It is within this last category that halogenated amino acids, particularly this compound, have emerged as exceptionally valuable tools.

A Comparative Look: Halogenated Phenylalanines vs. Other Functional ncAAs

The choice of an ncAA is dictated by the desired functional outcome. While ncAAs like p-azido-L-phenylalanine (pAzF) are staples for bio-conjugation via click chemistry[7], halogenated phenylalanines offer a different suite of benefits centered on modulating the intrinsic properties of the protein itself.

The introduction of a halogen atom onto the phenyl ring of phenylalanine alters the side chain's steric and electronic properties.[8] The bromine atom in 4-Br-D-Phe, for instance, is large and highly electronegative, creating unique interaction potentials. Furthermore, the use of the D-enantiomer provides profound resistance to proteolytic degradation, a critical feature for therapeutic peptides.[1][6]

Below is a comparative summary of this compound against other widely used ncAAs.

Non-Canonical Amino AcidKey Structural FeaturePrimary Application(s)AdvantagesConsiderations/Limitations
This compound Bromine atom at para position; D-configuration chiral center.Enhancing proteolytic stability, modulating receptor binding, improving pharmacokinetic profiles, structural biology (phasing).[6][9]D-form provides high resistance to degradation. Bromine offers unique steric/electronic properties for improved binding affinity.[6]Can be sterically demanding in tightly packed protein cores. Requires specific orthogonal synthetase for efficient incorporation.
p-Azido-L-phenylalanine (pAzF) Azide group at para position.Site-specific protein labeling, "click chemistry" conjugation, photo-crosslinking (less efficient).[7]Highly specific and efficient bio-orthogonal reactivity. Relatively small and well-tolerated at many sites.Azide group can be reduced by cellular components. Requires subsequent chemical reaction to impart function.
p-Benzoyl-L-phenylalanine (pBpa) Benzophenone group at para position.UV-activated covalent photo-crosslinking to map protein-protein or protein-ligand interactions.Long-wavelength activation minimizes protein damage. Crosslinks to nearby C-H bonds with high efficiency.Large, bulky side chain can be disruptive to protein structure. Requires UV light exposure.
2-Iodo-L-phenylalanine Iodine atom at ortho position.Enhancing LAT1 transporter selectivity, modulating binding affinity.[10]Can significantly improve affinity and selectivity for specific protein targets like transporters.[10]Ortho-positioning creates significant steric bulk close to the backbone. May be more disruptive than para-substituents.

Case Study: The Unique Advantages of this compound

The strategic incorporation of 4-Br-D-Phe offers a multi-pronged approach to enhancing protein function, stemming directly from its unique chemical structure.

Enhanced Proteolytic Stability

Peptide and protein therapeutics often suffer from short in vivo half-lives due to rapid degradation by proteases. The D-configuration of 4-Br-D-Phe renders the adjacent peptide bonds highly resistant to cleavage by most endogenous proteases, which are stereospecific for L-amino acids.[6] This single substitution can dramatically extend the circulation time and bioavailability of a therapeutic peptide.

Modulation of Biological Activity and Binding Affinity

The bromine atom introduces significant changes to the phenylalanine side chain:

  • Increased Lipophilicity: The bromine atom can increase the hydrophobicity of the local environment, potentially strengthening interactions with hydrophobic pockets in a target receptor.[6]

  • Altered Electrostatics: As a heavy halogen, bromine can participate in halogen bonding—a non-covalent interaction with Lewis bases (e.g., carbonyl oxygens, aromatic rings)—that can fine-tune binding affinity and specificity in ways not possible with canonical residues.

  • Steric Influence: The bulk of the bromine atom can be used to control peptide folding and restrict conformational flexibility, locking the molecule into a more bioactive conformation.[6]

These factors combine to make 4-Br-D-Phe an attractive choice for optimizing the potency and selectivity of peptides and proteins targeting specific receptors or enzymes.[6][9]

Experimental Workflow: Site-Specific Incorporation of this compound

Achieving high-fidelity incorporation of 4-Br-D-Phe requires a robust experimental setup based on the amber suppression methodology.[5] The workflow involves an engineered E. coli host strain co-transformed with two plasmids: one encoding the target protein with an in-frame amber (TAG) codon at the desired site, and a second plasmid (e.g., pEVOL) encoding the orthogonal aaRS/tRNA pair specific for the ncAA.[5]

G cluster_prep Plasmid Preparation cluster_expression Protein Expression cluster_purification Purification & Verification mutagenesis 1. Site-Directed Mutagenesis Introduce TAG codon into Gene of Interest plasmids 2. Prepare Plasmids - pTarget (Gene + TAG) - pEVOL (aaRS/tRNA) mutagenesis->plasmids transform 3. Co-transformation Transform E. coli BL21(DE3) with both plasmids plasmids->transform culture 4. Cell Culture Grow cells to mid-log phase (OD600 ~0.6-0.8) transform->culture induce 5. Induction - Add this compound (e.g., 1 mM) - Add IPTG to induce protein expression culture->induce express 6. Overnight Expression Incubate at reduced temperature (e.g., 18-25°C) induce->express harvest 7. Harvest & Lyse Cells express->harvest purify 8. Affinity Chromatography (e.g., Ni-NTA for His-tag) harvest->purify verify 9. Verification - SDS-PAGE - Mass Spectrometry purify->verify

Caption: Workflow for site-specific incorporation of this compound.

Detailed Protocol: Protein Expression and Purification

Rationale: This protocol is designed to maximize the yield and fidelity of ncAA incorporation. Using a tightly controlled expression system (e.g., T7 promoter) and providing the ncAA before induction ensures it is available for the engineered aaRS. Reduced temperature during expression promotes proper protein folding.

  • Transformation:

    • Co-transform chemically competent E. coli BL21(DE3) cells with the plasmid containing your gene of interest (with a TAG codon at the desired position) and the pEVOL plasmid encoding the 4-Br-D-Phe-specific synthetase/tRNA pair.

    • Plate on LB agar containing the appropriate antibiotics for both plasmids (e.g., ampicillin and chloramphenicol). Incubate overnight at 37°C.[7]

  • Starter Culture:

    • Inoculate a single colony into 50 mL of LB medium with antibiotics.

    • Grow overnight at 30-37°C with shaking.

  • Expression Culture:

    • Use the overnight culture to inoculate 1 L of rich media (e.g., Terrific Broth or dYT) containing antibiotics in a baffled flask.

    • Grow at 37°C with vigorous shaking until the OD600 reaches 0.6–0.8.

  • Induction:

    • Add this compound to a final concentration of 1-2 mM. It is crucial to ensure the ncAA is fully dissolved; a stock solution in mildly alkaline water or DMSO may be necessary.

    • Continue shaking at 37°C for 30 minutes to allow for cellular uptake.

    • Reduce the incubator temperature to 18-25°C.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.

  • Harvesting:

    • Continue to incubate the culture for 16-20 hours at the reduced temperature.

    • Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C). Discard the supernatant. The cell pellet can be stored at -80°C.

  • Purification:

    • Resuspend the cell pellet in a suitable lysis buffer (e.g., containing Tris, NaCl, imidazole for His-tagged proteins, and protease inhibitors).

    • Lyse the cells using sonication or a microfluidizer.

    • Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C).

    • Purify the protein from the supernatant using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

Characterization of the Modified Protein

Confirmation of successful incorporation and assessment of functional changes are critical validation steps.

G cluster_verification Incorporation Verification cluster_structural Structural Analysis cluster_functional Functional Assessment Start Purified Protein (Containing 4-Br-D-Phe) MassSpec Mass Spectrometry (Intact Mass / Proteolytic Digest) Confirm mass shift due to Br atom Start->MassSpec CD Circular Dichroism (CD) Assess secondary structure Start->CD Kinetics Enzyme Kinetics (if applicable) Determine Km, kcat Start->Kinetics Xray X-ray Crystallography Determine 3D structure MassSpec->Xray Binding Binding Assays (SPR, ITC) Determine Kd CD->Binding Stability Stability Assays (Thermal/Chemical Denaturation) Determine Tm Kinetics->Stability

Caption: A logical workflow for the characterization of a protein containing 4-Br-D-Phe.

Protocol: Verification by Mass Spectrometry

Rationale: Mass spectrometry provides definitive proof of ncAA incorporation by detecting the expected mass shift. The isotopic signature of bromine (a near 1:1 ratio of 79Br and 81Br) provides a clear and unambiguous signal.

  • Sample Preparation:

    • Prepare a ~1 mg/mL solution of the purified protein in a buffer compatible with mass spectrometry (e.g., ammonium bicarbonate).

    • For intact mass analysis, desalt the protein sample using a C4 ZipTip.

    • For peptide mapping, perform an in-solution tryptic digest.[11] Add trypsin (1:50 w/w ratio) and incubate at 37°C for 4-16 hours.

  • Data Acquisition:

    • Analyze the sample using an ESI-TOF or Orbitrap mass spectrometer.

    • For intact protein, acquire spectra over a mass range that includes the expected molecular weight.

    • For digested samples, perform LC-MS/MS analysis to identify the peptide containing 4-Br-D-Phe and confirm its sequence via fragmentation.

  • Data Analysis:

    • Intact Mass: Deconvolute the raw spectrum to determine the molecular weight. The mass of the modified protein should be higher than the wild type by 138.99 Da (Mass of 4-Br-Phe minus Mass of Phe).

    • Peptide Mapping: Search the MS/MS data against the protein sequence, defining a modification on the target phenylalanine residue corresponding to the mass addition. Look for the characteristic isotopic pattern of bromine in the peptide's mass spectrum.

Conclusion and Future Outlook

This compound is a powerful and versatile non-canonical amino acid for enhancing protein function. Its ability to confer proteolytic resistance while simultaneously providing unique steric and electronic properties for modulating biological activity makes it an invaluable tool in the development of next-generation peptide and protein therapeutics.[6] The experimental workflows for its incorporation are well-established and robust, allowing researchers to readily apply this technology to their proteins of interest. As our understanding of protein structure-function relationships deepens, the rational incorporation of precisely chosen ncAAs like 4-Br-D-Phe will continue to drive innovation in fields ranging from fundamental biochemistry to cutting-edge drug design.

References

  • A Comparative Analysis of the Biological Activities of 3-Bromo-DL-phenylalanine and 4 - Benchchem.
  • This compound - Chem-Impex.
  • Understanding the Role of D-4-Bromophenylalanine in Peptide Design.
  • Design of a bacterial host for site-specific incorporation of p-bromophenylalanine into recombinant proteins - PubMed.
  • 4-Bromo-DL-phenylalanine - Chem-Impex.
  • 4-Bromo-L-phenylalanine - Chem-Impex.
  • Biophysical characterization of full-length human phenylalanine hydroxylase provides a deeper understanding of its qu
  • Recombinant Expression, Unnatural Amino Acid Incorporation, and Site-Specific Labeling of 26S Proteasomal Subcomplexes - PMC.
  • Non-Canonical Amino Acids in Analyses of Protease Structure and Function - PMC.
  • Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells - Labome.
  • Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry - PubMed Central.
  • Protocol for site-specific attachment of proteins containing p-AcF or p-AzF unn
  • Engineering of enzymes using non-n
  • Noncanonical Amino Acids: Bringing New-to-Nature Functionalities to Biocatalysis | Chemical Reviews - ACS Public
  • Enzymes with noncanonical amino acids - ResearchG
  • Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (L

Sources

Evaluating the Impact of 4-Bromo-D-phenylalanine on Enzyme Kinetics: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding how novel compounds interact with enzymatic systems is a cornerstone of innovation. Unnatural amino acids, such as 4-Bromo-D-phenylalanine, represent a compelling class of molecules for probing enzyme active sites and developing new therapeutic agents. The introduction of a halogen atom, like bromine, onto the phenyl ring of phenylalanine can significantly alter the electronic and steric properties of the molecule, thereby influencing its biological activity. This guide provides an in-depth, technical comparison of this compound's impact on enzyme kinetics, juxtaposed with its fluorinated analog, 4-Fluoro-D-phenylalanine. We will delve into the causality behind experimental choices, provide detailed protocols for robust, self-validating assays, and present comparative data to illuminate the nuanced effects of these halogenated amino acids.

The core of this investigation will focus on D-Amino Acid Oxidase (DAAO), a flavoenzyme that catalyzes the oxidative deamination of D-amino acids.[1] Given that our compound of interest is a D-amino acid, DAAO serves as a physiologically relevant and well-characterized model system. We will also discuss the potential inhibitory effects on Phenylalanine Hydroxylase (PAH), a key enzyme in phenylalanine metabolism, to provide a broader context for the application of these analogs.

The Rationale for Halogenation: Modulating Enzyme Interactions

The substitution of a hydrogen atom with a halogen on an aromatic ring is a common strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties. In the context of phenylalanine analogs, this modification can influence:

  • Binding Affinity: The size and electronegativity of the halogen can alter the strength of interactions with amino acid residues in the enzyme's active site. For instance, the larger bromine atom may form more significant van der Waals interactions compared to fluorine.

  • Electronic Properties: Halogens are electron-withdrawing, which can change the charge distribution of the aromatic ring. This can affect cation-π interactions, which are often crucial for substrate recognition and binding.[2]

  • Enzyme Inhibition: As structural analogs of the natural substrate, halogenated phenylalanines can act as competitive inhibitors, competing with the endogenous substrate for binding to the active site.

By comparing this compound and 4-Fluoro-D-phenylalanine, we can dissect the influence of different halogens on enzyme kinetics, providing valuable insights for rational drug design.

Comparative Kinetic Analysis: this compound vs. 4-Fluoro-D-phenylalanine

CompoundTarget EnzymeIC50 (µM)Ki (µM)Mode of Inhibition
This compound D-Amino Acid Oxidase7542Competitive
4-Fluoro-D-phenylalanine D-Amino Acid Oxidase15085Competitive
D-Phenylalanine (Substrate)D-Amino Acid OxidaseN/AN/AN/A

Note: The hypothetical data above is intended to illustrate the potential differences in inhibitory potency due to halogen substitution.

The lower IC50 and Ki values for this compound suggest a higher inhibitory potency compared to its fluorinated counterpart. This could be attributed to the larger size and greater polarizability of the bromine atom, potentially leading to stronger interactions within the DAAO active site.

Experimental Protocols: A Step-by-Step Guide to Kinetic Analysis

To ensure scientific integrity, the following protocols are designed to be self-validating systems, with appropriate controls and detailed steps for reproducible results.

Workflow for Evaluating Enzyme Inhibition

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Substrate, Inhibitors) setup Set up Reaction Mixtures (Varying Inhibitor Concentrations) reagents->setup enzyme Prepare Enzyme Stock (DAAO or PAH) enzyme->setup initiate Initiate Reaction (Add Enzyme or Substrate) setup->initiate incubate Incubate at Optimal Temperature initiate->incubate measure Measure Product Formation (Spectrophotometry) incubate->measure initial_rates Calculate Initial Reaction Rates measure->initial_rates ic50 Determine IC50 Values (Plot % Inhibition vs. [Inhibitor]) initial_rates->ic50 ki Determine Ki and Inhibition Type (Lineweaver-Burk or Dixon Plots) initial_rates->ki

Caption: A generalized workflow for determining the inhibitory effects of compounds on enzyme kinetics.

Detailed Protocol 1: D-Amino Acid Oxidase (DAAO) Spectrophotometric Assay

This assay measures the production of hydrogen peroxide, a product of the DAAO-catalyzed reaction, using a coupled enzyme assay with horseradish peroxidase (HRP) and a chromogenic substrate.[3]

Materials:

  • Purified D-Amino Acid Oxidase (DAAO)

  • D-Phenylalanine (substrate)

  • This compound and 4-Fluoro-D-phenylalanine (inhibitors)

  • Horseradish Peroxidase (HRP)

  • o-Dianisidine (chromogenic substrate)

  • Phosphate buffer (pH 8.3)

  • Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of D-phenylalanine (10 mM) in phosphate buffer.

    • Prepare stock solutions of this compound and 4-Fluoro-D-phenylalanine (e.g., 10 mM) in phosphate buffer. Perform serial dilutions to obtain a range of inhibitor concentrations.

    • Prepare a fresh solution of o-dianisidine (1 mg/mL) in water.

    • Prepare a solution of HRP (0.1 mg/mL) in phosphate buffer.

    • Prepare a DAAO working solution (e.g., 0.5 U/mL) in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Control Wells:

      • No Inhibitor Control: 100 µL phosphate buffer, 20 µL D-phenylalanine solution, 20 µL HRP solution, 20 µL o-dianisidine solution.

      • Blank: 120 µL phosphate buffer, 20 µL HRP solution, 20 µL o-dianisidine solution.

    • Inhibitor Wells:

      • For each inhibitor concentration, add 100 µL of the respective inhibitor dilution, 20 µL D-phenylalanine solution, 20 µL HRP solution, 20 µL o-dianisidine solution.

  • Reaction Initiation and Measurement:

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of the DAAO working solution to all wells except the blank.

    • Immediately measure the absorbance at 460 nm every 30 seconds for 10 minutes using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the "No Inhibitor Control".

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[4]

    • To determine the Ki and the mode of inhibition, perform the assay with varying concentrations of both the substrate (D-phenylalanine) and the inhibitor. Plot the data using Lineweaver-Burk or Dixon plots.

Detailed Protocol 2: Phenylalanine Hydroxylase (PAH) Activity Assay

This assay measures the production of L-tyrosine from L-phenylalanine, which can be quantified by HPLC or a fluorometric method.[5]

Materials:

  • Purified Phenylalanine Hydroxylase (PAH)

  • L-Phenylalanine (substrate)

  • This compound and 4-Fluoro-D-phenylalanine (inhibitors)

  • Tetrahydrobiopterin (BH4) (cofactor)

  • Catalase

  • Dithiothreitol (DTT)

  • Ferrous ammonium sulfate

  • HEPES buffer (pH 7.0)

  • Trichloroacetic acid (TCA) for reaction termination

  • HPLC system with a fluorescence detector or a fluorometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of L-phenylalanine (10 mM) in HEPES buffer.

    • Prepare stock solutions of the inhibitors as described for the DAAO assay.

    • Prepare a fresh solution of BH4 (2 mM) with DTT (2 mM) in water.

    • Prepare a solution of catalase (1 mg/mL) in HEPES buffer.

    • Prepare a solution of ferrous ammonium sulfate (1 mM) in water.

    • Prepare a PAH working solution (e.g., 0.2 mg/mL) in HEPES buffer.

  • Assay Setup (in microcentrifuge tubes):

    • Prepare a reaction mixture containing HEPES buffer, catalase, and ferrous ammonium sulfate.

    • Control Tube: Add the reaction mixture, L-phenylalanine, and BH4 solution.

    • Inhibitor Tubes: Add the reaction mixture, L-phenylalanine, BH4 solution, and varying concentrations of the inhibitor.

    • Blank Tube: Add the reaction mixture and BH4 solution (no L-phenylalanine).

  • Reaction Initiation and Termination:

    • Pre-incubate the tubes at 25°C for 5 minutes.

    • Initiate the reaction by adding the PAH working solution.

    • Incubate at 25°C for a defined period (e.g., 20 minutes).

    • Terminate the reaction by adding TCA.

  • L-Tyrosine Quantification:

    • Centrifuge the tubes to pellet the precipitated protein.

    • Analyze the supernatant for L-tyrosine concentration using either:

      • HPLC with fluorescence detection: L-tyrosine has natural fluorescence.

      • Fluorometric assay: After derivatization with a fluorescent probe.

  • Data Analysis:

    • Calculate the amount of L-tyrosine produced in each reaction.

    • Determine the initial reaction rates and proceed with IC50 and Ki determination as described for the DAAO assay.

Biochemical Pathways and Mechanisms of Action

Understanding the relevant biochemical pathways is crucial for interpreting the kinetic data.

Phenylalanine Metabolism

phenylalanine_metabolism Phe L-Phenylalanine PAH Phenylalanine Hydroxylase (PAH) Phe->PAH BH4, O2 Tyr L-Tyrosine Neuro Neurotransmitters (Dopamine, Norepinephrine) Tyr->Neuro Further Enzymatic Steps PAH->Tyr Inhibitors This compound 4-Fluoro-D-phenylalanine (Potential Competitive Inhibitors) Inhibitors->PAH

Caption: Simplified pathway of L-phenylalanine metabolism and potential inhibition by its analogs.

This compound, as a structural analog of L-phenylalanine, can potentially act as a competitive inhibitor of Phenylalanine Hydroxylase (PAH). This enzyme catalyzes the conversion of L-phenylalanine to L-tyrosine, a rate-limiting step in phenylalanine catabolism and a precursor for the synthesis of important neurotransmitters.[6][7] Inhibition of PAH would lead to a decrease in tyrosine production.

D-Amino Acid Oxidase Catalytic Cycle

daao_cycle DAAO_FAD DAAO-FAD (Oxidized Enzyme) Complex1 [DAAO-FAD-DAA] (Michaelis Complex) DAAO_FAD->Complex1 DAA D-Amino Acid (e.g., D-Phenylalanine) DAA->Complex1 DAAO_FADH2 DAAO-FADH2 (Reduced Enzyme) Complex1->DAAO_FADH2 Imino α-Imino Acid DAAO_FADH2->DAAO_FAD O2 -> H2O2 Keto α-Keto Acid Imino->Keto + H2O -> NH3 O2 O2 H2O2 H2O2 NH3 NH3 H2O H2O Inhibitor This compound (Competitive Inhibitor) Inhibitor->DAAO_FAD

Caption: The catalytic cycle of D-Amino Acid Oxidase (DAAO) and competitive inhibition.

In the DAAO catalytic cycle, the enzyme binds to a D-amino acid, which is then oxidized to an α-imino acid, while the FAD cofactor is reduced to FADH2.[1] The imino acid is non-enzymatically hydrolyzed to an α-keto acid and ammonia. The reduced enzyme is re-oxidized by molecular oxygen, producing hydrogen peroxide. A competitive inhibitor like this compound would bind to the active site of the oxidized enzyme, preventing the binding of the natural D-amino acid substrate and thus inhibiting the overall reaction.

Conclusion and Future Directions

This guide has provided a comprehensive framework for evaluating the impact of this compound on enzyme kinetics, using D-Amino Acid Oxidase as a primary model and Phenylalanine Hydroxylase as a secondary target. The detailed protocols and mechanistic insights offer a solid foundation for researchers to conduct their own investigations into the effects of halogenated amino acids.

The hypothetical data presented herein suggests that the nature of the halogen substituent can significantly influence inhibitory potency. Further experimental studies are warranted to validate these findings and to explore the effects of other halogenated phenylalanine analogs on a wider range of enzymes. Such research will undoubtedly contribute to a deeper understanding of enzyme-substrate interactions and pave the way for the development of novel, highly specific enzyme inhibitors for therapeutic and biotechnological applications.

References

  • Assays of D-Amino Acid Oxidase Activity. Frontiers in Molecular Biosciences. [Link]
  • Assays of D-Amino Acid Oxidase Activity - PMC. PubMed Central. [Link]
  • Activation of Phenylalanine Hydroxylase Induces Positive Cooperativity toward the Natural Cofactor - PMC. PubMed Central. [Link]
  • Phenylalanine hydroxylase: function, structure, and regul
  • IC50 Determin

Sources

A Comparative Guide to Mass Spectrometry Fragmentation of Peptides Incorporating 4-Bromo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role and Challenge of 4-Bromo-D-phenylalanine in Proteomics

In the landscape of drug development and structural biology, the use of non-canonical amino acids (ncAAs) is a transformative strategy. This compound (4-Br-D-Phe) is a particularly valuable ncAA, often incorporated into peptides to serve as a structural probe, a handle for cross-linking, or to enhance binding affinity. Its utility, however, is intrinsically linked to our ability to precisely identify its location and confirm the integrity of the modified peptide. This is where mass spectrometry (MS) becomes the analytical tool of choice.

The challenge lies not just in detecting the peptide, but in confidently sequencing it and pinpointing the exact location of the 4-Br-D-Phe residue. This requires a deep understanding of how these modified peptides behave within the mass spectrometer, particularly during the fragmentation process (MS/MS). The bromine atom, with its unique isotopic signature, is both a gift and a potential complication. It provides a clear signal but also introduces a potential point of lability that can confound standard fragmentation methods.

This guide provides an in-depth comparison of common fragmentation techniques for analyzing 4-Br-D-Phe-containing peptides. We will delve into the mechanistic underpinnings of Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD), offering field-proven insights and detailed protocols to empower researchers to select the optimal analytical strategy.

The Unmistakable Signature: Bromine's Isotopic Pattern

Nature has endowed bromine with two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This creates a highly characteristic isotopic pattern in the mass spectrum. Any peptide or fragment ion containing a single bromine atom will appear not as a single peak, but as a doublet of peaks separated by approximately 2 Daltons (Da), with a nearly 1:1 intensity ratio.[1] This signature is a powerful, self-validating feature for confirming the presence of the 4-Br-D-Phe modification in both precursor and fragment ions.

cluster_0 Isotopic Signature of a Brominated Peptide M [M] peak (contains ⁷⁹Br) M2 [M+2] peak (contains ⁸¹Br) M->M2 ~1:1 Intensity Ratio Δm/z ≈ 2

Caption: Isotopic pattern for a singly brominated peptide.

Fragmentation Techniques: A Head-to-Head Comparison

The choice of fragmentation method is the most critical parameter in the MS/MS analysis of modified peptides. The goal is to induce cleavage along the peptide backbone to generate sequence-informative ions (e.g., b- and y-ions or c- and z-ions) without losing the modification itself.[2][3]

Collision-Induced Dissociation (CID)

CID is the most common fragmentation technique. It involves accelerating ions and colliding them with neutral gas molecules (like nitrogen or argon), which increases their internal vibrational energy and leads to bond cleavage.[4] In low-energy CID, this process is proton-driven, with fragmentation typically occurring at the weakest bonds, which are the peptide amide bonds.[5]

Performance with 4-Br-D-Phe Peptides:

  • Backbone Cleavage: CID is highly effective at fragmenting the peptide backbone, generating a rich series of b- and y-type ions that are excellent for sequence determination.[6][7]

  • The Lability Challenge: A significant drawback of CID is its tendency to cleave weak, non-covalent bonds and labile post-translational modifications (PTMs).[4][8] The carbon-bromine (C-Br) bond on the phenyl ring can be susceptible to cleavage under CID conditions, leading to a neutral loss of Br (79/81 Da) or HBr (80/82 Da). This results in a fragment ion spectrum that may lack the bromine signature, making it difficult to confirm the modification site. This behavior is analogous to the neutral loss seen with other modifications like phosphorylation.[9]

  • Side-Chain Influence: The bulky bromo-benzyl side chain can influence fragmentation patterns. Cleavage N-terminal to proline is often enhanced in CID, and similarly, the large side chain of 4-Br-D-Phe may sterically influence fragmentation efficiencies at adjacent residues.[10]

Electron Transfer Dissociation (ETD)

ETD is a non-ergodic fragmentation method, meaning it is not dependent on vibrational energy. Instead, it involves the transfer of an electron to a multiply protonated peptide ion.[4] This induces a radical-driven fragmentation cascade that preferentially cleaves the N-Cα bonds along the peptide backbone, generating c- and z-type fragment ions.[11]

Performance with 4-Br-D-Phe Peptides:

  • Preservation of Modifications: ETD's greatest strength is its ability to preserve labile PTMs that are easily lost during CID.[4][9] Because the C-Br bond is not the primary target of the radical-driven cleavage, it is much more likely to be retained on the fragment ions. This ensures the characteristic isotopic doublet is observed across the c- and z-ion series, providing high confidence in localizing the 4-Br-D-Phe residue.

  • Complementary Fragmentation: ETD provides a different set of fragment ions (c and z) than CID (b and y), offering complementary sequence information.[11][12] This can be particularly useful for sequencing regions of the peptide that are poorly fragmented by CID.

  • Charge State Dependency: ETD is most effective for precursor ions with a charge state of +2 or higher, and its efficiency can be lower for smaller, doubly-charged peptides compared to CID.[8]

cluster_0 Fragmentation of a Peptide [R-X-Y-Z-K] (X = 4-Br-D-Phe) cluster_1 CID Pathway (Proton-Driven) cluster_2 ETD Pathway (Radical-Driven) Peptide Precursor Ion [R-X-Y-Z-K]³⁺ CID_b CID_b Peptide->CID_b Collision CID_y CID_y Peptide->CID_y Collision ETD_c ETD_c Peptide->ETD_c Electron Transfer ETD_z ETD_z Peptide->ETD_z Electron Transfer CID_loss Neutral Loss Loss of Br/HBr from X CID_b->CID_loss Potential ETD_intact Intact Side Chain Br is Preserved ETD_c->ETD_intact Likely

Caption: Comparison of CID and ETD fragmentation pathways.

Comparative Data Summary

The following table summarizes the expected performance of CID and ETD for the analysis of a hypothetical peptide containing 4-Br-D-Phe, based on established fragmentation principles.

FeatureCollision-Induced Dissociation (CID)Electron Transfer Dissociation (ETD)Rationale & Justification
Primary Fragment Ions b- and y-ions[4][5]c- and z-ions[4][11]Different reaction mechanisms (proton-driven vs. radical-driven) cleave different backbone bonds.
Preservation of C-Br Bond Moderate to LowHighCID's vibrational heating can break the relatively labile C-Br bond, while ETD's non-ergodic mechanism preserves it.[4][9]
Confidence in Localization Moderate; can be compromised by neutral loss of Br.High; Br signature is retained on fragment ions.Localization relies on observing the modification's mass shift on a sequence-defining fragment. ETD ensures the mass shift is not lost.
Sequence Coverage Generally high for a wide range of peptides.Complementary to CID; very effective for longer, highly charged peptides.The combination of both techniques often yields the most complete sequence coverage.[9]
Ideal Precursor Charge Effective for +2 and higher.Most effective for +2 (larger peptides) and +3 or higher.[8]ETD requires multiple charges on the precursor ion for efficient electron capture and subsequent fragmentation.
Unique Signature Ions Potential for Br˙ or HBr neutral loss peaks. Immonium ion for Phe (m/z 120.08) may be observed.Immonium ion for 4-Br-Phe (m/z 198.99/200.99) is more likely to be observed intact.Unique fragment ions can help confirm the presence of specific residues. The intact brominated immonium ion is a strong indicator.[13]

Experimental Protocols

To ensure robust and reproducible results, meticulous sample preparation and method development are essential. The following protocols provide a validated starting point for your analyses.

Protocol 1: Sample Preparation for LC-MS/MS

This protocol outlines the basic steps for preparing a purified, synthetic peptide containing 4-Br-D-Phe for mass spectrometry analysis.

  • Peptide Solubilization:

    • Reconstitute the lyophilized peptide in a solution of 0.1% formic acid in LC-MS grade water to a stock concentration of 1 mg/mL.

    • Rationale: Formic acid is a common mobile phase additive that aids in peptide solubility and promotes good ionization in positive-ion electrospray.

  • Dilution to Working Concentration:

    • Perform serial dilutions of the stock solution to a final concentration of 1-10 pmol/µL using 0.1% formic acid in 2% acetonitrile/98% water.

    • Rationale: This concentration range is typically optimal for modern ESI mass spectrometers, preventing detector saturation while ensuring sufficient signal.

  • Sample Desalting (if necessary):

    • If the peptide synthesis or purification process involved non-volatile salts (e.g., PBS, NaCl), desalting is mandatory. Use a C18 ZipTip or similar solid-phase extraction method.[14]

    • Equilibrate the tip with 100% acetonitrile, followed by 0.1% formic acid.

    • Bind the peptide sample to the tip.

    • Wash away salts with 0.1% formic acid.

    • Elute the peptide with 50-80% acetonitrile containing 0.1% formic acid.

    • Rationale: Non-volatile salts will suppress the ionization of the peptide and contaminate the mass spectrometer. This is a critical self-validating step for data quality.[14]

Protocol 2: LC-MS/MS Analysis Workflow

This workflow is applicable for both CID and ETD analysis, with specific MS/MS parameters adjusted accordingly.

cluster_workflow LC-MS/MS Workflow A 1. Sample Injection (1-5 pmol on column) B 2. Reversed-Phase LC (C18 column, Acetonitrile/Water/0.1% FA gradient) A->B C 3. Electrospray Ionization (ESI) (Generates gaseous peptide ions) B->C D 4. MS1 Scan (Detect precursor ion, e.g., [M+2H]²⁺) Observe M/M+2 pattern C->D E 5. Isolation (Select the isotopic cluster of the precursor ion) D->E F 6. MS2 Fragmentation (CID or ETD) E->F G 7. MS2 Scan (Detect fragment ions) F->G H 8. Data Analysis (Sequence and localize 4-Br-D-Phe) G->H

Caption: General workflow for LC-MS/MS analysis.

Key Mass Spectrometer Parameters:

  • Liquid Chromatography:

    • Column: C18 reversed-phase (e.g., 75 µm ID x 15 cm).

    • Gradient: 5-40% Acetonitrile (with 0.1% formic acid) over 30 minutes.

    • Rationale: A standard gradient suitable for separating a wide range of peptides.

  • MS1 (Full Scan):

    • Resolution: 60,000 or higher to resolve the isotopic peaks.

    • Scan Range: m/z 350-1500.

  • MS2 (Fragmentation Scan):

    • CID Method:

      • Activation Type: CID.

      • Collision Energy: Normalized Collision Energy (NCE) of 28-32%. This may require optimization.

      • Rationale: This energy range is a good starting point for doubly and triply charged peptides.

    • ETD Method:

      • Activation Type: ETD.

      • Reagent: Fluoranthene.

      • Reaction Time: This is instrument-dependent and requires optimization based on the precursor's m/z and charge state.

      • Rationale: ETD parameters must be carefully tuned to allow sufficient time for the ion-ion reaction to occur.

    • Decision Tree Logic: For maximum information, employ an instrument method that alternates between CID and ETD on the same precursor ion, or that uses charge-state-dependent logic (e.g., CID for 2+ precursors, ETD for 3+ and higher).[9]

Conclusion and Recommendations

The analysis of peptides containing this compound presents a unique opportunity for confident identification due to its characteristic isotopic signature. However, realizing this potential requires a careful choice of fragmentation methodology.

  • For routine identification and sequencing where the modification is stable, CID provides excellent, high-quality fragmentation data. Researchers must, however, be vigilant for the neutral loss of bromine, which can complicate localization.

  • For unequivocal localization of the 4-Br-D-Phe residue and for peptides where CID proves problematic, ETD is the superior technique. Its ability to preserve the C-Br bond ensures that the identifying isotopic signature is carried through to the sequence-defining fragment ions.

As a best practice, we recommend a dual-fragmentation approach . Acquiring both CID and ETD spectra for the same precursor provides the most comprehensive dataset, combining the rich b/y ion series from CID with the labile-modification-preserving c/z ion series from ETD. This complementary data maximizes sequence coverage and provides the highest possible confidence in the final peptide identification and site localization, adhering to the highest standards of scientific integrity.

References

  • Wojtkiewicz, M., et al. (2021). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows. Current Protocols, 1(3), e89.
  • Wojtkiewicz, M., et al. (2022). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. Current Protocols.
  • QB3/Chemistry Mass Spectrometry Facility, UC Berkeley. (n.d.). Identification of Protein Modifications.
  • Harrison, A. G. (2002). Effect of phenylalanine on the fragmentation of deprotonated peptides. Journal of the American Society for Mass Spectrometry, 13(10), 1242-1249.
  • Sleno, L., & Volmer, D. A. (2004). Mass spectrometry of peptides and proteins. Analyst, 129(8), 689-703.
  • Barnes, S., & Renfrow, M. (2011). Peptide ion fragmentation in mass spectrometry. UAB.
  • Walsh Medical Media. (2012). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Journal of Clinical & Medical Biochemistry.
  • ResearchGate. (2022). (a) Fragmentation of a four-residue peptide in MS/MS. [Image].
  • Sherwood, C. A., et al. (2009). Unique ion signature mass spectrometry, a deterministic method to assign peptide identity. Molecular & Cellular Proteomics, 8(9), 2146-2155.
  • G-lish, G. L., & Vachet, R. W. (1995). A comparison of the peptide fragmentation obtained from a reflector matrix-assisted laser desorption-ionization time, of-flight a. Journal of the American Society for Mass Spectrometry.
  • Molina, H., et al. (2008). Systematic evaluation of alternating CID and ETD fragmentation for phosphorylated peptides. Journal of Proteome Research, 7(11), 5022-5028.
  • Medzihradszky, K. F., et al. (2000). The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. Analytical Chemistry, 72(3), 552-558.
  • Szczerbiński, J., et al. (2020). ETD versus CID dissociation of peptides. [Image]. ResearchGate.
  • Canvas. (2023). Bromo pattern in Mass Spectrometry. [Video]. YouTube.
  • ResearchGate. (2008). A peptide fragmentation. [Image].
  • Kumar, C., & Selvan, L. D. N. (2019). Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra. arXiv.
  • Quarmby, S. T., et al. (2012). Comparison of CID, ETD and metastable atom‐activated dissociation (MAD) of doubly and triply charged phosphorylated tau peptides. Journal of Mass Spectrometry, 47(11), 1433-1442.
  • Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Video]. YouTube.
  • Sherwood, C. A., et al. (2009). Unique Ion Signature Mass Spectrometry, a Deterministic Method to Assign Peptide Identity. Molecular & Cellular Proteomics.
  • Brodbelt, J. S. (2014). Ion Activation Methods for Peptides and Proteins. Analytical Chemistry, 86(1), 22-47.
  • Bandeira, N., et al. (2012). Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes. Current Protocols in Bioinformatics, Chapter 13, Unit13.11.
  • Matrix Science. (n.d.). Mascot help: Peptide fragmentation.
  • Stimson, E. R., & Biemann, K. (1995). A comparison of the peptide fragmentation obtained from a reflector matrix-assisted laser desorption-ionization time-of-flight and a tandem four sector mass spectrometer. Journal of the American Society for Mass Spectrometry, 6(9), 822-835.
  • Udeshi, N. D., et al. (2012). Signature Fragment Ions of Biotinylated Peptides. Molecular & Cellular Proteomics, 11(7), M111.016428.
  • de Wit, G., et al. (2022). Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry. Journal of the American Chemical Society, 144(28), 12753-12764.

Sources

Safety Operating Guide

Navigating the Disposal of 4-Bromo-D-phenylalanine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the novel properties of 4-Bromo-D-phenylalanine make it a valuable tool in synthesizing peptides and exploring biochemical pathways.[1] However, its responsible handling and disposal are paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides an in-depth, procedural approach to the proper disposal of this compound, grounded in scientific principles and established safety protocols.

Understanding the Hazard Profile of this compound

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is classified as a substance that can cause skin and serious eye irritation, and may cause respiratory irritation.[2][3][4] Furthermore, it is toxic if swallowed.[2][5][6] These hazards dictate the stringent personal protective equipment (PPE) and handling procedures required.

Table 1: Hazard Identification and Personal Protective Equipment (PPE)

HazardGHS ClassificationRecommended PPE
Acute Oral Toxicity Toxic if swallowed[2][5][6]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2][5]
Skin Irritation Causes skin irritation[2][3][4]Wear protective gloves and clothing.[3][7]
Eye Irritation Causes serious eye irritation[2][3][4]Wear appropriate protective eyeglasses or chemical safety goggles.[3][7]
Respiratory Irritation May cause respiratory irritation[2][3][4]Use only in a well-ventilated area. Avoid breathing dust.[2][3]

The Occupational Safety and Health Administration (OSHA) mandates that laboratory workers are provided with comprehensive information and training on the hazards of the chemicals they handle.[8] This includes understanding the specific risks associated with this compound and the appropriate safety measures.

Core Principles of Chemical Waste Management

The disposal of any chemical waste, including this compound, is governed by regulations set forth by agencies such as the Environmental Protection Agency (EPA) and OSHA.[9][10] A written Chemical Hygiene Plan (CHP) is a requirement for all laboratories and must include procedures for the safe removal of waste.[8][11][12]

The fundamental principle of chemical waste management is segregation.[9] As a halogenated organic compound, this compound waste must be collected separately from non-halogenated organic waste, inorganic waste, and general laboratory trash.[13] This is crucial because halogenated organic wastes are typically disposed of via regulated hazardous waste incineration.[13]

Disposal Workflow for this compound

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Waste Generation (this compound) is_spill Is it a spill? start->is_spill spill_procedure Follow Spill Decontamination Protocol is_spill->spill_procedure Yes is_empty Is the original container empty? is_spill->is_empty No waste_accumulation Store in designated satellite accumulation area spill_procedure->waste_accumulation rinse_container Triple rinse with a suitable solvent (e.g., ethanol) is_empty->rinse_container Yes is_grossly_contaminated Is labware grossly contaminated? is_empty->is_grossly_contaminated No dispose_rinsate Collect rinsate as halogenated organic waste rinse_container->dispose_rinsate dispose_container Deface label and dispose of container as non-hazardous waste dispose_rinsate->dispose_container end Disposal Complete dispose_container->end rinse_labware Rinse with a suitable solvent is_grossly_contaminated->rinse_labware Yes dispose_solid_waste Collect solid waste in a labeled, compatible container is_grossly_contaminated->dispose_solid_waste No (Residual solid) dispose_labware_rinsate Collect rinsate as halogenated organic waste rinse_labware->dispose_labware_rinsate wash_labware Wash labware with soap and water dispose_labware_rinsate->wash_labware wash_labware->end dispose_solid_waste->waste_accumulation waste_pickup Arrange for pickup by licensed hazardous waste hauler waste_accumulation->waste_pickup waste_pickup->end

Caption: Decision-making workflow for this compound waste disposal.

Step-by-Step Disposal Procedures

Adherence to a standardized protocol is critical for the safe and compliant disposal of this compound.

Procedure for Unused or Waste this compound (Solid)
  • Container Selection: Choose a waste container that is compatible with halogenated organic compounds, clearly labeled as "Hazardous Waste," and lists "this compound" as a component. The container must be sealable and in good condition.[9]

  • Transfer: In a designated area, such as a chemical fume hood, carefully transfer the solid waste into the prepared container. Minimize the generation of dust.[2]

  • Labeling: Ensure the waste container is accurately labeled with the full chemical name and the date the waste was first added.[10]

  • Storage: Store the sealed waste container in a designated and properly ventilated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.[2][7]

  • Disposal: Arrange for the collection of the waste by a licensed hazardous waste disposal service. The recommended disposal method is incineration by a permitted facility.[2]

Procedure for Contaminated Labware and Materials
  • Gross Decontamination: If labware (e.g., beakers, spatulas) is grossly contaminated, scrape off as much of the solid this compound as possible into the designated solid waste container.

  • Solvent Rinse: Rinse the contaminated labware with a minimal amount of a suitable organic solvent (e.g., ethanol or acetone) to dissolve the remaining residue.

  • Rinsate Collection: Collect this solvent rinsate in a separate, clearly labeled "Halogenated Organic Waste" container.

  • Final Cleaning: After the solvent rinse, the labware can be washed with soap and water.

  • Contaminated PPE and Materials: Dispose of contaminated gloves, weigh boats, and other disposable materials in the designated solid halogenated organic waste container. Do not dispose of these items in the regular trash.

Emergency Procedures: Spill and Exposure Management

In the event of a spill or exposure, immediate and correct action is crucial.

Table 2: Emergency Response Protocol

EmergencyAction
Spill 1. Evacuate the immediate area and alert colleagues. 2. If safe to do so, prevent the spread of the dust.[2] 3. Wear appropriate PPE, including respiratory protection, gloves, and eye protection. 4. Carefully sweep or shovel the spilled material into a labeled hazardous waste container.[2][7] 5. Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[2][7] Seek immediate medical attention.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[7] Seek immediate medical attention.[2]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration.[2][7] Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[2][5][7]

Conclusion

The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By understanding its hazards, adhering to established waste segregation and disposal protocols, and being prepared for emergencies, researchers can confidently and safely utilize this valuable compound in their work. Always consult your institution's specific Chemical Hygiene Plan and your Safety Data Sheets for the most current and detailed information.

References

  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
  • (n.d.). Safety Data Sheet: N-Boc-4-bromo-L-phenylalanine.
  • (n.d.).
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • (n.d.).
  • National Center for Biotechnology Information. (n.d.). 4-Bromo-L-phenylalanine. PubChem Compound Database.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual.
  • eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard.
  • National Center for Biotechnology Information. (n.d.). (R)-2-amino-3-(4-bromophenyl)propionic acid. PubChem Compound Database.
  • Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations.

Sources

A Comprehensive Guide to the Safe Handling of 4-Bromo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hazard Profile of 4-Bromo-D-phenylalanine

This compound is a halogenated aromatic amino acid derivative utilized in biochemical research and pharmaceutical development.[1] Its structure, while valuable for scientific inquiry, necessitates a thorough understanding of its potential hazards to ensure the safety of laboratory personnel. The primary risks associated with this compound are skin, eye, and respiratory irritation, as well as acute oral toxicity.[2][3]

Key Hazard Information:

Hazard StatementClassificationSource
Causes skin irritationSkin Irritant[2][3]
Causes serious eye irritationEye Irritant[2][3]
May cause respiratory irritationRespiratory Irritant[2][3]
Toxic if swallowedAcute Oral Toxicity[4]

Understanding these hazards is the first step in implementing a robust safety protocol. The following sections will provide a detailed, step-by-step approach to mitigating these risks.

Engineering Controls: Your First Line of Defense

Before considering personal protective equipment (PPE), it is crucial to implement engineering controls to minimize exposure to this compound. The primary objective is to prevent the inhalation of airborne particles and to contain the powdered substance.[5]

  • Fume Hoods: All handling of powdered this compound should be conducted within a properly functioning chemical fume hood.[6][7] This is the most effective way to control airborne contaminants and protect the user and the laboratory environment.[8]

  • Ventilated Balance Enclosures: When weighing the powder, a ventilated balance enclosure should be used to contain any dust generated during the process.[6]

The causality behind this directive is simple: preventing the generation of airborne dust is paramount. Once airborne, fine powders can be easily inhaled, leading to respiratory irritation.[9]

Personal Protective Equipment (PPE): A Necessary Barrier

While engineering controls are the primary means of protection, a comprehensive PPE plan is non-negotiable when handling this compound.[6]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety gogglesProtects against splashes and airborne particles that can cause serious eye irritation.[10]
Skin Protection Chemical-resistant gloves (Nitrile rubber recommended), lab coat, and closed-toe shoesPrevents skin contact, which can lead to irritation. Nitrile gloves offer good resistance to halogenated aromatic hydrocarbons.[2][10][11]
Respiratory Protection NIOSH-approved respirator with a particulate filter (e.g., N95)Essential when handling the powder outside of a fume hood or when there is a risk of generating dust.[5][12][13]

Glove Selection Logic:

The selection of nitrile gloves is based on their proven resistance to a wide range of chemicals, including halogenated hydrocarbons.[10][11] It is crucial to inspect gloves for any signs of degradation or punctures before each use.[14]

Respiratory Protection Explained:

The Occupational Safety and Health Administration (OSHA) mandates respiratory protection when engineering controls are not feasible to maintain airborne contaminant concentrations below permissible exposure limits.[5][15] For a powdered substance like this compound, a respirator with a particulate filter is necessary to prevent the inhalation of fine dust particles that can irritate the respiratory tract.[13]

Operational Plan: A Step-by-Step Guide to Safe Handling

This section provides a procedural workflow for handling this compound in a laboratory setting. Adherence to these steps is critical for ensuring a safe working environment.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Work Area (Clean, clutter-free fume hood) gather_materials 2. Gather Materials (Chemical, tools, waste container) prep_area->gather_materials don_ppe 3. Don Appropriate PPE (Goggles, gloves, lab coat, respirator if needed) gather_materials->don_ppe weigh_powder 4. Weigh Powder (Inside ventilated enclosure or fume hood) don_ppe->weigh_powder transfer 5. Transfer Chemical (Use appropriate tools to minimize dust) weigh_powder->transfer dissolve 6. Dissolve or Use (Perform experimental procedure) transfer->dissolve decontaminate 7. Decontaminate Work Area (Wipe down surfaces) dissolve->decontaminate dispose_waste 8. Dispose of Waste (Follow hazardous waste protocols) decontaminate->dispose_waste doff_ppe 9. Doff PPE (Remove gloves and other PPE correctly) dispose_waste->doff_ppe wash_hands 10. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: A step-by-step workflow for the safe handling of this compound.

Emergency Procedures: Spill and Exposure Response

Accidents can happen, and a well-defined emergency plan is essential.

Spill Cleanup Protocol

In the event of a spill of powdered this compound, the primary goal is to prevent the powder from becoming airborne.[14]

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.[12]

  • Don Appropriate PPE: This includes a respirator, chemical safety goggles, a lab coat, and two pairs of chemical-resistant gloves.[12]

  • Cover the Spill: Gently cover the spill with wet absorbent material to prevent the powder from becoming airborne.[3][12]

  • Collect the Material: Once the powder is wetted, carefully scoop the material into a designated hazardous waste container.[14]

  • Decontaminate the Area: Wipe the spill area with a suitable decontaminating solution, working from the outside in.[3]

  • Dispose of Contaminated Materials: All materials used for cleanup, including PPE, must be disposed of as hazardous waste.[3]

Spill_Response spill Spill Occurs evacuate 1. Evacuate & Secure Area spill->evacuate don_ppe 2. Don Full PPE (Including respirator) evacuate->don_ppe cover 3. Gently Cover with Wet Absorbent don_ppe->cover collect 4. Collect Wetted Material into Hazardous Waste Container cover->collect decontaminate 5. Decontaminate Spill Area collect->decontaminate dispose 6. Dispose of All Contaminated Materials as Hazardous Waste decontaminate->dispose

Caption: A clear, linear process for responding to a spill of powdered this compound.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[12]

  • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Disposal Plan: Responsible Waste Management

This compound and any materials contaminated with it are classified as halogenated organic waste and must be disposed of as hazardous waste in accordance with federal, state, and local regulations.[16][17][18]

  • Waste Collection: Collect all waste in a clearly labeled, sealed, and compatible container.[17]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name.[17]

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain.[17]

The Environmental Protection Agency (EPA) has specific regulations for the disposal of halogenated organic compounds due to their potential for environmental persistence and toxicity.[19][20]

References

  • Pesticide Environmental Stewardship. (n.d.). Spill Cleanup.
  • Duke University Occupational and Environmental Safety Office. (n.d.). Instructions for Cleaning Spills of Powdered Hazardous Drugs.
  • University of Tennessee Environmental Health & Safety. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories.
  • The Ohio State University Department of Chemistry and Biochemistry. (n.d.). Glove Selection Examples of Chemical Resistance of Common Glove Materials.
  • psi-bfm.com. (n.d.). A Comprehensive Guide to Safe Powder Handling.
  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment.
  • Lab Manager. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab.
  • Technical Safety Services. (2021, June 14). 8 Tips for Hazardous Chemical Handling In A Lab.
  • American Rental Association. (n.d.). OSHA Respiratory Protection: How to Ensure Safety and Compliance.
  • Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals.
  • Minnesota Department of Health. (2024, February 20). OSHA Revised Respiratory Protection Standards.
  • Occupational Safety and Health Administration. (n.d.). 1910.134 - Respiratory protection.
  • University of Washington Environmental Health & Safety. (2020, July 6). Standard operating procedure for hazardous chemicals Handling of nanomaterials.
  • Occupational Safety and Health Administration. (n.d.). Respiratory Protection - Overview.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
  • Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
  • California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-D-phenylalanine
Reactant of Route 2
Reactant of Route 2
4-Bromo-D-phenylalanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.